Technical Documentation Center

4,4'-Diallyl-1,1'-biphenyl Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4,4'-Diallyl-1,1'-biphenyl
  • CAS: 405201-68-5

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis and Characterization of 4,4'-Diallyl-1,1'-biphenyl

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the synthesis and characterization of 4,4'-Diallyl-1,1'-biphenyl, a molecule of interest in materials scienc...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and characterization of 4,4'-Diallyl-1,1'-biphenyl, a molecule of interest in materials science and as a scaffold in medicinal chemistry. The document outlines a reliable synthetic pathway, detailed experimental protocols, and in-depth characterization methodologies.

Introduction

The biphenyl moiety is a prevalent structural motif in a wide array of functional materials and biologically active compounds. The introduction of reactive functional groups, such as allyl moieties, onto the biphenyl scaffold opens up avenues for further chemical transformations, including polymerization and the synthesis of complex molecular architectures. 4,4'-Diallyl-1,1'-biphenyl, with its symmetrical structure and terminal double bonds, is a versatile building block for the synthesis of novel polymers and as a cross-linking agent. This guide details a robust synthetic approach to this compound, starting from the readily available 4,4'-dibromobiphenyl, and provides a thorough guide to its structural elucidation.

Synthetic Strategy: A Cross-Coupling Approach

While several methods can be envisioned for the synthesis of 4,4'-Diallyl-1,1'-biphenyl, a palladium-catalyzed cross-coupling reaction offers a high-yielding and reliable route. Specifically, a Kumada-Corriu type coupling between the di-Grignard reagent of 4,4'-dibromobiphenyl and allyl bromide is a practical and efficient strategy. This reaction is favored for its operational simplicity and the direct use of Grignard reagents.[1]

The overall synthetic transformation is depicted below:

Synthesis of 4,4'-Diallyl-1,1'-biphenyl 4,4'-Dibromobiphenyl 4,4'-Dibromobiphenyl Di-Grignard Reagent Di-Grignard Reagent 4,4'-Dibromobiphenyl->Di-Grignard Reagent  Mg, THF   Mg, THF Mg, THF 4,4'-Diallyl-1,1'-biphenyl 4,4'-Diallyl-1,1'-biphenyl Di-Grignard Reagent->4,4'-Diallyl-1,1'-biphenyl  Allyl Bromide, Pd(dppf)Cl₂ (cat.)   Allyl Bromide Allyl Bromide Pd(dppf)Cl2 Pd(dppf)Cl2

Figure 1: Proposed synthetic route to 4,4'-Diallyl-1,1'-biphenyl via a Kumada-Corriu coupling reaction.

Experimental Protocol: Synthesis of 4,4'-Diallyl-1,1'-biphenyl

This protocol is based on established procedures for Kumada-Corriu cross-coupling reactions.[1][2]

Materials:

  • 4,4'-Dibromobiphenyl (1.0 eq)

  • Magnesium turnings (2.2 eq)

  • Allyl bromide (2.5 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.02 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Iodine (one crystal)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hexane

  • Ethyl acetate

Procedure:

  • Preparation of the Di-Grignard Reagent:

    • All glassware must be oven-dried and assembled hot under an inert atmosphere (nitrogen or argon).

    • To a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings (2.2 eq) and a crystal of iodine.

    • In the dropping funnel, place a solution of 4,4'-dibromobiphenyl (1.0 eq) in anhydrous THF.

    • Add a small portion of the 4,4'-dibromobiphenyl solution to the magnesium turnings. The reaction is initiated by gentle heating or the addition of a sonicator. The disappearance of the iodine color indicates the initiation of the Grignard reaction.

    • Once the reaction has started, add the remaining 4,4'-dibromobiphenyl solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to stir the reaction mixture at room temperature for 2 hours to ensure complete formation of the di-Grignard reagent.

  • Cross-Coupling Reaction:

    • To the freshly prepared di-Grignard reagent, add the palladium catalyst, Pd(dppf)Cl₂ (0.02 eq), under a positive pressure of inert gas.

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Add allyl bromide (2.5 eq) dropwise via the dropping funnel. A mild exotherm may be observed.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of 1 M HCl.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

    • Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 4,4'-Diallyl-1,1'-biphenyl as a colorless oil or a low-melting solid.

Characterization of 4,4'-Diallyl-1,1'-biphenyl

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following techniques are recommended:

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. The expected ¹H and ¹³C NMR chemical shifts for 4,4'-Diallyl-1,1'-biphenyl are predicted based on the known spectral data of allylbenzene and substituted biphenyls.[3][4]

Predicted ¹H NMR (400 MHz, CDCl₃) Data:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.50d, J ≈ 8.0 Hz4HH-2, H-2', H-6, H-6'
~7.25d, J ≈ 8.0 Hz4HH-3, H-3', H-5, H-5'
~6.00ddt, J ≈ 16.8, 10.0, 6.7 Hz2H-CH=CH₂
~5.10m4H-CH=CH
~3.40d, J ≈ 6.7 Hz4HAr-CH ₂-

Predicted ¹³C NMR (100 MHz, CDCl₃) Data:

Chemical Shift (δ, ppm)Assignment
~140.5C-4, C-4'
~139.0C-1, C-1'
~137.5-C H=CH₂
~129.5C-3, C-3', C-5, C-5'
~127.0C-2, C-2', C-6, C-6'
~116.0-CH=C H₂
~40.0Ar-C H₂-
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For 4,4'-Diallyl-1,1'-biphenyl (C₁₈H₁₈), the expected molecular weight is approximately 234.34 g/mol .

Predicted Mass Spectrum (Electron Ionization - EI):

  • Molecular Ion (M⁺): m/z = 234

  • Major Fragments:

    • m/z = 193 ([M - C₃H₅]⁺, loss of an allyl group)

    • m/z = 152 ([M - 2(C₃H₅)]⁺, loss of both allyl groups, biphenyl cation)

    • m/z = 91 (tropylium ion, from rearrangement of the allyl group)

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Predicted FTIR Absorption Bands (neat):

Wavenumber (cm⁻¹)Vibration
~3080=C-H stretch (alkene)
~3030=C-H stretch (aromatic)
~2920, 2850-C-H stretch (aliphatic)
~1640C=C stretch (alkene)
~1600, 1480C=C stretch (aromatic)
~990, 910=C-H bend (out-of-plane, alkene)
~830C-H bend (out-of-plane, 1,4-disubstituted aromatic)

Logical Workflow for Synthesis and Characterization

The following diagram illustrates the logical flow of the synthesis and subsequent characterization of 4,4'-Diallyl-1,1'-biphenyl.

Workflow cluster_synthesis Synthesis cluster_characterization Characterization Start Start Prepare Di-Grignard Prepare Di-Grignard Start->Prepare Di-Grignard 4,4'-Dibromobiphenyl, Mg Cross-Coupling Cross-Coupling Prepare Di-Grignard->Cross-Coupling Allyl Bromide, Pd Catalyst Work-up Work-up Cross-Coupling->Work-up Quench, Extract Purification Purification Work-up->Purification Column Chromatography Isolated Product Isolated Product Purification->Isolated Product NMR NMR Isolated Product->NMR MS MS Isolated Product->MS FTIR FTIR Isolated Product->FTIR Purity Check Purity Check NMR->Purity Check MS->Purity Check FTIR->Purity Check Final Confirmation Final Confirmation Purity Check->Final Confirmation Data Consistent?

Figure 2: A logical workflow diagram for the synthesis and characterization of 4,4'-Diallyl-1,1'-biphenyl.

Conclusion

This technical guide provides a detailed and actionable framework for the synthesis and characterization of 4,4'-Diallyl-1,1'-biphenyl. The proposed Kumada-Corriu coupling reaction is a robust and efficient method for the preparation of this valuable building block. The comprehensive characterization data provided will aid researchers in confirming the structure and purity of the synthesized material, enabling its confident use in further research and development activities in materials science and drug discovery.

References

  • PubChem. Allylbenzene. National Center for Biotechnology Information. [Link]

  • Hossain, M. J., et al. (2013). Iron(III) Catalyzed Coupling of Aryl Halides: Synthesis of Terphenyl and Biphenyl Derivatives. Journal of Scientific Research, 5(1), 127-134. [Link]

  • Organic Syntheses. 4,4'-dibromobiphenyl. [Link]

  • Wikipedia. Kumada coupling. [Link]

Sources

Exploratory

A Senior Application Scientist's Guide to the Spectroscopic Analysis of 4,4'-Diallyl-1,1'-biphenyl

Authored For: Researchers, Scientists, and Drug Development Professionals Preamble: The structural elucidation of novel or synthesized compounds is the bedrock of chemical research and development. For bifunctional molec...

Author: BenchChem Technical Support Team. Date: January 2026

Authored For: Researchers, Scientists, and Drug Development Professionals Preamble: The structural elucidation of novel or synthesized compounds is the bedrock of chemical research and development. For bifunctional molecules like 4,4'-Diallyl-1,1'-biphenyl, which holds potential as a monomer for advanced polymers or as a scaffold in medicinal chemistry, unambiguous characterization is not merely procedural—it is a prerequisite for innovation. This guide moves beyond a simple recitation of data, offering a deep dive into the causality behind the spectroscopic signatures of this molecule. We will explore how a multi-technique approach, integrating Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and UV-Visible spectroscopy, provides a comprehensive and validated structural portrait.

Foundational Analysis: Molecular Structure and Symmetry

Before delving into any spectral data, a foundational understanding of the target molecule's structure is paramount. 4,4'-Diallyl-1,1'-biphenyl (C₁₈H₁₈, Molar Mass: 234.34 g/mol ) consists of a central biphenyl core with allyl groups (-CH₂-CH=CH₂) substituted at the para positions of each phenyl ring.[1] This substitution pattern imparts a high degree of symmetry (C₂h point group, assuming planar biphenyl rings for simplicity), which is a critical factor in interpreting the resulting spectra, particularly NMR. The presence of distinct chemical environments—aromatic, allylic, and vinylic—predicts a rich and informative spectroscopic profile.

Caption: Molecular structure of 4,4'-Diallyl-1,1'-biphenyl.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map

NMR spectroscopy provides the most detailed structural information, mapping the carbon-hydrogen framework of the molecule. Due to the molecule's symmetry, we expect a simplified spectrum that is elegantly informative.

¹H NMR Spectroscopy Analysis

The proton NMR spectrum can be logically divided into the aromatic and allyl regions. The symmetry of the molecule means that the protons on one phenyl ring are chemically equivalent to those on the other, and the two allyl groups are also identical.

  • Aromatic Region (δ 7.0-7.6 ppm): The biphenyl core will exhibit signals characteristic of a 1,4-disubstituted (para) benzene ring. We anticipate two distinct signals, each integrating to 4 protons. These will appear as a pair of doublets, often referred to as an AA'BB' system, a classic pattern for para-substitution.

    • H-a (ortho to allyl): These protons will be a doublet, typically found slightly upfield compared to H-b.

    • H-b (ortho to the other ring): These protons will also be a doublet, shifted slightly downfield due to the anisotropic effect of the adjacent phenyl ring.

  • Allyl Region (δ 3.4-6.1 ppm): This region contains the signals for the three types of protons in the allyl group.

    • H-c (Allylic, -CH₂-): These two protons are adjacent to the aromatic ring and the double bond. They will appear as a doublet, coupled to the single H-d proton. Their chemical shift is typically around 3.4 ppm.

    • H-d (Vinylic, -CH=): This single proton is coupled to both the allylic (H-c) and terminal vinylic (H-e) protons, resulting in a complex multiplet, often a doublet of triplets or ddt. It is the most deshielded proton in this group, appearing around 5.9-6.1 ppm.

    • H-e (Terminal Vinylic, =CH₂): These two protons are diastereotopic. They will appear as two separate signals, each a multiplet (often a doublet of doublets), coupled to H-d and also to each other (geminal coupling). They are typically found in the 5.0-5.2 ppm range.

Table 1: Predicted ¹H NMR Data for 4,4'-Diallyl-1,1'-biphenyl (in CDCl₃)

Proton LabelEnvironmentPredicted Shift (δ, ppm)MultiplicityIntegration
H-aAromatic~ 7.25Doublet (d)4H
H-bAromatic~ 7.45Doublet (d)4H
H-cAllylic (-CH₂)~ 3.40Doublet (d)4H
H-dVinylic (-CH=)~ 6.00Multiplet (m)2H
H-eVinylic (=CH₂)~ 5.10Multiplet (m)4H
¹³C NMR Spectroscopy Analysis

The symmetry of the molecule significantly simplifies the ¹³C NMR spectrum. Instead of 18 signals, we expect only 9 unique carbon environments.

  • Aromatic Region (δ 125-141 ppm): Four signals are expected.

    • Two signals for the protonated aromatic carbons (CH).

    • Two signals for the quaternary aromatic carbons (C): one where the allyl group is attached and one where the other phenyl ring is attached (the ipso-carbon).

  • Allyl Region (δ 39-138 ppm): Three signals corresponding to the three distinct carbons of the allyl group.

    • -CH₂- (Allylic): The most upfield signal of this group, around 39-40 ppm.

    • =CH₂ (Terminal Vinylic): Found around 115-116 ppm.

    • -CH= (Vinylic): The most deshielded of the allyl carbons, appearing around 137-138 ppm.

Table 2: Predicted ¹³C NMR Data for 4,4'-Diallyl-1,1'-biphenyl (in CDCl₃)

Carbon TypePredicted Shift (δ, ppm)
Quaternary Aromatic (C-C)~ 140.5
Quaternary Aromatic (C-CH₂)~ 138.0
Vinylic (-CH=)~ 137.5
Aromatic (CH)~ 129.0
Aromatic (CH)~ 127.0
Vinylic (=CH₂)~ 115.8
Allylic (-CH₂)~ 39.8

Note: Specific shifts are estimations based on data for similar structures and may vary slightly based on solvent and experimental conditions.[2][3]

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Accurately weigh ~10-20 mg of the 4,4'-Diallyl-1,1'-biphenyl sample.

  • Dissolution: Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube. Ensure complete dissolution.

  • Referencing: Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm), or reference the spectrum to the residual solvent peak (CDCl₃: δ 7.26 for ¹H, δ 77.16 for ¹³C).

  • Acquisition: Place the NMR tube in the spectrometer. Acquire the ¹H spectrum first, followed by the ¹³C spectrum. Standard acquisition parameters on a 400 or 500 MHz spectrometer are typically sufficient. For ¹³C, a proton-decoupled experiment is standard.

  • Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction.

  • Analysis: Integrate the ¹H signals and assign the chemical shifts and multiplicities for all peaks in both spectra.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy is a rapid and effective technique for confirming the presence of key functional groups. The spectrum of 4,4'-Diallyl-1,1'-biphenyl will be dominated by absorptions from the aromatic rings and the allyl C=C and C-H bonds.

Table 3: Key IR Absorption Bands for 4,4'-Diallyl-1,1'-biphenyl

Wavenumber (cm⁻¹)Vibration TypeIntensityCausality and Insights
3080 - 3050Aromatic & Vinylic C-H StretchMediumConfirms the presence of sp² hybridized C-H bonds, characteristic of both the benzene rings and the double bond.[4][5]
2980 - 2920Aliphatic C-H Stretch (Allylic -CH₂)MediumIndicates the sp³ hybridized C-H bonds of the methylene groups.
1640 - 1630Alkene C=C StretchMediumA key diagnostic peak confirming the presence of the vinyl group in the allyl substituent.
1600, 1500, 1480Aromatic C=C Ring StretchStrongThese characteristic absorptions are definitive proof of the aromatic backbone.[6][7]
990 & 910Vinylic =C-H Out-of-Plane BendStrongThese two strong bands are highly characteristic of a monosubstituted alkene (-CH=CH₂), confirming the terminal vinyl group.
850 - 810Aromatic C-H Out-of-Plane BendStrongA strong absorption in this region is indicative of 1,4-disubstitution (para) on a benzene ring.[8]
Experimental Protocol: Attenuated Total Reflectance (ATR)-IR
  • Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean. Perform a background scan to subtract atmospheric H₂O and CO₂ signals.

  • Sample Application: Place a small amount of the solid 4,4'-Diallyl-1,1'-biphenyl sample directly onto the ATR crystal.

  • Apply Pressure: Lower the pressure arm to ensure firm contact between the sample and the crystal.

  • Acquisition: Acquire the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Cleaning: Thoroughly clean the crystal with an appropriate solvent (e.g., isopropanol or acetone) after analysis.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides two crucial pieces of information: the precise molecular weight of the compound and structural clues based on its fragmentation pattern under energetic conditions.

  • Molecular Ion (M⁺): The molecular formula is C₁₈H₁₈. Using the mass of the most common isotopes (¹²C = 12.0000, ¹H = 1.0078), the exact mass is 234.14085. In a low-resolution electron ionization (EI) mass spectrum, this will appear as the molecular ion peak (M⁺) at m/z = 234 . A small M+1 peak at m/z 235 will also be visible due to the natural abundance of ¹³C.

  • Key Fragmentation: The most characteristic fragmentation pathway for this molecule is benzylic cleavage. The bond between the allylic carbon and the vinylic carbon is relatively weak, but the bond between the aromatic ring and the allylic CH₂ is also prone to cleavage, especially if it leads to a stable cation. The most probable fragmentation is the loss of an allyl radical (•CH₂CH=CH₂, mass = 41), leading to a stable benzylic-type cation.

    • [M - 41]⁺: A prominent peak is expected at m/z = 193 (234 - 41). This would be the base peak or a very significant peak in the spectrum.

Table 4: Predicted Key Fragments in the EI-Mass Spectrum

m/zIon StructureFragmentation Pathway
234[C₁₈H₁₈]⁺•Molecular Ion (M⁺)
193[M - C₃H₅]⁺Loss of an allyl radical
152[C₁₂H₈]⁺•Loss of both allyl groups
91[C₇H₇]⁺Tropylium ion (rearrangement)
Experimental Protocol: GC-MS with Electron Ionization (EI)
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent like dichloromethane or ethyl acetate.

  • Injection: Inject a small volume (e.g., 1 µL) of the solution into the Gas Chromatograph (GC) inlet.

  • Separation: The compound will travel through the GC column, separating it from any impurities.

  • Ionization: As the compound elutes from the column, it enters the ion source of the mass spectrometer, where it is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

  • Detection: The resulting ions are separated by their mass-to-charge ratio (m/z) and detected.

  • Analysis: Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment peaks.

UV-Visible Spectroscopy: Probing the Electronic System

UV-Vis spectroscopy provides information about the conjugated π-electron system within the molecule. The biphenyl core is the primary chromophore.

  • π → π Transitions:* The absorption of UV light promotes electrons from π bonding orbitals to π* anti-bonding orbitals. For biphenyl, the key absorption band (the K-band) arises from the conjugation between the two phenyl rings.

  • Expected Absorption: Unsubstituted biphenyl in a non-polar solvent shows a strong absorption maximum (λ_max) at approximately 247-250 nm.[9][10] The allyl groups are weakly electron-donating and act as auxochromes. Their presence is expected to cause a slight bathochromic (red) shift, moving the λ_max to a slightly longer wavelength, likely in the 250-260 nm range. The planarity of the two rings is key; any steric hindrance that forces the rings to twist out of plane will decrease conjugation and cause a hypsochromic (blue) shift.[11]

Experimental Protocol: UV-Visible Spectroscopy
  • Solvent Selection: Choose a UV-transparent solvent in which the sample is soluble (e.g., cyclohexane, ethanol, or acetonitrile).

  • Sample Preparation: Prepare a very dilute stock solution of known concentration. Perform serial dilutions to find a concentration that gives a maximum absorbance between 0.5 and 1.5 AU.

  • Blanking: Fill a quartz cuvette with the pure solvent and use it to zero the spectrophotometer (take a baseline).

  • Measurement: Replace the blank cuvette with a cuvette containing the sample solution and record the absorption spectrum, typically from 200 to 400 nm.

  • Analysis: Identify the wavelength of maximum absorbance (λ_max).

Synthesis and Quality Control: A Practical Workflow

In a research setting, this spectroscopic analysis is the final validation step after synthesis. A common and efficient method for preparing such molecules is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[12][13][14][15][16] This provides a real-world context for the importance of rigorous characterization to confirm the successful formation of the C-C bond between the phenyl rings and rule out side-products from homo-coupling.

Suzuki Coupling Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions Reactant1 4-Allylbromobenzene Product 4,4'-Diallyl-1,1'-biphenyl Reactant1->Product Suzuki Coupling Reactant2 4-Allylphenylboronic Acid Reactant2->Product Suzuki Coupling Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Base Base (e.g., K₂CO₃) Solvent Solvent (e.g., Toluene/H₂O) Analysis Spectroscopic Analysis (NMR, MS, IR) Product->Analysis Validation

Caption: Workflow from synthesis to spectroscopic validation.

Conclusion

The structural elucidation of 4,4'-Diallyl-1,1'-biphenyl is a quintessential example of the power of a multi-faceted analytical approach. While ¹H and ¹³C NMR spectroscopy provide the definitive map of the molecular skeleton, IR spectroscopy rapidly confirms the presence of essential functional groups. Mass spectrometry validates the molecular weight and offers insight into structural stability, and UV-Visible spectroscopy probes the electronic nature of the conjugated system. Together, these techniques provide a self-validating and comprehensive dataset, ensuring the identity, purity, and structural integrity of the compound for its intended application.

References

  • ResearchGate. (n.d.). UV visible spectra of control and treated (T1 and T2) biphenyl. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Temperature-dependent UV absorption of biphenyl based on intra-molecular rotation investigated within a combined experimental and TD-DFT approach. Liquid Crystals. Retrieved from [Link]

  • PhotochemCAD. (n.d.). Biphenyl. Retrieved from [Link]

  • ResearchGate. (n.d.). UV/Vis spectrum showing the characteristic absorption band of the biphenyl chromophore. Retrieved from [Link]

  • science-softCon. (n.d.). UV/Vis+ Photochemistry Database - Aromatic Substances. Retrieved from [Link]

  • Taylor & Francis Online. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883). Retrieved from [Link]

  • SpectraBase. (n.d.). 4,4'-divinyl-1,1'-biphenyl. Retrieved from [Link]

  • PubChem. (n.d.). [1,1'-Biphenyl]-4,4'-diol, 3,3'-dimethyl-. Retrieved from [Link]

  • Royal Society of Chemistry. (2020). The recyclable heterogeneous nanocatalyst of copper-grafted natural asphalt sulfonate. New Journal of Chemistry Supporting Information. Retrieved from [Link]

  • Experimental and Theoretical Characterization of the Crystal Structure of 4,4-dimethoxy-1,1-biphenyl (4-DMB). (n.d.). Retrieved from [Link]

  • Google Patents. (n.d.). CN102351620A - Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst.
  • ResearchGate. (n.d.). IR spectra of the biphenyl. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). c4ob02436b1.pdf. Retrieved from [Link]

  • NIST WebBook. (n.d.). [1,1'-Biphenyl]-4,4'-diol. Retrieved from [Link]

  • PubChem. (n.d.). 1,1'-Biphenyl, 4,4'-dimethoxy-. Retrieved from [Link]

  • ResearchGate. (n.d.). Suzuki Cross-Coupling Method to Prepare 4,4′′-Diamino-p-terphenyl. Retrieved from [Link]

  • NIST WebBook. (n.d.). [1,1'-Biphenyl]-4,4'-diamine, 2,2',3,3',5,5',6,6'-octafluoro-. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 4,4′-bis(chloromethyl) diphenyl. Retrieved from [Link]

  • Dalton Transactions (RSC Publishing). (n.d.). Synthesis of biphenyl-based arsine ligands by Suzuki–Miyaura coupling and their application to Pd-catalyzed arsination. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). A Solvent-Free Ullmann Coupling: Synthesis of 2,2'-Dinitrobiphenyl. Retrieved from [Link]

  • MDPI. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Retrieved from [Link]

  • SpringerLink. (n.d.). General Ullman cross-coupling reaction for the synthesis of biphenyl derivatives. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). A General catalyst for Suzuki–Miyaura and Sonogashira reactions of aryl and heteroaryl chlorides in water - Supporting Information. Retrieved from [Link]

  • ResearchGate. (n.d.). 13C NMR spectrum of 4 4ʹ bis(4-carboxy methylene) biphenyl. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, characterization of 4,4'-((1E,1'E)-hydrazine-1,2-diylidenebis(methanylylidene)) diphenol and the inclusion complex with γ-cyclodextrin as a fluorescent probe for detection of Al3+. Retrieved from [Link]

  • NIST WebBook. (n.d.). Biphenyl. Retrieved from [Link]

  • NIST WebBook. (n.d.). [1,1'-Biphenyl]-4,4'-diol. Retrieved from [Link]

  • NIST WebBook. (n.d.). [1,1'-Biphenyl]-4,4'-diol. Retrieved from [Link]

  • NIST WebBook. (n.d.). [1,1'-Biphenyl]-4,4'-diol. Retrieved from [Link]

  • SpectraBase. (n.d.). Biphenyl - Optional[ATR-IR] - Spectrum. Retrieved from [Link]

  • SpectraBase. (n.d.). [1,1'-Biphenyl]-4-yl methyl ether - Optional[MS (GC)] - Spectrum. Retrieved from [Link]

Sources

Foundational

An In-depth Technical Guide to 4,4'-Diallyl-1,1'-biphenyl: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and potential applications of the bifunc...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and potential applications of the bifunctional monomer, 4,4'-diallyl-1,1'-biphenyl. Possessing a rigid biphenyl core and two reactive allyl functionalities, this molecule serves as a versatile building block in polymer chemistry and materials science. This document is intended to be a valuable resource for researchers and professionals engaged in the development of novel polymers, crosslinked networks, and functional materials. We will delve into its spectral characteristics, explore viable synthetic routes, and discuss its reactivity, with a particular focus on its utility as a crosslinking agent.

Introduction: The Significance of Functionalized Biphenyls

Biphenyl and its derivatives are a class of organic compounds that have garnered significant interest in materials science and medicinal chemistry due to their rigid, planar structure which can impart desirable thermal and mechanical properties to polymers.[1] The introduction of functional groups onto the biphenyl scaffold opens up a vast landscape of chemical reactivity, allowing for the creation of complex macromolecular architectures. 4,4'-diallyl-1,1'-biphenyl, with its two terminal alkene groups, is a prime example of a functionalized biphenyl monomer poised for a variety of polymerization and crosslinking reactions. The strategic placement of the allyl groups at the para positions of the biphenyl core ensures a linear and symmetrical structure, which is often advantageous in the design of polymers with ordered morphologies.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of a monomer is paramount for its effective utilization in material synthesis. This section outlines the key characteristics of 4,4'-diallyl-1,1'-biphenyl.

General Properties
PropertyValueSource
Chemical Name 4,4'-diallyl-1,1'-biphenyl-
Synonyms 4,4'-Di-2-propen-1-yl-1,1'-biphenyl; 4,4'-Bis(allyl)-1,1'-biphenyl[2]
CAS Number 405201-68-5[2]
Molecular Formula C₁₈H₁₈[2]
Molecular Weight 234.34 g/mol [2]
Appearance Crystalline Powder, Crystals or Flakes[3]
Solubility Soluble in many organic solvents.[4][5] Insoluble in water.[4]-
Thermal Properties
Safety Information

Based on available safety data, 4,4'-diallyl-1,1'-biphenyl should be handled with care in a laboratory setting.

Hazard StatementDescription
H302Harmful if swallowed
H315Causes skin irritation
H319Causes serious eye irritation
H332Harmful if inhaled

Precautionary Statement: P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2]

Synthesis of 4,4'-Diallyl-1,1'-biphenyl

The synthesis of 4,4'-diallyl-1,1'-biphenyl can be approached through established methodologies for the formation of carbon-carbon bonds, particularly those that allow for the coupling of aryl halides. The Suzuki-Miyaura coupling and Grignard reactions are two powerful and versatile methods that are well-suited for this purpose.

Suzuki-Miyaura Coupling Approach

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide.[7][8][9] This reaction is renowned for its high tolerance of functional groups and generally mild reaction conditions. For the synthesis of 4,4'-diallyl-1,1'-biphenyl, a plausible route would involve the coupling of a 4-allylphenylboronic acid derivative with a 4-allylaryl halide, or a self-coupling of a 4-allylphenylboronic acid. A more common approach would be the coupling of 4,4'-dihalobiphenyl with an allylboronic acid derivative or the coupling of a biphenylboronic acid with an allyl halide.

Diagram: Proposed Suzuki-Miyaura Coupling Workflow

Suzuki_Coupling A 4,4'-Dibromobiphenyl + Allylboronic Acid Pinacol Ester C Reaction Mixture A->C Combine B Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) Solvent (e.g., Toluene/Water) B->C Add D Heating (e.g., 80-100 °C) C->D Heat E Work-up (Extraction, Washing) D->E Process F Purification (Column Chromatography) E->F Purify G 4,4'-Diallyl-1,1'-biphenyl F->G Isolate Grignard_Reaction A 4,4'-Dibromobiphenyl + Mg turnings C Di-Grignard Reagent Formation A->C React in B Anhydrous Ether B->C E Reaction with Allyl Bromide C->E React with D Allyl Bromide D->E F Aqueous Work-up E->F Quench G Extraction & Purification F->G Process H 4,4'-Diallyl-1,1'-biphenyl G->H Isolate

Caption: A conceptual workflow for the synthesis of 4,4'-diallyl-1,1'-biphenyl using a Grignard reaction.

Spectral Characterization

Spectroscopic techniques are indispensable for the structural elucidation and purity assessment of organic compounds. This section provides an overview of the expected spectral data for 4,4'-diallyl-1,1'-biphenyl based on available information and general principles of spectroscopy. [1][4]

¹H NMR Spectroscopy

The proton Nuclear Magnetic Resonance (¹H NMR) spectrum of 4,4'-diallyl-1,1'-biphenyl is expected to show characteristic signals for the aromatic protons of the biphenyl core and the protons of the allyl groups.

  • Aromatic Protons: The biphenyl protons will likely appear as a set of doublets in the aromatic region (typically δ 7.0-8.0 ppm). Due to the symmetry of the molecule, two distinct signals are expected for the ortho and meta protons relative to the allyl group.

  • Allyl Protons: The allyl group will exhibit three distinct signals:

    • A multiplet for the vinyl proton adjacent to the aromatic ring (CH=CH₂).

    • Two multiplets for the terminal vinyl protons (=CH₂).

    • A doublet for the methylene protons (-CH₂-).

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum will provide information on the carbon skeleton of the molecule.

  • Aromatic Carbons: Several signals are expected in the aromatic region (δ 120-150 ppm) corresponding to the different carbon environments in the biphenyl rings.

  • Allyl Carbons: The three carbons of the allyl group will give rise to distinct signals in the aliphatic and olefinic regions of the spectrum.

Infrared (IR) Spectroscopy

The Infrared (IR) spectrum is useful for identifying the functional groups present in the molecule. [10][11][12]Key expected absorption bands include:

Wavenumber (cm⁻¹)VibrationFunctional Group
~3080C-H stretchAlkene (=C-H)
~3030C-H stretchAromatic (Ar-H)
~2920, 2850C-H stretchAlkane (-CH₂-)
~1640C=C stretchAlkene
~1600, 1480C=C stretchAromatic Ring
~990, 910C-H bendAlkene (out-of-plane)
Mass Spectrometry

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of the molecule. [13][14][15]The mass spectrum of 4,4'-diallyl-1,1'-biphenyl is expected to show a molecular ion peak (M⁺) at m/z = 234.34. Fragmentation may involve the loss of allyl radicals or other characteristic cleavages of the biphenyl structure.

Reactivity and Applications

The dual allyl functionality of 4,4'-diallyl-1,1'-biphenyl makes it a highly valuable monomer for polymer synthesis and modification, particularly as a crosslinking agent. [1]

Polymerization and Crosslinking

The terminal double bonds of the allyl groups can readily participate in various polymerization reactions, including free-radical polymerization and transition-metal-catalyzed polymerizations. This allows for the incorporation of the rigid biphenyl unit into polymer backbones.

More significantly, 4,4'-diallyl-1,1'-biphenyl can act as an effective crosslinking agent to form three-dimensional polymer networks. [16]When added to a polymerizing system or a pre-formed polymer with suitable reactive sites, the two allyl groups can react to form covalent bonds between polymer chains, thereby enhancing the mechanical strength, thermal stability, and solvent resistance of the material.

Diagram: Crosslinking Mechanism

Crosslinking cluster_0 Before Crosslinking cluster_1 After Crosslinking PolymerChains Linear Polymer Chains CrosslinkedNetwork Crosslinked Polymer Network PolymerChains->CrosslinkedNetwork Initiator/Heat DiallylBiphenyl 4,4'-Diallyl-1,1'-biphenyl DiallylBiphenyl->CrosslinkedNetwork Reacts with

Caption: Schematic representation of 4,4'-diallyl-1,1'-biphenyl acting as a crosslinker to form a polymer network.

Thiol-Ene Reactions

The allyl groups are also amenable to thiol-ene "click" chemistry. [17][18][19]This highly efficient and often photo-initiated reaction involves the addition of a thiol (R-SH) across the double bond of the allyl group. This provides a powerful tool for the functionalization of materials derived from 4,4'-diallyl-1,1'-biphenyl, allowing for the introduction of a wide range of chemical moieties with high specificity and under mild conditions.

Conclusion

4,4'-diallyl-1,1'-biphenyl is a versatile and valuable monomer for the synthesis of advanced polymeric materials. Its rigid biphenyl core and dual reactive allyl groups offer a unique combination of properties that can be exploited to create polymers with enhanced thermal and mechanical stability. The synthetic routes to this compound are accessible through well-established organometallic chemistry, and its reactivity through polymerization, crosslinking, and thiol-ene reactions opens up a wide array of possibilities for material design and functionalization. This technical guide serves as a foundational resource for scientists and researchers looking to explore the potential of 4,4'-diallyl-1,1'-biphenyl in their own research and development endeavors.

References

Sources

Exploratory

solubility of 4,4'-Diallyl-1,1'-biphenyl in organic solvents

An In-depth Technical Guide to the Solubility of 4,4'-Diallyl-1,1'-biphenyl in Organic Solvents Foreword for the Researcher Introduction to 4,4'-Diallyl-1,1'-biphenyl and its Solubility 4,4'-Diallyl-1,1'-biphenyl is a de...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of 4,4'-Diallyl-1,1'-biphenyl in Organic Solvents

Foreword for the Researcher

Introduction to 4,4'-Diallyl-1,1'-biphenyl and its Solubility

4,4'-Diallyl-1,1'-biphenyl is a derivative of biphenyl, a class of aromatic hydrocarbons. The biphenyl core consists of two phenyl rings connected by a single bond[1]. The diallyl substitution introduces nonpolar allyl groups at the para positions of each phenyl ring. Understanding the solubility of this compound is paramount in various applications, including organic synthesis, polymer chemistry, and pharmaceutical sciences. The choice of solvent can significantly influence reaction kinetics, purification efficiency, and the formulation of final products.

The principle of "like dissolves like" is a fundamental concept in predicting solubility.[2] This rule suggests that a nonpolar compound like 4,4'-Diallyl-1,1'-biphenyl, which is characterized by its hydrocarbon structure, will exhibit higher solubility in nonpolar organic solvents and lower solubility in polar solvents like water. The biphenyl structure itself is known to be insoluble in water but soluble in various organic solvents.[1][3]

Theoretical Framework for Solubility

The solubility of a solid in a liquid is a thermodynamic equilibrium process. For a solid solute to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of solute-solvent interactions.

For 4,4'-Diallyl-1,1'-biphenyl, the primary intermolecular forces in its solid state are van der Waals forces. When introduced into a solvent, the dissolution process involves overcoming these forces and establishing new interactions with the solvent molecules.

Factors Influencing Solubility:

  • Polarity of the Solvent: A key determinant of solubility. Nonpolar solvents are expected to be effective in dissolving the nonpolar 4,4'-Diallyl-1,1'-biphenyl.

  • Temperature: Generally, the solubility of solids in liquids increases with temperature. This is because the increased kinetic energy helps to overcome the intermolecular forces in the solid lattice.

  • Molecular Size and Shape: The size and shape of both the solute and solvent molecules can affect how well they pack together and interact, thereby influencing solubility.

Experimental Determination of Solubility: A Step-by-Step Protocol

The following protocol provides a reliable method for determining the solubility of 4,4'-Diallyl-1,1'-biphenyl in various organic solvents. This method is based on the principle of creating a saturated solution and then quantifying the amount of dissolved solute.

Materials and Equipment
  • 4,4'-Diallyl-1,1'-biphenyl (high purity)

  • A selection of organic solvents (e.g., hexane, toluene, dichloromethane, ethyl acetate, acetone, methanol, ethanol)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker or water bath

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Experimental Workflow Diagram

experimental_workflow cluster_preparation Preparation cluster_equilibration Equilibration cluster_sampling_and_analysis Sampling & Analysis cluster_calculation Calculation A Weigh excess 4,4'-Diallyl-1,1'-biphenyl C Add the solid to the solvent A->C B Add a known volume of solvent to a vial B->C D Seal the vial and place in a constant temperature shaker C->D E Equilibrate for a set time (e.g., 24-48 hours) D->E F Allow solid to settle E->F G Withdraw a sample of the supernatant F->G H Filter the sample using a syringe filter G->H I Dilute the filtered sample with a known volume of solvent H->I J Analyze the diluted sample by HPLC or UV-Vis spectroscopy I->J K Determine the concentration from a calibration curve J->K L Calculate the solubility (e.g., in mg/mL or mol/L) K->L

Caption: Experimental workflow for determining the solubility of 4,4'-Diallyl-1,1'-biphenyl.

Detailed Protocol
  • Preparation of the Sample:

    • Accurately weigh an amount of 4,4'-Diallyl-1,1'-biphenyl that is in excess of its expected solubility and place it into a vial.

    • Pipette a precise volume of the desired organic solvent into the vial.

    • Securely cap the vial to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Allow the mixture to equilibrate for a sufficient period (typically 24 to 48 hours) to ensure that a saturated solution is formed. The system has reached equilibrium when the concentration of the solute in the solution remains constant over time.

  • Sampling and Preparation for Analysis:

    • After equilibration, remove the vial from the shaker and allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant (the clear liquid above the solid) using a pipette.

    • Immediately filter the withdrawn sample through a syringe filter to remove any undissolved microparticles. This step is crucial to prevent artificially high solubility measurements.

    • Accurately dilute the filtered sample with a known volume of the same solvent to bring the concentration within the linear range of the analytical method.

  • Quantification:

    • Prepare a series of standard solutions of 4,4'-Diallyl-1,1'-biphenyl of known concentrations in the same solvent.

    • Analyze the standard solutions and the diluted sample using a suitable analytical technique such as HPLC or UV-Vis spectroscopy.

    • Construct a calibration curve by plotting the analytical signal (e.g., peak area from HPLC or absorbance from UV-Vis) against the concentration of the standard solutions.

    • Determine the concentration of the diluted sample from the calibration curve.

  • Calculation of Solubility:

    • Calculate the concentration of the original, undiluted saturated solution by taking into account the dilution factor.

    • The calculated concentration represents the solubility of 4,4'-Diallyl-1,1'-biphenyl in that solvent at the specified temperature. Express the solubility in appropriate units, such as mg/mL or mol/L.

Data Presentation and Interpretation

The experimentally determined solubility data should be compiled into a clear and organized table. This allows for easy comparison of the solubility of 4,4'-Diallyl-1,1'-biphenyl in different organic solvents.

Table 1: Solubility of 4,4'-Diallyl-1,1'-biphenyl in Various Organic Solvents at 25 °C (Template)

SolventSolvent Polarity (Dielectric Constant)Measured Solubility (mg/mL)Measured Solubility (mol/L)
Hexane1.88Experimental DataExperimental Data
Toluene2.38Experimental DataExperimental Data
Dichloromethane9.08Experimental DataExperimental Data
Ethyl Acetate6.02Experimental DataExperimental Data
Acetone20.7Experimental DataExperimental Data
Ethanol24.5Experimental DataExperimental Data
Methanol32.7Experimental DataExperimental Data

Note: The dielectric constant values are approximate and can be found in reference materials.[4]

Logical Relationships in Solubility Determination

The following diagram illustrates the logical flow for classifying the solubility of an organic compound based on a series of tests in different solvents. This provides a qualitative assessment that can guide the selection of solvents for quantitative analysis.

solubility_classification start Start with the unknown compound (4,4'-Diallyl-1,1'-biphenyl) water Test solubility in Water start->water soluble_water Soluble water->soluble_water insoluble_water Insoluble water->insoluble_water naoh Test solubility in 5% NaOH soluble_naoh Soluble naoh->soluble_naoh insoluble_naoh Insoluble naoh->insoluble_naoh hcl Test solubility in 5% HCl soluble_hcl Soluble hcl->soluble_hcl insoluble_hcl Insoluble hcl->insoluble_hcl h2so4 Test solubility in conc. H₂SO₄ soluble_h2so4 Soluble h2so4->soluble_h2so4 insoluble_h2so4 Insoluble h2so4->insoluble_h2so4 organic Test solubility in an organic solvent (e.g., ether) soluble_organic Soluble organic->soluble_organic class_s Water-soluble (likely contains polar functional groups) soluble_water->class_s insoluble_water->naoh class_a Acidic compound soluble_naoh->class_a insoluble_naoh->hcl class_b Basic compound soluble_hcl->class_b insoluble_hcl->h2so4 insoluble_hcl->organic class_n Neutral compound (alkenes, alkynes, aromatics, halides) soluble_h2so4->class_n class_i Inert compound (alkanes, inactive halides) insoluble_h2so4->class_i class_misc Miscellaneous neutral compounds soluble_organic->class_misc insoluble_organic Insoluble

Caption: Logical flow for the qualitative solubility classification of an organic compound.[5][6]

Conclusion

This guide has provided a comprehensive framework for understanding and determining the . By following the detailed experimental protocol and adhering to the principles of scientific integrity, researchers can generate reliable and reproducible solubility data. This information is crucial for the effective use of this compound in research, development, and manufacturing processes.

References

  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).
  • Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).
  • Experiment 1. Solubility of Organic Compounds. (n.d.). Scribd. Retrieved from [Link]

  • How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. (2025, February 11). YouTube. Retrieved from [Link]

  • Solubility of Organic Compounds. (2023, August 31).
  • Biphenyl. (n.d.). In Wikipedia. Retrieved from [Link]

  • Solubility of biphenyl in organic nonelectrolyte solvents. Comparison of observed versus predicted values based upon Mobile Order theory. (2025, August 6). ResearchGate. Retrieved from [Link]

  • Is Biphenyl soluble in Methanol class 11 chemistry CBSE. (n.d.). Vedantu. Retrieved from [Link]

  • 4,4'-Biphenol. (n.d.). In Wikipedia. Retrieved from [Link]

  • Biphenyl. (n.d.). PubChem. Retrieved from [Link]

  • [1,1'-Biphenyl]-4,4'-diol. (n.d.). NIST WebBook. Retrieved from [Link]

  • Properties of Common Organic Solvents. (2022, September 8).

Sources

Foundational

An In-Depth Technical Guide to the Molecular Structure and Conformation of 4,4'-Diallyl-1,1'-biphenyl

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive analysis of the molecular structure and conformational dynamics of 4,4'-Diallyl-1,1'-biphenyl. While...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and conformational dynamics of 4,4'-Diallyl-1,1'-biphenyl. While direct experimental data for this specific molecule is not extensively available in public literature, this guide synthesizes foundational principles of biphenyl chemistry, data from analogous 4,4'-disubstituted biphenyls, and established computational and spectroscopic methodologies to present a robust predictive model of its structural characteristics. We will explore the critical interplay of steric and electronic factors governing the torsional angle between the phenyl rings and the conformational flexibility of the allyl substituents. This document is intended to serve as a foundational resource for researchers interested in the material science and medicinal chemistry applications of this and related biphenyl compounds.

Introduction: The Significance of the Biphenyl Scaffold

Biphenyls and their derivatives are a cornerstone in organic chemistry, finding applications in pharmaceuticals, agrochemicals, and material science.[1] The unique structural feature of the biphenyl moiety is the rotational flexibility around the central C-C single bond, which gives rise to a range of conformational isomers. The dihedral angle (torsional angle) between the two phenyl rings is a critical parameter that dictates the molecule's overall shape, symmetry, and electronic properties, such as the degree of π-conjugation between the rings. Understanding and controlling this conformation is paramount in the design of molecules with specific functions.

The introduction of substituents onto the biphenyl core, as in 4,4'-Diallyl-1,1'-biphenyl, further modulates these conformational preferences. The allyl groups in the 4 and 4' positions are of particular interest due to their potential for polymerization and their specific steric and electronic contributions to the molecule's structure.

Molecular Structure of 4,4'-Diallyl-1,1'-biphenyl: A Predictive Analysis

Based on available data for 4,4'-Diallyl-1,1'-biphenyl, the fundamental molecular details are as follows:

PropertyValueSource
Chemical FormulaC18H18[2]
Molecular Weight234.34 g/mol [2]
Synonyms4,4′-Di-2-propen-1-yl-1,1′-biphenyl; 4,4′-Bis(allyl)-1,1′-biphenyl[2]
CAS Number405201-68-5[2]

The core of the molecule is the 1,1'-biphenyl scaffold. The key structural parameter is the torsional angle (Φ) between the planes of the two phenyl rings. For the parent biphenyl molecule, this angle is not 0° (planar) or 90° (perpendicular) in the gas phase but rather around 42-45°. This non-planar conformation arises from a balance between two opposing forces:

  • Steric Hindrance: Repulsion between the ortho-hydrogens on the two rings destabilizes the planar conformation.

  • π-Conjugation: Overlap of the π-orbitals of the two rings, which is maximized in a planar conformation, provides electronic stabilization.

In the case of 4,4'-disubstituted biphenyls, the substituents at the para position do not introduce significant steric hindrance that would drastically alter the fundamental torsional preference of the biphenyl core. Therefore, it is predicted that 4,4'-Diallyl-1,1'-biphenyl will also adopt a non-planar conformation with a torsional angle in the range of 40-50°.

The allyl groups (–CH2–CH=CH2) themselves have internal rotational freedom around the C(phenyl)-C(allyl) and C(allyl)-C(allyl) single bonds. The conformation of these groups will be influenced by steric interactions with the biphenyl core and potential weak intramolecular interactions.

Conformational Analysis: Exploring the Energy Landscape

The conformational landscape of 4,4'-Diallyl-1,1'-biphenyl is primarily defined by the rotation around the central C1-C1' bond. A potential energy surface for this rotation would likely show two energy minima corresponding to the enantiomeric twisted conformations and two energy maxima corresponding to the planar and perpendicular conformations.

G cluster_0 cluster_1 E Energy angle Torsional Angle (Φ) 0 Planar (High Energy) 45 Twisted (Energy Minimum) 90 Perpendicular (Energy Maximum) 135 Twisted (Energy Minimum) 180 Planar (High Energy)

The allyl groups introduce additional conformational possibilities. The orientation of the C=C double bond relative to the phenyl ring can vary, leading to different rotamers. The most stable conformation would likely minimize steric clashes between the vinyl group and the biphenyl core.

Experimental and Computational Workflows for Structural Elucidation

To definitively determine the molecular structure and conformation of 4,4'-Diallyl-1,1'-biphenyl, a combination of experimental and computational techniques would be employed.

X-ray Crystallography

Single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional structure of a molecule in the solid state.[3]

Protocol for Single-Crystal X-ray Diffraction:

  • Crystal Growth: High-quality single crystals of 4,4'-Diallyl-1,1'-biphenyl would be grown, typically by slow evaporation of a saturated solution in a suitable solvent system.

  • Data Collection: A selected crystal is mounted on a diffractometer and irradiated with X-rays. The diffraction pattern is collected as the crystal is rotated.

  • Structure Solution and Refinement: The collected data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates, bond lengths, bond angles, and torsional angles.

This technique would provide an unambiguous measurement of the biphenyl torsional angle and the conformation of the allyl groups in the crystalline state.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying the structure and dynamics of molecules in solution.[4] For conformational analysis of biphenyls, liquid crystal NMR can be particularly informative.[5]

Protocol for Conformational Analysis using NMR:

  • 1D and 2D NMR: Standard 1H and 13C NMR spectra would be acquired to confirm the chemical structure. 2D experiments like COSY and HSQC would be used to assign all proton and carbon signals.

  • NOESY/ROESY: Nuclear Overhauser Effect (NOE) experiments can provide information about through-space proximity of protons. For 4,4'-Diallyl-1,1'-biphenyl, NOEs between the protons of the allyl groups and the phenyl rings could help define the preferred orientation of the substituents.

  • Liquid Crystal NMR (LC-NMR): Dissolving the molecule in a liquid crystal solvent forces a partial alignment of the solute molecules. This results in the observation of residual dipolar couplings, which are highly sensitive to the molecular geometry and can be used to accurately determine the torsional angle in solution.[5]

G cluster_0 Synthesis & Purification cluster_1 Experimental Analysis cluster_2 Computational Analysis Synthesis Synthesis Purification Purification Synthesis->Purification X-ray X-ray Crystallography Purification->X-ray NMR NMR Spectroscopy Purification->NMR DFT Density Functional Theory (DFT) Purification->DFT Experimental_Data Experimental Structural Data X-ray->Experimental_Data NMR->Experimental_Data Final_Analysis Comprehensive Structural & Conformational Profile Experimental_Data->Final_Analysis Computational_Model Predicted Structural Model DFT->Computational_Model Computational_Model->Final_Analysis

Computational Chemistry

In the absence of experimental data, and as a complement to it, computational methods such as Density Functional Theory (DFT) are invaluable for predicting molecular structures and conformational energies.

Protocol for DFT-based Conformational Analysis:

  • Conformational Search: A systematic or stochastic conformational search would be performed to identify all low-energy conformers of 4,4'-Diallyl-1,1'-biphenyl, considering rotation around the central biphenyl bond and the single bonds of the allyl groups.

  • Geometry Optimization: The identified conformers would be subjected to full geometry optimization using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d,p)).

  • Frequency Calculations: Vibrational frequency calculations would be performed to confirm that the optimized structures are true energy minima and to obtain thermodynamic data (enthalpy and Gibbs free energy).

  • Potential Energy Scan: To determine the rotational barrier, a relaxed potential energy scan would be performed by systematically varying the C1-C1' dihedral angle and optimizing the rest of the molecular geometry at each step.

Influence of Allyl Substituents on Conformation and Properties

The allyl groups at the 4,4'-positions are expected to have a modest impact on the biphenyl torsional angle. Their primary influence will be on the molecule's overall size, shape, and intermolecular interactions.

  • Electronic Effects: The allyl group is generally considered to be weakly electron-donating. This may have a subtle effect on the electronic properties of the biphenyl system, but it is unlikely to significantly alter the rotational barrier.[6]

  • Steric Effects: While the allyl groups are at the para positions and do not directly interfere with the inter-ring rotation, their own conformational flexibility can influence crystal packing and intermolecular interactions in the solid state.[7]

Conclusion

The molecular structure and conformation of 4,4'-Diallyl-1,1'-biphenyl are governed by the fundamental principles of biphenyl chemistry. It is predicted to exist as a non-planar, twisted conformer with a dihedral angle of approximately 40-50° between the phenyl rings. The allyl substituents introduce additional conformational flexibility and are key functional handles for further chemical modifications. A comprehensive understanding of its three-dimensional structure, achievable through the synergistic application of X-ray crystallography, advanced NMR techniques, and computational modeling, is crucial for the rational design of novel materials and therapeutic agents based on this versatile scaffold.

References

  • Chemistry LibreTexts. (2023). Conformations of Biphenyls. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7066, 4,4'-Biphenol. Retrieved from [Link]

  • Kumari, N., Yadav, A. A., Sankpal, S. A., Murugavel, S., Lakshmanan, D., & Kant, R. (2023). Experimental and Theoretical Characterization of the Crystal Structure of 4,4-dimethoxy-1,1-biphenyl (4-DMB). Indian Journal of Pure & Applied Physics, 61(9), 747-757. Retrieved from [Link]

  • Rzepa, H. S. (2010). Conformational analysis of biphenyls: an upside-down view. Henry Rzepa's Blog. Retrieved from [Link]

  • Liljefors, T., & Allinger, N. L. (1976). Conformational analysis of bridged biphenyls and 2,2'-bipyridines. Empirical force field calculations (MM2-V4). The Journal of Organic Chemistry, 41(13), 2206–2211. Retrieved from [Link]

  • Ozawa, Y., Ogihara, H., & Oaki, Y. (2023). Crystal structure of dilithium biphenyl-4,4′-disulfonate dihydrate. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 7), 652–655. Retrieved from [Link]

  • García-López, V., Pérez-López, R., & Barba, V. (2021). Steric and Electronic Effects on the Structure and Photophysical Properties of Hg(II) Complexes. Molecules, 26(11), 3333. Retrieved from [Link]

  • Guedes, R. C., & da Silva, J. B. (2023). Conformational analysis of 4,4'-dibromodiphenyl disulfide. Structural Chemistry, 34(3), 947-957. Retrieved from [Link]

  • Ohmori, K., Abe, M., & Suzuki, T. (2021). Synthesis, optical and electrochemical properties of 4,4′-bibenzo[c]thiophene derivatives. Scientific Reports, 11(1), 10834. Retrieved from [Link]

  • Veracini, C. A., & Lunazzi, L. (1974). The conformational problem of biphenyl in solution as investigated by the liquid crystal nuclear magnetic resonance spectrum of 3,3′,5,5′-tetrachlorobiphenyl. Journal of the Chemical Society, Perkin Transactions 2, (5), 549-551. Retrieved from [Link]

  • Kumari, N., Yadav, A. A., Sankpal, S. A., Murugavel, S., Lakshmanan, D., & Kant, R. (2023). Experimental and Theoretical Characterization of the Crystal Structure of 4,4-dimethoxy-1,1-biphenyl (4-DMB). ResearchGate. Retrieved from [Link]

  • Horvath, A., & Jecklin, M. C. (2019). Electronic and Steric Control of n→π* Interactions: Stabilization of the α-Helix Conformation without a Hydrogen Bond. The Journal of Physical Chemistry B, 123(15), 3244–3254. Retrieved from [Link]

  • Lavecchia, A., & Di Giovanni, C. (2013). NMR spectroscopy in the conformational analysis of peptides: an overview. Current protein & peptide science, 14(7), 591–611. Retrieved from [Link]

  • Jain, Z. J., Gide, P. S., & Kankate, R. (2013). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. ResearchGate. Retrieved from [Link]

  • Camacho-Artacho, M., & Moglie, Y. (2018). Rapid assessment of conformational preferences in biaryl and aryl carbonyl fragments. PloS one, 13(3), e0194975. Retrieved from [Link]

  • Hodges, J. A., & Raines, R. T. (2006). An electronic effect on protein structure. Protein science : a publication of the Protein Society, 15(7), 1778–1783. Retrieved from [Link]

  • Rybalova, T. V., Bagryanskaya, I. Y., & Gatilov, Y. V. (2020). Molecular Structure, Vibrational Spectrum and Conformational Properties of 4-(4-Tritylphenoxy)phthalonitrile-Precursor for Synthesis of Phthalocyanines with Bulky Substituent. Molecules, 25(21), 5135. Retrieved from [Link]

  • Gicquel, M., & Gandon, V. (2021). Steric, Electronic and Conformational Synergistic Effects in the Au(I)-catalyzed α-C-H Bond Functionalization of Tertiary Amine. ChemRxiv. Retrieved from [Link]

  • Cinellu, M. A., & Maiore, L. (2022). Single-Crystal X-ray Structure Determination of Tris(pyrazol-1-yl)methane Triphenylphosphine Copper(I) Tetrafluoroborate, Hirshfeld Surface Analysis and DFT Calculations. Inorganics, 10(11), 195. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide on the Thermal Stability and Decomposition of 4,4'-Diallyl-1,1'-biphenyl

A Note to the Reader: Direct experimental data on the thermal properties of 4,4'-Diallyl-1,1'-biphenyl is not extensively available in peer-reviewed literature. This guide, therefore, leverages established principles of...

Author: BenchChem Technical Support Team. Date: January 2026

A Note to the Reader: Direct experimental data on the thermal properties of 4,4'-Diallyl-1,1'-biphenyl is not extensively available in peer-reviewed literature. This guide, therefore, leverages established principles of physical organic chemistry and draws upon data from structurally analogous compounds—namely those containing biphenyl cores and allyl-substituted aromatic moieties—to provide a comprehensive and scientifically grounded perspective. The protocols and predicted behaviors described herein are intended to serve as a robust framework for researchers initiating studies on this, or similar, molecules.

Introduction: Structural Insights into Thermal Behavior

4,4'-Diallyl-1,1'-biphenyl is a molecule of interest in materials science and polymer chemistry, serving as a potential monomer or crosslinking agent. Its chemical architecture, featuring a rigid biphenyl core flanked by reactive allyl groups, suggests a complex thermal behavior. The biphenyl unit is known to impart significant thermal stability due to its aromaticity and the high energy required to cleave the sp²-sp² carbon-carbon bond between the phenyl rings. Conversely, the allyl groups introduce pathways for lower-energy decomposition and polymerization reactions. Understanding the interplay between these structural elements is critical for predicting the material's performance at elevated temperatures.

This guide provides a detailed examination of the theoretical and practical aspects of the thermal stability and decomposition of 4,4'-Diallyl-1,1'-biphenyl. It is designed for researchers, scientists, and professionals in drug development and materials science who require a deep understanding of molecular stability under thermal stress.

Predicted Thermal Stability

The overall thermal stability of a molecule is dictated by the energy required to initiate irreversible chemical changes. For 4,4'-Diallyl-1,1'-biphenyl, the weakest bonds are predicted to be the C-H bonds of the allyl group and the C-C bond connecting the allyl group to the biphenyl ring. The biphenyl core itself is expected to remain stable until much higher temperatures.

Based on analogous structures, the onset of decomposition for 4,4'-Diallyl-1,1'-biphenyl is likely to be in the range of 300-400°C. Below this temperature, the molecule is expected to be largely stable. The precise decomposition temperature will be influenced by factors such as the heating rate and the atmospheric conditions (e.g., inert vs. oxidative).

Table 1: Estimated Bond Dissociation Energies (BDEs) for Key Bonds in 4,4'-Diallyl-1,1'-biphenyl and Related Structures
Bond TypeRepresentative MoleculeEstimated BDE (kcal/mol)Implication for Thermal Stability
Phenyl-Phenyl (C-C)Biphenyl~116High stability of the biphenyl core.
Aryl-Allyl (C-C)Allylbenzene~73 - 75A likely initiation point for decomposition.[1]
Allylic (C-H)Propene~88Susceptible to hydrogen atom abstraction.[1]
Vinylic (C-H)Ethene~111More stable than allylic C-H bonds.
Aromatic (C-H)Benzene~113High stability.

Note: These values are estimations based on data from reference compounds and are intended for comparative purposes.

Experimental Workflow for Thermal Analysis

A comprehensive understanding of the thermal properties of 4,4'-Diallyl-1,1'-biphenyl requires a multi-faceted analytical approach. The following workflow outlines the key experimental techniques and their respective roles.

G cluster_0 Sample Preparation cluster_1 Primary Thermal Analysis cluster_2 Decomposition Product Analysis cluster_3 Data Interpretation & Modeling prep 4,4'-Diallyl-1,1'-biphenyl Sample tga Thermogravimetric Analysis (TGA) prep->tga Determine mass loss vs. temperature dsc Differential Scanning Calorimetry (DSC) prep->dsc Identify thermal transitions (melting, polymerization) py_gcms Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS) prep->py_gcms Identify volatile decomposition products interp Data Synthesis & Mechanistic Postulation tga->interp kinetics Kinetic Analysis (e.g., Flynn-Wall-Ozawa) tga->kinetics Calculate activation energy of decomposition dsc->interp py_gcms->interp kinetics->interp

Caption: A generalized experimental workflow for the comprehensive thermal analysis of 4,4'-Diallyl-1,1'-biphenyl.

Detailed Experimental Protocols
  • Objective: To determine the thermal stability and decomposition profile by measuring mass loss as a function of temperature.

  • Protocol:

    • Place 5-10 mg of 4,4'-Diallyl-1,1'-biphenyl into a tared TGA pan (e.g., alumina or platinum).

    • Place the pan into the TGA furnace.

    • Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 50-100 mL/min for at least 30 minutes to ensure an inert atmosphere.

    • Heat the sample from ambient temperature to 800°C at a constant heating rate (e.g., 10°C/min).

    • Record the sample mass as a function of temperature.

    • The onset of decomposition is determined from the temperature at which significant mass loss begins. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.

  • Objective: To identify thermal transitions such as melting, crystallization, and potential polymerization or crosslinking reactions.

  • Protocol:

    • Weigh 3-5 mg of 4,4'-Diallyl-1,1'-biphenyl into a hermetically sealed aluminum DSC pan. An empty, sealed pan is used as a reference.

    • Place the sample and reference pans into the DSC cell.

    • Heat the sample from ambient temperature to a temperature above its expected melting point (e.g., 300°C) at a controlled rate (e.g., 10°C/min) under an inert atmosphere.

    • Cool the sample back to ambient temperature at a controlled rate (e.g., 10°C/min).

    • Perform a second heating cycle under the same conditions as the first.

    • Endothermic peaks on the first heating scan can indicate melting, while exothermic events may suggest polymerization or decomposition. The second heating scan can reveal the glass transition temperature if an amorphous phase is formed upon cooling.

  • Objective: To identify the chemical structures of volatile decomposition products.

  • Protocol:

    • Place a small, accurately weighed amount (e.g., 0.1-0.5 mg) of 4,4'-Diallyl-1,1'-biphenyl into a pyrolysis sample cup.

    • Insert the sample into the pyrolysis unit, which is directly coupled to the GC inlet.

    • Rapidly heat the sample to a series of specific temperatures (e.g., 350°C, 450°C, 600°C) to analyze the decomposition products at different stages of degradation.

    • The volatile pyrolysis products are swept by a carrier gas (e.g., helium) onto the GC column for separation.

    • The separated components are then introduced into the mass spectrometer for identification based on their mass spectra and fragmentation patterns.

Proposed Decomposition Pathways

At elevated temperatures, 4,4'-Diallyl-1,1'-biphenyl is likely to undergo a complex series of reactions. The initial decomposition steps are predicted to involve the allyl side chains.

G cluster_0 Low to Moderate Temperatures (~200-350°C) cluster_1 High Temperatures (>350°C) start 4,4'-Diallyl-1,1'-biphenyl rearrangement Intra/Intermolecular Rearrangement/Oligomerization start->rearrangement Allyl group reactivity homolysis Homolytic C-C Bond Cleavage start->homolysis Sufficient thermal energy rearrangement->homolysis Further heating rad_recomb Radical Recombination & Fragmentation homolysis->rad_recomb Formation of biphenyl & allyl radicals char_formation Char Formation rad_recomb->char_formation Extensive crosslinking & aromatization

Caption: Proposed general decomposition pathways for 4,4'-Diallyl-1,1'-biphenyl as a function of temperature.

Low to Moderate Temperatures: Allyl Group Reactions

At temperatures below the onset of significant mass loss, the allyl groups may undergo thermally induced rearrangements or oligomerization. While a classic Claisen rearrangement is not possible without an ether linkage, analogous sigmatropic shifts or intermolecular ene reactions could occur, leading to the formation of isomers or low molecular weight oligomers.[2][3][4] These reactions would likely be observed as exothermic events in DSC analysis without significant mass loss in TGA.

High Temperatures: Radical Decomposition

As the temperature increases, the energy supplied will become sufficient to induce homolytic cleavage of the weakest covalent bonds. The bond between the allyl group and the biphenyl ring is a likely candidate for initial scission, given its lower bond dissociation energy compared to the bonds within the aromatic rings.[1]

Initiation:

  • Cleavage of the aryl-allyl C-C bond to form a biphenyl radical and an allyl radical.

  • Cleavage of an allylic C-H bond to form a resonance-stabilized allyl radical and a hydrogen atom.

Propagation and Termination: The resulting radicals can then participate in a cascade of subsequent reactions, including:

  • Hydrogen Abstraction: Radicals can abstract hydrogen atoms from other molecules, propagating the radical chain reaction.

  • Recombination: Radicals can recombine to form a variety of crosslinked and higher molecular weight species. For instance, two biphenyl radicals could combine to form quaterphenyl.

  • Fragmentation: Larger radicals can fragment into smaller, more stable molecules and radicals. The pyrolysis of allyl-containing compounds is known to produce smaller hydrocarbons.[5]

  • Cyclization and Aromatization: The complex mixture of radical species can undergo cyclization and dehydrogenation reactions at very high temperatures, ultimately leading to the formation of a carbonaceous char.

The products identified by Py-GC/MS would provide direct evidence for these pathways. The detection of benzene, toluene, and other small aromatic fragments would suggest fragmentation of the biphenyl core under severe conditions, while the presence of various C1-C3 hydrocarbons would confirm the fate of the allyl groups.

Conclusion

While awaiting direct experimental investigation, this guide provides a scientifically robust framework for understanding the thermal stability and decomposition of 4,4'-Diallyl-1,1'-biphenyl. The molecule's stability is predicted to be governed by the high-energy biphenyl core, with decomposition initiated by reactions of the more labile allyl side chains. A combination of TGA, DSC, and Py-GC/MS is essential for a complete characterization. The proposed decomposition mechanism, involving initial allyl group rearrangements followed by high-temperature radical processes, offers a solid basis for interpreting experimental data and predicting the behavior of this molecule in high-temperature applications.

References

  • Silgado-Gómez, K. N., et al. (2018). Thermal aromatic Claisen rearrangement and Strecker reaction of alkyl(allyl)-aryl ethers under green reaction conditions: Efficient and clean preparation of ortho-allyl phenols (naphthols) and alkyl(allyl)oxyarene-based γ-amino nitriles. Mediterranean Journal of Chemistry, 6(6), 209-218. Available at: [Link]

  • Chemistry LibreTexts. (2024). 18.4: Reactions of Ethers - Claisen Rearrangement. Available at: [Link]

  • Chemistry LibreTexts. (2022). 3.2.5: Reactions of Ethers- Claisen Rearrangement. Available at: [Link]

  • Organic Chemistry Portal. Claisen Rearrangement. Available at: [Link]

  • University of Calgary. Ch24: Claisen rearrangement. Available at: [Link]

  • Journal of the Chemical Society (Resumed). (1951). 893. Allylbenzene compounds. Part III. Pyrolysis of methyl 2-allyloxy-3 : 4-dimethoxybenzoate. Available at: [Link]

  • Haynes, W. M. (Ed.). (2010). CRC Handbook of Chemistry and Physics (91st ed.). CRC Press.
  • Aristizabal, L., et al. (2019). Concerted reaction mechanism for the thermal decomposition reaction of allyl ethers (X = O) and allyl sulfides (X = S). Structural Chemistry, 30(4), 1387-1397. Available at: [Link]

  • Lam, L. K.-M. (1966). Pyrolytic Decomposition of Allylic Esters. McMaster University. Available at: [Link]

  • van der Zwaag, D., et al. (2018). Temperature-dependent modulation by biaryl-based monomers of the chain length and morphology of biphenyl-based supramolecular polymers. Chemical Science, 9(15), 3738–3745. Available at: [Link]

  • ResearchGate. Scheme for hydrolysis (A) and thermal degradation (B) of allyl isothiocyanate. Available at: [Link]

  • Lam, L. K.-M. (1966). The Pyrolytic Decomposition of 6,6-Dimethyl-2-cyclohexen-l-ol. Acetate. A Study of the Thermal Elimination of Allylic Esters. McMaster University. Available at: [Link]

  • Chen, C. W., & Ho, C. T. (1998). Thermal Degradation of Allyl Isothiocyanate in Aqueous Solution. Journal of Agricultural and Food Chemistry, 46(1), 220–223. Available at: [Link]

  • Blades, A. T., & Murphy, G. W. (1952). Pyrolysis of Allyl Chloride. Journal of the American Chemical Society, 74(24), 6205–6207. Available at: [Link]

  • BioNumbers. Bond Dissociation Energies. Available at: [Link]

  • Wikipedia. Bond dissociation energy. Available at: [Link]

  • Blanksby, S. J., & Ellison, G. B. (2003). Bond Dissociation Energies of Organic Molecules. Accounts of Chemical Research, 36(4), 255–263. Available at: [Link]

  • NETZSCH. Thermal Characterization of Polymers. Available at: [Link]

  • Mettler Toledo. Thermal Analysis of Polymers Selected Applications. Available at: [Link]

  • AZoM. (2023). The Characterization of Polymers Using Thermal Analysis. Available at: [Link]

  • Li, Y., et al. (2021). Pyrolysis of n-Butylbenzene at Various Pressures: Influence of Long Side-Chain Structure on Alkylbenzene Pyrolysis. Energy & Fuels, 35(15), 12248–12260. Available at: [Link]

  • ResearchGate. Benzene derivatives identified in the pyrolytic products generated from the pyrolysis of the herbal medicine waste. Available at: [Link]

  • Hendry, D., et al. (2022). Highly selective hydropyrolysis of lignin waste to benzene, toluene and xylene in presence of zirconia supported iron catalyst. Journal of Analytical and Applied Pyrolysis, 166, 105615. Available at: [Link]

Sources

Foundational

Diallyl Biphenyl Compounds: A Technical Guide to Advanced Materials Applications

Introduction: The Versatility of the Biphenyl Moiety Enhanced by Allyl Functionality The biphenyl unit, with its rigid, planar structure, is a cornerstone in the design of high-performance materials, imparting thermal st...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the Biphenyl Moiety Enhanced by Allyl Functionality

The biphenyl unit, with its rigid, planar structure, is a cornerstone in the design of high-performance materials, imparting thermal stability and desirable liquid crystalline properties.[1][2] The introduction of reactive allyl groups onto this robust backbone unlocks a versatile platform for the creation of advanced thermosetting resins, high-frequency electronics, and sophisticated liquid crystal displays. This technical guide provides an in-depth exploration of the synthesis, properties, and applications of diallyl biphenyl compounds, offering researchers and materials scientists a comprehensive resource for leveraging these unique monomers. We will delve into the synthetic pathways, curing mechanisms, and structure-property relationships that govern the performance of these materials, supported by experimental data and established protocols.

I. Synthesis of Diallyl Biphenyl Monomers: Strategic Pathways to Functional Building Blocks

The primary synthetic routes to diallyl biphenyl compounds hinge on the strategic introduction of allyl groups onto a biphenyl core. The choice of synthetic strategy is dictated by the desired substitution pattern and the nature of the biphenyl precursor.

Williamson Ether Synthesis of Bis(allyloxy)biphenyl

A common and straightforward approach to synthesizing 4,4'-bis(allyloxy)biphenyl involves the Williamson ether synthesis. This method is predicated on the reaction of a dihydroxybiphenyl with an allyl halide in the presence of a base.

Experimental Protocol: Synthesis of 4,4'-Bis(allyloxy)biphenyl

  • Dissolution: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 4,4'-dihydroxybiphenyl in a suitable polar aprotic solvent, such as acetone or N,N-dimethylformamide (DMF).

  • Base Addition: Add an excess of a powdered anhydrous base, typically potassium carbonate (K₂CO₃), to the solution. The base acts as a proton scavenger, deprotonating the hydroxyl groups to form the more nucleophilic phenoxide.

  • Allylation: While stirring vigorously, add a stoichiometric excess of allyl bromide or allyl chloride to the reaction mixture.

  • Reaction: Heat the mixture to reflux and maintain for several hours (typically 6-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts. The filtrate is then concentrated under reduced pressure to remove the solvent.

  • Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 4,4'-bis(allyloxy)biphenyl as a white solid.

The causality behind these choices lies in ensuring a complete reaction. The use of a polar aprotic solvent facilitates the SN2 reaction, while an excess of the base and allyl halide drives the equilibrium towards the formation of the desired diether product. Anhydrous conditions are crucial to prevent the hydrolysis of the allyl halide and the deactivation of the base.

Claisen Rearrangement: Accessing Ortho-Allyl Biphenyls

To obtain diallyl biphenyls with the allyl groups directly attached to the aromatic rings (C-allylation), the Claisen rearrangement is a powerful and widely employed synthetic tool.[3][4][5][6] This[7][7]-sigmatropic rearrangement of an allyl aryl ether proceeds upon heating, yielding an ortho-allyl phenol.[3][4][5][6] For bis(allyloxy)biphenyl, a double Claisen rearrangement can be induced.

Experimental Protocol: Claisen Rearrangement of 4,4'-Bis(allyloxy)biphenyl

  • Reactant: Place purified 4,4'-bis(allyloxy)biphenyl in a high-boiling point, inert solvent such as N,N-diethylaniline or in a neat (solvent-free) melt.

  • Heating: Heat the reaction mixture to a high temperature, typically in the range of 180-220°C, under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

  • Monitoring: Monitor the progress of the rearrangement by TLC or high-performance liquid chromatography (HPLC). The reaction is typically complete within a few hours.

  • Purification: Upon completion, the reaction mixture is cooled, and the product, 3,3'-diallyl-4,4'-dihydroxybiphenyl, can be purified by column chromatography on silica gel or by recrystallization.

The high temperature required for the Claisen rearrangement is a key experimental parameter, as it provides the necessary activation energy for the concerted pericyclic reaction.[3][4] The choice of a high-boiling, non-reactive solvent is critical to maintain the reaction temperature and ensure a homogeneous reaction medium.

Claisen_Rearrangement Start 4,4'-Bis(allyloxy)biphenyl Intermediate [3,3]-Sigmatropic Rearrangement Start->Intermediate Heat (180-220°C) Product 3,3'-Diallyl-4,4'-dihydroxybiphenyl Intermediate->Product caption Claisen Rearrangement of 4,4'-Bis(allyloxy)biphenyl.

Caption: Claisen Rearrangement of 4,4'-Bis(allyloxy)biphenyl.

II. High-Performance Thermosetting Resins: The Synergy of Diallyl Biphenyl and Bismaleimide

A primary application of diallyl biphenyl compounds is in the formulation of high-performance thermosetting resins, particularly in combination with bismaleimides (BMI).[8][9][10] These resins are prized for their excellent thermal stability, mechanical properties, and low dielectric loss, making them suitable for demanding applications in the aerospace and electronics industries.

The curing of diallyl biphenyl-BMI resins proceeds through a complex set of reactions, primarily involving "ene" reactions and Diels-Alder cycloadditions between the allyl groups of the diallyl biphenyl and the maleimide groups of the BMI. This co-polymerization mitigates the inherent brittleness of cured BMI resins by introducing more flexible diallyl biphenyl units into the crosslinked network.

Curing_Mechanism cluster_reactants Reactants cluster_reactions Curing Reactions DiallylBiphenyl Diallyl Biphenyl (e.g., 3,3'-diallyl-4,4'-dihydroxybiphenyl) EneReaction "Ene" Reaction DiallylBiphenyl->EneReaction DielsAlder Diels-Alder Cycloaddition DiallylBiphenyl->DielsAlder BMI Bismaleimide (BMI) BMI->EneReaction BMI->DielsAlder CrosslinkedNetwork Highly Crosslinked Thermoset Network EneReaction->CrosslinkedNetwork Heat DielsAlder->CrosslinkedNetwork Heat caption Curing mechanism of Diallyl Biphenyl-BMI resins.

Caption: Curing mechanism of Diallyl Biphenyl-BMI resins.

Enhanced Mechanical and Thermal Properties

The incorporation of diallyl biphenyl into BMI resins leads to a significant improvement in toughness without compromising thermal stability. The rigid biphenyl core contributes to maintaining a high glass transition temperature (Tg), while the flexible allyl chains, once reacted, lower the crosslink density compared to a pure BMI network.

Resin SystemFlexural Strength (MPa)Glass Transition Temp. (Tg) (°C)5% Weight Loss Temp. (TGA) (°C)Reference
Neat BMIHigh but brittle> 300~450[9][10]
BMI / Diallyl Biphenyl A136.02308.3> 428[10][11]
BMI / Diallyl Biphenyl EtherLower than BMI/DABA213-258437[9]
Modified BMI / Diallyl Biphenyl189Varies> 400[10]

Causality of Performance Enhancement: The biphenyl moiety provides a rigid structural element that ensures high thermal stability. The diallyl functionality allows for co-polymerization with BMI, which disrupts the dense, brittle network of a pure BMI thermoset. The length and flexibility of the groups connecting the biphenyl units in different diallyl biphenyl derivatives can be tailored to fine-tune the mechanical properties of the final cured resin. For instance, ether linkages can introduce more flexibility compared to a direct biphenyl linkage.

Experimental Protocol: Curing of a Diallyl Biphenyl-BMI Resin

  • Formulation: Prepare a homogeneous mixture of the diallyl biphenyl monomer and the bismaleimide resin in the desired stoichiometric ratio. This can be achieved by melt blending at a temperature above the melting points of the components but below the curing temperature.

  • Degassing: Degas the molten mixture under vacuum to remove any entrapped air or volatiles, which could lead to voids in the cured material.

  • Curing: Transfer the degassed resin into a preheated mold. The curing is typically performed in a multi-stage process in an oven or a press. A common curing schedule involves:

    • Initial cure at a lower temperature (e.g., 150-180°C) for 1-2 hours to allow for gelation.

    • A gradual ramp up to a higher temperature (e.g., 200-220°C) for several hours to advance the crosslinking.

    • A final post-cure at an even higher temperature (e.g., 240-260°C) for an extended period (4-8 hours) to ensure complete curing and maximize the glass transition temperature.

  • Cooling: Allow the cured part to cool slowly to room temperature to minimize internal stresses.

III. Applications in High-Frequency Electronics: Low Dielectric Materials

The excellent thermal stability and low dielectric properties of diallyl biphenyl-based thermosets make them highly attractive for applications in high-frequency electronics, such as substrates for printed circuit boards (PCBs) and copper-clad laminates (CCLs).[12] In the era of 5G and beyond, materials with low dielectric constant (Dk) and low dissipation factor (Df) are crucial for minimizing signal loss and ensuring signal integrity at high frequencies.

The non-polar nature of the biphenyl core and the hydrocarbon character of the allyl groups contribute to the low dielectric properties of these materials. By carefully selecting the diallyl biphenyl monomer and the overall resin formulation, materials with tailored dielectric performance can be achieved.

MaterialDielectric Constant (Dk) @ 10 GHzDissipation Factor (Df) @ 10 GHzReference
Standard FR-4 (Epoxy)~4.5~0.020General Knowledge
Propenyl-modified BMI-Biphenyl2.46–3.100.0034–0.0036[9]
Modified BMI-Diallyl Biphenyl A3.060.0078[11]

IV. Diallyl Biphenyl Compounds in Liquid Crystals

The rigid, rod-like structure of the biphenyl unit is a fundamental building block for many liquid crystalline materials. The introduction of terminal allyl groups provides a means to create reactive liquid crystals that can be polymerized to form liquid crystal polymers or networks. These materials are of interest for applications such as optical films, displays, and sensors.

The synthesis of liquid crystals containing a diallyl biphenyl core often involves multi-step organic reactions to build up the desired molecular architecture, which typically includes a flexible spacer and a mesogenic biphenyl unit with terminal allyl functionalities.[1][7][13] The mesomorphic properties, such as the type of liquid crystal phase and the transition temperatures, are highly dependent on the overall molecular structure.[1][7][13]

V. Future Outlook and Conclusion

Diallyl biphenyl compounds represent a versatile and powerful class of monomers for the development of advanced materials. Their unique combination of a rigid biphenyl core and reactive allyl groups enables the creation of materials with a desirable balance of thermal stability, mechanical toughness, and low dielectric properties. The primary application in high-performance thermosetting resins, particularly in synergy with bismaleimides, continues to be a major driver for research and development in this area, especially for the aerospace and high-frequency electronics industries.

Future research is likely to focus on the development of new diallyl biphenyl derivatives with tailored functionalities to further enhance specific properties, such as flame retardancy or processability. Moreover, the exploration of their use in other areas, such as advanced composites, adhesives, and functional coatings, holds significant promise. The continued investigation into the structure-property relationships of these materials will be crucial for unlocking their full potential in next-generation material science applications.

References

  • Synthesis and Bromofluorination of Bis(methallyloxy)benzene and Bis(methallyloxy)biphenyl. ProQuest. (URL: [Link])

  • Synthesis and properties of allyloxy-based biphenyl liquid crystals with multiple lateral fluoro substituents. Request PDF. (URL: [Link])

  • Synthesis and mesomorphic properties of side chain liquid-crystalline biphenyl-phenyl polyacrylates. SciELO. (URL: [Link])

  • Synthesis of bis(3-{[2-(allyloxy)ethoxy]methyl}-2,4,6-trimethylbenzoyl)(phenyl)phosphine oxide – a tailor-made photoinitiator for dental adhesives. National Institutes of Health. (URL: [Link])

  • synthesis and characterization of high temperature resistant bismaleimide based resins and their com. (URL: [Link])

  • Wide Nematogenic Azomethine/Ester Liquid Crystals Based on New Biphenyl Derivatives: Mesomorphic and Computational Studies. PubMed Central. (URL: [Link])

  • Novel allyl and propenyl monomers for modification of the bismaleimide resins, with excellent dielectric properties and high glass transition temperatures. Semantic Scholar. (URL: [Link])

  • Novel allyl and propenyl monomers for modification of the bismaleimide resins, with excellent dielectric properties and high glass transition temperatures. Request PDF. (URL: [Link])

  • Dielectric properties for various composite designations a dielectric... ResearchGate. (URL: [Link])

  • Claisen rearrangement. Wikipedia. (URL: [Link])

  • (PDF) Synthesis and mesomorphic properties of side chain liquid-crystalline biphenyl-phenyl polyacrylates. ResearchGate. (URL: [Link])

  • The Regiochemistry of the o-Claisen Rearrangement of Bis(alloxy)polycyclic Aromatics. Request PDF. (URL: [Link])

  • 4,4'-Bis(allyloxy)-1,1'-biphenyl. PubChem. (URL: [Link])

  • Synthesis and mesomorphic properties of side chain liquid-crystalline biphenyl-phenyl polyacrylates. Semantic Scholar. (URL: [Link])

  • Claisen Rearrangement. Chemistry LibreTexts. (URL: [Link])

  • Claisen Rearrangement. Organic Chemistry Portal. (URL: [Link])

  • The Cope and Claisen Rearrangements. Master Organic Chemistry. (URL: [Link])

  • High yield process for preparing 4,4'-biphenol and para-alkylbenzenes.
  • Synthesis of novel bis-allyloxy and hydroxypropoxy derivatives of 4, 5-diaryl thiophene-2-carboxylic acid and. Indian Academy of Sciences. (URL: [Link])

  • Phosphorus-Siloxane Allyl Compound: Enhancing Bismaleimide Resin’s Toughness, Flame Retardancy, and Hydrophobicity without Compromising Strength/Thermal Properties. ACS Publications. (URL: [Link])

  • The effect of substituent group in allyl benzoxazine on the thermal, mechanical and dielectric properties of modified bismaleimide. Request PDF. (URL: [Link])

  • Crystallization, Mechanical, and Antimicrobial Properties of Diallyl Cyanuric Derivative-Grafted Polypropylene. ACS Publications. (URL: [Link])

  • Thermal and Mechanical Performances of Diallyl Phthalate/Clay Nanocomposites. ResearchGate. (URL: [Link])

  • Bismaleimide resins modified by a novel vanillin‐derived allyl compounds: Synthesis, curing behavior, and thermal properties. ResearchGate. (URL: [Link])

  • Fabrication of High Dielectric Permittivity Polymer Composites by Architecting Aligned Micro-Enhanced-Zones of Ultralow Content Graphene Using Electric Fields. Request PDF. (URL: [Link])

  • Relationship between mechanical properties and the biphenyl group content in polymer backbone. ResearchGate. (URL: [Link])

  • Dielectric Properties of Polymer Composites Filled with Different Metals. ResearchGate. (URL: [Link])

  • Synthesis and Characterization of a New Class of Thermosetting Resins: Allyl and Propargyl Substituted Cyclopentadiene Derivativ. DTIC. (URL: [Link])

  • Electric and Dielectric Properties in Low-Frequency Fields of Composites Consisting of Silicone Rubber and Al Particles for Flexible Electronic Devices. MDPI. (URL: [Link])

Sources

Exploratory

An In-depth Technical Guide to the Synthesis of 4,4'-Diallyl-1,1'-biphenyl

For Researchers, Scientists, and Drug Development Professionals Abstract 4,4'-Diallyl-1,1'-biphenyl is a key bifunctional monomer utilized in the synthesis of advanced polymers and as a versatile building block in organi...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,4'-Diallyl-1,1'-biphenyl is a key bifunctional monomer utilized in the synthesis of advanced polymers and as a versatile building block in organic chemistry. Its structure, featuring a rigid biphenyl core and reactive allyl groups, allows for the creation of materials with unique thermal, mechanical, and electronic properties. This guide provides a comprehensive overview of the principal synthetic methodologies for 4,4'-diallyl-1,1'-biphenyl, with a focus on practical application and mechanistic understanding. We will delve into classical organometallic approaches and modern cross-coupling reactions, offering detailed protocols, comparative analysis, and insights into experimental design.

Introduction: The Significance of the Biphenyl Scaffold

Biphenyl derivatives are a cornerstone in medicinal chemistry, materials science, and organic synthesis.[1] The 1,1'-biphenyl linkage imparts conformational rigidity and specific electronic properties to molecules.[1] Functionalization of the biphenyl core, as in 4,4'-diallyl-1,1'-biphenyl, introduces reactive handles for further chemical transformations, making these compounds highly valuable precursors.[1] The synthesis of such derivatives has been a subject of extensive research, leading to the development of a diverse array of synthetic methods.[1][2]

Synthetic Strategies: An Overview

The construction of 4,4'-diallyl-1,1'-biphenyl can be approached in two primary ways:

  • Formation of the Biphenyl Core: This involves the coupling of two appropriately substituted phenyl rings.

  • Functionalization of a Pre-formed Biphenyl: This strategy begins with a biphenyl molecule that is subsequently functionalized at the 4 and 4' positions.

This guide will focus on the most prevalent and synthetically useful methods that fall under these categories.

Classical Approaches to Biphenyl Synthesis

Wurtz-Fittig Reaction

The Wurtz-Fittig reaction is a classical method for the formation of C-C bonds, involving the coupling of two aryl halides in the presence of sodium metal.[3][4] While historically significant, its application in modern synthesis is limited due to harsh reaction conditions and often low yields.[5] The reaction can proceed through either an ionic or a free-radical mechanism.[1][6]

Reaction Scheme:

Limitations:

  • Harsh Conditions: Requires the use of highly reactive sodium metal.

  • Low Yields: Often suffers from side reactions, leading to poor yields.[5]

  • Limited Scope: Not suitable for substrates with sensitive functional groups.

Ullmann Reaction

The Ullmann reaction, or Ullmann coupling, involves the copper-mediated coupling of two aryl halides to form a biaryl.[7] This method is an improvement over the Wurtz-Fittig reaction but still typically requires high temperatures.[8][9] The mechanism is believed to involve the formation of an organocopper intermediate.[7]

Reaction Scheme:

Key Features:

  • Catalyst: Utilizes copper metal or copper salts.[7][8]

  • Conditions: Traditionally requires high temperatures, often exceeding 200°C.[8]

  • Scope: While broader than the Wurtz-Fittig reaction, it can be limited by the reactivity of the aryl halides.[9]

Modern Palladium-Catalyzed Cross-Coupling Reactions

The advent of palladium-catalyzed cross-coupling reactions revolutionized the synthesis of biaryls and other carbon-carbon bond-containing molecules. These methods offer milder reaction conditions, higher yields, and greater functional group tolerance compared to classical methods.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is one of the most widely used methods for the synthesis of biaryls.[2][10] It involves the reaction of an aryl boronic acid or ester with an aryl halide in the presence of a palladium catalyst and a base.[10][11]

Reaction Scheme:

Detailed Experimental Protocol for a Model Suzuki Coupling:

A representative procedure for the synthesis of a biphenyl derivative using a Suzuki coupling is as follows:[12]

  • Reaction Setup: In a round-bottom flask, combine the aryl halide (1.0 equiv), arylboronic acid (1.2 equiv), palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 equiv), and a base (e.g., K₂CO₃, 2.0 equiv).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, 1,4-dioxane, or DMF) and water.

  • Reaction Execution: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) to a temperature typically ranging from 80 to 110 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up and Purification: After completion, cool the reaction mixture, and perform an aqueous work-up. Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Causality and Experimental Insights:

  • Catalyst: The choice of palladium catalyst and ligand is crucial for the reaction's success. Ligands such as triphenylphosphine are commonly used.[13]

  • Base: The base plays a critical role in the transmetalation step of the catalytic cycle.

  • Solvent: The solvent system is chosen to ensure the solubility of all reactants.

Stille Coupling

The Stille coupling utilizes an organotin reagent (organostannane) as the coupling partner for an organic halide.[14][15] It is known for its excellent functional group tolerance and the stability of the organostannane reagents.[16][17]

Reaction Scheme:

Key Features:

  • Organostannanes: These reagents are air and moisture stable.[16]

  • Toxicity: A significant drawback is the toxicity of the organotin compounds.[14]

  • Versatility: The reaction is applicable to a wide range of substrates.[15]

Kumada Coupling

The Kumada coupling was the first reported nickel- and palladium-catalyzed cross-coupling reaction and employs a Grignard reagent as the nucleophile.[18] This method is cost-effective but is limited by the reactivity of the Grignard reagent, which is not tolerant of many functional groups.[18]

Reaction Scheme:

Experimental Considerations:

  • Anhydrous Conditions: Grignard reagents are highly sensitive to moisture, necessitating strictly anhydrous reaction conditions.[19]

  • Side Reactions: A common side reaction is the Wurtz-type coupling of the Grignard reagent.[20]

Negishi Coupling

The Negishi coupling involves the reaction of an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex.[21][22] Organozinc reagents are generally more tolerant of functional groups than Grignard reagents.[23]

Reaction Scheme:

Advantages:

  • Functional Group Tolerance: Broader than Kumada coupling.[23]

  • Reactivity: Organozinc reagents are highly reactive.

Heck Reaction

While the Heck reaction typically forms carbon-carbon bonds between an aryl or vinyl halide and an alkene, it can be adapted for the synthesis of biphenyls through a tandem reaction sequence.[24][25]

Sonogashira Coupling

The Sonogashira coupling is primarily used to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[26][27][28] It is a powerful tool for the synthesis of arylalkynes and conjugated enynes.[27][29] While not a direct method for biphenyl synthesis, its principles of palladium and copper catalysis are relevant to the broader field of cross-coupling chemistry.[26]

Synthesis of 4,4'-Diallyl-1,1'-biphenyl: A Practical Approach

A common and practical method for the synthesis of 4,4'-diallyl-1,1'-biphenyl involves the allylation of a pre-formed biphenyl scaffold, such as 4,4'-dibromobiphenyl, using a Grignard reaction.

Reaction Scheme:

  • Grignard Formation: 4,4'-Dibromobiphenyl + Mg → 4,4'-Bis(bromomagnesio)biphenyl

  • Allylation: 4,4'-Bis(bromomagnesio)biphenyl + 2 Allyl Bromide → 4,4'-Diallyl-1,1'-biphenyl

Detailed Experimental Protocol:

  • Preparation of the Grignard Reagent:

    • In a flame-dried, three-necked flask under an inert atmosphere, place magnesium turnings (2.2 eq.).

    • Add a solution of 4,4'-dibromobiphenyl (1.0 eq.) in anhydrous tetrahydrofuran (THF) dropwise. A small crystal of iodine can be added to initiate the reaction.

    • Once the exothermic reaction begins, maintain a gentle reflux by controlling the addition rate. After the addition is complete, continue to reflux for 2-4 hours.

  • Allylation:

    • Cool the Grignard reagent solution to 0 °C.

    • Slowly add a solution of allyl bromide (2.2 eq.) in anhydrous THF.

    • Allow the reaction to warm to room temperature and stir overnight.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel.

Comparative Analysis of Synthetic Methods

MethodAdvantagesDisadvantages
Wurtz-Fittig Inexpensive reagentsHarsh conditions, low yields, limited scope
Ullmann Better yields than Wurtz-FittigHigh temperatures required
Suzuki Mild conditions, high yields, broad scope, commercially available reagentsCost of boronic acids and catalysts
Stille Excellent functional group toleranceToxicity of tin compounds
Kumada Cost-effectiveLimited functional group tolerance, requires anhydrous conditions
Negishi Good functional group tolerance, high reactivityPreparation of organozinc reagents

Visualization of Synthetic Pathways

Generalized Palladium-Catalyzed Cross-Coupling Cycle

Palladium_Catalytic_Cycle Pd0 Pd(0)L_n PdII_ArX Ar-Pd(II)L_n-X Pd0->PdII_ArX Oxidative Addition PdII_ArAr Ar-Pd(II)L_n-Ar' PdII_ArX->PdII_ArAr Transmetalation PdII_ArAr->Pd0 Reductive Elimination Product Ar-Ar' PdII_ArAr->Product ArX Ar-X ArM Ar'-M

Caption: A simplified representation of a palladium-catalyzed cross-coupling cycle.

Conclusion

The synthesis of 4,4'-diallyl-1,1'-biphenyl and its derivatives can be achieved through a variety of methods, each with its own merits and drawbacks. While classical methods like the Wurtz-Fittig and Ullmann reactions are of historical importance, modern palladium-catalyzed cross-coupling reactions, particularly the Suzuki, Stille, Kumada, and Negishi couplings, offer superior efficiency, milder conditions, and broader substrate scope. The choice of a specific synthetic route will be dictated by factors such as the availability and cost of starting materials, the desired scale of the reaction, and the presence of other functional groups in the molecule. For the synthesis of 4,4'-diallyl-1,1'-biphenyl, the Grignard-mediated allylation of 4,4'-dihalobiphenyl remains a robust and practical approach.

References

  • Sathee NEET. Chemistry Wurtz Fittig Reaction. Accessed January 19, 2024.
  • A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances. 2023;13(27):18440-18481. doi:10.1039/d3ra03531j
  • General Ullman cross-coupling reaction for the synthesis of biphenyl derivatives. Journal of the Indian Chemical Society. 2023;100(11):101207. doi:10.1016/j.jics.2023.101207
  • Ullmann Reaction. BYJU'S. Accessed January 19, 2024.
  • Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Molecules. 2020;25(19):4491. doi:10.3390/molecules25194491
  • wurtz synthesis for Alkanes| Fittig reaction for Biphenyl. YouTube. Published January 28, 2023. Accessed January 19, 2024.
  • Ullmann condensation. Wikipedia. Accessed January 19, 2024.
  • Ullmann reaction. Wikipedia. Accessed January 19, 2024.
  • Free radical mechanism for Wurtz–Fittig reaction.
  • Palladium-catalyzed highly regioselective mono and double Sonogashira cross-coupling reactions of 5-substituted-1,2,3-triiodobenzene under ambient conditions. Organic & Biomolecular Chemistry. 2020;18(16):3049-3058. doi:10.1039/d0ob00438a
  • Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. University of Glasgow; 2010.
  • phosphine–nickel complex catalyzed cross-coupling of grignard reagents with aryl and alkenyl halides. Organic Syntheses. 1976;55:42. doi:10.15227/orgsyn.055.0042
  • Org. Synth. 2011, 88, 197. Organic Syntheses. 2011;88:197. doi:10.15227/orgsyn.088.0197
  • Negishi Coupling. Organic Chemistry Portal. Accessed January 19, 2024.
  • Sonogashira coupling. Wikipedia. Accessed January 19, 2024.
  • Kumada Coupling. Organic Chemistry Portal. Accessed January 19, 2024.
  • Wurtz reaction. Wikipedia. Accessed January 19, 2024.
  • pounds.[1–3] Allylic Grignard reagents. Science of Synthesis. 2004;7:575-601. doi:10.1055/sos-004-00277
  • Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale. Reaction Chemistry & Engineering. 2021;6(12):2369-2377. doi:10.1039/d1re00305a
  • Heck Reaction. Organic Chemistry Portal. Accessed January 19, 2024.
  • Stille Coupling. Organic Chemistry Portal. Accessed January 19, 2024.
  • Stille Coupling. Chemistry LibreTexts. Published June 30, 2023. Accessed January 19, 2024.
  • Synthesis of Biphenyl- 4,4'-Diyl bis(phenyl-methanone) via Carbonylative Coupling. Asian Journal of Chemistry. 2013;25(18):10421-10424. doi:10.14233/ajchem.2013.15340
  • Biaryl synthesis by C-C coupling. Organic Chemistry Portal. Accessed January 19, 2024.
  • 4,4'-dimethyl-1,1'-biphenyl. Organic Syntheses. 1977;56:44. doi:10.15227/orgsyn.056.0044
  • Sonogashira Coupling. Chemistry LibreTexts. Published August 5, 2024. Accessed January 19, 2024.
  • SYNTHESIS OF UNSYMMETRICAL BIARYLS USING A MODIFIED SUZUKI CROSS-COUPLING: 4-BIPHENYLCARBOXALDEHYDE. Organic Syntheses. 1998;75:53. doi:10.15227/orgsyn.075.0053
  • Nickel-Catalyzed Kumada Cross-Coupling Reactions of Ben- zylic Sulfonamides. The Journal of Organic Chemistry. 2020;85(1):547-558. doi:10.1021/acs.joc.9b02888
  • Synthesis of biphenyl derivatives via Negishi cross coupling reaction.
  • Sonogashira Coupling. Organic Chemistry Portal. Accessed January 19, 2024.
  • Negishi cross-coupling reaction catalyzed by an aliphatic, phosphine based pincer complex of palladium. biaryl formation via cationic pincer-type Pd(IV) intermediates. Dalton Transactions. 2011;40(35):8996-9003. doi:10.1039/c1dt10398a
  • The Mechanisms of the Stille Reaction. University of Windsor. Accessed January 19, 2024.
  • Heck Reaction | Named Reactions | Organic Chemistry Lessons. YouTube. Published March 20, 2021. Accessed January 19, 2024.
  • Sonogashira coupling. YouTube. Published January 7, 2019. Accessed January 19, 2024.
  • Palladium-catalyzed completely linear-selective Negishi cross-coupling of allylzinc halides with aryl and vinyl electrophiles. Angewandte Chemie International Edition. 2013;52(52):14098-14102. doi:10.1002/anie.201308585
  • Synthesis of 4,4'-dimethylbiphenyl through shape-selective methylation of 4-methylbiphenyl with methanol. Shiyou Xuebao, Shiyou Jiagong/Acta Petrolei Sinica (Petroleum Processing Section). 2004;20(1):6-11.
  • The First General Method for Palladium-Catalyzed Negishi Cross-Coupling of Aryl and Vinyl Chlorides: Use of Commercially Available Pd(P(t-Bu)3)2 as a Catalyst. Organic Chemistry Portal. Accessed January 19, 2024.
  • Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst. Google Patents. Published February 15, 2012. Accessed January 19, 2024.
  • Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. Catalysts. 2018;8(9):365. doi:10.
  • Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. University of California, San Diego. Accessed January 19, 2024.
  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules. 2019;24(17):3164. doi:10.3390/molecules24173164
  • Improved process for the kumada coupling reaction. Google Patents. Published July 27, 2006. Accessed January 19, 2024.
  • A Kumada-type biaryl coupling in water. Homo- and hetero-coupling with catalytic Pd(II) and excess magnesium.
  • Synthesis of biphenyl-4,4'-diol. Google Patents. Published February 22, 1998. Accessed January 19, 2024.
  • 7: The Grignard Reaction (Experiment). Chemistry LibreTexts. Published March 16, 2024. Accessed January 19, 2024.
  • Process for the preparation of grignard reagents and their utilization in organic syntheses. Google Patents. Published December 24, 1974. Accessed January 19, 2024.
  • A Comparative Guide to the Synthesis of 4,4'-Dihydroxybiphenyl. Benchchem. Accessed January 19, 2024.
  • The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. RSC Advances. 2023;13(33):22883-22915. doi:10.1039/d3ra03395c

Sources

Foundational

A Comprehensive Technical Guide to the Safe Handling of 4,4'-Diallyl-1,1'-biphenyl for Research and Development

Introduction to 4,4'-Diallyl-1,1'-biphenyl 4,4'-Diallyl-1,1'-biphenyl is an aromatic hydrocarbon characterized by a biphenyl core functionalized with two allyl groups. This unique structure makes it a valuable building b...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction to 4,4'-Diallyl-1,1'-biphenyl

4,4'-Diallyl-1,1'-biphenyl is an aromatic hydrocarbon characterized by a biphenyl core functionalized with two allyl groups. This unique structure makes it a valuable building block in organic synthesis, polymer chemistry, and potentially in the development of novel pharmaceutical agents. The presence of reactive allyl groups allows for a variety of chemical transformations, while the rigid biphenyl backbone can impart desirable thermal and mechanical properties to materials or specific conformational constraints in bioactive molecules. As with any reactive chemical, a thorough understanding of its properties and potential hazards is paramount for ensuring the safety of laboratory personnel and the integrity of experimental outcomes. This guide provides a detailed overview of the safety and handling precautions for 4,4'-Diallyl-1,1'-biphenyl, grounded in established safety protocols for similar chemical entities.

Hazard Identification and Risk Assessment

A comprehensive risk assessment is the foundation of safe laboratory practice. For 4,4'-Diallyl-1,1'-biphenyl, this involves an analysis of its physicochemical properties and toxicological profile, extrapolated from available data and the known hazards of its constituent functional groups.

Physicochemical Properties
PropertyValueSource
Chemical Formula C18H18[1]
Molecular Weight 234.34 g/mol [1]
Appearance Solid (presumed)Inferred from similar biphenyl compounds
Solubility Insoluble in water; soluble in most organic solvents.[2]Inferred from biphenyl
Boiling Point Not available
Melting Point Not available
Storage Temperature 4 °C[1]
Toxicological Profile and Potential Hazards

The available safety information for 4,4'-Diallyl-1,1'-biphenyl indicates the following hazards[1]:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation. [3][4][5]

  • H319: Causes serious eye irritation. [3][4][5]

  • H332: Harmful if inhaled.

  • H335: May cause respiratory irritation. [3][4][5][6]

Based on the structure and data from analogous compounds such as biphenyl and diallyl ether, the following potential hazards should also be considered:

  • Aromatic Hydrocarbon Toxicity : Prolonged exposure to aromatic hydrocarbons can lead to systemic effects, including potential damage to the liver and nervous system.[2]

  • Peroxide Formation : The presence of allyl groups suggests a potential for the formation of explosive peroxides upon prolonged storage or exposure to air and light.[7] This is a critical consideration for long-term storage and handling.

  • Aquatic Toxicity : Biphenyl is very toxic to aquatic life with long-lasting effects.[3][4][5][6] It is prudent to assume 4,4'-Diallyl-1,1'-biphenyl has similar environmental hazards.

Engineering Controls: The First Line of Defense

Engineering controls are designed to minimize exposure to hazardous substances by isolating them from the worker.

  • Fume Hood : All handling of 4,4'-Diallyl-1,1'-biphenyl, including weighing, transferring, and reactions, must be conducted in a properly functioning chemical fume hood.[8][9] This is crucial to prevent the inhalation of any dust or vapors.

  • Ventilation : The laboratory should have adequate general ventilation to ensure that any fugitive emissions are diluted and removed.[10]

  • Designated Work Area : A specific area within the laboratory should be designated for working with this compound to prevent cross-contamination.

Personal Protective Equipment (PPE): Essential for Individual Safety

Appropriate PPE is mandatory to prevent direct contact with the chemical.[9][11]

  • Eye Protection : Chemical splash goggles are required at all times. If there is a significant splash risk, a face shield should be worn in addition to goggles.[7]

  • Hand Protection : Chemical-resistant gloves, such as nitrile gloves, should be worn. Gloves should be inspected for any signs of degradation or perforation before use and changed frequently.[11][12]

  • Protective Clothing : A flame-resistant laboratory coat should be worn and kept buttoned.[9]

  • Footwear : Closed-toe shoes are required in all laboratory settings.[9]

  • Respiratory Protection : If there is a potential for exposure above established limits despite engineering controls, a NIOSH-approved respirator may be necessary.

Safe Handling Procedures

A systematic approach to handling 4,4'-Diallyl-1,1'-biphenyl is essential to minimize risk.

Experimental Workflow for Handling 4,4'-Diallyl-1,1'-biphenyl

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_sds Review Safety Data Sheet (SDS) prep_ppe Don appropriate PPE (goggles, gloves, lab coat) prep_sds->prep_ppe prep_hood Ensure fume hood is operational prep_ppe->prep_hood handle_weigh Weigh compound in fume hood prep_hood->handle_weigh Proceed to handling handle_transfer Transfer to reaction vessel using appropriate tools handle_weigh->handle_transfer handle_reaction Conduct reaction in a closed system if possible handle_transfer->handle_reaction cleanup_decon Decontaminate glassware and surfaces handle_reaction->cleanup_decon After experiment cleanup_waste Dispose of waste in designated hazardous waste container cleanup_decon->cleanup_waste cleanup_ppe Remove and dispose of gloves properly cleanup_waste->cleanup_ppe cleanup_wash Wash hands thoroughly cleanup_ppe->cleanup_wash

Caption: A standard workflow for the safe handling of 4,4'-Diallyl-1,1'-biphenyl.

Storage Requirements

Proper storage is crucial for maintaining the chemical's integrity and preventing hazardous situations.

  • Container : Store in a tightly sealed, properly labeled container.[10]

  • Location : Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[7] The recommended storage temperature is 4 °C.[1]

  • Light and Air : Protect from light and air to minimize the risk of peroxide formation.[7] Consider storing under an inert atmosphere (e.g., argon or nitrogen) for long-term storage.

  • Peroxide Check : If the material has been stored for an extended period or exposed to air, it should be tested for the presence of peroxides before use.

Spill and Emergency Procedures

Prompt and correct response to spills and exposures is critical.

Spill Clean-up
  • Evacuate : Evacuate non-essential personnel from the spill area.[7]

  • Ventilate : Ensure the area is well-ventilated.

  • Contain : For a solid spill, carefully sweep or vacuum the material, avoiding dust generation.[13] Place the material into a sealed container for disposal.

  • Decontaminate : Clean the spill area with an appropriate solvent, followed by soap and water.

  • Waste : All spill clean-up materials should be disposed of as hazardous waste.[12]

First Aid Measures
  • Inhalation : If inhaled, move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[3][14]

  • Skin Contact : In case of skin contact, immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[3][6]

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][6]

  • Ingestion : Do NOT induce vomiting. Wash out the mouth with water. Seek immediate medical attention.[14]

Waste Disposal

All waste containing 4,4'-Diallyl-1,1'-biphenyl must be treated as hazardous waste.

  • Containers : Collect waste in a designated, labeled, and sealed container.

  • Disposal : Dispose of the waste through a licensed hazardous waste disposal company. Do not dispose of it down the drain.[9]

  • Regulations : Follow all local, state, and federal regulations for hazardous waste disposal.

Conclusion

4,4'-Diallyl-1,1'-biphenyl is a valuable compound for scientific research with a defined set of hazards that must be respected. By implementing robust engineering controls, utilizing appropriate personal protective equipment, and adhering to the safe handling, storage, and disposal procedures outlined in this guide, researchers can work with this compound safely and effectively. A culture of safety, built on a foundation of thorough risk assessment and procedural discipline, is the most critical element in protecting personnel and the research environment.

References

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Polymerization of 4,4'-Diallyl-1,1'-biphenyl

For Researchers, Scientists, and Drug Development Professionals Author's Foreword The biphenyl moiety is a privileged scaffold in materials science and medicinal chemistry, prized for its rigidity, thermal stability, and...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Author's Foreword

The biphenyl moiety is a privileged scaffold in materials science and medicinal chemistry, prized for its rigidity, thermal stability, and unique electronic properties. The introduction of polymerizable groups, such as allyl functionalities, onto this core opens a gateway to novel materials with tailored characteristics. 4,4'-Diallyl-1,1'-biphenyl is a monomer of significant interest, offering the potential for creating linear polymers, crosslinked networks, and functional materials. However, its successful polymerization is not trivial and is highly dependent on the chosen methodology. The dual allyl groups present both an opportunity for step-growth polymerization and a challenge, with the potential for complex side reactions, cyclization, and premature crosslinking.

This guide is designed to navigate these complexities. It moves beyond a simple recitation of steps to provide a deep, mechanistic understanding of the viable polymerization pathways for 4,4'-Diallyl-1,1'-biphenyl. We will explore the premier technique for achieving linear polymers—Acyclic Diene Metathesis (ADMET)—and contrast it with radical-initiated methods that lead to robust crosslinked networks. Furthermore, we will touch upon exploratory routes that, while less established for this specific monomer, hold potential for future investigation. Each protocol is presented as a self-validating system, grounded in established chemical principles and supported by authoritative literature.

Section 1: Monomer Synthesis and Purification: The Foundation of Success

The quality of the starting monomer is paramount to achieving controlled polymerization and reproducible results. Impurities can poison catalysts, inhibit initiation, or act as uncontrolled chain-transfer agents. A plausible and efficient synthesis of 4,4'-Diallyl-1,1'-biphenyl begins with the formation of the biphenyl core, followed by functionalization.

Synthesis via Allylation of 4,4'-Dihydroxybiphenyl

A common and effective route involves the Williamson ether synthesis, which is not applicable here, or more direct C-C bond-forming reactions. A robust method is the allylation of a pre-formed biphenyl dihalide via a Grignard or other organometallic coupling reaction. However, for simplicity and high yield, starting from the commercially available 4,4'-dihydroxybiphenyl is often preferred.

Protocol 1: Synthesis of 4,4'-Diallyl-1,1'-biphenyl

  • Dissolution: In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, dissolve 4,4'-dihydroxybiphenyl (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF).

  • Base Addition: Add anhydrous potassium carbonate (K₂CO₃, 2.5 eq) to the solution. The mixture will become a slurry.

  • Allylation: Add allyl bromide (2.5 eq) dropwise to the stirring slurry at room temperature.

  • Reaction: Heat the reaction mixture to 60-70 °C and maintain for 12-18 hours under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, pour the reaction mixture into a separatory funnel containing deionized water and diethyl ether. Extract the aqueous phase three times with diethyl ether.

  • Washing: Combine the organic layers and wash sequentially with 1 M NaOH solution, deionized water, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 4,4'-Diallyl-1,1'-biphenyl as a pure solid. Confirm structure and purity by ¹H NMR, ¹³C NMR, and mass spectrometry.[1]

Critical Purification for Polymerization

For polymerization, especially catalyst-sensitive methods like ADMET, the monomer must be exceptionally pure.

  • Recrystallization: Recrystallize the product from a suitable solvent system (e.g., ethanol/water or hexanes) to remove minor impurities.

  • Degassing: Before use in polymerization, the monomer must be thoroughly degassed to remove dissolved oxygen, which can interfere with radical and organometallic catalytic processes. This can be achieved by subjecting the monomer to several freeze-pump-thaw cycles or by sparging with high-purity argon or nitrogen for at least 30 minutes.[2]

Section 2: Acyclic Diene Metathesis (ADMET) Polymerization for Linear Polyenes

ADMET is a step-growth condensation polymerization driven by the removal of a small volatile olefin, typically ethylene, from an α,ω-diene monomer.[3] It is the most effective method for producing linear, unsaturated polymers from 4,4'-Diallyl-1,1'-biphenyl. The reaction is catalyzed by well-defined ruthenium or molybdenum alkylidene complexes (e.g., Grubbs or Schrock catalysts).

Mechanistic Rationale

The choice of ADMET is predicated on its tolerance to various functional groups and its precision. The mechanism involves a series of [2+2] cycloaddition and cycloreversion steps between the catalyst's metal-carbene bond and the monomer's terminal alkene. For polymerization to proceed to high molecular weights, the equilibrium must be shifted by the continuous removal of ethylene gas under high vacuum.

Causality Behind Experimental Choices:

  • Catalyst: Second or third-generation Grubbs catalysts [e.g., G2, Hoveyda-Grubbs 2 (HG2)] are preferred due to their high activity and stability.[4]

  • Vacuum: A high vacuum (<50 mTorr) is critical. Le Chatelier's principle dictates that removing the ethylene byproduct drives the reaction toward polymer formation.

  • Temperature: Moderate temperatures (40-80 °C) are used to balance catalyst activity and stability while ensuring the monomer remains molten or in solution.

  • Purity: The reaction is highly sensitive to impurities that can deactivate the catalyst. Rigorously purified monomer and anhydrous, degassed solvents are mandatory.

Visualization: The ADMET Catalytic Cycle

ADMET_Mechanism cluster_main ADMET Catalytic Cycle Catalyst [Ru]=CH-R (Grubbs Catalyst) Metallocyclobutane1 Metallocyclobutane Intermediate I Catalyst->Metallocyclobutane1 + Monomer [2+2] Cycloaddition Monomer Diallyl Biphenyl (H₂C=CH-Ar-CH=CH₂) Intermediate1 [Ru]=CH-Ar-CH=CH₂ Metallocyclobutane1->Intermediate1 Cycloreversion Ethylene Ethylene (gas) (H₂C=CH-R) Metallocyclobutane1->Ethylene Metallocyclobutane2 Metallocyclobutane Intermediate II Intermediate1->Metallocyclobutane2 + Another Monomer PolymerChain Growing Polymer Chain ~[Ru]=CH-Ar-CH=CH-Ar~ Metallocyclobutane2->PolymerChain Cycloreversion (releases ethylene)

Caption: The catalytic cycle for ADMET polymerization of a diallyl monomer.

Protocol 2: ADMET Polymerization of 4,4'-Diallyl-1,1'-biphenyl

Note: Research on structurally similar diallylated biphenyls has shown that this method may yield oligomers rather than high molecular weight polymers, potentially due to steric hindrance or catalyst stability issues.[5][6]

Materials:

  • Purified 4,4'-Diallyl-1,1'-biphenyl

  • Grubbs 2nd Generation Catalyst (or Hoveyda-Grubbs 2nd Gen.)

  • Anhydrous, degassed toluene or reaction performed neat (solvent-free)

  • High-vacuum Schlenk flask or similar reaction vessel

Procedure:

  • Setup: In a glovebox, add 4,4'-Diallyl-1,1'-biphenyl (1.0 g) to a dry Schlenk flask equipped with a magnetic stir bar. If using a solvent, add anhydrous, degassed toluene (1-2 mL).

  • Catalyst Addition: Add the Grubbs catalyst (Monomer:Catalyst ratio of 200:1 to 500:1). The optimal ratio should be determined empirically.

  • Initial Reaction: Seal the flask, remove it from the glovebox, and connect it to a Schlenk line. Heat the mixture to 50-60 °C with vigorous stirring under a positive pressure of argon for 30 minutes.

  • Vacuum Application: Carefully apply a dynamic high vacuum (<50 mTorr) to the reaction flask. Vigorous bubbling (ethylene evolution) should be observed.

  • Polymerization: Continue stirring under high vacuum at 50-60 °C for 12-24 hours. The viscosity of the reaction mixture will increase significantly as the polymerization proceeds.

  • Termination: Cool the reaction to room temperature and break the vacuum with argon. Dissolve the viscous polymer in a minimal amount of chloroform or THF. Terminate the reaction by adding a few drops of ethyl vinyl ether and stirring for 30 minutes.

  • Isolation: Precipitate the polymer by slowly adding the solution to a large volume of cold methanol.

  • Purification: Collect the polymer by filtration, wash with fresh methanol, and dry under vacuum at 40 °C to a constant weight.[4]

  • Characterization: Analyze the polymer by Gel Permeation Chromatography (GPC) for molecular weight (Mn, Mw) and polydispersity index (PDI).[7][8] Characterize the structure by ¹H and ¹³C NMR.[9] Assess thermal properties using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[7]

Expected Results and Data Comparison

Specific data for poly(4,4'-diallyl-1,1'-biphenyl) is scarce. The table below presents data for polymers derived from structurally similar diallylated biphenyl monomers to provide a reasonable benchmark.

Polymer PropertyExpected Outcome / Analogous DataSource
Physical Form Waxy or brittle solid[5][6]
Molecular Weight (Mn) Oligomers to low polymer range (e.g., < 10,000 g/mol )[5][6]
Polydispersity (PDI) ~1.8 - 2.5 (typical for step-growth)[4]
Glass Transition (Tg) Dependent on MW, likely in the range of 15-60 °C[5][6]
Thermal Stability (TGA) Onset of decomposition > 350 °C[5][6]

Section 3: Free-Radical Polymerization for Crosslinked Networks

Attempting to polymerize a divinyl monomer like 4,4'-diallyl-1,1'-biphenyl using a free-radical initiator typically does not yield a linear, soluble polymer. Instead, it leads to the formation of a highly crosslinked, insoluble thermoset network. This is because both allyl groups on a single monomer unit can, and will, participate in the polymerization process. This approach is ideal for applications requiring robust, thermally stable films, gels, or monolithic materials.

Mechanistic Rationale

The process is initiated by the thermal decomposition of an initiator (e.g., AIBN or benzoyl peroxide) to generate primary radicals.[10] These radicals add across the double bond of an allyl group, creating a new radical on the monomer. This new radical can then propagate by adding to another monomer. Crucially, the pendant allyl group on an already incorporated monomer unit can react with a growing polymer chain, forming a crosslink. The diallyl nature of the monomer ensures that a dense three-dimensional network is formed.

Causality Behind Experimental Choices:

  • Initiator: Azobisisobutyronitrile (AIBN) is a common choice due to its predictable decomposition kinetics at moderate temperatures (~60-80 °C).[2]

  • Solvent: A high-boiling, inert solvent (e.g., toluene, xylenes) is often used to maintain homogeneity until the gel point is reached. The reaction can also be performed in bulk (neat).

  • Inert Atmosphere: Oxygen is a potent inhibitor of radical polymerization and must be rigorously excluded.[2][11]

Visualization: Free-Radical Crosslinking Workflow

Radical_Crosslinking cluster_workflow Free-Radical Crosslinking Workflow Initiator AIBN Initiator Heat Heat (Δ) ~70 °C Radicals Primary Radicals (R•) Heat->Radicals Decomposition Propagation Linear Propagation (Growing Chain) Radicals->Propagation + Monomer Monomer Diallyl Biphenyl Monomer Monomer->Propagation Pendant Chain with Pendant Allyl Group Propagation->Pendant Crosslinking Crosslinking Reaction Pendant->Crosslinking + Another Chain Network 3D Polymer Network (Insoluble Gel) Crosslinking->Network

Caption: Workflow for forming a crosslinked network via free-radical polymerization.

Protocol 3: Bulk Free-Radical Crosslinking

Materials:

  • Purified 4,4'-Diallyl-1,1'-biphenyl

  • Azobisisobutyronitrile (AIBN), recrystallized

  • Reaction vessel (e.g., sealed ampoule or mold)

Procedure:

  • Preparation: In a glovebox or under an inert atmosphere, mix 4,4'-Diallyl-1,1'-biphenyl (1.0 g) with AIBN (1-2 mol% relative to monomer). Heat gently if necessary to melt the monomer and dissolve the initiator.

  • Degassing: Subject the molten mixture to at least three freeze-pump-thaw cycles to ensure complete removal of dissolved oxygen.

  • Sealing: Flame-seal the ampoule under vacuum or securely close the mold.

  • Curing: Place the sealed vessel in an oven or oil bath preheated to 70-80 °C. The polymerization time will vary depending on the initiator concentration and temperature, but typically ranges from 4 to 24 hours.

  • Result: The reaction is complete when the liquid monomer has transformed into a hard, insoluble solid.

  • Post-Curing (Optional): To ensure complete reaction of all allyl groups, the solid polymer can be post-cured at a higher temperature (e.g., 120 °C) for 1-2 hours.

  • Characterization: The resulting material is insoluble and cannot be analyzed by GPC or solution NMR. Characterization is typically performed on the solid state using Fourier-Transform Infrared Spectroscopy (FTIR) to monitor the disappearance of the C=C stretching band, Swelling Studies to determine crosslink density, and DSC/TGA for thermal properties.[12][13]

Section 4: Exploratory Polymerization Techniques

While ADMET and radical polymerization are the most logical routes for this monomer, other techniques common for α-olefins are theoretically possible, though they would require significant empirical optimization.

Ziegler-Natta Polymerization

Ziegler-Natta (Z-N) catalysts, typically based on titanium compounds co-catalyzed with organoaluminum reagents, are workhorses for the polymerization of ethylene and propylene.[14] They can polymerize the terminal allyl groups of 4,4'-diallyl-1,1'-biphenyl.

  • Potential Advantages: Can produce high molecular weight polymers under mild conditions.

  • Challenges & Causality:

    • Heterogeneity: Classical Z-N catalysts are heterogeneous, which can lead to broad molecular weight distributions.[14]

    • Lewis Acidity: The organoaluminum co-catalyst is a strong Lewis acid and can cause unwanted side reactions.

    • Crosslinking: Similar to radical methods, controlling the reaction to prevent crosslinking would be extremely difficult. The likely outcome is an insoluble, crosslinked material.

Cationic Polymerization

Cationic polymerization can be initiated by strong protic acids or Lewis acids.[15] While effective for electron-rich olefins, the allyl groups of the monomer are not highly activated, and polymerization can be complicated by isomerization and chain transfer reactions.[16]

  • Potential Advantages: Can be performed at low temperatures.

  • Challenges & Causality:

    • Carbocation Stability: The secondary carbocation formed upon initiation is prone to rearrangement.

    • Chain Transfer: Chain transfer to the monomer is a common issue with allyl compounds, leading to low molecular weights.

    • Control: Achieving a controlled, living polymerization is highly unlikely.

Section 5: Summary and Outlook

The polymerization of 4,4'-Diallyl-1,1'-biphenyl is a tale of two distinct pathways dictated by the chosen chemistry. For researchers seeking to create linear, soluble poly(biphenylene vinylene) analogues, Acyclic Diene Metathesis (ADMET) polymerization is the method of choice, though it may be limited to producing oligomeric structures. For those aiming to develop robust, insoluble thermoset materials, free-radical polymerization provides a direct and efficient route to a crosslinked network. Other methods like Ziegler-Natta and cationic polymerization remain exploratory and would likely also produce intractable networks. The ultimate application—be it a processable thermoplastic precursor or a durable, high-performance thermoset—should guide the synthetic strategy.

References

[5] Llevot, A., Grau, E., Carlotti, S., Grelier, S., & Cramail, H. (2015). ADMET polymerization of bio-based biphenyl compounds. Polymer Chemistry, 6(44), 7693-7700. [Link]

[6] Llevot, A., Grau, E., Carlotti, S., Grelier, S., & Cramail, H. (2015). ADMET polymerization of bio-based biphenyl compounds. Request PDF on ResearchGate. [Link]

[17] Lee, D. H., Hahn, J. T., & Jung, D. I. (2013). Synthesis of Biphenyl-4,4'-Diyl bis(phenyl-methanone) via Carbonylative Coupling. Asian Journal of Chemistry, 25(18), 10341-10344. [Link]

[4] Mutlu, H., & de la Escosura, A. (2011). Synthesis of Polyesters Containing Long Aliphatic Methylene Units by ADMET Polymerization and Synthesis of ABA-Triblock Copolymers by One-Pot End Modification and Subsequent Living Ring-Opening Polymerization. Macromolecules, 44(14), 5556-5564. [Link]

[3] Wikipedia contributors. (2023). Acyclic diene metathesis. Wikipedia, The Free Encyclopedia. [Link]

[14] Wikipedia contributors. (2024). Ziegler–Natta catalyst. Wikipedia, The Free Encyclopedia. [Link]

[18] Li, X., et al. (2004). Synthesis of 4,4'-dimethylbiphenyl through shape-selective methylation of 4-methylbiphenyl with methanol. Shiyou Xuebao, Shiyou Jiagong/Acta Petrolei Sinica (Petroleum Processing Section), 20(1), 6-11. [Link]

[19] Sharma, G., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 13(27), 18435-18491. [Link]

LibreTexts. (2022). 6.13: Ziegler-Natta Polymerization. Chemistry LibreTexts. [Link]

[20] Knaack, P., et al. (2014). Successful radical induced cationic frontal polymerization of epoxy-based monomers by C–C labile compounds. Polymer Chemistry, 5(11), 3539-3546. [Link]

[2] Rana, M. (2019). Whether handling free-radical initiator (AIBN) in light before polymerization will affect the reaction? ResearchGate. [Link]

[21] Szilagyi, A., et al. (2021). Scheme 2. Acyclic diene metathesis (ADMET) polymerization of diallyl... ResearchGate. [Link]

[22] Shamiri, A., et al. (2014). Ziegler-Natta polymerization of olefins - stereoselectivity. SlideShare. [Link]

[23] Denmark, S. E. (n.d.). Mechanisms, Stereochemistry and Applications of Homogeneous Ziegler-Natta Polymerization. Denmark Group, University of Illinois. [Link]

[24] Unknown Author. (n.d.). Ziegler Natta catalyst. Scanned Document. [Link]

[25] Yokozawa, T., et al. (2004). All Hydrocarbon Main-Chain Thermotropic Liquid Crystalline Polymers, Poly(1,1′-biphenylene-4,4′-alkenediyl)s, Prepared by the ADMET Method and Their Hydrogenated Polymers, Poly(1,1′-biphenylene-4,4′-alkanediyl)s. Journal of Polymer Science Part A: Polymer Chemistry, 42(6), 1335-1349. [Link]

[7] Llevot, A., et al. (2015). Supporting Information: ADMET polymerization of bio-based biphenyl compounds. The Royal Society of Chemistry. [Link]

[10] LibreTexts. (2021). 2.9: Radical Polymerization. Chemistry LibreTexts. [Link]

[26] Tang, B. Z., et al. (2019). Cu-Catalyzed Four-Component Polymerization of Alkynes, Sulfonyl Azides, Nucleophiles and Electrophiles. Supporting Information. [Link]

[27] JP2737265B2 - Synthesis of biphenyl-4,4'-diol - Google Patents.

[15] O'Driscoll, K. F., & Yonezawa, T. (1966). Synthesis of poly‐α,α‐diphenylglycine. II. Cationic polymerization of 4,4‐diphenyl‐Δ2‐1,2,3‐triazolin‐5‐one. Journal of Polymer Science Part A-1: Polymer Chemistry, 4(3), 557-563. [Link]

[9] Sannasi, V., et al. (2011). Synthesis, Characterization and Optical Properties of Poly(4,4'-dioctyloxy-3,3'-biphenylene vinylene) Copolymers. ResearchGate. [Link]

[12] Kim, D., et al. (2025). In Situ Crosslinked Diallylammonium-Functionalized Poly(Biphenyl Alkylene) for High-Performance Anion Exchange Membranes. ResearchGate. [Link]

[13] Kim, D., et al. (2025). In Situ Crosslinked Diallylammonium-Functionalized Poly(Biphenyl Alkylene) for High-Performance Anion Exchange Membranes. PubMed. [Link]

[28] Shepherd, L. M., & Voit, W. (2021). An Environmentally Benign Solvent for the Cationic Polymerization of Low Ceiling Temperature Polyaldehydes. Polymers, 13(21), 3781. [Link]

[8] Cleaver, G. (n.d.). Polymer Analysis with Polar Organic Solvents using Agilent PLgel Columns and GPC. Agilent Technologies. [Link]

[29] Patil, S. B., et al. (2020). Synthesis, characterization and properties of novel polyamides derived from 4 4' bis(4-carboxy methylene) biphenyl and various diamines. Designed Monomers and Polymers, 23(1), 177-187. [Link]

[11] Kumar, V., & Madras, G. (2023). Inhibition of Free Radical Polymerization: A Review. Polymers, 15(2), 450. [Link]

[30] Wang, Y., et al. (2000). 'Living' radical polymerization of styrene with AIBN/FeCl₃/PPh₃ initiating system via a reverse atom transfer radical polymer. Polymer International, 49(11), 1547-1551. [Link]

[31] Yamago, S., & Nakamura, Y. (2022). Mechanism of the formation of AIBN-radical derived polymer 10. ResearchGate. [Link]

[32] Danneels, F., et al. (2022). Automated Parallel Dialysis for Purification of Polymers. Polymers, 14(22), 4867. [Link]

[33] Raghu, A. V., et al. (2007). Synthesis and characterization of novel polyurethanes based on 4,4'-[1,4-phenylenedi-diazene-2,1-dlyl] bis(2-carboxyphenol) and 4,4'. Reactive & Functional Polymers, 67(6), 503-514. [Link]

[34] Kumar, G. S., et al. (2014). Synthesis of a cross-linked polymer using a diallylammonium monomer containing 12-crown-4 motifs for the selective extraction of lithium ions. RSC Advances, 4(65), 34621-34627. [Link]

[1] Patil, S. B., et al. (2020). 1H NMR spectrum of 4 4ʹ bis(4-carboxy methylene) biphenyl. ResearchGate. [Link]

[16] Sugiyama, J., Ueda, M., & Endo, T. (1995). Cationic Double Isomerization Polymerization of 4-Methylene-2-phenyl-2-styryl-1,3-dioxolane Catalyzed by Acidic Silica Gel. Macromolecules, 28(20), 6735–6738. [Link]

[35] Hedrick, J. L., et al. (1998). Functional groups for thermal crosslinking of polymeric systems. Google Patents.

[36] Fauconnier, G., & Lizzani-Cuvelier, L. (2013). (BIO)SYNTHESIS, EXTRACTION AND PURIFICATION OF GARLIC DERIVATIVES SHOWING THERAPEUTIC PROPERTIES. ORBi. [Link]

[37] Wang, Z., et al. (2011). Synthesis and thermal properties of poly(biphenyl sulfone ether sulfone). ResearchGate. [Link]

[38] Unknown Author. (n.d.). 13 C NMR spectra of poly(4-(1-adamantyl)phenyl methacrylate) (bottom),... ResearchGate. [Link]

Sources

Application

Application Notes and Protocols for the Polymerization of 4,4'-Diallyl-1,1'-biphenyl

Introduction: The Potential of a Rigid Monomer In the pursuit of high-performance polymers, the selection of the monomer is paramount. The monomer's inherent chemical structure dictates the final properties of the macrom...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Potential of a Rigid Monomer

In the pursuit of high-performance polymers, the selection of the monomer is paramount. The monomer's inherent chemical structure dictates the final properties of the macromolecule. 4,4'-Diallyl-1,1'-biphenyl is a monomer of significant interest due to its rigid, aromatic biphenyl core and the presence of two terminal allyl groups. The biphenyl unit is known to impart exceptional thermal stability, mechanical strength, and specific optical and electronic properties to polymers.[1][2][3][4] The terminal allyl functionalities, in turn, offer a versatile platform for polymerization, particularly through Acyclic Diene Metathesis (ADMET) polymerization.[5][6] This step-growth condensation polymerization method is distinguished by its tolerance to a variety of functional groups and its ability to produce well-defined, unsaturated polymers.

This application note provides a comprehensive guide for researchers and scientists on the use of 4,4'-Diallyl-1,1'-biphenyl as a monomer in polymer synthesis. We will delve into the intricacies of the polymerization process, with a focus on overcoming the challenges associated with achieving high molecular weight polymers from this rigid monomer. Detailed protocols for monomer synthesis, purification, polymerization, and characterization are provided, underpinned by the principles of scientific integrity and practical, field-proven insights.

Monomer Synthesis and Purification: The Foundation of Success

The success of ADMET polymerization is critically dependent on the purity of the monomer. Trace impurities can poison the catalyst and prematurely terminate the polymerization, leading to low molecular weight products. Therefore, meticulous synthesis and purification of 4,4'-Diallyl-1,1'-biphenyl are non-negotiable.

Synthesis Protocol: A Two-Step Approach

A common route to synthesize 4,4'-Diallyl-1,1'-biphenyl involves a two-step process starting from the commercially available 4,4'-biphenol.

Step 1: Williamson Ether Synthesis

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4,4'-biphenol in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetone.

  • Base Addition: Add a slight excess of a suitable base, such as potassium carbonate (K₂CO₃), to the solution. The base will deprotonate the phenolic hydroxyl groups.

  • Allylation: While stirring vigorously, add a slight excess of allyl bromide dropwise to the reaction mixture.

  • Reaction Conditions: Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. The filtrate is then poured into a large volume of cold water to precipitate the crude product.

  • Isolation: Collect the precipitate by vacuum filtration and wash thoroughly with water to remove any remaining salts and solvent.

Step 2: Purification of 4,4'-Diallyl-1,1'-biphenyl

  • Recrystallization: The crude product should be purified by recrystallization from a suitable solvent system, such as ethanol/water or hexanes/ethyl acetate. The goal is to obtain a white, crystalline solid.

  • Column Chromatography: For the highest purity, flash column chromatography on silica gel is recommended. A non-polar eluent system, such as a gradient of ethyl acetate in hexanes, is typically effective.

  • Final Drying: The purified monomer must be dried under high vacuum for an extended period to remove any residual solvent and moisture.

Characterization of the Monomer

The purity of the synthesized 4,4'-Diallyl-1,1'-biphenyl should be rigorously confirmed by:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the absence of impurities.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To verify the presence of the allyl and biphenyl functional groups.

  • Melting Point Analysis: A sharp melting point indicates high purity.

Polymerization via Acyclic Diene Metathesis (ADMET): Protocol and Optimization

ADMET polymerization of 4,4'-Diallyl-1,1'-biphenyl proceeds via a step-growth mechanism, where the terminal allyl groups of the monomer react to form a polyalkenylene with the release of ethylene gas. The choice of catalyst and reaction conditions are critical for achieving a high degree of polymerization. It is important to note that the polymerization of diallylated biphenyl monomers to high molecular weight can be challenging, with some studies reporting the formation of only oligomers.[5][6] The protocol below is designed to maximize the potential for achieving high molecular weight polymer.

Essential Equipment and Reagents
  • Schlenk Line or Glovebox: ADMET polymerization is highly sensitive to air and moisture. All manipulations should be performed under an inert atmosphere (argon or nitrogen).

  • High-Vacuum Pump: To efficiently remove the ethylene byproduct and drive the polymerization equilibrium towards the polymer.

  • Grubbs' Catalyst: Third-generation Grubbs' catalysts (e.g., [1,3-Bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene]dichloro(o-isopropoxyphenylmethylene)ruthenium) are recommended for their high activity and stability.

  • Anhydrous, Degassed Solvent: High-boiling, non-coordinating solvents such as chlorobenzene or 1,2-dichlorobenzene are suitable. The solvent must be thoroughly dried and degassed before use.

Detailed Polymerization Protocol
  • Monomer Preparation: In a glovebox, weigh the highly purified 4,4'-Diallyl-1,1'-biphenyl into a Schlenk flask equipped with a magnetic stir bar.

  • Solvent Addition: Add the anhydrous, degassed solvent to the flask to dissolve the monomer. The concentration of the monomer should be relatively high to favor intermolecular reactions.

  • Catalyst Addition: In a separate vial within the glovebox, weigh the Grubbs' catalyst. Dissolve it in a small amount of the reaction solvent and add it to the monomer solution via a cannula or syringe. A typical catalyst loading is between 0.1 and 1.0 mol%.

  • Reaction Conditions:

    • Temperature: Heat the reaction mixture to a temperature that balances catalyst activity and stability, typically between 60°C and 100°C.

    • Vacuum: Connect the Schlenk flask to a high-vacuum line and apply dynamic vacuum throughout the reaction. This is crucial for the efficient removal of ethylene.

  • Monitoring the Reaction: The progress of the polymerization can be monitored by observing the increase in viscosity of the reaction mixture. Samples can be taken periodically (under inert atmosphere) for analysis by Gel Permeation Chromatography (GPC) to determine the molecular weight.

  • Termination: Once the desired molecular weight is achieved or the reaction ceases to progress, terminate the polymerization by adding a small amount of a vinyl ether, such as ethyl vinyl ether.

  • Polymer Isolation: Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent, such as methanol.

  • Purification: The precipitated polymer should be collected by filtration, washed with fresh non-solvent, and dried under high vacuum to a constant weight. To remove catalyst residues, the polymer can be redissolved and passed through a short column of silica gel or treated with a catalyst scavenger.

Causality in Experimental Choices
  • Catalyst Selection: Third-generation Grubbs' catalysts are chosen for their superior activity and stability compared to earlier generations, which is essential for polymerizing less reactive monomers and achieving higher molecular weights.

  • High Vacuum: The removal of ethylene is governed by Le Chatelier's principle. A high vacuum shifts the equilibrium towards the formation of the polymer, thereby increasing the molecular weight.

  • Monomer Purity: As previously emphasized, any impurity that can coordinate to the ruthenium center of the catalyst will act as a poison, leading to a lower degree of polymerization.

Characterization of Poly(4,4'-diallyl-1,1'-biphenyl)

A thorough characterization of the synthesized polymer is essential to understand its structure, molecular weight, and thermal properties.

Technique Parameter Measured Expected Outcome for Poly(4,4'-diallyl-1,1'-biphenyl)
Gel Permeation Chromatography (GPC) Number-average molecular weight (Mn), Weight-average molecular weight (Mw), and Polydispersity Index (PDI)A successful polymerization should yield a polymer with a high Mn and a PDI approaching 2, which is characteristic of step-growth polymerization.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) Polymer structure, confirmation of double bond formation, and end-group analysis.The spectra should show the disappearance of the allyl proton signals and the appearance of new signals corresponding to the internal double bonds of the polymer backbone.
Differential Scanning Calorimetry (DSC) Glass transition temperature (Tg) and melting temperature (Tm)Due to the rigid biphenyl backbone, a high Tg is expected. The polymer may be semi-crystalline, exhibiting a melting endotherm.
Thermogravimetric Analysis (TGA) Decomposition temperature (Td)The polymer is expected to exhibit high thermal stability, with a high onset temperature for decomposition, likely above 350°C in an inert atmosphere.

Visualization of the Polymerization Process

To visually represent the synthesis and polymerization, the following diagrams are provided.

Monomer_Synthesis cluster_start Starting Material cluster_reagents Reagents cluster_product Monomer biphenol 4,4'-Biphenol diallyl_biphenyl 4,4'-Diallyl-1,1'-biphenyl biphenol->diallyl_biphenyl Williamson Ether Synthesis allyl_bromide Allyl Bromide allyl_bromide->diallyl_biphenyl base K₂CO₃ base->diallyl_biphenyl ADMET_Polymerization monomer 4,4'-Diallyl-1,1'-biphenyl polymer Poly(4,4'-diallyl-1,1'-biphenyl) monomer->polymer ADMET Polymerization catalyst Grubbs' Catalyst (G3) catalyst->polymer ethylene Ethylene (byproduct) polymer->ethylene Release

Caption: ADMET Polymerization of the Monomer.

Potential Applications

Polymers derived from 4,4'-Diallyl-1,1'-biphenyl are anticipated to possess a unique combination of properties that make them suitable for a range of advanced applications:

  • High-Performance Engineering Plastics: Their inherent rigidity and thermal stability suggest applications in environments requiring high-temperature resistance and mechanical robustness.

  • Dielectric Materials: The non-polar nature of the hydrocarbon backbone could lead to materials with low dielectric constants, which are desirable for microelectronics.

  • Membranes for Gas Separation: The defined structure and potential for post-polymerization modification of the double bonds could be exploited to create membranes with specific permeabilities.

  • Precursors to Saturated Polymers: The unsaturated polymer backbone can be hydrogenated to yield a saturated, and potentially more flexible, polymer with different physical properties.

Conclusion

The polymerization of 4,4'-Diallyl-1,1'-biphenyl via ADMET presents both an opportunity and a challenge. The resulting polymer, with its rigid biphenyl units, holds promise for high-performance applications. However, achieving high molecular weights requires meticulous attention to monomer purity and polymerization conditions. This application note provides a detailed framework and protocols to guide researchers in harnessing the potential of this intriguing monomer. By understanding the underlying principles and carefully executing the experimental procedures, the synthesis of novel polymers with tailored properties is within reach.

References

  • Llevot, A., et al. (2015). ADMET polymerization of bio-based biphenyl compounds. Polymer Chemistry, 6(43), 7693-7700. [Link] [5][7]2. Nomura, K., & Wang, X. (2021). Acyclic Diene Metathesis (ADMET) Polymerization for the Synthesis of Chemically Recyclable Bio-Based Aliphatic Polyesters. Polymers, 13(21), 3789. [Link] [8]3. Llevot, A., et al. (2015). ADMET polymerization of bio-based biphenyl compounds. Request PDF. [Link] [6]4. Xia, Y., et al. (2023). The ADMET polymerization of adamantane-containing monomer. ResearchGate. [Link]

  • Nomura, K., et al. (2018). Synthesis of Polyesters Containing Long Aliphatic Methylene Units by ADMET Polymerization and Synthesis of ABA-Triblock Copolymers by One-Pot End Modification and Subsequent Living Ring-Opening Polymerization. ACS Omega, 3(10), 13539-13552. [Link] [9]6. Nomura, K., & Wang, X. (2021). Acyclic Diene Metathesis (ADMET) Polymerization for the Synthesis of Chemically Recyclable Bio-Based Aliphatic Polyesters. ResearchGate. [Link]

  • Nomura, K., et al. (2017). Synthesis of High-Molecular-Weight Biobased Aliphatic Polyesters by Acyclic Diene Metathesis Polymerization in Ionic Liquids. ACS Sustainable Chemistry & Engineering, 5(7), 5764-5770. [Link] [10]8. O'Reilly, R. K., et al. (2015). Ring-Opening Metathesis Polymerization using Polyisobutylene Supported Grubbs Second-Generation Catalyst. The Royal Society of Chemistry. [Link]

  • Nomura, K. (2012). Acyclic Diene Metathesis (ADMET) Polymerization for Precise Synthesis of Defect-Free Conjugated Polymers with Well-Defined Chain Ends. Polymers, 4(1), 159-179. [Link]

  • Wagener, K. B., et al. (2018). ADMET Polymerization. Request PDF. [Link] [11]11. Shundurev, D. A., et al. (2020). Synthesis of high-molecular weight poly(1,1-dimethyl-1-silapentene) by olefin metathesis polymerization in the presence of Grubbs catalysts. Request PDF. [Link]

  • Ali, S. A., et al. (2022). Synthesis of a cross-linked polymer using a diallylammonium monomer containing 12-crown-4 motifs for the selective extraction of lithium ions. Scientific Reports, 12(1), 17091. [Link]

  • Patil, S. B., et al. (2020). Synthesis, characterization and properties of novel polyamides derived from 4 4ʹ bis(4-carboxy methylene) biphenyl and various diamines. Semantic Scholar. [Link] [1]14. Jayakannan, M., et al. (2021). DEVELOPMENT OF BIPHENYL MONOMERS AND ASSOCIATED CROSSLINKED POLYMERS WITH INTRAMOLECULAR PI-PI INTERACTIONS. Progress in Materials Science, 121, 100827. [Link] [12]15. Llevot, A., et al. (2015). Polymer Chemistry. RSC Publishing. [Link]

  • Various Authors. (2023). Relationship between mechanical properties and the biphenyl group content in polymer backbone. ResearchGate. [Link] [2]17. The Grubbs Group. (n.d.). Publications. Caltech. [Link]

  • Wang, Z., et al. (2019). Synthesis and thermal properties of poly(biphenyl sulfone ether sulfone). ResearchGate. [Link] [3]19. Nomura, K., et al. (2018). Synthesis of High Molecular Weight Biobased Aliphatic Polyesters Exhibiting Tensile Properties Beyond Polyethylene. ACS Macro Letters, 7(11), 1339-1344. [Link] [13]20. Zhang, X., et al. (2023). Tunable thermal properties of the biphenylene and the lateral heterostructure formed with graphene: A molecular dynamics investigation. Frontiers in Chemistry, 11, 1189311. [Link]

  • Shifrina, Z. B., et al. (2022). Synthesis and Properties of Polyarylene Ether Nitrile and Polyphenylene Sulfone Copolymers. Polymers, 14(19), 4196. [Link] [4]22. Kim, J., et al. (2020). COMMUNICATION. Macromolecules, 53(3), 746-763. [Link]

  • Jayakannan, M., et al. (2021). LC−TOF spectroscopy of (a) 4,4′-dihydroxybiphenyl, (b) monoacrylate, and (c) diacrylate. ResearchGate. [Link]

  • Guerrero-Sánchez, C., et al. (2022). Automated Parallel Dialysis for Purification of Polymers. Polymers, 14(22), 4835. [Link]

Sources

Method

Application Notes and Protocols for 4,4'-Diallyl-1,1'-biphenyl in High-Performance Polymers

Introduction: In the relentless pursuit of materials with superior performance, 4,4'-Diallyl-1,1'-biphenyl emerges as a monomer of significant interest for the formulation of advanced thermosetting polymers. This molecul...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the relentless pursuit of materials with superior performance, 4,4'-Diallyl-1,1'-biphenyl emerges as a monomer of significant interest for the formulation of advanced thermosetting polymers. This molecule uniquely combines two key structural features: a rigid and thermally stable 1,1'-biphenyl core and two reactive allyl functional groups. The biphenyl moiety is known to impart excellent thermal stability, high glass transition temperatures (Tg), and low moisture absorption to polymer backbones.[1][2][3][4][5] Concurrently, the terminal allyl groups provide versatile reaction sites for curing and cross-linking, enabling the formation of robust three-dimensional networks.

This guide provides detailed application notes and protocols for utilizing 4,4'-Diallyl-1,1'-biphenyl as a reactive modifier to enhance the properties of high-performance polymers, with a primary focus on toughening brittle bismaleimide (BMI) resins and developing low-loss dielectrics for high-frequency electronics. The methodologies described herein are grounded in established principles of thermoset chemistry and are designed to be self-validating for researchers and scientists in materials development.

Application Note 1: Toughening of High-Temperature Bismaleimide (BMI) Resins

Scientific Context and Objective

Bismaleimide (BMI) resins are a cornerstone of high-performance composites for aerospace and electronics due to their exceptional thermal stability and mechanical strength at elevated temperatures.[6][7] However, their utility is often hampered by their inherent brittleness, a consequence of a high cross-link density and rigid aromatic structure.[7] Copolymerization with reactive diluents, particularly allyl compounds, is a mature strategy to mitigate this brittleness.[7][8][9] The allyl groups react with the maleimide moieties through a combination of 'ene' and Diels-Alder reactions, which introduces more flexible linkages into the polymer backbone, thereby decreasing the cross-link density and enhancing toughness.[8][10]

The core hypothesis is that 4,4'-Diallyl-1,1'-biphenyl can serve as an exceptional toughening agent for BMIs. Its rigid biphenyl core is expected to maintain the high-temperature performance (Tg and thermal stability) of the BMI matrix, while the allyl groups provide the necessary reactivity to interrupt the brittle network and improve impact resistance.

Objective: To formulate and characterize a 4,4'-Diallyl-1,1'-biphenyl-modified BMI resin with significantly improved fracture toughness while retaining excellent thermal stability suitable for demanding applications.

Curing Mechanism: 'Ene' and Diels-Alder Reactions

The curing process of a BMI resin with 4,4'-Diallyl-1,1'-biphenyl is a complex, temperature-dependent series of reactions.

  • 'Ene' Reaction (Chain Extension): At intermediate temperatures (approx. 150-200°C), an 'ene' reaction occurs where an allylic proton from the diallylbiphenyl is transferred to a maleimide double bond, forming a new carbon-carbon bond. This chain extension reaction builds molecular weight and reduces the concentration of reactive maleimide groups, which lowers the overall cross-link density of the final network.[8][10]

  • Diels-Alder Cycloaddition & Homopolymerization: At higher temperatures (approx. 200-250°C), a Diels-Alder [4+2] cycloaddition can occur. Concurrently, the remaining maleimide groups undergo free-radical homopolymerization. These reactions are responsible for forming a highly cross-linked, robust, and thermally stable network.[10][11][12]

G cluster_reactants Reactants BMI Bismaleimide (BMI) Monomer (e.g., BDM) stage1 Stage 1: Melt Blending & Pre-polymerization (130-190°C) BMI->stage1 Co-melts with DABP 4,4'-Diallyl-1,1'-biphenyl (DABP) DABP->stage1 prepolymer Chain-Extended Prepolymer stage1->prepolymer stage2 Stage 2: Main Curing (200-220°C) stage3 Stage 3: Post-Curing (230-250°C) stage2->stage3 crosslinked Cross-linked Thermoset Network stage3->crosslinked prepolymer->stage2

Caption: Curing workflow for BMI resin modified with 4,4'-Diallyl-1,1'-biphenyl.

Experimental Protocol: Formulation and Curing

This protocol details the preparation of a modified BMI resin system. All operations should be performed in a well-ventilated fume hood.

Materials:

  • N,N'-(4,4'-methylenediphenyl)dimaleimide (BDM)

  • 4,4'-Diallyl-1,1'-biphenyl (DABP)

  • Acetone (for optional solvent mixing)

  • Mold release agent

  • Steel or aluminum molds

Equipment:

  • High-temperature oil bath or heating mantle with stirring

  • Vacuum oven

  • Mechanical stirrer

  • Programmable curing oven

Protocol Steps:

  • Formulation: Prepare a formulation of BDM and DABP. A common starting point is a molar ratio where the maleimide groups are in slight excess to the allyl groups, for example, a 1:0.8 molar ratio of maleimide:allyl functional groups. This ensures sufficient maleimide homopolymerization for high thermal stability.

  • Pre-polymer Preparation (Melt Blending): a. Pre-heat an oil bath to 130-140°C. b. Add the calculated amounts of BDM and DABP to a three-necked flask equipped with a mechanical stirrer. c. Stir the mixture until a homogeneous, clear melt is obtained. This may take 20-30 minutes.[6] d. Once homogeneous, increase the temperature to 150°C and hold for 1 hour to initiate the 'ene' reaction and build viscosity, forming a pre-polymer.

  • Degassing: Transfer the hot pre-polymer melt to a vacuum oven pre-heated to 120°C. Apply vacuum to degas the resin for approximately 30 minutes or until bubbling ceases to remove any entrapped air or moisture.[6]

  • Casting: a. Prepare the molds by treating them with a suitable high-temperature mold release agent. b. Pour the degassed, hot resin into the pre-heated molds.

  • Curing Schedule: Transfer the molds to a programmable oven and apply the following multi-stage curing cycle.[6]

    • Stage 1: 180°C for 2 hours.

    • Stage 2: 200°C for 2 hours.

    • Stage 3: 220°C for 2 hours.

    • Post-Cure: 240°C for 4 hours.

  • Demolding: After the curing cycle is complete, turn off the oven and allow the molds to cool slowly to room temperature before demolding the cured polymer plaques.

Caption: Experimental workflow for preparing DABP-modified BMI resin.

Characterization Protocols & Expected Results

The resulting cured polymer should be characterized against a control sample of unmodified, cured BDM resin.

Thermal Analysis:

  • Differential Scanning Calorimetry (DSC):

    • Protocol: Use a standard DSC instrument. Heat a 5-10 mg sample from room temperature to 350°C at a heating rate of 10°C/min under a nitrogen atmosphere.[13][14][15] The glass transition temperature (Tg) is determined from the midpoint of the inflection in the heat flow curve.

  • Thermogravimetric Analysis (TGA):

    • Protocol: Heat a 10-15 mg sample from room temperature to 800°C at 20°C/min in a nitrogen atmosphere.[13][16][17] Determine the temperature at 5% weight loss (Td5), which indicates the onset of thermal decomposition.

Mechanical Analysis:

  • Impact Strength (Izod or Charpy):

    • Protocol: Machine notched specimens according to ASTM D256.[18][19] Use a pendulum impact tester to determine the energy absorbed during fracture. This is the most direct measure of toughness.

  • Flexural Properties:

    • Protocol: Prepare rectangular specimens and test using a three-point bending setup according to ASTM D790.[20] This will yield the flexural strength and flexural modulus (stiffness).

  • Tensile Properties:

    • Protocol: Prepare dog-bone shaped specimens and test under tension according to ASTM D638.[19] This provides tensile strength and modulus.

Expected Results Summary:

PropertyUnmodified BMI (Control)DABP-Modified BMI (Expected)Rationale for Change
Glass Transition Temp. (Tg) ~290-310 °C~270-290 °CSlight decrease due to reduced cross-link density, but remains high due to the rigid biphenyl core.
Decomposition Temp. (Td5) ~430 °C~425-435 °CMinimal change expected, as the biphenyl structure offers excellent thermal stability.[1]
Impact Strength (kJ/m²) ~5-8~15-20Significant increase due to the introduction of flexible linkages and energy absorption mechanisms.[9]
Flexural Strength (MPa) ~120~150-180Increase expected as the tougher matrix can better resist crack propagation.[21]
Flexural Modulus (GPa) ~3.5~3.0-3.3Slight decrease in stiffness is a typical trade-off for increased toughness.

Application Note 2: Low-Loss Dielectric Resin for High-Frequency Electronics

Scientific Context and Objective

The advancement of 5G/6G communications and high-speed computing requires substrate materials for printed circuit boards (PCBs) with very low dielectric constant (Dk) and dissipation factor (Df) to ensure signal integrity and minimize energy loss. Traditional epoxy resins like FR-4 are inadequate for these high-frequency applications. Materials with low polarity and high free volume are desired.

The structure of 4,4'-Diallyl-1,1'-biphenyl is highly advantageous for this application. The biphenyl core is non-polar and rigid, contributing to a low Dk and Df. The allyl groups allow for cross-linking through a free-radical mechanism, creating a stable network without introducing highly polar groups that are common in many other curing chemistries (e.g., epoxies and amines).

Objective: To formulate a thermosetting resin system based on 4,4'-Diallyl-1,1'-biphenyl that, upon curing, exhibits a low dielectric constant (<3.0) and low dissipation factor (<0.005) at frequencies above 1 GHz, along with thermal stability sufficient to withstand lead-free solder reflow processes (>260°C).

Polymerization Mechanism: Free-Radical Cross-linking

The polymerization of 4,4'-Diallyl-1,1'-biphenyl in this context is typically achieved through a free-radical polymerization initiated by a thermal initiator.

  • Initiation: At high temperatures, a peroxide initiator (e.g., dicumyl peroxide) decomposes to form free radicals.

  • Propagation: These radicals attack the double bonds of the allyl groups, initiating a chain reaction that links the diallylbiphenyl monomers together.

  • Cross-linking: As each monomer has two allyl groups, the propagation reaction quickly leads to the formation of a three-dimensional cross-linked network.

Experimental Protocol: Formulation and Curing

Materials:

  • 4,4'-Diallyl-1,1'-biphenyl (DABP)

  • Optional: A low-polarity co-monomer such as triallyl isocyanurate (TAIC) to modify cross-link density.

  • High-temperature free-radical initiator (e.g., Dicumyl peroxide, DCP)

  • Steel or aluminum molds treated with a mold release agent.

Protocol Steps:

  • Formulation: a. In a beaker, melt the 4,4'-Diallyl-1,1'-biphenyl at ~80-90°C. b. Add the free-radical initiator. A typical loading is 1-2 parts per hundred parts of resin (phr). c. Stir gently until the initiator is fully dissolved. Avoid aggressive stirring to minimize air incorporation.

  • Degassing: Place the beaker in a vacuum oven at 90°C and apply vacuum to remove any dissolved air.

  • Casting: Pour the degassed liquid resin into pre-heated molds (~90°C).

  • Curing Schedule: Transfer the molds to a programmable oven. The curing schedule must be tailored to the decomposition profile of the initiator. For dicumyl peroxide, a suitable schedule would be:

    • Stage 1: Ramp slowly to 150°C and hold for 1 hour.

    • Stage 2: Ramp to 180°C and hold for 2 hours.

    • Post-Cure: Ramp to 200°C and hold for 2 hours to ensure full conversion and decomposition of any remaining initiator.

  • Demolding: Allow the cured plaques to cool slowly to room temperature before demolding.

Characterization Protocols & Expected Results

Dielectric Analysis:

  • Protocol: Use a dielectric analyzer or a vector network analyzer with a suitable fixture (e.g., split-post dielectric resonator) to measure the dielectric constant (Dk) and dissipation factor (Df) of the cured material over a frequency range of 1 GHz to 10 GHz.[22][23][24][25][26]

Thermal Analysis:

  • DSC and TGA: Follow the protocols outlined in Section 1.4 to determine the Tg and Td5 of the cured material. High thermal stability is critical for surviving PCB assembly processes.

Moisture Absorption:

  • Protocol: Following ASTM D570, dry a pre-weighed sample in an oven at 50°C, then immerse it in distilled water at 23°C for 24 hours. Remove, pat dry, and re-weigh the sample to determine the percentage of water uptake.

Expected Results Summary:

PropertyStandard FR-4 EpoxyDABP-Based Resin (Expected)Rationale for Improvement
Dielectric Constant (Dk) @ 10 GHz ~4.5< 2.8The non-polar biphenyl and hydrocarbon network has significantly lower polarity than the hydroxyl and amine groups in FR-4.
Dissipation Factor (Df) @ 10 GHz ~0.020< 0.004Reduced dipole movement in the non-polar structure minimizes dielectric loss.
Glass Transition Temp. (Tg) ~140-180 °C> 220 °CThe rigid biphenyl structure and high cross-link density lead to a very high Tg.
Decomposition Temp. (Td5) ~340 °C> 400 °CThe stable aromatic structure provides superior thermal stability.
Moisture Absorption (24h) ~0.5%< 0.1%The hydrophobic, hydrocarbon-rich structure repels water, leading to more stable dielectric properties in humid environments.

References

  • Preparation and Characterization of Bismaleimide-Resin-Based Composite Materials. (2024). MDPI. [Link]

  • Characterization of Thermosets by Thermal Analysis. (2018). AZoM. [Link]

  • Characterization of Thermosetting Resins and Polymers. OUCI. [Link]

  • Synthesis, Cure and Thermal Properties of Bismaleimide Resin and Allylnadic-Imide. Defence Science Journal. [Link]

  • Polymer characterization. Wikipedia. [Link]

  • Thermoset Polymers Characterization as a Function of Cure State Using Off-stoichiometry Proxies. (2021). ResearchGate. [Link]

  • Phosphorus-Siloxane Allyl Compound: Enhancing Bismaleimide Resin's Toughness, Flame Retardancy, and Hydrophobicity without Compromising Strength/Thermal Properties. (2023). ACS Applied Polymer Materials. [Link]

  • Fundamentals of Polymers Thermal Characterization: TGA, DSC, Thermal Conductivity, STA, and DMA Techniques. C-Therm Technologies Ltd. [Link]

  • synthesis and characterization of high temperature resistant bismaleimide based resins and their com. (2010). Middle East Technical University. [Link]

  • Design and synthesis of poly(arylene ether sulfone)s with high glass transition temperature by introducing biphenylene groups. (2020). ResearchGate. [Link]

  • Mechanical testing. Fiveable. [Link]

  • Bismaleimide resins modified by a novel vanillin-derived allyl compounds: Synthesis, curing behavior, and thermal properties. (2022). ResearchGate. [Link]

  • Study On Modification Of Bismaleimide Resin By Bio-based Allyl Compounds. (2023). Globe Thesis. [Link]

  • DIELECTRIC ANALYSIS (DEA). ResearchGate. [Link]

  • Copolymerizing behavior and processability of allyl-functional bisphthalonitrile/bismaleimide system. (2015). ResearchGate. [Link]

  • The Use of Click-Type Reactions in the Preparation of Thermosets. (2017). MDPI. [Link]

  • DEVELOPMENT OF BIPHENYL MONOMERS AND ASSOCIATED CROSSLINKED POLYMERS WITH INTRAMOLECULAR PI-PI INTERACTIONS. (2021). PubMed. [Link]

  • Thermal analysis methods (DSC, TGA). Fiveable. [Link]

  • Mechanical Testing. PRISM Research Institute. [Link]

  • Influence of highly flexible di(biphenyl)ethane units on the properties of poly(arylene piperidinium) anion exchange membranes. (2022). RSC Publishing. [Link]

  • Beyond Epoxy: High Performance Thermosets Part Two - Bismaleimide Cure Chemistry. (2023). Polymer Innovation Blog. [Link]

  • Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. TA Instruments. [Link]

  • Morphology transition of bismaleimide-modified novolac resin. (2013). ResearchGate. [Link]

  • Synthesis and characterization of new aromatic polyesters containing biphenyl side groups. (2007). Wiley Online Library. [Link]

  • How to Measure the Mechanical Properties of Polymers. (2021). AZoM. [Link]

  • Testing Standards for Mechanical Properties of Common Organic Polymer Materials. (2021). Testex. [Link]

  • Understanding The Mechanical Properties of Polymers. (2023). YouTube. [Link]

  • How Does TGA Measure Polymer Thermal Stability?. (2023). YouTube. [Link]

  • Synthesis and thermal properties of poly(biphenyl sulfone ether sulfone). (2015). ResearchGate. [Link]

  • Dielectric Spectroscopy in Analysis of Polymers. (2006). Semantic Scholar. [Link]

  • Dielectric Spectroscopy of Reactive Polymers. Novocontrol Technologies. [Link]

  • DSC vs TGA: A Simple Comparison Guide. ResolveMass Laboratories Inc. [Link]

  • Diels-Alder Reaction. Scribd. [Link]

  • Novel Bismaleimide Resins Modified by Allyl Compound Containing Liquid Crystalline Structure. (2018). Semantic Scholar. [Link]

  • Dielectric analysis of different natural and synthetic polymers types. Universidade do Minho. [Link]

  • Dielectric Characterization. TA Instruments. [Link]

  • Kinetic aspects of the Diels-Alder reaction between poly(styrene-co-furfuryl methacrylate) and bismaleimide. (2014). ResearchGate. [Link]

  • Ene and diene reactions which take place during the copolymerization of BMI and arylpropenyl oligomers. (2000). ResearchGate. [Link]

Sources

Application

Application Notes &amp; Protocols: 4,4'-Diallyl-1,1'-biphenyl in the Synthesis of High-Performance Thermosetting Resins

Introduction: The Strategic Role of 4,4'-Diallyl-1,1'-biphenyl in Advanced Thermosets In the pursuit of high-performance polymers, the monomeric building blocks are of paramount importance. 4,4'-Diallyl-1,1'-biphenyl is...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of 4,4'-Diallyl-1,1'-biphenyl in Advanced Thermosets

In the pursuit of high-performance polymers, the monomeric building blocks are of paramount importance. 4,4'-Diallyl-1,1'-biphenyl is a bespoke monomer designed for the formulation of advanced thermosetting resins. Its rigid, aromatic biphenyl core imparts exceptional thermal stability and mechanical strength to the final polymer network. The two terminal allyl functionalities serve as versatile handles for crosslinking via several polymerization mechanisms. Unlike monofunctional allyl monomers, which are often plagued by degradative chain transfer leading to low molecular weight oligomers, diallyl compounds can undergo a unique process known as cyclopolymerization.[1] This intramolecular cyclization followed by intermolecular propagation allows for the formation of high molecular weight polymers and densely crosslinked networks, mitigating the kinetic limitations typically associated with allyl monomers.[1][2]

These attributes make thermosets derived from 4,4'-diallyl-1,1'-biphenyl prime candidates for applications demanding high thermal and dimensional stability, such as in aerospace composites, high-frequency electronics, and specialty adhesives. This guide provides a comprehensive overview of the synthesis of the monomer and detailed protocols for its subsequent polymerization to form high-performance thermosetting resins.

Part 1: Synthesis of 4,4'-Diallyl-1,1'-biphenyl Monomer

The most direct and efficient route to 4,4'-diallyl-1,1'-biphenyl is through the allylation of 4,4'-dihydroxybiphenyl. This reaction proceeds via a classic Williamson ether synthesis, an SN2 reaction where the phenoxide ions of 4,4'-dihydroxybiphenyl act as nucleophiles, attacking the electrophilic allyl halide.[3][4]

Reaction Principle: Williamson Ether Synthesis

The synthesis involves the deprotonation of the hydroxyl groups of 4,4'-dihydroxybiphenyl with a suitable base to form the more nucleophilic biphenoxide dianion. This is followed by the nucleophilic attack on allyl bromide to form the desired diallyl ether.

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: Nucleophilic Substitution (SN2) Biphenol 4,4'-Dihydroxybiphenyl Biphenoxide Biphenoxide Dianion Biphenol->Biphenoxide + 2 eq. Base Base Base (e.g., K₂CO₃) Base->Biphenoxide Biphenoxide_ref Biphenoxide Dianion Solvent Solvent (e.g., Acetone) Solvent->Biphenol AllylBromide Allyl Bromide (2 eq.) Product 4,4'-Diallyl-1,1'-biphenyl AllylBromide->Product Salt Salt Byproduct (e.g., 2 KBr) Product->Salt + Biphenoxide_ref->Product G cluster_propagation Chain Propagation Initiator Initiator (R-R) Radical Radical (2R.) Initiator->Radical Heat InitialRadical Initial Monomer Radical Radical->InitialRadical Monomer Diallyl Monomer Monomer->InitialRadical Initiation CyclizedRadical Cyclized Radical (5 or 6-membered ring) InitialRadical->CyclizedRadical Intramolecular Cyclization PropagatingChain Propagating Chain CyclizedRadical->PropagatingChain Intermolecular Addition of Monomer PropagatingChain->PropagatingChain G Start Prepare Homogeneous Monomer Mixture Degas Vacuum Degas (e.g., 120-130°C) Start->Degas Pour Pour into Pre-heated Mold Degas->Pour Cure1 Cure Stage 1 (e.g., 150°C, 2h) Pour->Cure1 Cure2 Cure Stage 2 (e.g., 180°C, 2h) Cure1->Cure2 Cure3 Cure Stage 3 (e.g., 200°C, 2h) Cure2->Cure3 PostCure Post-Cure (e.g., 240°C, 4h) Cure3->PostCure Cool Controlled Cooling to Room Temperature PostCure->Cool End Final Cured Part Cool->End

Sources

Method

Application Notes &amp; Protocols: Formulation of High-Performance Polymer Composites with 4,4'-Diallyl-1,1'-biphenyl

Abstract This document provides a comprehensive technical guide for researchers, scientists, and product development professionals on the formulation of high-performance polymer composites utilizing 4,4'-Diallyl-1,1'-bip...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and product development professionals on the formulation of high-performance polymer composites utilizing 4,4'-Diallyl-1,1'-biphenyl (DAB). DAB is an advanced monomer distinguished by its rigid biphenyl core and dual allyl functional groups, which together impart exceptional thermal stability, mechanical strength, and chemical resistance to the resulting thermoset polymers. These application notes detail the scientific rationale behind formulation choices, provide step-by-step protocols for composite preparation, and outline robust methodologies for physicochemical characterization. The focus is on creating thermally stable, high-strength materials suitable for demanding applications in the aerospace, automotive, and electronics industries.

Introduction: The Rationale for 4,4'-Diallyl-1,1'-biphenyl in Advanced Composites

The pursuit of lightweight, durable, and thermally resilient materials is a primary driver of innovation in advanced polymers.[1] 4,4'-Diallyl-1,1'-biphenyl (DAB) emerges as a compelling building block for next-generation thermosetting composites. Its molecular architecture is the key to its high-performance characteristics:

  • Rigid Biphenyl Core: The biphenyl moiety is a well-established structural unit known to enhance the thermal stability and mechanical modulus of polymers.[2][3] It restricts segmental motion, leading to high glass transition temperatures (Tg) and excellent dimensional stability at elevated temperatures.

  • Dual Allyl Functionality: The two terminal allyl groups provide sites for crosslinking via thermal or free-radical polymerization.[4] This allows for the formation of a robust, three-dimensional covalent network, which is the hallmark of high-performance thermoset materials. Unlike some other thermosets, the polymerization of allyl groups does not produce volatile byproducts, leading to low void content and superior composite integrity.

When co-polymerized with other high-performance resins, such as bismaleimides (BMIs), DAB acts as a reactive toughening agent and processing aid, improving the fracture toughness of the notoriously brittle BMI resins without significantly compromising their thermal performance.[5]

Physicochemical Properties of 4,4'-Diallyl-1,1'-biphenyl (DAB)

A thorough understanding of the monomer's properties is critical for successful formulation development.

PropertyValueSource
Chemical Formula C₁₈H₁₈[6]
Molecular Weight 234.34 g/mol [6]
Appearance (Typically) Off-white to light yellow solidInferred
CAS Number 405201-68-5[6]
Storage 4 °C, away from light and initiators[6]

Formulation Principles and Component Selection

The final properties of a DAB-based composite are a direct function of its constituent components and the synergy between them. A typical formulation involves the monomer/crosslinker (DAB), a primary resin matrix (optional), an initiator, and reinforcing fibers.

Caption: Key components of a DAB-based composite formulation.

Matrix Resin Selection
  • Rationale: While DAB can be homopolymerized, it is often blended with other thermosetting resins to achieve a specific balance of properties. Bismaleimide (BMI) resins are a prime candidate due to their exceptional thermal stability.[7] The "ene" reaction between the allyl groups of DAB and the maleimide groups of BMI, followed by subsequent free-radical polymerization, creates a tough, co-polymerized network.[5][8] This approach mitigates the inherent brittleness of BMI resins.

Initiator System
  • Rationale: The curing of allyl groups is typically initiated by free radicals generated at elevated temperatures. Organic peroxides, such as dicumyl peroxide (DCP), are effective for this purpose. The choice of initiator and its concentration (typically 0.5-2.0 wt%) directly influences the cure kinetics—affecting the processing window (gel time) and the final crosslink density.[4] The initiator's decomposition temperature must be matched to the desired curing temperature range.

Reinforcing Fibers
  • Rationale: To translate the high performance of the polymer matrix into a structural component, reinforcing fibers are essential. Carbon fibers are preferred for applications requiring the highest stiffness-to-weight and strength-to-weight ratios, such as in the aerospace industry. Glass fibers offer a more cost-effective alternative with good mechanical properties and excellent electrical insulation. The surface of the fibers should be treated with a sizing agent compatible with the resin system to ensure strong interfacial adhesion, which is critical for effective load transfer from the matrix to the fibers.

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, nitrile gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for all chemicals before use.

Protocol 4.1: Preparation of a DAB-Bismaleimide (DAB-BMI) Resin System

This protocol describes the preparation of a model high-performance resin blend.

Materials:

  • 4,4'-Bismaleimidodiphenylmethane (BMI)

  • 4,4'-Diallyl-1,1'-biphenyl (DAB)

  • Dicumyl Peroxide (DCP)

  • High-purity acetone (for cleaning)

  • Three-neck round-bottom flask, mechanical stirrer, heating mantle with temperature control, vacuum line.

Procedure:

  • Pre-Melting: Set the heating mantle to 140 °C. Add the desired molar ratio of BMI and DAB (e.g., a 1:0.8 molar ratio of maleimide groups to allyl groups is a common starting point) to the three-neck flask.[1]

    • Rationale: This temperature is typically above the melting point of the monomers, allowing for a homogenous, solvent-free melt blend. Solvent-free processing minimizes volatiles and potential void formation during cure.

  • Homogenization: Once the monomers are fully melted, begin mechanical stirring at a moderate speed (e.g., 200 RPM) to ensure the formation of a uniform mixture. Continue stirring for 20 minutes.

  • Initiator Addition: Reduce the temperature to 120 °C. Once stable, add the pre-weighed dicumyl peroxide (e.g., 1.0 wt% of the total resin mass).

    • Rationale: The temperature is lowered to prevent premature decomposition of the initiator, which would lead to an uncontrolled and incomplete cure.

  • Mixing and Degassing: Continue stirring for an additional 15 minutes to fully dissolve and distribute the initiator. After mixing, apply a gentle vacuum (e.g., -25 inHg) to the flask for 30 minutes while maintaining the temperature and slow stirring.

    • Rationale: Degassing is a critical step to remove any entrapped air or moisture from the resin mixture. Voids act as stress concentrators and severely compromise the mechanical properties of the final cured part.[1]

  • Casting & Curing: The hot, degassed resin is now ready for casting into a pre-heated mold for curing. A typical cure schedule for this type of system is:

    • 150 °C for 2 hours

    • 180 °C for 2 hours

    • 220 °C for 2 hours

    • A final post-cure at 240 °C for 4 hours.[1]

    • Rationale: A staged curing schedule allows for initial gelation at a lower temperature, followed by the development of crosslink density at progressively higher temperatures. This approach helps to manage exothermic reactions and reduce internal stresses. The high-temperature post-cure ensures the reaction proceeds to completion, maximizing the glass transition temperature (Tg) and thermal stability.[9]

ExperimentalWorkflow cluster_prep Resin Preparation cluster_cure Curing & Characterization A 1. Weigh Monomers (DAB & BMI) B 2. Melt & Mix (140°C, 20 min) A->B C 3. Cool & Add Initiator (120°C, 1.0 wt% DCP) B->C D 4. Mix & Degas (15 min mix, 30 min vacuum) C->D E 5. Cast into Mold D->E Transfer Resin F 6. Staged Cure (150°C -> 240°C) E->F G 7. Demold Cured Part F->G H 8. Characterization (DSC, TGA, DMA) G->H

Caption: Workflow for preparing and curing a DAB-BMI thermoset.

Protocol 4.2: Characterization of the Cured Composite

This protocol provides a self-validating system to confirm the properties of the manufactured composite.

1. Differential Scanning Calorimetry (DSC):

  • Purpose: To determine the glass transition temperature (Tg) and verify the completion of the cure.

  • Method: A small sample (5-10 mg) of the cured material is heated in a DSC instrument under a nitrogen atmosphere, typically from 30 °C to 350 °C at a heating rate of 10 °C/min.[1]

  • Validation: A fully cured sample should exhibit a distinct glass transition step. The absence of any exothermic peak during the scan indicates that the curing reaction has gone to completion. An exothermic peak would signify residual, unreacted monomer.

2. Thermogravimetric Analysis (TGA):

  • Purpose: To assess the thermal stability of the polymer.

  • Method: A sample (10-15 mg) is heated on a microbalance in a TGA instrument from 30 °C to 800 °C at 10 °C/min, under a nitrogen or air atmosphere.[1]

  • Data: Key metrics are the onset decomposition temperature (Td) (often reported at 5% weight loss, Td5) and the char yield at a high temperature (e.g., 800 °C).

3. Dynamic Mechanical Analysis (DMA):

  • Purpose: To measure the viscoelastic properties (storage modulus, loss modulus, tan delta) as a function of temperature.

  • Method: A rectangular bar of the cured material is subjected to a sinusoidal oscillating force while the temperature is ramped.

  • Data: The peak of the tan delta curve provides a precise measurement of the glass transition temperature (Tg). The storage modulus below Tg is an indicator of the material's stiffness.

Expected Properties and Performance Data

The properties of DAB-based composites are highly dependent on the co-monomer and formulation specifics. However, based on the chemistry of biphenyl-containing thermosets and diallyl-BMI systems, the following performance can be anticipated.[1][3][5]

PropertyExpected RangeRationale / Significance
Glass Transition Temp. (Tg) > 250 °CHigh Tg indicates excellent mechanical property retention at elevated temperatures.
Decomposition Temp. (Td5, N₂) > 400 °CHigh thermal stability is crucial for applications in demanding environments.
Flexural Modulus 3 - 5 GPa (unreinforced)Indicates the material's stiffness. Will be significantly higher with fiber reinforcement.
Water Absorption (24hr) < 0.5 %Low moisture uptake is critical for dimensional stability and performance in humid environments, especially for electronics.

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
Low Tg / Incomplete Cure Insufficient cure time/temperature; Incorrect initiator concentration.Verify DSC for residual exotherm. If present, increase post-cure time or temperature. Optimize initiator concentration (0.5-2.0 wt%).
Voids in Cured Part Inadequate degassing; Entrapped air during mold filling.Increase degassing time or improve vacuum level. Use a slower, more controlled mold filling technique.
Brittleness High crosslink density; Poor interfacial adhesion with fibers.Adjust DAB:BMI ratio to incorporate more flexible DAB linkages. Verify fiber sizing is compatible with the resin chemistry.

References

  • Devi, K. A., Reghunadhan Nair, C. P., Catherine, K. B., & Ninan, K. N. (n.d.). Triphenyl Phosphine Catalyzed Curing of Diallyl Bisphenol A‐Novolac Epoxy Resin System—A Kinetic Study. ResearchGate. [Link]

  • Han, S., Yoon, H., Kim, P., & Moon, T. (1999). Cure kinetics of biphenyl epoxy‐phenol novolac resin system using triphenylphosphine as catalyst. Journal of Polymer Science Part A. [Link]

  • N/A. (n.d.). Relationship between mechanical properties and the biphenyl group content in polymer backbone. ResearchGate. [Link]

  • Günalp, S. E. (2010). synthesis and characterization of high temperature resistant bismaleimide based resins and their com. Middle East Technical University. [Link]

  • Kingfa Sci&Tech Co. Ltd. (2012). METHOD FOR PREPARING POLY (DIPHENYL ETHER SULFONE) AND POLY (DIPHENYL ETHER DIPHENYL SULFONE) TERNARY POLYMER. European Patent Office. [Link]

  • Balani, K., Verma, V., Agarwal, A., & Narayan, R. (2015). Physical, Thermal, and Mechanical Properties of Polymers. Semantic Scholar. [Link]

  • Yang, H., et al. (2024). Phosphorus-Siloxane Allyl Compound: Enhancing Bismaleimide Resin's Toughness, Flame Retardancy, and Hydrophobicity without Compromising Strength/Thermal Properties. ACS Applied Polymer Materials. [Link]

  • N/A. (n.d.). Synthesis and thermal properties of poly(biphenyl sulfone ether sulfone). ResearchGate. [Link]

  • Zhang, G., et al. (2012). Study on curing kinetics of diallyl-bearing epoxy resin using sulfur as curing agent. ResearchGate. [Link]

  • PubChem. (n.d.). [1,1'-Biphenyl]-4,4'-diol, 3,3'-dimethyl-. National Center for Biotechnology Information. [Link]

  • N/A. (n.d.). The cure mechanism of the 4,4′-(N,N′-bismaleimide)diphenylmethane-2,2′-diallylbisphenol a system. ResearchGate. [Link]

  • Liu, X., et al. (n.d.). Synthesis, characterization and rheological property of biphenyl-based polyarylene ether nitrile copolymers. Express Polymer Letters. [Link]

  • N/A. (2024). Preparation and Characterization of Bismaleimide-Resin-Based Composite Materials. MDPI. [Link]

  • Royal Society of Chemistry. (2017). A Solvent-Free Ullmann Coupling: Synthesis of 2,2'-Dinitrobiphenyl. [Link]

  • N/A. (n.d.). Synthesis of 4,4′-bis(chloromethyl) diphenyl. ResearchGate. [Link]

  • Kim, W. G., Yoon, H. G., & Lee, J. Y. (2001). Cure kinetics of biphenyl epoxy resin system using latent catalysts. Korea University Pure. [Link]

  • D'Angelo, P. A., et al. (2022). Thermal Degradation Processes of Aromatic Poly(Ether Sulfone) Random Copolymers Bearing Pendant Carboxyl Groups. MDPI. [Link]

  • PubChem. (n.d.). 4,4'-Bis(allyloxy)-1,1'-biphenyl. National Center for Biotechnology Information. [Link]

  • N/A. (n.d.). Bismaleimide resins modified by a novel vanillin‐derived allyl compounds: Synthesis, curing behavior, and thermal properties. ResearchGate. [Link]

  • Alentiev, A. Y., et al. (2023). Synthesis and Properties of Polyarylene Ether Nitrile and Polyphenylene Sulfone Copolymers. MDPI. [Link]

  • Girelli, C., et al. (2022). Cure Kinetics Modeling of a High Glass Transition Temperature Epoxy Molding Compound (EMC) Based on Inline Dielectric Analysis. MDPI. [Link]

  • Tikhonov, N. V., et al. (2022). The Kinetics of Formation of Microporous Polytriazine in Diphenyl Sulfone. PMC - NIH. [Link]

Sources

Application

Introduction: The Significance of Monitoring 4,4'-Diallyl-1,1'-biphenyl Polymerization

An Application Guide to the Analytical Methods for Monitoring the Polymerization of 4,4'-Diallyl-1,1'-biphenyl 4,4'-Diallyl-1,1'-biphenyl is a monomer of significant interest for the synthesis of advanced polymers. The b...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Analytical Methods for Monitoring the Polymerization of 4,4'-Diallyl-1,1'-biphenyl

4,4'-Diallyl-1,1'-biphenyl is a monomer of significant interest for the synthesis of advanced polymers. The biphenyl core imparts rigidity, thermal stability, and unique optoelectronic properties, while the terminal allyl groups provide reactive sites for polymerization, typically through Acyclic Diene Metathesis (ADMET). This polymerization mechanism, often catalyzed by ruthenium-based complexes like Grubbs' catalysts, involves the step-wise formation of carbon-carbon double bonds, releasing ethylene as a byproduct.[1]

The precise control of this polymerization is critical to achieving the desired material properties, including molecular weight, polydispersity, and thermal characteristics. Inadequate monitoring can lead to incomplete reactions, undesirable side reactions, or polymers with inconsistent properties, hindering their application in fields ranging from high-performance materials to organic electronics. This guide provides a comprehensive overview of the key analytical methods and detailed protocols for real-time and post-polymerization analysis, empowering researchers to optimize reaction conditions and thoroughly characterize the resulting polymers.

Strategic Analytical Workflow

A multi-faceted analytical approach is essential for a complete understanding of the polymerization process. The strategy involves a combination of in-situ techniques to monitor reaction kinetics and offline methods to characterize the molecular and bulk properties of the polymer at various stages.

G cluster_0 Polymerization Reaction cluster_1 In-situ Monitoring (Kinetics) cluster_2 Offline Analysis (Aliquots) cluster_3 Final Polymer Characterization Reaction 4,4'-Diallyl-1,1'-biphenyl + Catalyst FTIR FTIR Spectroscopy (Monomer Consumption) Reaction->FTIR Real-time data NMR NMR Spectroscopy (Structural Changes) Reaction->NMR Real-time data Rheology Rheometry (Viscosity Build-up) Reaction->Rheology Real-time data SEC Size Exclusion Chromatography (MW & PDI) Reaction->SEC Sampled at t1, t2...tn DSC DSC (Tg, Tm) Reaction->DSC Final Product (t=final) HPLC HPLC (Residual Monomer) TGA TGA (Thermal Stability)

Caption: Integrated workflow for monitoring polymerization.

In-situ Monitoring: Tracking the Reaction in Real-Time

In-situ techniques are invaluable for determining reaction kinetics, identifying induction periods, and confirming reaction completion without disturbing the system.

Fourier Transform Infrared (FTIR) Spectroscopy

Principle: FTIR spectroscopy monitors the change in concentration of specific functional groups by measuring their characteristic infrared absorption.[2] For the polymerization of 4,4'-Diallyl-1,1'-biphenyl, the key is to track the disappearance of the C=C and =C-H bonds of the allyl groups as they are converted into internal C=C bonds within the polymer backbone.

Application: This method provides a direct measure of monomer conversion over time.

Protocol for In-situ FTIR Monitoring:

  • Setup: Use an FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) probe or a transmission flow cell suitable for the reaction solvent and temperature.

  • Background: Record a background spectrum of the solvent and catalyst at the reaction temperature before adding the monomer.

  • Initiation: Inject the 4,4'-Diallyl-1,1'-biphenyl monomer into the reaction vessel and immediately begin spectral acquisition.

  • Data Acquisition: Collect spectra at regular intervals (e.g., every 1-5 minutes).

  • Analysis: Monitor the decrease in the intensity of the characteristic allyl group peaks.

Data Interpretation:

Vibrational ModeWavenumber (cm⁻¹)Observation During Polymerization
=C-H Stretch (allyl)~3080 cm⁻¹Peak intensity decreases
C=C Stretch (allyl)~1640 cm⁻¹Peak intensity decreases
=C-H Bend (allyl, out-of-plane)~910 cm⁻¹ & ~990 cm⁻¹Peak intensity decreases
C=C Stretch (internal, trans)~965 cm⁻¹Peak intensity increases

Monomer conversion can be quantified by normalizing the area of a decaying allyl peak (e.g., 1640 cm⁻¹) to an internal standard peak that remains constant throughout the reaction (e.g., a solvent peak or an aromatic C=C stretch from the biphenyl core around 1600 cm⁻¹).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy provides detailed structural information by probing the magnetic properties of atomic nuclei.[2][3] For this reaction, ¹H NMR is particularly useful for monitoring the disappearance of the vinyl protons of the allyl group and the appearance of new olefinic protons in the polymer backbone.

Application: Offers quantitative data on monomer conversion and provides insights into the stereochemistry (cis/trans content) of the newly formed double bonds.

Protocol for In-situ NMR Monitoring:

  • Setup: The reaction is performed directly inside an NMR tube using a deuterated solvent compatible with the polymerization (e.g., CDCl₃, Toluene-d₈).

  • Initial Spectrum: Acquire a spectrum of the monomer and an internal standard (e.g., TMS or mesitylene) before adding the catalyst.

  • Initiation: Add a small, known amount of catalyst to the NMR tube, mix quickly, and place it in the NMR spectrometer.

  • Data Acquisition: Acquire ¹H NMR spectra at set time intervals.

  • Analysis: Integrate the signals corresponding to the monomer's vinyl protons and the newly formed internal olefin protons.

Data Interpretation:

Proton EnvironmentApproximate Chemical Shift (δ, ppm)Observation During Polymerization
Monomer vinyl (=CH₂)5.0 - 5.2 ppmSignal area decreases
Monomer vinyl (-CH=)5.9 - 6.1 ppmSignal area decreases
Polymer internal olefin (-CH=CH-)5.4 - 5.7 ppmNew, broad signal appears and grows

Conversion (%) = [ (Initial Monomer Integral - Monomer Integral at time t) / Initial Monomer Integral ] x 100

Offline Analysis: Characterizing Molecular Weight and Distribution

Offline methods require extracting aliquots from the reaction mixture at different time points. These samples are typically "quenched" by adding an inhibitor like ethyl vinyl ether to deactivate the catalyst before analysis.

Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC)

Principle: SEC separates molecules based on their hydrodynamic volume in solution.[4][5] Larger polymer chains are excluded from the pores of the column's stationary phase and elute faster, while smaller molecules (like the monomer) penetrate the pores and elute later. This technique is the cornerstone for determining molecular weight averages and distribution.[6]

Application: To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of the polymer as a function of reaction time.

SEC_Principle cluster_0 SEC Column p1 p2 p3 p4 p5 p6 label_pores Porous Beads Injector Inject Sample (Polymer + Monomer) Polymer Large Polymers (Elute First) Injector->Polymer Monomer Small Monomers (Elute Last) Injector->Monomer Detector Detector (RI, UV) Polymer->Detector Monomer->Detector

Caption: Principle of Size Exclusion Chromatography (SEC).

Protocol for SEC Analysis:

  • System Preparation: Set up an SEC system with a suitable solvent (e.g., THF, Chloroform) as the mobile phase, a column set appropriate for the expected molecular weight range, and a detector (typically a Refractive Index (RI) detector).

  • Calibration: Create a calibration curve by running a series of well-characterized, narrow-PDI polymer standards (e.g., polystyrene) and plotting their peak elution times against the logarithm of their molecular weights.

  • Sample Preparation: At a given time point, withdraw an aliquot from the reaction. Quench the reaction (e.g., with a few drops of ethyl vinyl ether). Dilute the sample to a known concentration (e.g., 1-2 mg/mL) in the mobile phase and filter it through a 0.22 or 0.45 µm syringe filter.

  • Injection and Data Collection: Inject the prepared sample into the SEC system and record the chromatogram.

  • Data Analysis: Using the calibration curve, the software calculates Mn, Mw, and PDI for the polymer portion of the sample.

Data Interpretation: As the polymerization proceeds, the chromatogram will show the monomer peak decreasing in area while a broader peak at earlier elution times (higher molecular weight) appears and grows. An increasing Mw with increasing conversion is characteristic of a step-growth polymerization like ADMET. A PDI value close to 2.0 is expected for this type of reaction at high conversion.

Post-Polymerization: Thermal and Rheological Characterization

Once the polymerization is complete, these techniques are used to characterize the bulk properties of the final material, which are critical for its end-use application.

Differential Scanning Calorimetry (DSC)

Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[7][8] This allows for the detection of thermal transitions where the material absorbs or releases energy.

Application: To determine the glass transition temperature (Tg), which indicates the transition from a rigid, glassy state to a more flexible, rubbery state. It can also be used to identify melting (Tm) and crystallization (Tc) temperatures in semi-crystalline polymers.[9]

Protocol for DSC Analysis:

  • Sample Preparation: Accurately weigh 5-10 mg of the purified, dry polymer into an aluminum DSC pan and seal it.

  • Thermal Program:

    • First Heat: Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature well above the expected Tg to erase the polymer's thermal history.

    • Cool: Cool the sample at a controlled rate (e.g., 10 °C/min) to a temperature well below the Tg.

    • Second Heat: Heat the sample again at the same rate (e.g., 10 °C/min). The Tg is determined from the inflection point in the heat flow curve of this second heating scan.[10]

  • Data Analysis: Analyze the thermogram to identify the step-change in the baseline corresponding to the Tg.

Thermogravimetric Analysis (TGA)

Principle: TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere (e.g., nitrogen or air).[7][11]

Application: To assess the thermal stability of the polymer. It provides the decomposition temperature (Td), which is often reported as the temperature at which 5% weight loss occurs (T₅), and the amount of residual char at high temperatures.

Protocol for TGA Analysis:

  • Sample Preparation: Place 5-10 mg of the purified, dry polymer into a TGA pan (typically platinum or ceramic).

  • Thermal Program: Heat the sample from ambient temperature to a high temperature (e.g., 800 °C) at a constant heating rate (e.g., 10 or 20 °C/min) under a continuous flow of an inert gas like nitrogen.

  • Data Analysis: The resulting TGA curve plots percent weight versus temperature. The Td is determined from the onset of the major weight loss step.

Rheology

Principle: Rheology is the study of the flow and deformation of materials.[12][13] For polymerization, a rheometer can measure the change in viscosity as the monomer is converted to polymer chains, which entangle and restrict flow.

Application: To monitor the progression of polymerization by tracking the increase in melt or solution viscosity. It is particularly useful for determining the gel point in cross-linking systems.

Protocol for In-situ Rheological Monitoring:

  • Setup: Use a rotational rheometer with a temperature-controlled plate geometry (parallel plate or cone-and-plate).

  • Loading: Place the monomer and catalyst mixture onto the bottom plate and lower the top plate to the desired gap.

  • Measurement: Perform a time sweep experiment at a constant low shear rate (or frequency) and temperature.

  • Data Analysis: Plot the complex viscosity (η*) as a function of time. A sharp increase in viscosity indicates the onset of significant polymer formation and chain entanglement.

References

  • Intertek. (n.d.). Chromatography Analysis of Polymers and Plastics. Retrieved from [Link]

  • Fiveable. (n.d.). Spectroscopic methods (NMR, IR, UV-Vis) | Intro to Polymer Science Class Notes. Retrieved from [Link]

  • Stadler, F. H. (2022). Rheological Measurements and Structural Analysis of Polymeric Materials. MDPI. Retrieved from [Link]

  • Polymer Characterization Instruments. (n.d.). Top Analytical Techniques for Characterizing Custom Polymers. Retrieved from [Link]

  • Lee, H. C., & Chang, T. (2018). Chromatographic Separation of Polymers. American Chemical Society. Retrieved from [Link]

  • Lab Manager. (n.d.). Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques. Retrieved from [Link]

  • Slideshare. (n.d.). Polymer analysis by spectral methods. Retrieved from [Link]

  • ResearchGate. (2017). (PDF) Applications of Spectroscopic Techniques for Polymer Nanocomposite Characterization. Retrieved from [Link]

  • Fraunhofer IMWS. (n.d.). Rheological characterization of polymer melts. Retrieved from [Link]

  • NPL Publications. (n.d.). Rheological measurements of polymer melts for characterisation and modelling material behaviour. Retrieved from [Link]

  • Scribd. (n.d.). Thermal Analysis for Polymers | PDF. Retrieved from [Link]

  • MDPI. (2013). Spectroscopic Techniques for the Characterization of Polymer Nanocomposites: A Review. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Detection challenges in quantitative polymer analysis by liquid chromatography. Retrieved from [Link]

  • TA Instruments. (n.d.). Introduction to Polymer Melt Rheology and Its Application in Polymer Processing. Retrieved from [Link]

  • Royal Society of Chemistry (RSC). (n.d.). Challenges in polymer analysis by liquid chromatography. Retrieved from [Link]

  • AZoM. (n.d.). Chromatography For Polymer Chemistry Explained. Retrieved from [Link]

  • C-Therm. (2017). Thermal Analysis Techniques for Polymers, Part 2: DSC, TGA, EGA. Retrieved from [Link]

  • ResearchGate. (2022). In-situ monitoring of cyclic olefin ring-opening metathesis polymerization by Raman spectroscopy: An effective tool for functional polymer and copolymer design. Retrieved from [Link]

  • R-TECH Materials. (2023). An introduction to thermal analysis of polymeric materials. Retrieved from [Link]

  • EAG Laboratories. (n.d.). Thermal Analysis Techniques | Polymers. Retrieved from [Link]

  • Semantic Scholar. (n.d.). In-situ monitoring of cyclic olefin ring-opening metathesis polymerization by Raman spectroscopy: An effective tool for functional polymer and copolymer design. Retrieved from [Link]

  • PubMed. (2002). Monitoring the enzymatic polymerization of 4-phenylphenol by matrix-assisted laser desorption ionization time-of-flight mass spectrometry: a novel approach. Retrieved from [Link]

  • TU Graz. (n.d.). ICTM - Olefin Metathesis. Retrieved from [Link]

  • Journal of the American Chemical Society. (2025). In-Situ Thermometry Reveals Fragmentation Behavior Based on Local Temperature in α-Olefin Polymerization Catalysts. Retrieved from [Link]

  • Sci-Hub. (2018). Analytical Methods. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Synthesis, characterization and properties of novel polyamides derived from 4 4ʹ bis(4-carboxy methylene) biphenyl and various diamines. Retrieved from [Link]

  • MDPI. (n.d.). The Kinetics of Formation of Microporous Polytriazine in Diphenyl Sulfone. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 30.5: Olefin Metathesis Polymerization. Retrieved from [Link]

  • MDPI. (2022). Real-Time Monitoring Polymerization Reactions Using Dipolar Echoes in 1 H Time Domain NMR at a Low Magnetic Field. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Experimental and Theoretical Characterization of the Crystal Structure of 4,4-dimethoxy-1,1-biphenyl (4-DMB). Retrieved from [Link]

  • ChemRxiv. (n.d.). Evaluation and comparison of analytical methods for monitoring polymer depolymerization: application to poly(bisphenol A carbonate) methanolysis. Retrieved from [Link]

  • PubMed. (2020). Synthesis, characterization and properties of novel polyamides derived from 4 4' bis(4-carboxy methylene) biphenyl and various diamines. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Effects of Biphenyl Polymerization on Lithium Deposition in Commercial Graphite/NMC Lithium-Ion Pouch-Cells during. Retrieved from [Link]

  • Wiley Online Library. (n.d.). LC−TOF spectroscopy of (a) 4,4′-dihydroxybiphenyl, (b) monoacrylate, and (c) diacrylate. Retrieved from [Link]

  • Royal Society of Chemistry (RSC). (n.d.). π-Congested poly(paraphenylene) from 2,2′,6,6′-tetraphenyl-1,1′-biphenyl units: synthesis and structural characterization. Retrieved from [Link]

  • Royal Society of Chemistry (RSC). (n.d.). Analyst - Bisphenol A Information & Resources. Retrieved from [Link]

  • ChemRxiv. (n.d.). Comprehensive Study on Solvent Dynamics in Gel Polymer Electrolytes for Lithium- Sulfur Battery. Retrieved from [Link]

  • ResearchGate. (n.d.). Ultrastable Gel Polymer Lithium Metal Batteries With Novel Nitro‐Substituted Hexafluoride SEI‐Forming Additive. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, polymerization kinetics of 4-allyl-substituted 1,3-benzoxazine and properties of resulting polymer. Retrieved from [Link]

Sources

Method

Application Notes and Protocols for 4,4'-Diallyl-1,1'-biphenyl in Advanced Electronic Packaging Materials

Introduction: The Imperative for High-Performance Dielectrics in Next-Generation Electronics The relentless drive towards miniaturization, higher frequencies, and increased power densities in electronic devices places ex...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for High-Performance Dielectrics in Next-Generation Electronics

The relentless drive towards miniaturization, higher frequencies, and increased power densities in electronic devices places extreme demands on packaging materials. These materials are no longer passive encapsulants but are critical components that directly influence device performance, reliability, and longevity. Key requirements for advanced electronic packaging materials include exceptional thermal stability to withstand fabrication processes and operational heat, superior mechanical integrity, and, crucially, low dielectric constant (Dk) and dissipation factor (Df) to ensure signal integrity in high-frequency applications.[1]

The rigid, conjugated structure of the biphenyl moiety has long been recognized for imparting excellent thermal and mechanical properties to polymers.[2][3] When functionalized with reactive groups, biphenyl-based monomers become valuable building blocks for creating robust thermosetting resins. This application note details the use of 4,4'-Diallyl-1,1'-biphenyl, a versatile monomer, in the formulation of high-performance thermosets for demanding electronic packaging applications. The terminal allyl groups provide a reactive site for thermal or free-radical curing, leading to highly cross-linked networks with desirable characteristics.

Core Attributes of 4,4'-Diallyl-1,1'-biphenyl for Electronic Packaging

The molecular architecture of 4,4'-Diallyl-1,1'-biphenyl offers a unique combination of properties that make it an excellent candidate for advanced electronic packaging materials:

  • High Thermal Stability: The inherent rigidity of the biphenyl backbone contributes to a high glass transition temperature (Tg) and excellent thermal stability in the cured polymer network.[3]

  • Low Dielectric Properties: The non-polar nature of the biphenyl and allyl groups results in materials with a low dielectric constant and dissipation factor, which is critical for minimizing signal loss and crosstalk in high-frequency circuits.[4][5]

  • Excellent Processability: The diallyl functionality allows for formulation with other thermosetting resins, such as bismaleimides (BMI) and epoxy resins, to tailor viscosity and curing profiles for various manufacturing processes like molding, encapsulation, and prepreg fabrication.[6][7]

  • Enhanced Mechanical Properties: The formation of a dense, three-dimensional cross-linked network upon curing imparts high mechanical strength and modulus to the final material.[2]

Application in High-Performance Thermosetting Systems

4,4'-Diallyl-1,1'-biphenyl is particularly effective as a co-monomer or cross-linking agent in combination with other high-performance thermosets, most notably bismaleimide (BMI) resins. The copolymerization of diallyl compounds with BMIs is a well-established strategy to mitigate the inherent brittleness of BMI resins while maintaining excellent thermal performance.[6][7]

Curing Chemistry with Bismaleimides: An 'Ene' Reaction Pathway

The curing of 4,4'-Diallyl-1,1'-biphenyl with a bismaleimide resin proceeds through a complex set of reactions, primarily initiated by a thermally induced 'ene' reaction between the allyl group and the maleimide double bond. This is followed by subsequent radical polymerization of the resulting propenyl groups and any unreacted maleimide and allyl groups, leading to a highly cross-linked network.[8][9]

Experimental Protocols

The following protocols are provided as a starting point for researchers and formulation scientists. Optimization of concentrations, curing temperatures, and times will be necessary depending on the specific application and desired final properties.

Protocol 1: Synthesis of a 4,4'-Diallyl-1,1'-biphenyl Modified Bismaleimide Resin for High-Frequency Substrates

This protocol outlines the formulation and curing of a thermoset suitable for producing low-dielectric constant, high-thermal stability laminates for printed circuit boards (PCBs).

Materials:

  • 4,4'-Diallyl-1,1'-biphenyl (CAS RN 405201-68-5)[10]

  • 4,4'-Bismaleimidodiphenylmethane (BMI)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Free radical initiator (e.g., Dicumyl peroxide)

  • Glass fabric for reinforcement

Procedure:

  • Resin Varnish Preparation:

    • In a three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve 4,4'-Bismaleimidodiphenylmethane (BMI) in anhydrous DMF to create a 50% (w/w) solution.

    • Slowly add an equimolar amount of 4,4'-Diallyl-1,1'-biphenyl to the BMI solution while stirring continuously under a nitrogen atmosphere.

    • Add a catalytic amount of a free radical initiator (e.g., 0.5-2.0 wt% relative to the total monomer weight).

    • Continue stirring at room temperature for 1-2 hours to ensure a homogeneous mixture.

  • Prepreg Fabrication:

    • Impregnate a sheet of glass fabric with the prepared resin varnish.

    • Pass the impregnated fabric through a set of rollers to ensure uniform resin content.

    • Dry the prepreg in a forced-air oven at a temperature sufficient to remove the solvent but below the curing temperature (e.g., 120-140°C) for a specified time until the prepreg is tack-free.

  • Laminate Curing:

    • Stack the desired number of prepreg sheets between two polished steel plates.

    • Place the assembly in a hydraulic press preheated to the initial curing temperature (e.g., 180°C).

    • Apply pressure (e.g., 300-500 psi) and hold for 1 hour.

    • Ramp the temperature to the final curing temperature (e.g., 220°C) and hold for 2-4 hours.

    • Post-cure the laminate in an oven at a higher temperature (e.g., 250°C) for 4-8 hours to ensure complete cross-linking.

Characterization:

  • Thermal Properties: Determine the glass transition temperature (Tg) and decomposition temperature (Td) using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

  • Dielectric Properties: Measure the dielectric constant (Dk) and dissipation factor (Df) over a range of frequencies (e.g., 1-10 GHz) using a dielectric analyzer.

  • Mechanical Properties: Evaluate the flexural strength and modulus according to ASTM standards.

Data Presentation

The following table presents expected performance characteristics of a cured 4,4'-Diallyl-1,1'-biphenyl modified BMI resin, based on analogous systems reported in the literature. Actual values will depend on the specific formulation and curing conditions.

PropertyExpected ValueTest Method
Glass Transition Temperature (Tg)> 250 °CDSC
Decomposition Temperature (Td, 5% wt loss)> 400 °CTGA
Dielectric Constant (Dk) @ 10 GHz< 3.0Dielectric Analyzer
Dissipation Factor (Df) @ 10 GHz< 0.005Dielectric Analyzer
Flexural Strength> 100 MPaASTM D790
Water Absorption (24h immersion)< 0.5 %ASTM D570

Visualization of the Curing Process

The following diagram illustrates the key steps in the curing reaction between 4,4'-Diallyl-1,1'-biphenyl and a bismaleimide.

G cluster_reactants Reactants cluster_reaction Curing Process cluster_product Product A 4,4'-Diallyl-1,1'-biphenyl C 'Ene' Reaction A->C B Bismaleimide (BMI) B->C D Radical Polymerization C->D Initiates E Highly Cross-linked Thermoset Network D->E Forms

Caption: Curing mechanism of 4,4'-Diallyl-1,1'-biphenyl with BMI.

Troubleshooting and Optimization

  • Void Formation: The presence of voids in the cured material can be detrimental to its mechanical and dielectric properties. Ensure complete solvent removal from the prepreg before curing. A slow, controlled heating rate during the initial stages of curing can also help to minimize void formation.[6]

  • Brittleness: While the diallyl comonomer is intended to improve toughness, an inappropriate ratio of monomers or an incomplete cure can still result in a brittle material. Adjusting the molar ratio of 4,4'-Diallyl-1,1'-biphenyl to BMI and ensuring a thorough post-cure can optimize the mechanical properties.

  • Inconsistent Dielectric Properties: The dielectric properties are highly sensitive to the homogeneity of the resin mixture and the presence of impurities or moisture. Ensure that all reactants are of high purity and that the mixing process is thorough.

Conclusion

4,4'-Diallyl-1,1'-biphenyl is a promising monomer for the formulation of high-performance thermosetting resins for advanced electronic packaging applications. Its rigid biphenyl core provides excellent thermal stability, while the reactive allyl groups allow for the formation of a highly cross-linked network with low dielectric properties and good mechanical strength. When copolymerized with bismaleimides, it offers a pathway to creating robust materials that can meet the stringent demands of next-generation electronic devices. The protocols and data presented in this application note provide a solid foundation for researchers and engineers to explore the potential of this versatile compound in their own formulations.

References

  • High-performance bismaleimide matrices: Cure kinetics and mechanism. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Dielectric Properties of Polymers. (n.d.). Appalachian State University. Retrieved January 20, 2026, from [Link]

  • The cure mechanism of the 4,4′-(N,N′-bismaleimide)diphenylmethane-2,2′-diallylbisphenol a system. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Development of Biphenyl Epoxy Type Molding Compound for Surface Mount Devices. (n.d.). Semantic Scholar. Retrieved January 20, 2026, from [Link]

  • Dielectric analysis of different natural and synthetic polymers types. (n.d.). Universidade do Minho. Retrieved January 20, 2026, from [Link]

  • The Effects of Chain Conformation and Nanostructure on the Dielectric Properties of Polymers. (2023). MDPI. Retrieved January 20, 2026, from [Link]

  • Relationship between mechanical properties and the biphenyl group content in polymer backbone. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Polymer Dielectric Materials. (n.d.). SciSpace. Retrieved January 20, 2026, from [Link]

  • Cure Kinetics and Activation Energy Studies of Modified Bismaleimide Resins. (2012). ISRN Polymer Science. Retrieved January 20, 2026, from [Link]

  • Kinetic study of a bismaleimide resin curing process by differential scanning calorimetry and rheological analysis. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Synthesis, characterization and rheological property of biphenyl-based polyarylene ether nitrile copolymers. (2007). Express Polymer Letters. Retrieved January 20, 2026, from [Link]

  • Synthesis and Properties of Polyarylene Ether Nitrile and Polyphenylene Sulfone Copolymers. (2023). MDPI. Retrieved January 20, 2026, from [Link]

  • Low Dielectric Thermoset from Redistributed Poly(phenylene oxide). (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Strategy to achieve low-dielectric-constant for benzoxazine-phthalonitriles: introduction of 2,2'- bis[4-(4-Maleimidephen-oxy)ph. (2024). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Synthesis, Characterization, and Application of Polymer-Based Materials. (2024). MDPI. Retrieved January 20, 2026, from [Link]

  • Thermosetting resin composition, prepreg using same, laminated sheet, and printed circuit board. (2019). Google Patents.
  • The effect of substituent group in allyl benzoxazine on the thermal, mechanical and dielectric properties of modified bismaleimide. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Phosphorus-Siloxane Allyl Compound: Enhancing Bismaleimide Resin's Toughness, Flame Retardancy, and Hydrophobicity without Compromising Strength/Thermal Properties. (2024). ACS Applied Polymer Materials. Retrieved January 20, 2026, from [Link]

  • Diallyl Phthalate (DAP) Molding Compound for High Voltage (800V) and High Heat Resistance. (n.d.). Sumitomo Bakelite Co., Ltd.. Retrieved January 20, 2026, from [Link]

  • Tetrafluorophenylene-Containing Vinylbenzyl Ether-Terminated Oligo(2,6-dimethyl-1,4-phenylene ether) with Better Thermal, Dielectric, and Flame-Retardant Properties for Application in High-Frequency Communication. (2022). ACS Omega. Retrieved January 20, 2026, from [Link].gov/pmc/articles/PMC9175776/)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting the Synthesis of 4,4'-Diallyl-1,1'-biphenyl

Welcome to the technical support center for the synthesis of 4,4'-diallyl-1,1'-biphenyl. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of synthes...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4,4'-diallyl-1,1'-biphenyl. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of synthesizing this valuable bifunctional molecule. As a key building block for polymers, liquid crystals, and complex organic scaffolds, achieving a high-purity, high-yield synthesis is paramount.[1][2] This document provides field-proven insights and systematic troubleshooting strategies, focusing primarily on the widely adopted Suzuki-Miyaura cross-coupling reaction, with additional considerations for Grignard-based methods.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems encountered during the synthesis in a direct question-and-answer format.

Q1: My Suzuki-Miyaura coupling reaction shows low or no conversion to 4,4'-diallyl-1,1'-biphenyl. What are the primary causes?

Low or no product formation in a Suzuki-Miyaura coupling is a frequent yet solvable issue that typically points to problems with one of three areas: the catalyst's activity, the integrity of the reagents, or the reaction conditions.[3][4]

Causality Analysis:

  • Catalyst Inactivity: The heart of the reaction is the Pd(0) catalyst. Its deactivation is a primary failure mode.

    • Oxygen Sensitivity: The active Pd(0) species is readily oxidized to an inactive state by atmospheric oxygen. Inadequate degassing of solvents and reagents is a common oversight.[3][4]

    • Inefficient Pre-catalyst Activation: Most protocols use stable Pd(II) pre-catalysts (e.g., Pd(OAc)₂, PdCl₂(dppf)) that must be reduced in situ to Pd(0). This reduction can be sluggish if the conditions (base, solvent, temperature) are not optimal.[5]

    • Ligand Degradation: Phosphine ligands are themselves prone to oxidation (e.g., triphenylphosphine to triphenylphosphine oxide), which can inhibit the catalytic cycle.[4]

  • Reagent Degradation: The stability of your coupling partners is critical.

    • Protodeboronation: Boronic acids, especially arylboronic acids, can degrade via protodeboronation, where the C-B bond is cleaved and replaced by a C-H bond. This is often accelerated by moisture and certain reaction conditions.[3][4] Using more stable boronic esters (e.g., pinacol esters) can mitigate this.[4]

    • Halide Reactivity: The reactivity of the organic halide is crucial for the oxidative addition step, which is often rate-limiting.[6] The general reactivity order is I > Br > OTf >> Cl.[4] Syntheses using aryl chlorides often require more specialized, highly active catalyst systems with bulky, electron-rich ligands.[4][6]

  • Suboptimal Reaction Conditions: The interplay of solvent, base, and temperature governs the efficiency of each step in the catalytic cycle.

    • Base Selection: The base plays multiple roles, including activating the boronic acid and facilitating the regeneration of the catalyst. The choice of base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) can dramatically affect the yield, and its solubility and physical form (finely powdered is best) are important.[7][8]

    • Solvent Effects: The solvent must solubilize the reagents and facilitate the reaction. Ethereal solvents like THF or dioxane must be free of peroxides, which can poison the catalyst.[4] Aqueous solvent mixtures are common but require careful degassing.

    • Temperature: While higher temperatures can increase reaction rates, they can also promote catalyst decomposition and side reactions.

Troubleshooting Workflow:

The following diagram outlines a systematic approach to diagnosing a failed reaction.

G start Low/No Product Yield check_inert Verify Inert Atmosphere: - Freshly degassed solvents? - Positive Ar/N2 pressure? start->check_inert check_reagents Assess Reagent Quality: - Fresh boronic acid/ester? - Pure aryl halide? - Anhydrous base? check_inert->check_reagents If Yes optimize Systematically Optimize Conditions (See Table 1) check_inert->optimize If No, Fix & Retry check_catalyst Evaluate Catalyst System: - Stored under inert gas? - Ligand oxidized? - Appropriate for halide? check_reagents->check_catalyst If Yes check_reagents->optimize If No, Replace & Retry check_catalyst->optimize If Yes check_catalyst->optimize If No, Change Catalyst/Ligand & Retry success Successful Reaction optimize->success

Caption: Logical workflow for troubleshooting low-yield Suzuki-Miyaura coupling reactions.

Data-Driven Optimization:

If initial checks do not resolve the issue, systematically vary key parameters as outlined below.

ParameterStandard ConditionOptimization StrategyRationale & Citation
Catalyst Pd(PPh₃)₄ (3 mol%)Try a more active pre-catalyst like PdCl₂(dppf) or a Buchwald pre-catalyst.[8]Buchwald-type ligands are bulky and electron-rich, accelerating both oxidative addition and reductive elimination.[7][8]
Ligand PPh₃Use bulky phosphines (e.g., XPhos, SPhos) for difficult couplings (especially with Ar-Cl).[5]Steric bulk promotes the reductive elimination step and can prevent catalyst poisoning.[5]
Base Na₂CO₃ (2 eq)Screen K₃PO₄, Cs₂CO₃. Use finely powdered, dry base.Stronger, more oxophilic bases like K₃PO₄ can be more effective, especially in anhydrous conditions.[9]
Solvent Toluene/WaterTry Dioxane/Water or DMF. Ensure solvents are rigorously degassed and peroxide-free.Solvent choice affects reagent solubility and the rates of different steps in the catalytic cycle.[8]
Temperature 80-100 °CTest a range from 60 °C to reflux.Find the balance between sufficient reaction rate and minimizing catalyst decomposition or side reactions.[7]

Table 1: Systematic parameter optimization for Suzuki-Miyaura coupling.

Q2: I'm observing significant side products. How can I identify and minimize them?

The formation of byproducts complicates purification and reduces yield. The most common culprits in this specific synthesis are homocoupling, reductive dehalogenation, and allyl group isomerization.

  • Homocoupling (Biallyl or 4,4',4'',4'''-quaterphenyl): This occurs when two molecules of the boronic acid or two molecules of the aryl halide couple with each other. It is often triggered by the presence of oxygen, which can interfere with the catalytic cycle.

    • Solution: Rigorous degassing is the most effective preventative measure. Ensure the reaction is maintained under a positive pressure of inert gas (Argon or Nitrogen) throughout.[3]

  • Reductive Dehalogenation/Protodeboronation (Allylbenzene): This results in the replacement of the halide or boronic acid group with a hydrogen atom.

    • Cause: The aryl-palladium intermediate can react with a hydride source in the reaction mixture. This can come from solvents, impurities, or certain side reactions of the base.[3] Protodeboronation of the starting material is also a common issue.[4]

    • Solution: Use high-purity, anhydrous solvents and reagents. Consider using a more stable boronic ester instead of the acid.[4]

  • Allyl Group Isomerization (4-allyl-4'-propenyl-biphenyl or 4,4'-diproenyl-biphenyl): This is a critical and often overlooked side reaction for this specific target molecule. The terminal double bond of the allyl group can migrate to form the thermodynamically more stable internal (propenyl) isomer.

    • Cause: This rearrangement can be catalyzed by traces of acid or base, or by the transition metal catalyst itself, particularly at elevated temperatures.[10][11][12]

    • Solution:

      • Use Milder Conditions: Employ milder bases (e.g., K₂CO₃ instead of stronger alternatives if possible) and the lowest effective reaction temperature.

      • Limit Reaction Time: Monitor the reaction closely by TLC or GC-MS and stop it as soon as the starting material is consumed to prevent over-exposure to isomerizing conditions.

      • Catalyst Choice: Some palladium-ligand complexes may have a higher propensity to catalyze this isomerization. If isomerization is a persistent issue, screening different ligand systems may be necessary.

Q3: My Grignard-based coupling (e.g., Kumada coupling) is failing. What should I check?

Grignard-based couplings are a powerful alternative but come with their own set of challenges, primarily related to the formation and handling of the highly reactive Grignard reagent.

  • Failure to Form Grignard Reagent: The reaction between the aryl halide (e.g., 4-bromoallylbenzene) and magnesium metal is the critical first step.

    • Cause: The magnesium surface is often coated with a passivating layer of magnesium oxide. Solvents and glassware must be scrupulously dry, as even trace water will quench the Grignard reagent.[13][14]

    • Solution: Use flame-dried glassware under a strong flow of inert gas. Use high-quality magnesium turnings and an anhydrous ether solvent (THF or Et₂O). A small crystal of iodine or a few drops of 1,2-dibromoethane can be used to activate the magnesium surface and initiate the reaction.[15]

  • Low Yields due to Wurtz Coupling: The primary side reaction is the homocoupling of two Grignard reagent molecules.

    • Cause: This occurs when the Grignard reagent reacts with unreacted aryl halide.[16]

    • Solution: A continuous or slow addition of the aryl halide to the magnesium suspension can help maintain a low concentration of the halide, minimizing this side reaction.[16] Ensure the reaction temperature is controlled, as higher temperatures can favor side reactions.

Frequently Asked Questions (FAQs)

Q1: What is the best synthetic route to prepare 4,4'-diallyl-1,1'-biphenyl?

The Suzuki-Miyaura cross-coupling is generally the most recommended route due to its high functional group tolerance, milder conditions compared to many alternatives, and the commercial availability of a wide range of catalysts and reagents.[17] A common strategy involves the coupling of 4-allylphenylboronic acid with 4-bromoallylbenzene. An alternative is the symmetrical coupling of two equivalents of 4-allylphenylboronic acid or the coupling of 4,4'-dibromobiphenyl with two equivalents of an allylboronic ester.

Q2: How do I choose the optimal catalyst, ligand, and base for the Suzuki-Miyaura coupling?

The optimal combination is substrate-dependent. A good starting point for coupling an aryl bromide is Pd(PPh₃)₄ or a combination of Pd(OAc)₂ with PPh₃ , using Na₂CO₃ or K₂CO₃ as the base in a solvent like toluene/ethanol/water .[18][19] For less reactive aryl chlorides or for optimizing a low-yield reaction, move to a more advanced system, such as a Buchwald G3 pre-catalyst with a bulky biarylphosphine ligand (e.g., SPhos) and a stronger base like K₃PO₄ .[7][8]

Q3: How can I effectively purify the final product?

4,4'-diallyl-1,1'-biphenyl is a relatively non-polar compound.

  • Workup: After the reaction, a standard aqueous workup is performed to remove the inorganic base and salts.

  • Chromatography: The most effective method for purification is flash column chromatography on silica gel. A non-polar eluent system, such as hexanes or a hexane/ethyl acetate gradient, will effectively separate the non-polar product from more polar impurities and residual catalyst.[9][17]

  • Recrystallization: If a solid, the crude product can sometimes be purified by recrystallization from a suitable solvent like ethanol or hexane.[18]

Q4: What are the key spectroscopic signatures to confirm the structure of 4,4'-diallyl-1,1'-biphenyl and distinguish it from isomers?

NMR spectroscopy is the definitive tool for structural confirmation.[20] The key is to identify the distinct signals of the allyl group and ensure the absence of signals corresponding to the propenyl isomer.

NucleusChemical Shift (δ, ppm)MultiplicityIntegrationAssignmentKey Feature to Note
¹H NMR ~7.5d4HAr-H (ortho to other ring)Typical AA'BB' system for 4,4'-disubstituted biphenyl.
~7.2d4HAr-H (ortho to allyl)
~6.0m2H-CH=CH₂The multiplet for the internal vinyl proton.
~5.1m4H-CH=CH₂Two distinct signals for the terminal vinyl protons.
~3.4d4HAr-CH₂-The benzylic protons, coupled to the vinyl proton.
¹³C NMR ~140-138s-Ar-C (quaternary)Multiple signals for aromatic carbons.
~137.5s--CH=CH₂
~129s-Ar-CH
~127s-Ar-CH
~116s--CH=CH₂
~40s-Ar-CH₂-The key aliphatic carbon signal.

Table 2: Expected ¹H and ¹³C NMR spectroscopic data for 4,4'-diallyl-1,1'-biphenyl in CDCl₃.[21]

  • Isomer Check: The propenyl isomer would show a characteristic doublet for a methyl group (~1.8 ppm) and vinyl protons in different regions, which would be absent in the pure allyl product.

Experimental Protocols
Protocol 1: Synthesis via Suzuki-Miyaura Coupling

This protocol describes the coupling of 4-allylphenylboronic acid with 4-bromoallylbenzene.

Materials:

  • 4-allylphenylboronic acid (1.0 eq)

  • 4-bromoallylbenzene (1.05 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)

  • Potassium Carbonate (K₂CO₃), finely powdered and dried (2.5 eq)

  • Toluene and Ethanol (e.g., 3:1 mixture)

  • Deionized Water

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a condenser, magnetic stir bar, and nitrogen inlet, add 4-allylphenylboronic acid, 4-bromoallylbenzene, and K₂CO₃.

  • Inert Atmosphere: Evacuate and backfill the flask with dry nitrogen or argon three times.

  • Solvent Addition: Add the degassed toluene/ethanol solvent mixture via cannula, followed by the degassed water. The mixture should be a slurry.

  • Catalyst Addition: Under a positive flow of nitrogen, add the Pd(PPh₃)₄ catalyst. The mixture will typically turn yellow or dark.

  • Reaction: Heat the mixture to reflux (typically 85-95 °C) with vigorous stirring. Monitor the reaction progress by TLC (e.g., using 9:1 Hexane:EtOAc), checking for the consumption of the starting materials (visualize with UV and/or potassium permanganate stain). The reaction is often complete in 4-12 hours.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and wash it sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude oil/solid by flash column chromatography on silica gel using a hexane to 5% ethyl acetate/hexane gradient to afford 4,4'-diallyl-1,1'-biphenyl as a pure compound.

Visualizing the Catalytic Cycle and Failure Points

Suzuki_Cycle cluster_0 Catalytic Cycle Pd(0)L2 Pd(0)L2 (Active Catalyst) ArPd(II)XL2 Oxidative Addition Complex Pd(0)L2->ArPd(II)XL2 Ar-X (Oxidative Addition) ArPd(II)Ar'L2 Transmetalation Complex ArPd(II)XL2->ArPd(II)Ar'L2 Ar'-B(OR)2 + Base (Transmetalation) ArPd(II)Ar'L2->Pd(0)L2 Ar-Ar' (Reductive Elimination) O2_fail O₂ Deactivation O2_fail->Pd(0)L2 H2O_fail Protodeboronation of Ar'-B(OR)₂ H2O_fail->ArPd(II)Ar'L2 Prevents Transmetalation Side_React Homocoupling Side_React->ArPd(II)XL2

Caption: Simplified Suzuki-Miyaura catalytic cycle highlighting key steps and common failure points.

References
  • Patel, I., Ganesan, G., & Jain, S. (2024). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development. [Link]

  • Vapourtec. (2024). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. [Link]

  • Grokipedia. (n.d.). Allylic rearrangement. [Link]

  • Wang, C., et al. (2021). Recent Advances in the Synthetic Use of Migration Reactions of Allyl Alcohols. Chinese Journal of Chemistry. [Link]

  • ResearchGate. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. [Link]

  • YouTube. (2025). Catalexis Catalyst Screening Platform for Catalyst Optimization. [Link]

  • Wikipedia. (n.d.). Allylic rearrangement. [Link]

  • National Institutes of Health. (2025). Expanding Reaction Profile of Allyl Carboxylates via 1,2-Radical Migration (RaM). [Link]

  • Brownbridge, P., & Warren, S. (1977). Organic synthesis using a migrating functional group:[22][23] and[10][22] phenylthio shifts in synthesis via allyl sulphides. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. [Link]

  • ResearchGate. (2025). Synthesis and properties of allyloxy-based biphenyl liquid crystals with multiple lateral fluoro substituents. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Science of Synthesis. (n.d.). Allylic Grignard reagents. [Link]

  • National Institutes of Health. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. [Link]

  • Organic Syntheses. (n.d.). 4,4'-dimethyl-1,1'-biphenyl. [Link]

  • University of Leeds. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. [Link]

  • Google Patents. (n.d.). US4482755A - High yield process for preparing 4,4'-biphenol and para-alkylbenzenes.
  • SpringerLink. (n.d.). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. [Link]

  • Organic Syntheses. (n.d.). SYNTHESIS OF UNSYMMETRICAL BIARYLS USING A MODIFIED SUZUKI CROSS-COUPLING: 4-BIPHENYLCARBOXALDEHYDE. [Link]

  • Asian Journal of Chemistry. (n.d.). Synthesis of Biphenyl- 4,4'-Diyl bis(phenyl-methanone) via Carbonylative Coupling. [Link]

  • ResearchGate. (2025). Synthesis of Biphenyls. [Link]

  • Royal Society of Chemistry. (n.d.). Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale. [Link]

  • LookChem. (n.d.). Synthesis of 4,4'-Dimethyl-1,1'-biphenyl. [Link]

  • Sciencemadness Discussion Board. (2009). Synthesis of Allylbenzene. [Link]

  • Quora. (2020). What is the mechanism for synthesis of biphenyl from Grignard reagent and bromobenzene?. [Link]

  • ResearchGate. (2025). Experimental and Theoretical Characterization of the Crystal Structure of 4,4-dimethoxy-1,1-biphenyl (4-DMB). [Link]

  • Wikipedia. (n.d.). Allylbenzene. [Link]

  • Penn State Research Database. (2004). Synthesis of 4,4'-dimethylbiphenyl through shape-selective methylation of 4-methylbiphenyl with methanol. [Link]

  • Google Patents. (n.d.).
  • University of California, San Diego. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. [Link]

  • MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. [Link]

  • Organic Chemistry Portal. (2017). Synthesis of Allylbenzene Derivatives through sp3 C-H Bond Functionalization of Toluene Derivatives. [Link]

  • PrepChem.com. (n.d.). Preparation of allylbenzene. [Link]

  • Royal Society of Chemistry. (n.d.). Supporting information. [Link]

  • MDPI. (n.d.). New Allyl Derivative of Curcumin: Synthesis and Crystal Structure. [Link]

  • Google Patents. (n.d.). JP2737265B2 - Synthesis of biphenyl-4,4'-diol.
  • Google Patents. (n.d.). CN104926599A - Method for preparing high-purity 4,4'-bis(chloromethyl)-1,1'-biphenyl under novel solvent system.
  • ResearchGate. (2025). Experimental and Theoretical Characterization of the Crystal Structure of 4, 4-dimethoxy-1, 1-biphenyl (4-DMB). [Link]

  • PubMed. (n.d.). NMR spectroscopy as a characterization tool enabling biologics formulation development. [Link]

Sources

Optimization

Technical Support Center: Optimizing Reaction Conditions for 4,4'-Diallyl-1,1'-biphenyl Polymerization

Welcome to the technical support center for the polymerization of 4,4'-diallyl-1,1'-biphenyl. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting adv...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the polymerization of 4,4'-diallyl-1,1'-biphenyl. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The information herein is curated to ensure scientific integrity and provide actionable insights for your experiments.

I. Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific issues that may arise during the acyclic diene metathesis (ADMET) polymerization of 4,4'-diallyl-1,1'-biphenyl, a step-growth condensation polymerization driven by the removal of a volatile byproduct, ethylene.[1]

Question 1: My polymerization of 4,4'-diallyl-1,1'-biphenyl results in a low polymer yield and/or low molecular weight. What are the potential causes and how can I improve it?

Answer:

Low polymer yield and molecular weight are common challenges in ADMET polymerization. Several factors can contribute to this issue. A systematic approach to troubleshooting is crucial for identifying the root cause.

Potential Causes & Solutions:

  • Inefficient Ethylene Removal: The ADMET polymerization is an equilibrium reaction.[1] The removal of the ethylene byproduct is critical to drive the reaction towards the formation of high molecular weight polymer.[2]

    • Troubleshooting:

      • High Vacuum: Ensure you are using a high-vacuum manifold (typically <100 mTorr) and that your glassware is properly sealed. Check for any leaks in your system.

      • Reaction Temperature: Increasing the reaction temperature can enhance the volatility of ethylene, facilitating its removal. However, be mindful of potential catalyst decomposition at excessively high temperatures (generally above 70-100 °C for ruthenium-based catalysts).[3]

      • Solvent Choice: While many ADMET reactions are performed neat, using a high-boiling point solvent can sometimes aid in efficient stirring and heat transfer. However, the solvent must be rigorously degassed to remove any dissolved oxygen.[4]

  • Catalyst Activity and Loading: The choice and handling of the metathesis catalyst are paramount. Ruthenium-based catalysts, such as Grubbs or Hoveyda-Grbs catalysts, are commonly employed.[4][5]

    • Troubleshooting:

      • Catalyst Selection: Second-generation Grubbs (G2) and Hoveyda-Grubbs (HG2) catalysts generally exhibit higher activity and thermal stability compared to first-generation catalysts.[4] For the polymerization of α,ω-dienes, HG2 has been shown to be highly active.[4]

      • Catalyst Loading: While a higher catalyst loading can increase the reaction rate, it doesn't always guarantee a higher molecular weight and can make purification more challenging. Typical catalyst loadings for ADMET range from 0.1 to 2 mol%. Start with a moderate loading (e.g., 0.5-1 mol%) and optimize from there.

      • Catalyst Deactivation: Ruthenium catalysts are sensitive to air and moisture. Ensure all manipulations are performed under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques). Impurities in the monomer or solvent can also poison the catalyst.

  • Monomer Purity: The purity of the 4,4'-diallyl-1,1'-biphenyl monomer is critical.

    • Troubleshooting:

      • Purification: The monomer should be purified to remove any potential inhibitors or impurities. Recrystallization or column chromatography are common purification methods.

      • Characterization: Confirm the purity of your monomer using techniques like ¹H NMR, ¹³C NMR, and elemental analysis.[6][7]

  • Reaction Time: ADMET polymerization is a step-growth process, and achieving high molecular weight can require extended reaction times.

    • Troubleshooting: Monitor the reaction progress over time by taking aliquots and analyzing the molecular weight by techniques like Gel Permeation Chromatography (GPC) or Size Exclusion Chromatography (SEC). Extend the reaction time until the molecular weight plateaus.

Workflow for Optimizing Polymer Yield and Molecular Weight

G start Low Polymer Yield / Low Molecular Weight check_vacuum Verify High Vacuum (<100 mTorr) & No Leaks start->check_vacuum check_temp Optimize Reaction Temperature (e.g., 50-80°C) check_vacuum->check_temp check_catalyst Evaluate Catalyst (Type, Loading, Handling) check_temp->check_catalyst check_monomer Ensure High Monomer Purity check_catalyst->check_monomer check_time Extend Reaction Time & Monitor MW check_monomer->check_time solution Achieved High MW Polymer check_time->solution

Caption: Troubleshooting workflow for low polymer yield.

Question 2: I am observing gelation or the formation of an insoluble cross-linked polymer during the reaction. What is causing this and how can it be prevented?

Answer:

Gelation indicates the formation of a cross-linked network, which is undesirable when aiming for a linear, soluble polymer.

Potential Causes & Solutions:

  • Side Reactions: Isomerization of the double bonds in the polymer backbone can occur, especially at higher temperatures and with certain catalysts (like G2 and HG2).[3][8] This can lead to the formation of reactive sites that can participate in cross-linking reactions.

    • Troubleshooting:

      • Add an Isomerization Inhibitor: The addition of a small amount (e.g., 5 mol%) of a quinone-type compound, such as 1,4-benzoquinone, can help to suppress isomerization side reactions.[5]

      • Lower Reaction Temperature: Reducing the reaction temperature can minimize the rate of isomerization.[8]

  • Impurities in the Monomer: The presence of impurities with more than two allyl groups can act as cross-linking agents.

    • Troubleshooting: Ensure the monomer is of high purity and free from any tri-functional or higher-functional impurities.

  • High Monomer Concentration (in solution polymerization): While often performed neat, if a solvent is used, a very high monomer concentration can sometimes favor intermolecular reactions leading to cross-linking.

    • Troubleshooting: If working in solution, try reducing the initial monomer concentration.

II. Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the polymerization of 4,4'-diallyl-1,1'-biphenyl.

Q1: What is the typical appearance of the 4,4'-diallyl-1,1'-biphenyl monomer and the resulting polymer?

A1: The 4,4'-diallyl-1,1'-biphenyl monomer is typically a white to off-white solid. The resulting polymer, poly(4,4'-diallyl-1,1'-biphenyl), is generally a white or slightly colored solid. The physical properties, such as solubility and melting point, will depend on the molecular weight and polydispersity of the polymer.

Q2: How can I confirm that the polymerization has been successful?

A2: Successful polymerization can be confirmed through various analytical techniques:

  • ¹H NMR Spectroscopy: The disappearance of the signals corresponding to the terminal vinyl protons of the monomer (typically in the range of 4.9-5.9 ppm) and the appearance of a new signal for the internal alkene protons of the polymer backbone (around 5.2-5.4 ppm) is a clear indication of polymerization.[4]

  • Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC): This technique is used to determine the molecular weight and molecular weight distribution (polydispersity index, PDI) of the polymer. A successful polymerization will show a significant increase in molecular weight compared to the monomer.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Changes in the C=C stretching and C-H bending vibrations of the allyl groups can be observed.

Q3: What is a suitable method for purifying the synthesized poly(4,4'-diallyl-1,1'-biphenyl)?

A3:

  • Precipitation: The most common method for purifying the polymer is precipitation. The reaction mixture is dissolved in a suitable solvent (e.g., dichloromethane or tetrahydrofuran) and then poured into a non-solvent (e.g., cold methanol) to precipitate the polymer.[5][9] This process helps to remove the residual catalyst and any unreacted monomer.

  • Dialysis: For more rigorous purification, especially to remove low molecular weight oligomers and residual catalyst, dialysis can be an effective technique.[10][11]

Q4: What are the expected thermal properties of poly(4,4'-diallyl-1,1'-biphenyl)?

A4: Polymers based on biphenyl structures are known for their good thermal stability.[12][13] The glass transition temperature (Tg) and decomposition temperature will depend on the molecular weight of the polymer. For a similar biphenyl-based polymer, a high Tg of around 160°C and a 5% weight loss occurring at 380°C have been reported.[12][13]

III. Experimental Protocols

A. General Procedure for ADMET Polymerization of 4,4'-Diallyl-1,1'-biphenyl

This protocol provides a general starting point. Optimization of specific parameters may be required.

  • Monomer and Glassware Preparation:

    • Purify the 4,4'-diallyl-1,1'-biphenyl monomer by recrystallization or column chromatography.

    • Thoroughly dry all glassware in an oven and cool under a stream of inert gas (e.g., argon or nitrogen).

  • Reaction Setup:

    • In a glovebox, add the purified 4,4'-diallyl-1,1'-biphenyl monomer to a Schlenk flask equipped with a magnetic stir bar.

    • Add the desired amount of the Grubbs or Hoveyda-Grubbs catalyst (e.g., 0.5 mol%).

    • If necessary, add an isomerization inhibitor like 1,4-benzoquinone (e.g., 5 mol%).

    • Seal the flask with a septum.

  • Polymerization:

    • Remove the flask from the glovebox and connect it to a Schlenk line.

    • If performing the reaction neat, heat the flask to melt the monomer under a positive pressure of inert gas.

    • Once the monomer is molten and the catalyst is dissolved, slowly apply a high vacuum (<100 mTorr) while stirring vigorously.

    • Continue the reaction at the desired temperature (e.g., 50-80 °C) for the specified time (e.g., 12-48 hours). The viscosity of the reaction mixture will increase as the polymerization proceeds.

  • Work-up and Purification:

    • Cool the reaction to room temperature and backfill with inert gas.

    • Dissolve the crude polymer in a minimal amount of a suitable solvent (e.g., CH₂Cl₂ or THF).

    • Precipitate the polymer by slowly adding the solution to a large volume of a stirred non-solvent (e.g., cold methanol).

    • Collect the precipitated polymer by filtration, wash with fresh non-solvent, and dry under vacuum to a constant weight.

B. Data Presentation

ParameterRecommended Range/ValueRationale
Catalyst Grubbs 2nd Gen, Hoveyda-Grubbs 2nd GenHigh activity and thermal stability.[4]
Catalyst Loading 0.1 - 1.0 mol%Balances reaction rate with ease of purification.
Temperature 50 - 80 °CPromotes ethylene removal without significant catalyst decomposition.[3]
Vacuum < 100 mTorrEssential to drive the equilibrium towards polymer formation.[8]
Isomerization Inhibitor 1,4-benzoquinone (optional)Suppresses side reactions that can lead to cross-linking.[5]
Reaction Time 12 - 48 hoursStep-growth polymerization requires sufficient time for high MW.

IV. Visualization of Key Concepts

A. ADMET Polymerization Pathway

G Monomer 4,4'-Diallyl-1,1'-biphenyl Catalyst Ru Catalyst Monomer->Catalyst + Polymer Poly(4,4'-diallyl-1,1'-biphenyl) Catalyst->Polymer Polymerization Ethylene Ethylene (gas) Polymer->Ethylene - (removed by vacuum)

Caption: ADMET polymerization of 4,4'-diallyl-1,1'-biphenyl.

V. References

  • Recent advances in ADMET polymerization. (2022). ResearchGate. Available at: [Link]

  • Acyclic Diene Metathesis (ADMET) Polymerization for the Synthesis of Chemically Recyclable Bio-Based Aliphatic Polyesters. (2021). MDPI. Available at: [Link]

  • Functionalization and metathesis polymerization induced self-assembly of an alternating copolymer into giant vesicles. (2021). PMC. Available at: [Link]

  • Acyclic diene metathesis (ADMET) polymerization : a hydrocarbon structure reactivity study. (n.d.). UFDC Image Array 2. Available at: [Link]

  • Acyclic diene metathesis. (n.d.). Wikipedia. Available at: [Link]

  • ADMET polymerization of bio-based biphenyl compounds. (2015). RSC Publishing. Available at: [Link]

  • Stereocontrolled acyclic diene metathesis polymerization. (2020). PMC. Available at: [Link]

  • Acyclic Diene Metathesis (ADMET) Polymerization for Precise Synthesis of Defect-Free Conjugated Polymers with Well-Defined Chain Ends. (2017). MDPI. Available at: [Link]

  • ADMET polymerization of bio-based biphenyl compounds. (2015). ResearchGate. Available at: [Link]

  • Grubbs–Hoveyda type catalysts bearing a dicationic N-heterocyclic carbene for biphasic olefin metathesis reactions in ionic liquids. (2014). Beilstein Journals. Available at: [Link]

  • Polymer Chemistry. (n.d.). RSC Publishing. Available at: [Link]

  • Reversible inhibition/activation of olefin metathesis: a kinetic investigation of ROMP and RCM reactions with Grubbs' catalyst. (2007). PubMed. Available at: [Link]

  • LC−TOF spectroscopy of (a) 4,4′-dihydroxybiphenyl, (b) monoacrylate, and (c) diacrylate. (n.d.). ResearchGate. Available at: [Link]

  • DEVELOPMENT OF BIPHENYL MONOMERS AND ASSOCIATED CROSSLINKED POLYMERS WITH INTRAMOLECULAR PI-PI INTERACTIONS. (2019). PMC. Available at: [Link]

  • Synthesis of Biphenyl- 4,4'-Diyl bis(phenyl-methanone) via Carbonylative Coupling. (2013). Asian Journal of Chemistry. Available at: [Link]

  • Automated Parallel Dialysis for Purification of Polymers. (2022). MDPI. Available at: [Link]

  • Grubbs' and Schrock's Catalysts, Ring Opening Metathesis Polymerization and Molecular Brushes—Synthesis, Characterization, Properties and Applications. (2022). MDPI. Available at: [Link]

  • Synthesis of Polyesters Containing Long Aliphatic Methylene Units by ADMET Polymerization and Synthesis of ABA-Triblock Copolymers by One-Pot End Modification and Subsequent Living Ring-Opening Polymerization. (2017). NIH. Available at: [Link]

  • Synthesis, characterization and properties of novel polyamides derived from 4 4ʹ bis(4-carboxy methylene) biphenyl and various diamines. (2020). NIH. Available at: [Link]

  • Experimental and Theoretical Characterization of the Crystal Structure of 4,4-dimethoxy-1,1-biphenyl (4-DMB). (n.d.). ResearchGate. Available at: [Link]

  • Synthesis, characterization and properties of novel polyamides derived from 4 4' bis(4-carboxy methylene) biphenyl and various diamines. (2020). PubMed. Available at: [Link]

  • Synthesis of Degradable Polyolefins Bearing Disulfide Units via Metathesis Copolymerization. (2023). MDPI. Available at: [Link]

  • π-Congested poly(paraphenylene) from 2,2′,6,6′-tetraphenyl-1,1′-biphenyl units: synthesis and structural characterization. (2020). Polymer Chemistry (RSC Publishing). Available at: [Link]

  • Nonsymmetrically Substituted 1,1′-Biphenyl-Based Small Molecule Inhibitors of the PD-1/PD-L1 Interaction. (2024). PMC. Available at: [Link]

  • Synthesis of a cross-linked polymer using a diallylammonium monomer containing 12-crown-4 motifs for the selective extraction of lithium ions. (2022). NIH. Available at: [Link]

  • In Situ Crosslinked Diallylammonium-Functionalized Poly(Biphenyl Alkylene) for High-Performance Anion Exchange Membranes. (2025). PubMed. Available at: [Link]

  • Effects of Biphenyl Polymerization on Lithium Deposition in Commercial Graphite/NMC Lithium-Ion Pouch-Cells during Calendar Aging at High Temperature. (2017). ResearchGate. Available at: [Link]

  • Studies on the Synthesis of Polyarylates with Allylic Side Groups. Part 1. Polyarylates from 2,2-bis (3-allyl-4-hydroxyphenyl)propane and Isophthaloyl Chloride. (1991). ResearchGate. Available at: [Link]

  • Synthesis, Characterization, and Application of Poly(4,4'-Cyclohexylidene Bisphenol Oxalate) for Solid-Phase Extraction of DNA. (2019). NIH. Available at: [Link]

  • Cathodic dehalogenation polymerization of 2′,3′,5′,6′-tetrafluoro-4,4″-diiodo-1,1′:4′,1″-terphenyl on zinc metal surface for anode protection. (2025). ResearchGate. Available at: [Link]

  • An all-in-one polymer electrolyte enabled by acrylate-grafted separator copolymerization for high-performance lithium metal batteries. (2025). ResearchGate. Available at: [Link]

Sources

Troubleshooting

preventing side reactions during the synthesis of diallyl biphenyl

Prepared by the Office of the Senior Application Scientist Welcome to the technical support center for the synthesis of diallyl biphenyl. This guide is designed for researchers, scientists, and professionals in drug deve...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for the synthesis of diallyl biphenyl. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this synthesis. Instead of a rigid manual, we offer a dynamic resource in a question-and-answer format to directly address the common challenges and side reactions encountered in the lab. Our focus is on providing not just solutions, but a deep understanding of the underlying chemical principles to empower you to optimize your experimental outcomes.

Section 1: Troubleshooting Guide for Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling is a powerful and widely used method for constructing biaryl scaffolds.[1][2] However, its success hinges on the careful orchestration of catalyst, ligand, base, and solvent. Below, we address the most common issues encountered when synthesizing diallyl biphenyl via this route.

Question 1: I'm observing a significant amount of homocoupled byproducts (e.g., 4,4'-diallylbiphenyl from the boronic acid or biphenyl from the halide). What causes this, and how can I minimize it?

Answer: Homocoupling is a persistent side reaction in Suzuki couplings, arising from two main pathways: the coupling of two boronic acid molecules or the reductive coupling of two aryl halides (an Ullmann-type reaction).[3][4] The prevalence of these side reactions is often linked to suboptimal catalyst activity or reaction conditions that favor these pathways over the desired cross-coupling.

Causality & Mechanism: The palladium catalyst's oxidative addition to the aryl halide is a key step. If the subsequent transmetalation with the arylboronic acid is slow, the palladium intermediate may react with another aryl halide molecule, leading to homocoupling.[5] Similarly, certain conditions can promote the homocoupling of the boronic acid itself.

Troubleshooting & Optimization:

  • Ligand Selection: The choice of phosphine ligand is critical. Bulky, electron-rich ligands (e.g., Buchwald-type ligands like DavePhos) accelerate the reductive elimination step that forms the desired product, outcompeting the side reactions.[3]

  • Catalyst Loading: While it may seem counterintuitive, excessively high catalyst loading can sometimes increase side reactions, including catalyst decomposition to palladium black.[4] Conversely, a loading that is too low will result in an incomplete reaction. An optimal loading, typically between 0.5 to 5 mol%, should be empirically determined.[4]

  • Base and Solvent System: The choice of base and solvent is interdependent. A common system is K₂CO₃ or K₃PO₄ in a solvent mixture like toluene/water or dioxane/water. Ensure the base is sufficiently strong to facilitate transmetalation but not so strong as to cause significant protodeboronation or degradation of the starting materials.

  • Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Higher temperatures can accelerate catalyst decomposition and favor homocoupling.[6]

Table 1: Impact of Key Parameters on Homocoupling

ParameterCondition Favoring HomocouplingRecommended Optimization
Ligand Less bulky, electron-poor (e.g., PPh₃)Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, DavePhos)[3]
Temperature High (>100 °C)Optimize for the lowest effective temperature (e.g., 80-90 °C)[6]
Reagent Purity Oxygen present in reaction mixtureThoroughly degas all solvents and reagents; maintain an inert atmosphere (N₂ or Ar).
Stoichiometry Large excess of one reagentUse a slight excess (1.1-1.5 equivalents) of the boronic acid derivative.[3]

Question 2: My reaction is sluggish, and I'm recovering starting materials along with a significant amount of de-boronated arene. What is causing this protodeboronation?

Answer: Protodeboronation is the undesired cleavage of the C-B bond, replacing it with a C-H bond from a proton source. This side reaction consumes your starting material and reduces the overall yield.

Causality & Mechanism: This process is often promoted by excessive heat, the presence of water, and the strength and concentration of the base. The boronic acid, or its boronate complex, can be hydrolyzed, particularly under harsh conditions.

Troubleshooting & Optimization:

  • Choice of Base: Use a milder base if possible. While a base is necessary, highly alkaline conditions can accelerate protodeboronation. Consider using K₂CO₃ or Cs₂CO₃ instead of stronger bases like NaOH or KOH.

  • Protect the Boronic Acid: Convert the boronic acid to a more stable boronate ester, such as a pinacol ester. These are generally more resistant to protodeboronation and can be easily handled and purified.[1]

  • Anhydrous Conditions: While many Suzuki protocols use aqueous bases, minimizing the amount of water can help. Using a non-aqueous system with a base like K₃PO₄ in a solvent like THF or dioxane can be effective.

  • Temperature and Time: Avoid prolonged reaction times at high temperatures. Monitor the reaction closely by TLC or GC-MS and stop it once the aryl halide has been consumed.

Section 2: Troubleshooting Guide for Grignard-Based Coupling

Synthesizing diallyl biphenyl via a Grignard-based approach, such as a Wurtz-Fittig or copper-catalyzed coupling, is a classic method. However, the high reactivity of Grignard reagents makes them prone to several side reactions.

Question 1: My main byproduct is the symmetrical homocoupled biaryl (Wurtz coupling product). How can I promote the desired cross-coupling?

Answer: Wurtz-type homocoupling is a major challenge when using Grignard reagents, especially highly reactive ones like allyl derivatives.[7][8] This occurs when two molecules of the Grignard reagent couple with each other.

Causality & Mechanism: This side reaction can be catalyzed by trace metal impurities (especially transition metals) or proceed via an oxidative mechanism.[9][10][11] The reaction between the Grignard reagent and the unreacted starting halide is a common pathway for this byproduct formation.[8]

Troubleshooting & Optimization:

  • Controlled Addition: Add the aryl halide slowly to the pre-formed Grignard reagent at a low temperature (e.g., 0 °C or below). This maintains a low concentration of the halide, minimizing its reaction with the Grignard reagent before the desired coupling can occur.

  • Use of a Catalyst: For cross-coupling reactions, the use of a catalyst is often essential. Copper salts (e.g., CuCl, CuI) or iron salts (e.g., FeCl₃) can effectively catalyze the cross-coupling of a Grignard reagent with an organic halide, suppressing the homocoupling pathway.[10][11]

  • Solvent Choice: Tetrahydrofuran (THF) is often a better solvent than diethyl ether for these reactions as it can better solvate the magnesium species and influence the reactivity.[12]

  • Inverse Addition: In some cases, adding the Grignard reagent slowly to a solution of the aryl halide and the catalyst can be beneficial. This keeps the Grignard concentration low throughout the reaction.

Question 2: My Grignard reagent formation fails to initiate, or the reaction is extremely sluggish. What should I check?

Answer: The initiation of Grignard reagent formation is notoriously sensitive. The primary culprit is the passivating layer of magnesium oxide (MgO) on the surface of the magnesium metal, which prevents the reaction with the organic halide.[7][13]

Troubleshooting & Optimization:

  • Magnesium Activation: The MgO layer must be disrupted.

    • Mechanical Activation: Vigorously stir or crush the magnesium turnings under an inert atmosphere before adding the solvent.

    • Chemical Activation: Add a small crystal of iodine (I₂). The iodine reacts with the magnesium surface, exposing fresh metal.[7] Another common method is to add a small amount of 1,2-dibromoethane, which reacts to form ethylene gas and MgBr₂, cleaning the surface.[7]

  • Strictly Anhydrous Conditions: Grignard reagents are extremely strong bases and will react violently with water.[13][14] All glassware must be oven- or flame-dried immediately before use, and all solvents must be rigorously dried and degassed.

  • Initiation Concentration: Start the reaction with only a small portion of the solvent and add a concentrated solution of the halide to a small area on the magnesium surface to initiate the reaction. Once the reaction begins (indicated by bubbling or a cloudy appearance), add the remaining solvent and halide solution slowly.

Section 3: Recommended Experimental Protocols

These protocols are designed to be self-validating by incorporating steps that minimize the common side reactions discussed above.

Protocol 1: Suzuki-Miyaura Synthesis of 4,4'-Diallyl-1,1'-biphenyl

This protocol emphasizes the use of a stable boronate ester and an effective catalyst system to suppress homocoupling and protodeboronation.

Step-by-Step Methodology:

  • Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar and reflux condenser, add (4-allylphenyl)boronic acid pinacol ester (1.2 mmol), 4-bromo-1-allylbenzene (1.0 mmol), and powdered potassium carbonate (K₂CO₃, 3.0 mmol).

  • Inert Atmosphere: Evacuate the flask and backfill with dry nitrogen or argon. Repeat this cycle three times.

  • Catalyst Addition: Under a positive pressure of nitrogen, add the palladium catalyst [e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%] and the ligand if required.

  • Solvent Addition: Add a degassed mixture of toluene (8 mL) and water (2 mL) via syringe.

  • Reaction: Immerse the flask in a preheated oil bath at 90 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 8-12 hours.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and transfer to a separatory funnel. Wash the organic layer with water (2 x 15 mL) and then brine (15 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure diallyl biphenyl.

Section 4: Visual Guides and Diagrams

Diagram 1: Simplified Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Pd0 Pd(0)L₂ ArPdX Ar-Pd(II)-X(L)₂ Pd0->ArPdX Oxidative Addition (Ar-X) ArAr Ar-Ar' (Product) ArPdArB Ar-Pd(II)-Ar'(L)₂ ArPdX->ArPdArB Transmetalation (Ar'-B(OR)₂) Side1 Ar-Ar (Homocoupling) ArPdX->Side1 ArPdArB->Pd0 Reductive Elimination Side2 Ar-H (Protodeboronation) ArPdArB->Side2

Caption: Key steps in the Suzuki-Miyaura cycle and points where side reactions occur.

Diagram 2: Troubleshooting Workflow for Grignard Reactions

Grignard_Troubleshooting start Start: Prepare Grignard Reagent check_init Reaction Initiates? start->check_init activate_mg Activate Mg: - Add I₂ crystal - Add 1,2-dibromoethane - Crush Mg surface check_init->activate_mg No check_yield Good Yield of Grignard? check_init->check_yield Yes activate_mg->start dry_reagents Ensure Strict Anhydrous Conditions: - Flame-dry glassware - Use dry, degassed solvents check_yield->dry_reagents No coupling_reaction Perform Coupling Reaction check_yield->coupling_reaction Yes dry_reagents->start check_side_products High Homocoupling? coupling_reaction->check_side_products optimize_coupling Optimize Coupling: - Slow addition at low temp - Use Cu(I) or Fe(III) catalyst - Consider inverse addition check_side_products->optimize_coupling Yes end Successful Synthesis check_side_products->end No optimize_coupling->coupling_reaction

Caption: A decision tree for troubleshooting common issues in Grignard synthesis.

References

  • Formation of Biaryls by Homocoupling of Grignard Reagents. Molecular Diversity Preservation International (MDPI). Available at: [Link]

  • TEMPO-mediated homocoupling of aryl Grignard reagents: mechanistic studies. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Copper-Catalyzed Oxidative Homo- and Cross-Coupling of Grignard Reagents Using Diaziridinone. National Institutes of Health (NIH). Available at: [Link]

  • Iron-Catalyzed Oxidative Homo-Coupling of Aryl Grignard Reagents. ACS Publications. Available at: [Link]

  • Homocoupling of heteroaryl/aryl/alkyl Grignard reagents: I2-promoted, or Ni- or Pd- or Cu- or nano-Fe-based salt catalyzed. RSC Publishing. Available at: [Link]

  • Wurtz Reaction: Mechanism, Examples & Limitations. Chemca. Available at: [Link]

  • Wurtz Reaction. Organic Chemistry Portal. Available at: [Link]

  • Wurtz Reaction. GeeksforGeeks. Available at: [Link]

  • Examples, Mechanism & Wurtz Fittig Reaction. Aakash Institute. Available at: [Link]

  • WURTZ REACTION | NAMED ORGANIC REACTION. ADICHEMISTRY. Available at: [Link]

  • GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. ADICHEMISTRY. Available at: [Link]

  • Allylic Grignard reagents. Science of Synthesis. Available at: [Link]

  • Allylic Grignard reagents in organic synthesis. YouTube. Available at: [Link]

  • Grignard Reaction. St. Olaf College. Available at: [Link]

  • 4,4'-dimethyl-1,1'-biphenyl. Organic Syntheses. Available at: [Link]

  • A Versatile System of Solvent, Catalyst, and Ligand for Challenging Biphenyl Synthesis Through Suzuki-Miyaura Reactions. National Institutes of Health (NIH). Available at: [Link]

  • Reactions of Allylmagnesium Reagents with Carbonyl Compounds and Compounds with C=N Double Bonds. PubMed Central. Available at: [Link]

  • Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. University of East London Research Repository. Available at: [Link]

  • Grignard reagent. Wikipedia. Available at: [Link]

  • Suzuki-Miyaura mediated biphenyl synthesis : a spotlight on the boronate coupling partner. University of East London Research Repository. Available at: [Link]

  • The Grignard Reaction (Experiment). Chemistry LibreTexts. Available at: [Link]

  • Suzuki Coupling Mechanism. YouTube. Available at: [Link]

  • Method for purifying diallylbisphenol compound. Google Patents.
  • Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst. Google Patents.
  • Grignard Reagent Synthesis Reaction Mechanism. YouTube. Available at: [Link]

  • Synthesis, characterization and bioactivity evaluation of diallyl disulfide. ResearchGate. Available at: [Link]

  • A fruitful century for the scalable synthesis and reactions of biphenyl derivatives. National Institutes of Health (NIH). Available at: [Link]

  • SYNTHESIS OF DIALLYL SILANE FOR BIOMEDICAL APPLICATIONS. MavMatrix. Available at: [Link]

  • REVIEW ARTICLE ON: SYNTHESIS AND BIOLOGICAL ACTIVITIES OF ALLYL SULFIDES. ResearchGate. Available at: [Link]

  • Synthesis of Biphenyls. ResearchGate. Available at: [Link]

  • An Optimized Facile Procedure to Synthesize and Purify Allicin. Semantic Scholar. Available at: [Link]

  • Bayesian optimization-driven parallel-screening of multiple parameters for the flow synthesis of biaryl compounds. ResearchGate. Available at: [Link]

  • 6-CHLORO-1-HEXENE. Organic Syntheses. Available at: [Link]

  • Design and Synthesis of Biphenyl and Biphenyl Ether Inhibitors of Sulfatases. ResearchGate. Available at: [Link]

  • (BIO)SYNTHESIS, EXTRACTION AND PURIFICATION OF GARLIC DERIVATIVES SHOWING THERAPEUTIC PROPERTIES. ORBi. Available at: [Link]

  • Method for preparing bisphenol S diallyl ether. Google Patents.
  • Technological Aspects of Highly Selective Synthesis of Allyloxyalcohols—New, Greener, Productive Methods. MDPI. Available at: [Link]

Sources

Optimization

improving the yield and purity of 4,4'-Diallyl-1,1'-biphenyl

Welcome to the technical support center for 4,4'-Diallyl-1,1'-biphenyl. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing the...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4,4'-Diallyl-1,1'-biphenyl. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing the synthesis and purification of this versatile molecule. We will move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and enhance your results effectively.

I. Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the synthesis and handling of 4,4'-Diallyl-1,1'-biphenyl.

Q1: What are the primary synthetic routes for preparing 4,4'-Diallyl-1,1'-biphenyl?

A1: The most prevalent and versatile methods involve palladium-catalyzed cross-coupling reactions. The two principal strategies are:

  • Suzuki-Miyaura Coupling: This involves the reaction of a 4,4'-dihalobiphenyl (typically dibromo- or diiodobiphenyl) with an allylboronic acid or its ester derivative. This is often the preferred method due to the commercial availability of starting materials and the reaction's tolerance for a wide range of functional groups.[1]

  • Grignard-based Coupling: This route may involve the reaction of a Grignard reagent formed from an allyl halide (e.g., allylmagnesium bromide) with a 4,4'-dihalobiphenyl, also catalyzed by a palladium or nickel complex.[2] While effective, Grignard reagents are more sensitive to moisture and functional groups containing acidic protons.

A less common but viable alternative involves the direct allylation of a pre-formed biphenyl core using an allyl halide and a strong base, though this can sometimes lead to issues with selectivity and over-alkylation.[3]

Q2: Which factors are most critical for achieving a high-yield Suzuki-Miyaura coupling?

A2: Success in a Suzuki-Miyaura coupling, especially a double coupling on a biphenyl core, hinges on several interdependent factors:

  • Catalyst System (Palladium Source & Ligand): The choice of ligand is crucial. Bulky, electron-rich phosphine ligands (e.g., DavePhos, SPhos) can facilitate the reductive elimination step and prevent catalyst decomposition, which is vital for achieving high turnover numbers.[4]

  • Base: The base not only facilitates the transmetalation step but also influences catalyst stability and side reactions. Inorganic bases like potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃) are commonly used.[5] The choice depends on the specific substrates and solvent system.

  • Solvent: The solvent system must be capable of dissolving both the organic and inorganic reagents to some extent. Common choices include mixtures of toluene/water, dioxane/water, or THF/water.[6][7] For particularly challenging or poorly soluble substrates, polar aprotic solvents like N-methylpyrrolidone (NMP) can be highly effective.[4]

  • Inert Atmosphere: Palladium(0) catalysts are highly sensitive to oxygen. Thoroughly degassing the solvent and maintaining a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction is non-negotiable to prevent catalyst oxidation and subsequent low yields.

Q3: Can you illustrate the catalytic cycle for the Suzuki-Miyaura synthesis of 4,4'-Diallyl-1,1'-biphenyl?

A3: Certainly. The reaction proceeds through a well-established catalytic cycle involving a Palladium(0)/Palladium(II) interchange. The key steps are oxidative addition, transmetalation, and reductive elimination. This cycle must occur twice to achieve the desired disubstituted product.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ (Active Catalyst) oa_complex Oxidative Addition Complex pd0->oa_complex Oxidative Addition final_product 4,4'-Diallyl-1,1'-biphenyl pd0->final_product Repeats for second coupling tm_complex Transmetalation Complex oa_complex->tm_complex Transmetalation re_product Pd(II) Product Complex tm_complex->re_product Isomerization re_product->pd0 Reductive Elimination product 4-Allyl-4'-bromobiphenyl re_product->product First Coupling start 4,4'-Dibromobiphenyl start->oa_complex boronic Allylboronic Ester + Base boronic->tm_complex

Caption: Suzuki-Miyaura catalytic cycle for the first coupling.

II. Troubleshooting Guide: Yield and Purity Issues

This section is formatted to directly address common problems encountered during synthesis and purification.

Problem 1: Very low or no yield of the desired product.

  • Probable Cause 1: Inactive Palladium Catalyst.

    • Causality: The active catalytic species is Pd(0). Catalysts like Pd(PPh₃)₄ can degrade upon prolonged storage. Pd(II) precatalysts (e.g., PdCl₂(PPh₃)₂) require in-situ reduction, which may fail. Oxygen contamination rapidly oxidizes Pd(0) to inactive Pd(II) species.

    • Recommended Solution:

      • Use Fresh Catalyst: Purchase fresh catalyst or use recently opened bottles.

      • Degas Rigorously: Sparge your solvent with argon or nitrogen for at least 30 minutes before adding the catalyst. Maintain a positive inert gas pressure throughout the experiment.

      • Screen Catalysts: For difficult couplings, consider more robust, modern catalyst systems. The combination of Pd₂(dba)₃ with a bulky phosphine ligand like DavePhos can be very effective.[4]

  • Probable Cause 2: Poor Substrate Solubility.

    • Causality: If the 4,4'-dihalobiphenyl or the mono-allylated intermediate precipitates from the reaction mixture, the reaction will effectively stop.[5] This is a common issue with rigid, planar aromatic molecules.

    • Recommended Solution:

      • Increase Temperature: Refluxing the reaction can improve solubility.

      • Change Solvent System: If solubility is poor in standard THF/water or dioxane/water, switch to a higher-boiling or more effective solvent. Toluene or N-methylpyrrolidone (NMP) are excellent alternatives for solubilizing aromatic substrates.[4][6]

  • Probable Cause 3: Inappropriate Base.

    • Causality: The base's role is to activate the boronic acid/ester for transmetalation. If the base is too weak, this step will be slow or non-existent. If it is insoluble, the reaction becomes a less efficient heterogeneous mixture.

    • Recommended Solution:

      • Switch Base: Cesium carbonate (Cs₂CO₃) is often more effective than potassium carbonate due to its higher solubility in organic solvents.

      • Ensure Fine Powder: Grind the base into a fine powder before use to maximize its surface area and reactivity.

Problem 2: The reaction stalls after forming the mono-substituted product, 4-allyl-4'-bromobiphenyl.

  • Probable Cause: Precipitation of the Intermediate.

    • Causality: The mono-substituted product often has different solubility properties than the starting material and can be less soluble in the reaction medium. Once it precipitates, it is no longer available to re-enter the catalytic cycle for the second coupling.[5]

    • Recommended Solution:

      • High-Temperature Solvents: Employ solvents like hot DMSO, chlorobenzene, or NMP that are known to dissolve large poly-aromatic systems.[4][5]

      • Stoichiometry Check: Ensure you are using at least 2.2-2.5 equivalents of the allylboronic acid/ester to drive the reaction to completion.

Problem 3: The final product is contaminated with homo-coupled byproducts (biphenyl, 1,5-hexadiene).

  • Probable Cause: Side Reactions in the Catalytic Cycle.

    • Causality: Homo-coupling of the boronic acid reagent can occur, especially in the presence of oxygen or at high temperatures. This side reaction competes with the desired cross-coupling pathway.

    • Recommended Solution:

      • Optimize Ligand: Use ligands that promote reductive elimination over side reactions. The use of a co-catalyst like copper(I) iodide (CuI) has been shown to suppress Ullmann-type homo-coupling in some systems.[4]

      • Strictly Anaerobic Conditions: Rigorous deoxygenation is the most effective way to prevent homo-coupling of the boronic acid.

Problem 4: Difficulty in purifying the final product from starting materials or byproducts.

  • Probable Cause: Similar Physicochemical Properties.

    • Causality: The desired product, 4,4'-diallyl-1,1'-biphenyl, is a non-polar hydrocarbon. Its polarity is very similar to the starting 4,4'-dibromobiphenyl and the mono-allylated intermediate, making separation by chromatography challenging.

    • Recommended Solution:

      • Optimized Column Chromatography: Use a non-polar solvent system like a hexane/dichloromethane gradient. Start with pure hexane and very slowly increase the proportion of dichloromethane to resolve compounds with very similar Rf values.

      • Recrystallization: If the product is a solid or can be induced to crystallize, this is an excellent purification method. Try dissolving the crude material in a minimal amount of a hot solvent like ethanol or isopropanol and then slowly cooling. Adding a small amount of water (an anti-solvent) can sometimes induce crystallization. Alternatively, recrystallization from pure hexane at low temperatures (-20 °C) can be effective.

Caption: Troubleshooting workflow for low product yield.

III. Detailed Experimental Protocols

Protocol 1: Synthesis of 4,4'-Diallyl-1,1'-biphenyl via Suzuki-Miyaura Coupling

This protocol is a robust starting point that can be optimized based on troubleshooting results.

Materials:

  • 4,4'-Dibromobiphenyl (1.0 equiv)

  • Allylboronic acid pinacol ester (2.5 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (1.5 mol%)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (3.5 mol%)

  • Potassium Phosphate (K₃PO₄), finely ground (4.0 equiv)

  • Toluene and Water (10:1 v/v)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask, add 4,4'-dibromobiphenyl, allylboronic acid pinacol ester, and K₃PO₄.

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon three times.

  • Solvent Addition: Add degassed toluene and degassed water via cannula.

  • Catalyst Addition: In a separate vial under argon, quickly weigh and add the Pd₂(dba)₃ and SPhos. Add a small amount of degassed toluene to form a slurry and transfer this to the main reaction flask via cannula.

  • Reaction: Heat the mixture to 100-110 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

Protocol 2: Purification by Column Chromatography
  • Slurry Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Evaporate the solvent until a dry, free-flowing powder is obtained.

  • Column Packing: Pack a silica gel column using 100% hexane as the eluent.

  • Loading and Elution: Carefully add the silica-adsorbed crude product to the top of the column. Begin elution with 100% hexane to remove non-polar impurities (e.g., homo-coupled 1,5-hexadiene).

  • Gradient Elution: Gradually increase the polarity by adding dichloromethane (DCM). A slow gradient from 0% to 5% DCM in hexane is typically effective.

    • Elution Order (Typical): 4,4'-Dibromobiphenyl -> 4-Allyl-4'-bromobiphenyl -> 4,4'-Diallyl-1,1'-biphenyl .

  • Fraction Collection: Collect fractions and analyze by TLC. Combine the pure fractions and remove the solvent under reduced pressure.

IV. Data Summary

The choice of reaction conditions significantly impacts yield. The following table provides a comparative summary based on established principles for challenging Suzuki couplings.

Parameter Condition A (Standard) Condition B (Optimized for Purity) Rationale for Optimization
Pd Source Pd(PPh₃)₄Pd₂(dba)₃Pd₂(dba)₃ with a ligand allows for a more robust and tunable catalytic system.
Ligand PPh₃ (from catalyst)SPhos or DavePhosBulky, electron-rich ligands accelerate reductive elimination, improving yield and reducing side reactions.[4]
Base Na₂CO₃ (aq)K₃PO₄ (solid)K₃PO₄ is a stronger base that can accelerate the reaction, often leading to cleaner conversions.
Solvent Toluene/Ethanol/WaterDioxane/Water or TolueneDioxane and Toluene often provide better solubility for the aromatic core than ethanol-containing mixtures.[6]
Typical Yield 40-60%75-90%Optimized conditions address common failure points like catalyst death and poor solubility.
Purity Issues Homo-coupling, incomplete reactionLower byproduct formationThe advanced catalyst system is more selective for the desired cross-coupling pathway.

V. References

  • Intensification of renewable 4,4′-dimethylbiphenyl synthesis via oxidative coupling and tandem Diels-Alder and dehydration of 2-methylfuran. (2023). American Chemical Society.

  • High yield process for preparing 4,4'-biphenol and para-alkylbenzenes. (US4482755A).

  • Synthesis of Biphenyl- 4,4'-Diyl bis(phenyl-methanone) via Carbonylative Coupling. (2013). Asian Journal of Chemistry.

  • Synthesis of 4,4'-dimethylbiphenyl through shape-selective methylation of 4-methylbiphenyl with methanol. (2004). Shiyou Xuebao, Shiyou Jiagong/Acta Petrolei Sinica (Petroleum Processing Section).

  • Recent Advances in the Synthetic Use of Migration Reactions of Allyl Alcohols. (2021). Chinese Journal of Chemistry.

  • Pd-catalyzed allylative dearomatisation using Grignard reagents. (2021). PMC - NIH.

  • Failed suzuki coupling, any suggenstions? : r/Chempros. (2024). Reddit.

  • An In-depth Technical Guide to the Synthesis and Purification of 4,4'-Biphenyldithiol. (2025). Benchchem.

  • A Versatile System of Solvent, Catalyst, and Ligand for Challenging Biphenyl Synthesis Through Suzuki‐Miyaura Reactions. (2025). NIH.

  • How can I solve my problem with Suzuki coupling? (2014). ResearchGate.

  • What's the problem of Suzuki-Miyuara coupling reaction conditions? (2018). ResearchGate.

  • A convenient procedure for the synthesis of allyl and benzyl ethers from alcohols and phenols. (n.d.). Indian Academy of Sciences.

  • Organoborane coupling reactions (Suzuki coupling). (n.d.). PMC - NIH.

Sources

Troubleshooting

strategies to control the cross-linking density of 4,4'-Diallyl-1,1'-biphenyl polymers

Technical Support Center: 4,4'-Diallyl-1,1'-biphenyl Polymers Welcome to the technical support guide for controlling the cross-linking density of polymers derived from 4,4'-Diallyl-1,1'-biphenyl. This document is designe...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4,4'-Diallyl-1,1'-biphenyl Polymers

Welcome to the technical support guide for controlling the cross-linking density of polymers derived from 4,4'-Diallyl-1,1'-biphenyl. This document is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights to navigate the complexities of synthesizing these advanced materials. We will move beyond simple protocols to explain the causal relationships behind experimental choices, empowering you to troubleshoot and optimize your polymer networks effectively.

Fundamentals: Understanding Cross-Linking in Diallyl Biphenyl Systems

4,4'-Diallyl-1,1'-biphenyl is a unique monomer offering a rigid, thermally stable biphenyl core flanked by two reactive allyl groups. The final properties of the thermoset polymer—such as its mechanical strength, thermal stability, solvent resistance, and glass transition temperature (Tg)—are critically dependent on the formation of a three-dimensional network.[1][2] This network's architecture is defined by its cross-linking density , which is the concentration of covalent bonds connecting the individual polymer chains.[3][4]

Controlling this density is paramount.

  • High cross-linking density typically leads to harder, more rigid materials with higher thermal stability but potentially increased brittleness.[1][5]

  • Low cross-linking density results in more flexible, softer materials with a lower modulus and Tg.[6]

The polymerization of diallyl monomers can be challenging due to the lower reactivity of the allyl double bond and its propensity for degradative chain transfer, which can terminate a growing chain and reduce molecular weight.[7] Therefore, precise control over reaction conditions and chemistry is essential for achieving the desired material properties.

Core Strategies for Controlling Cross-Linking Density

The key to mastering your polymer's properties lies in understanding how each experimental variable influences the final network structure. The following sections detail the primary levers you can adjust.

Selection of Polymerization Method

The choice of polymerization chemistry fundamentally dictates the mechanism of network formation and the level of control achievable.

  • Free-Radical Polymerization: This is a common method initiated by thermal or photo-initiators (e.g., AIBN, benzoyl peroxide).[8] While straightforward, it can be difficult to control due to the high reactivity of free radicals and the potential for side reactions. The cross-linking density is heavily influenced by initiator concentration and temperature.

  • Ziegler-Natta Catalysis: Transition metal catalysts, such as those based on titanium or zirconium, can promote the polymerization of diallyl monomers.[9][10] These catalysts offer the potential for stereoselective control, which can influence the final network structure and properties.[11] The choice of catalyst, co-catalyst (e.g., organoaluminum compounds), and their ratio are critical control parameters.[12][13]

  • Acyclic Diene Metathesis (ADMET) Polymerization: This method uses catalysts (typically ruthenium-based) to form polymers through a step-growth mechanism, releasing a small molecule like ethylene.[14] ADMET can provide excellent control over polymer architecture.[15][16] The cross-linking can be designed to occur during polymerization or as a post-polymerization step.

  • Thiol-Ene "Click" Chemistry: This highly efficient, radical-mediated reaction occurs between a thiol and an 'ene' (the allyl group).[17] By using multifunctional thiols (e.g., dithiols, trithiols) as cross-linkers, you can form highly uniform networks under mild conditions, often initiated by UV light.[18][19][20] The stoichiometry between thiol and allyl groups is the primary determinant of cross-linking density, offering precise and predictable control.[19]

Initiator and Catalyst Concentration

For free-radical and catalyzed reactions, the concentration of the initiating species is a critical parameter.

  • Higher Initiator/Catalyst Concentration: This generates a larger number of active sites (e.g., free radicals) simultaneously.[21] This typically leads to an increased polymerization rate and the formation of a higher number of shorter polymer chains.[22][23] With more chain ends and reactive sites available per unit volume, a more densely cross-linked network can form. However, excessively high concentrations can sometimes decrease the average molecular weight so much that network integrity is compromised.[21]

  • Lower Initiator/Catalyst Concentration: This results in fewer, longer polymer chains growing at a slower rate. This generally leads to a lower cross-linking density, as there are fewer chains to link together within a given volume.

Reaction Temperature and Time

Temperature affects reaction kinetics and chain mobility, directly impacting the final network structure.

  • Higher Temperature: Increases the rate of both initiation and propagation, accelerating polymerization.[24] It also enhances polymer chain mobility, allowing chains to arrange themselves into more stable conformations before being locked into the network. This can lead to a more completely cured and potentially denser network. However, very high temperatures can also increase the rate of side reactions or polymer degradation and may lead to a more heterogeneous network if gelation occurs too rapidly.[25]

  • Lower Temperature: Slows down the reaction, allowing more time for chains to grow before cross-linking becomes dominant. This can sometimes lead to a more uniform but less dense network.[25] Cross-linking at a lower temperature (in the gel state) can yield a material with a higher modulus compared to cross-linking at a higher temperature (in the sol state).[25]

  • Reaction Time: The duration of the reaction must be sufficient to achieve high monomer conversion and allow the cross-linking reactions to proceed to completion. Incomplete curing will result in a low cross-linking density and inferior mechanical properties.

Monomer and Co-monomer Stoichiometry

In thiol-ene reactions or when using co-monomers, the molar ratio of reactive groups is the most direct way to control cross-linking.

  • Thiol-Ene Stoichiometry: The ratio of thiol groups (from a multifunctional cross-linker) to the allyl groups on the biphenyl monomer directly defines the theoretical cross-link density. An equimolar ratio (1:1) of thiol to ene groups will maximize network formation. Deviating from this ratio by using an excess of one component will result in more unreacted functional groups and a lower cross-linking density.

  • Copolymerization: Introducing a mono-functional monomer can reduce the overall cross-linking density by being incorporated into the polymer chains without adding new cross-linking sites. Conversely, adding a co-monomer with more than two reactive groups can increase the density.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of cross-linked 4,4'-Diallyl-1,1'-biphenyl polymers.

Question: My polymerization reaction is very slow or results in low yield/conversion. What's wrong? Answer: This issue often points to problems with initiation or the inherent reactivity of the monomer.

  • Inhibitor Contamination: The monomer may contain residual inhibitors from storage. Purify the 4,4'-Diallyl-1,1'-biphenyl monomer before use, for example, by passing it through a column of basic alumina.

  • Insufficient Initiator/Catalyst: The initiator concentration may be too low to overcome impurities or generate a sufficient number of radicals to sustain polymerization.[7] Try incrementally increasing the initiator concentration.

  • Degradative Chain Transfer: The allyl groups are known to be susceptible to degradative chain transfer, where a growing radical terminates and creates a stable, less reactive allyl radical.[7] This is particularly problematic in free-radical homopolymerization. Consider switching to a more efficient polymerization method like thiol-ene chemistry or ADMET, which are less affected by this issue.

  • Low Reaction Temperature: The temperature may be too low for the chosen initiator to decompose efficiently. Check the half-life temperature of your initiator and ensure your reaction temperature is appropriate.

Question: The polymer gelled almost instantly after adding the initiator, and the final product is brittle. How can I slow it down and reduce brittleness? Answer: This indicates an uncontrolled, excessively high cross-linking density.

  • Reduce Initiator Concentration: A very high initiator concentration can create an explosive number of growing chains, leading to rapid gelation.[21][22] Reduce the initiator concentration significantly.

  • Lower the Reaction Temperature: Decreasing the temperature will slow down the overall reaction rate, providing a wider window before the gel point is reached.[24]

  • Introduce a Chain Transfer Agent: A controlled amount of a chain transfer agent can help regulate the molecular weight of the primary chains, leading to a less dense network.

  • Use a Solvent: Performing the polymerization in a suitable solvent will reduce the effective concentration of the monomer and initiator, slowing the reaction and delaying the onset of gelation.

Question: The final polymer is too soft and swells excessively in solvent. How can I increase its stiffness and cross-linking density? Answer: This suggests insufficient cross-linking.

  • Increase Initiator/Catalyst Concentration: A higher initiator concentration can create more chains and thus more potential cross-linking points, leading to a denser network.[26]

  • Increase Reaction Time/Temperature: Ensure the curing process is complete. A post-curing step at an elevated temperature (below the degradation temperature) can often promote further cross-linking reactions. The glass transition temperature (Tg) generally increases with cross-link density.[1][27]

  • Change Stoichiometry (for Thiol-Ene): If you are using a thiol-ene system, ensure the molar ratio of thiol to allyl groups is optimized (typically 1:1) to maximize network formation.

  • Introduce a Multifunctional Cross-linker: Add a small amount of a co-monomer with three or more reactive groups to the formulation. This will create more branch points and a tighter network.

Visualization of Experimental Control

Understanding the interplay between variables is key. The following diagram illustrates how primary experimental parameters influence the final polymer network.

ControlStrategies cluster_params Primary Experimental Parameters cluster_effects Intermediate Effects cluster_output Final Network Property p1 Initiator/Catalyst Concentration e1 Number of Active Sites p1->e1 directly controls p2 Reaction Temperature e2 Reaction Rate & Chain Mobility p2->e2 increases p3 Monomer/Cross-linker Stoichiometry output Cross-Linking Density p3->output directly defines (e.g., Thiol-Ene) p4 Reaction Time e4 Degree of Conversion p4->e4 increases e3 Primary Chain Length e1->e3 inversely affects e1->output increases e2->e4 increases e3->output inversely affects e4->output enables higher

Caption: Interplay of parameters in controlling cross-linking density.

Key Experimental Protocols

Protocol 1: Thiol-Ene Photopolymerization for Controlled Cross-Linking

This method offers excellent control over network density via stoichiometry.

  • Formulation: In a glass vial shielded from UV light, combine 4,4'-Diallyl-1,1'-biphenyl (the 'ene') and a multifunctional thiol, such as Pentaerythritol tetrakis(3-mercaptopropionate) (the 'thiol'). The molar ratio of allyl groups to thiol groups should be precisely controlled (e.g., 1:1 for maximum density).

  • Initiator Addition: Add a photoinitiator (e.g., 0.1-1.0 wt% of Irgacure 651 or 2,2-dimethoxy-2-phenylacetophenone) to the mixture.[19] Mix thoroughly until the initiator is fully dissolved. A slight warming or addition of a minimal amount of solvent (e.g., THF) may be necessary.

  • Casting: Pour the liquid mixture into a mold of desired dimensions (e.g., between two glass plates separated by a Teflon spacer).

  • Curing: Expose the mold to a UV light source (e.g., 365 nm) for a specified time (e.g., 5-30 minutes). The curing time will depend on the initiator concentration and light intensity.[19] The reaction is rapid and often proceeds to high conversion.[17]

  • Post-Curing: After initial curing, the polymer can be removed from the mold and post-cured in an oven at a moderate temperature (e.g., 80-100 °C) for 1-2 hours to ensure complete reaction of any remaining functional groups.

Protocol 2: Characterizing Cross-Link Density via Swelling Studies (ASTM D2765)

This method provides an indirect measure of cross-linking density.[4] A lower swelling ratio corresponds to a higher cross-linking density.

  • Sample Preparation: Prepare a small, accurately weighed sample of the dry, cross-linked polymer (W_dry), typically 20-50 mg.

  • Swelling: Place the sample in a sealed vial containing a good solvent for the polymer (e.g., toluene or THF). Allow the sample to swell for 24-72 hours at a constant temperature until equilibrium is reached (i.e., the weight no longer increases).[7]

  • Weighing: Remove the swollen sample, quickly blot the surface with filter paper to remove excess solvent, and immediately weigh it to get the swollen weight (W_swollen).[7]

  • Calculation of Swelling Ratio (Q):

    • Q = 1 + ρ_p * [ (W_swollen / W_dry) / ρ_s - 1/ρ_p ]

    • Where ρ_p is the density of the polymer and ρ_s is the density of the solvent. A simpler volume swelling ratio can also be calculated as Q_v = W_swollen / W_dry.

Protocol 3: Characterizing Cross-Link Density via Dynamic Mechanical Analysis (DMA)

DMA provides a quantitative measure of the polymer's viscoelastic properties, from which cross-linking density can be calculated.[6]

  • Sample Preparation: Prepare a sample with precise, uniform dimensions (e.g., a rectangular bar) suitable for the DMA instrument's clamps.

  • Test Method: Perform a temperature sweep experiment at a fixed frequency (e.g., 1 Hz) and a small strain amplitude (within the linear viscoelastic region). The temperature range should span from below the glass transition (glassy region) to well above it (rubbery plateau).

  • Data Analysis: Identify the rubbery plateau region on the resulting plot of Storage Modulus (G') versus temperature. This is the flat region above the glass transition temperature (Tg).

  • Calculation of Cross-Link Density (ν_e): According to the theory of rubber elasticity, the cross-link density can be calculated from the storage modulus in the rubbery plateau (G'_e).

    • ν_e = G'_e / (R * T)

    • Where G'_e is the storage modulus in the rubbery plateau (in Pa), R is the universal gas constant (8.314 J/mol·K), and T is the absolute temperature (in Kelvin) in the rubbery plateau region.

Data Summary: Parameter Effects

ParameterDirection of ChangeExpected Effect on Cross-Linking DensityResulting Polymer Properties
Initiator Concentration IncreaseIncreaseHigher Modulus, Higher Tg, More Brittle
Reaction Temperature IncreaseGenerally Increases (if fully cured)Higher Modulus, Faster Curing, Potential for Brittleness
Molar Ratio of Cross-linker IncreaseIncreaseHigher Modulus, Lower Elongation, Less Swelling
Solvent Concentration IncreaseDecreaseLower Modulus, More Flexible, Higher Swelling

Frequently Asked Questions (FAQs)

Q1: Why is the biphenyl group important in these polymers? The rigid biphenyl moiety incorporated into the polymer backbone enhances thermal stability, increases the glass transition temperature (Tg), and contributes to superior mechanical strength compared to more flexible aliphatic polymers.[28][29]

Q2: Can I use 4,4'-Diallyl-1,1'-biphenyl as a cross-linker for other polymer systems? Yes. Due to its two reactive allyl groups, it can be used as a cross-linking agent in copolymerizations with other vinyl monomers or in thiol-ene reactions with polymers that have been functionalized with thiol groups.

Q3: Which characterization method is better for cross-linking density: swelling or DMA? Both are valuable. Swelling studies are simpler and more accessible but provide an indirect measure. DMA is more sophisticated and provides a direct, quantitative calculation of cross-linking density based on the material's mechanical response, which is often more relevant for performance prediction.[6]

Q4: How does physical cross-linking differ from the chemical cross-linking discussed here? Chemical cross-links are strong, permanent covalent bonds that form the polymer network.[8] Physical cross-links are weaker, reversible interactions like hydrogen bonds, ionic interactions, or chain entanglements.[1][30] The polymers discussed here are based on chemical cross-linking.

References

  • TA Instruments. Quantifying Polymer Crosslinking Density Using Rheology and DMA. Available from: [Link]

  • MRS Bulletin. (2013). Transition metal-catalyzed polymerization of polar allyl and diallyl monomers. Available from: [Link]

  • MDPI. (2022). Influence of Initiator Concentration on the Polymerization Course of Methacrylate Bone Cement. Available from: [Link]

  • Cambridge University Press & Assessment. (2013). Transition metal-catalyzed polymerization of polar allyl and diallyl monomers. Available from: [Link]

  • Oreate AI Blog. (2026). Research on the Balancing Control Methods of Crosslinking Density and Flexibility in Polymer Materials. Available from: [Link]

  • ResearchGate. Scheme 2. Acyclic diene metathesis (ADMET) polymerization of diallyl... Available from: [Link]

  • RSC Publishing. (2023). Educational series: turning monomers into crosslinked polymer networks. Available from: [Link]

  • ResearchGate. ADMET polymerization of diallyl esters using UNC catalyst. Reaction conditions are. Available from: [Link]

  • ResearchGate. (2022). (PDF) Influence of Initiator Concentration on the Polymerization Course of Methacrylate Bone Cement. Available from: [Link]

  • ResearchGate. Effect of temperature and cross-linking density on rheology of chemical cross-linked guar gum at the gel point. Available from: [Link]

  • Ebeam Machine. (2025). Understanding Different Types of Crosslinking in Polymers. Available from: [Link]

  • DTIC. (1970). Crosslink Density Determinations for Polymeric Materials. Available from: [Link]

  • AIP Publishing. (2022). Understanding the role of cross-link density in the segmental dynamics and elastic properties of cross-linked thermosets. Available from: [Link]

  • MDPI. (2018). Influence of the Glass Transition Temperature and the Density of Crosslinking Groups on the Reversibility of Diels-Alder Polymer Networks. Available from: [Link]

  • PubMed. (2022). Influence of Initiator Concentration on the Polymerization Course of Methacrylate Bone Cement. Available from: [Link]

  • YouTube. (2026). Measurements of cross-link density using DMA and Equilibrium Swelling. Available from: [Link]

  • YouTube. (2025). How Does Crosslinking Affect The Glass Transition Temperature Of Natural Rubber? Available from: [Link]

  • NIH. (2021). The Influence of Initiator Concentration on Selected Properties of Thermosensitive Poly(Acrylamide-co-2-Acrylamido-2-Methyl-1-Propanesulfonic Acid) Microparticles. Available from: [Link]

  • Jordi Labs. Crosslink Density Determination Analytical Techniques. Available from: [Link]

  • Area. Polymer Crosslinking Control. Available from: [Link]

  • ResearchGate. ADMET polymerization of α,ω-dienes containing D-xylose, D-mannose,... Available from: [Link]

  • MacSphere. Emulsion Polymerization Kinetics with Crosslinking. Available from: [Link]

  • ResearchGate. Acyclic Diene Metathesis (ADMET) Polymerization for the Synthesis of Chemically Recyclable Bio-Based Aliphatic Polyesters. Available from: [Link]

  • AIP Publishing. (2020). Effect of temperature on gelation and cross-linking of gelatin methacryloyl for biomedical applications. Available from: [Link]

  • ResearchGate. Mechanism of ADMET polymerization[31]. Available from: [Link]

  • ResearchGate. (2019). (PDF) A Single-Step Monomeric Photo-Polymerization and Crosslinking via Thiol-Ene Reaction for Hydroxide Exchange Membrane Fabrication. Available from: [Link]

  • NIH. (2015). DEVELOPMENT OF BIPHENYL MONOMERS AND ASSOCIATED CROSSLINKED POLYMERS WITH INTRAMOLECULAR PI-PI INTERACTIONS. Available from: [Link]

  • PubMed Central. (2016). Influence of crosslinking density on the mechanical and thermal properties of plant oil-based epoxy resin. Available from: [Link]

  • ACS Publications. (2023). Thiol–Ene Click Cross-linking of Starch Oleate Films for Enhanced Properties. Available from: [Link]

  • ResearchGate. (2013). (PDF) Thiol-ene “Click” Reactions and Recent Applications in Polymer and Materials Synthesis: A First Update. Available from: [Link]

  • Wikipedia. Thiol-ene reaction. Available from: [Link]

  • ResearchGate. LC−TOF spectroscopy of (a) 4,4′-dihydroxybiphenyl, (b) monoacrylate, and (c) diacrylate. Available from: [Link]

  • Wikipedia. Ziegler–Natta catalyst. Available from: [Link]

  • PubMed Central. (2021). Coordination Polymers from Biphenyl-Dicarboxylate Linkers: Synthesis, Structural Diversity, Interpenetration, and Catalytic Properties. Available from: [Link]

  • MOL. THE EFFECT OF A ZIEGLER-NATTA CATALYST AND THE POLYMERIZATION PARAMETERS ON THE BASIC PROPERTIES OF POLYETHYLENE. Available from: [Link]

  • YouTube. (2025). How Does Ziegler-Natta Catalysis Contribute To Syndiotactic Polymer Formation? Available from: [Link]

  • ResearchGate. Relationship between mechanical properties and the biphenyl group content in polymer backbone. Available from: [Link]

Sources

Optimization

Technical Support Center: Purification of Crude 4,4'-Diallyl-1,1'-biphenyl

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges in the purification of crude 4,4'-Diallyl-1,1'-biphenyl. The content is structured to...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges in the purification of crude 4,4'-Diallyl-1,1'-biphenyl. The content is structured to address specific experimental issues through troubleshooting guides and frequently asked questions, grounded in established chemical principles and field-proven insights.

Introduction: The Challenge of Purity

4,4'-Diallyl-1,1'-biphenyl is a valuable precursor in materials science and polymer chemistry, often synthesized via palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[1][2] While effective, these syntheses can generate a variety of byproducts, including homocoupled species, partially reacted intermediates, and catalyst residues.[3][4] Achieving high purity (>99%) is critical for subsequent applications, making robust purification protocols essential. This guide serves as a dedicated resource to navigate these challenges effectively.

Part 1: Troubleshooting Guide

This section addresses common problems encountered during the purification of 4,4'-Diallyl-1,1'-biphenyl in a direct question-and-answer format.

Q1: My crude product is a dark, greyish sludge. How do I remove the residual palladium catalyst before chromatography?

A1: The dark color is characteristic of palladium black, a common byproduct where the Pd(0) catalyst aggregates and precipitates.[3] Direct loading onto a silica column is not recommended as these fine particles can streak through the column, contaminate fractions, and reduce separation efficiency.

Recommended Solution: Pre-filtration

  • Dissolution: Dissolve the crude product in a minimal amount of a solvent that fully solubilizes the organic components, such as dichloromethane (DCM) or ethyl acetate.

  • Filtration Aid: Prepare a short plug of Celite® or silica gel in a Büchner or Hirsch funnel. A typical plug is about 1-2 cm deep.

  • Filtration: Pass the dissolved crude product through the plug. The fine palladium particles will be adsorbed onto the high-surface-area Celite® or silica.

  • Rinsing: Wash the plug with a small amount of the same solvent to ensure all the product is recovered.

  • Concentration: Combine the filtrates and concentrate under reduced pressure. The resulting material is now ready for primary purification.

Causality: Celite® is a diatomaceous earth that acts as an inert filtration aid. Its porous structure effectively traps finely dispersed solids like palladium black, which would otherwise pass through standard filter paper.

Q2: My TLC plate shows multiple spots clustered together with poor separation (low ΔRf). How can I improve this for column chromatography?

A2: Poor separation on TLC indicates an unsuitable solvent system. The primary goal is to find an eluent that provides an Rf value of ~0.2-0.3 for the target compound (4,4'-Diallyl-1,1'-biphenyl) and maximizes the distance to the nearest impurities.

Troubleshooting Steps:

  • Reduce Polarity: 4,4'-Diallyl-1,1'-biphenyl is a relatively nonpolar hydrocarbon. Common impurities like biphenyl or mono-allylated biphenyl are also nonpolar. Start with a very nonpolar solvent system, such as pure hexane or petroleum ether, and gradually increase the polarity by adding a co-solvent (e.g., ethyl acetate, DCM) in small increments (0.5-1%).

  • Change Solvent Selectivity: If adjusting polarity fails, switch one of the eluent components. The interactions between the analyte, silica, and solvent determine the Rf. For instance, replacing ethyl acetate with dichloromethane can alter the separation profile, as DCM has different interactions.[5] Using toluene or benzene as the non-polar component can sometimes provide unique selectivity for aromatic compounds due to π-π interactions, but their toxicity is a concern.[5]

  • Consider a Biphenyl Stationary Phase: For challenging separations of aromatic compounds, a column with a biphenyl stationary phase can offer alternative selectivity compared to standard silica or C18 phases, enhancing separation through π-π interactions.[6][7]

Below is a decision-making workflow for optimizing chromatographic separation.

G start Problem: Poor TLC Separation (ΔRf is too small) product_rf Is Product Rf ~0.2-0.3? start->product_rf adjust_polarity Adjust Polarity: - Increase % of nonpolar solvent (Hexane) - Decrease % of polar solvent (EtOAc) product_rf->adjust_polarity No change_solvent Change Solvent Selectivity: - Swap EtOAc for DCM - Swap Hexane for Toluene product_rf->change_solvent Yes success Separation Improved adjust_polarity->success gradient Implement Gradient Elution: Start with low polarity, slowly increase change_solvent->gradient change_solvent->success special_phase Consider Alternative Stationary Phase: e.g., Biphenyl-bonded silica gradient->special_phase gradient->success special_phase->success

Caption: Troubleshooting workflow for poor TLC separation.

Q3: After purification, my product is a persistent oil, but I expected a solid. What does this mean and how can I solidify it?

A3: The product being an oil suggests the presence of impurities that are causing freezing-point depression. Alternatively, the pure compound may simply have a low melting point. Biphenyl itself melts at ~70°C, but the flexible allyl groups can disrupt crystal packing, lowering the melting point.[8]

Recommended Actions:

  • Purity Analysis: First, confirm the purity of the oil via ¹H NMR. Impurities may be visible as small, unassignable peaks.[9]

  • High Vacuum: Remove any residual solvent by placing the oil under a high vacuum for several hours. Solvents are common culprits for preventing crystallization.

  • Recrystallization/Trituration:

    • Solvent Screening: Try to find a solvent for recrystallization. A good starting point is a solvent in which the compound is sparingly soluble at room temperature but soluble when hot (e.g., ethanol, isopropanol, or methanol).[10]

    • Trituration: If a good recrystallization solvent isn't found, try trituration. Add a small amount of a non-solvent (a liquid in which your product is insoluble, like cold hexane or pentane) to the oil. Agitate the mixture with a spatula. This can often induce crystallization by "washing away" the impurities that keep it in an oil state.

    • Seeding: If you have a small amount of solid material from a previous batch, add a "seed" crystal to the cold, supersaturated solution to initiate crystallization.[11]

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the most effective primary purification technique for crude 4,4'-Diallyl-1,1'-biphenyl?

A1: Flash column chromatography is the most robust and widely used method for the primary purification of this compound.[12] Its versatility allows for the separation of a wide range of impurities, from nonpolar byproducts like biphenyl to more polar residues. Given the nonpolar nature of the target molecule, a normal-phase setup (silica gel) is ideal.

Q2: What are the common impurities I should expect from a Suzuki-Miyaura synthesis of this compound?

A2: The impurity profile is highly dependent on reaction conditions, but several common byproducts can be anticipated.[3][13][14]

Impurity TypeChemical Name(s)Typical Polarity (on Silica)Identification Method
Homocoupling Biphenyl, 1,1':4',1''-TerphenylLess polar than productGC-MS, NMR
Protonolysis BiphenylLess polar than productGC-MS, NMR
Incomplete Reaction 4-Allyl-4'-bromo-1,1'-biphenylSimilar polarity to productMS (isotopic pattern), NMR
Starting Material 4,4'-Dibromo-1,1'-biphenylMore polar than productTLC, NMR
Boronic Acid Byproducts Boronic acid dimers/anhydridesHighly polar (baseline)NMR (¹¹B), often removed in workup

Caption: Common impurities in the synthesis of 4,4'-Diallyl-1,1'-biphenyl.

Q3: When is recrystallization a suitable secondary purification step?

A3: Recrystallization is an excellent secondary purification technique if two conditions are met:

  • The product is a solid or can be induced to crystallize.

  • The product has a purity of >90-95% after initial purification (e.g., column chromatography).

Recrystallization is highly effective at removing small amounts of closely related impurities, leading to a product with very high crystalline purity. It is generally not suitable for purifying very crude mixtures.[10][11] The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[10] An ethanol/water or isopropanol/water mixture is often a good starting point for biphenyl derivatives.[15]

Q4: What analytical techniques should I use to confirm the purity and identity of my final product?

A4: A combination of techniques is necessary for full characterization:

  • ¹H and ¹³C NMR: Confirms the chemical structure and provides a good indication of purity. The absence of impurity peaks is a strong indicator of high purity.

  • Mass Spectrometry (GC-MS or LC-MS): Confirms the molecular weight of the compound.[16]

  • FT-IR Spectroscopy: Confirms the presence of key functional groups (e.g., C=C stretches for the allyl groups, aromatic C-H stretches).

  • High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity (e.g., >99.5%). A biphenyl column can be particularly effective for this analysis.[6]

Part 3: Standard Operating Protocols

Protocol 1: Flash Column Chromatography Purification

This protocol assumes a crude product of ~1-2 grams that has been pre-filtered to remove palladium residues.

Materials:

  • Silica gel (60 Å, 230-400 mesh)

  • Glass chromatography column

  • Eluent: Hexane/Ethyl Acetate (e.g., 99:1 v/v, adjust based on TLC)

  • Sand, Cotton or Glass Wool

  • Collection tubes, TLC plates, UV lamp

Procedure:

  • Column Preparation: a. Secure the column vertically. Place a small plug of cotton or glass wool at the bottom. Add a ~1 cm layer of sand. b. Prepare a slurry of silica gel in the chosen eluent (~100:1 silica-to-crude-product weight ratio). c. Pour the slurry into the column, tapping the side gently to ensure even packing. Allow the silica to settle, and drain the excess solvent until it is level with the top of the silica bed.[17] d. Add another ~1 cm layer of sand on top to prevent disturbance.[17]

  • Sample Loading (Dry Loading Recommended): a. Dissolve the crude product in a minimal amount of a volatile solvent (e.g., DCM). b. Add a small amount of silica gel (2-3x the weight of the crude product) to this solution. c. Remove the solvent by rotary evaporation to obtain a free-flowing powder of the crude product adsorbed onto silica.[5] d. Carefully add this powder to the top of the prepared column.

  • Elution and Fraction Collection: a. Carefully add the eluent to the column. b. Apply gentle positive pressure (air or nitrogen) to achieve a flow rate of about 2 inches/minute.[12] c. Collect fractions in test tubes. d. Monitor the elution process by spotting fractions onto TLC plates and visualizing under a UV lamp.

  • Product Isolation: a. Combine the fractions that contain the pure product (as determined by TLC). b. Remove the solvent under reduced pressure using a rotary evaporator to yield the purified 4,4'-Diallyl-1,1'-biphenyl.

Protocol 2: Recrystallization

This protocol is for polishing the product after chromatography.

Procedure:

  • Solvent Selection: Choose a suitable solvent or solvent pair (e.g., isopropanol or ethanol/water). The ideal single solvent dissolves the product when hot but not when cold.

  • Dissolution: Place the semi-pure product in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Perform a hot filtration to remove the charcoal.

  • Crystallization: a. Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is crucial for forming large, pure crystals.[18] b. Once at room temperature, place the flask in an ice bath for 20-30 minutes to maximize crystal formation.

  • Isolation: a. Collect the crystals by vacuum filtration using a Büchner funnel. b. Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities. c. Dry the crystals under a vacuum to remove all traces of solvent.

Part 4: Visualized Purification Workflow

G cluster_synthesis Synthesis cluster_pretreatment Pre-Treatment cluster_primary Primary Purification cluster_analysis1 In-Process Analysis cluster_secondary Secondary Purification (Optional) cluster_final Final Product crude Crude Product (Contains Product, Impurities, Pd Catalyst) dissolve Dissolve in DCM/EtOAc crude->dissolve filtrate Filter through Celite®/Silica Plug dissolve->filtrate concentrate Concentrate Filtrate filtrate->concentrate column Flash Column Chromatography concentrate->column tlc TLC Analysis of Fractions column->tlc combine Combine Pure Fractions tlc->combine concentrate2 Concentrate Fractions combine->concentrate2 purity_check Purity Check (NMR, LCMS) >95%? concentrate2->purity_check recrystallize Recrystallization purity_check->recrystallize Yes final_product Pure 4,4'-Diallyl-1,1'-biphenyl purity_check->final_product No (Purity Sufficient) recrystallize->final_product characterize Final Characterization (NMR, MS, HPLC) final_product->characterize

Caption: General experimental workflow for the purification of 4,4'-Diallyl-1,1'-biphenyl.

References

  • Vertex AI Search. (2024). Common Byproducts in Suzuki Coupling.
  • PubChem. (n.d.). 4,4'-Bis(allyloxy)-1,1'-biphenyl.
  • ChemicalBook. (n.d.). 4,4'-diallyl-1,1'-biphenyl(405201-68-5) 1H NMR.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • Kumari, N., et al. (2023). Experimental and Theoretical Characterization of the Crystal Structure of 4,4-dimethoxy-1,1-biphenyl (4-DMB). Indian Journal of Pure & Applied Physics.
  • ResearchGate. (2025). Application of the Suzuki Reaction as the Key Step in the Synthesis of a Novel Atropisomeric Biphenyl Derivative for Use as a Liquid Crystal Dopant.
  • University of Rochester, Department of Chemistry. (n.d.).
  • YouTube. (2013).
  • Chemistry Stack Exchange. (2017). What are the byproducts in a Suzuki reaction?.
  • Senzer, B. D., et al. (2025).
  • Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases. (2017). LCGC North America.
  • Radco Industries. (n.d.). Biphenyl (Diphenyl) Physical Properties.
  • HALO®. (n.d.). 90 Å Biphenyl, 2 µm Column Care & Use Sheet.
  • Baltus, C. B. (2010).
  • Kumari, N., et al. (2023). Experimental and Theoretical Characterization of the Crystal Structure of 4,4-dimethoxy-1,1-biphenyl (4-DMB). Indian Journal of Pure & Applied Physics.
  • Google Patents. (n.d.).
  • Reddit. (2025). Good solvent for recrystalizing 4-biphenyl carboxylic acid?.
  • Scherman, P., et al. (2010).
  • ResearchGate. (2021).
  • BenchChem. (2025). Technical Support Center: Recrystallization of 1-([1,1'-Biphenyl]-4-yl)pentan-1-one.

Sources

Troubleshooting

resolving inconsistencies in the thermal properties of 4,4'-Diallyl-1,1'-biphenyl based polymers

Welcome to the technical support center for researchers and professionals working with 4,4'-diallyl-1,1'-biphenyl based polymers. This guide is designed to address common inconsistencies and challenges encountered during...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers and professionals working with 4,4'-diallyl-1,1'-biphenyl based polymers. This guide is designed to address common inconsistencies and challenges encountered during the thermal analysis of these thermosetting polymers. By understanding the underlying principles and adopting rigorous experimental practices, you can achieve more consistent and reliable data.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments with 4,4'-diallyl-1,1'-biphenyl based polymers. The question-and-answer format is intended to provide direct and actionable advice.

Q1: My Differential Scanning Calorimetry (DSC) thermogram for the curing of 4,4'-diallyl-1,1'-biphenyl shows multiple or broad exothermic peaks. What could be the cause?

A1: The observation of multiple or broad exothermic peaks during the DSC analysis of diallyl compounds is not uncommon and can be attributed to several factors related to the complex polymerization process.

  • Staged Polymerization: The curing of diallyl resins can occur in stages. Initially, a "quasilinear" polymerization may happen, where one of the two allyl groups on the monomer reacts to form linear or branched polymer chains. This is followed by a "structurization" or crosslinking stage, where the remaining pendant allyl groups react to form a three-dimensional network. These distinct stages can have different activation energies and may manifest as separate or overlapping exothermic events in your DSC scan.

  • Initiator Decomposition: If you are using a chemical initiator, its decomposition will produce an exothermic peak. Depending on the initiator's decomposition kinetics and concentration, this peak could overlap with the polymerization exotherm, causing broadening or the appearance of a shoulder.

  • Side Reactions: At elevated temperatures, diallyl compounds can undergo side reactions, such as cyclization or isomerization, which can have their own thermal signatures. These reactions compete with the primary polymerization and can lead to a more complex exothermic profile.

Troubleshooting Steps:

  • Vary the Heating Rate: Conduct DSC scans at different heating rates (e.g., 5, 10, 20 °C/min). This can help to resolve overlapping thermal events.

  • Isothermal DSC: Perform isothermal DSC experiments at different temperatures to study the curing kinetics under constant temperature conditions. This can help to isolate and understand the different stages of the reaction.

  • Analyze without Initiator: If applicable, run a DSC scan on the monomer without an initiator to observe the onset and characteristics of thermally induced polymerization. This will help to distinguish the initiator's contribution to the exotherm.

Q2: I am observing significant batch-to-batch variation in the Glass Transition Temperature (Tg) of my cured 4,4'-diallyl-1,1'-biphenyl polymer. Why is this happening?

A2: Inconsistencies in the Glass Transition Temperature (Tg) are a common challenge with thermosetting polymers and are often linked to variations in the degree of cure and the final network structure.

  • Incomplete Curing: The Tg of a thermoset is highly dependent on its crosslink density. If the curing reaction is incomplete, the resulting polymer will have a lower crosslink density and, consequently, a lower Tg. Small variations in curing time, temperature, or the presence of inhibitors can lead to significant differences in the final degree of cure.

  • Residual Monomer: The presence of unreacted 4,4'-diallyl-1,1'-biphenyl monomer can act as a plasticizer, effectively lowering the Tg of the polymer network. The amount of residual monomer can vary depending on the curing conditions.

  • Oxidative Degradation during Cure: If the curing is performed in the presence of oxygen, oxidative side reactions can occur, leading to chain scission or the incorporation of oxygen-containing functional groups. This can alter the network structure and affect the Tg.

Troubleshooting Steps:

  • Ensure Complete Curing: After the initial cure, perform a post-curing step at a temperature above the expected final Tg to ensure the reaction goes to completion. You can verify the completion of the cure by running a subsequent DSC scan; the absence of any residual exothermic peak indicates a fully cured sample.

  • Quantify Residual Monomer: Techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be used to quantify the amount of unreacted monomer in your cured samples.

  • Cure in an Inert Atmosphere: To minimize oxidative side reactions, perform the curing process under an inert atmosphere, such as nitrogen or argon.

Q3: My Thermogravimetric Analysis (TGA) results for the thermal stability of poly(4,4'-diallyl-1,1'-biphenyl) are not consistent, particularly the onset of degradation temperature.

A3: Inconsistencies in TGA results for thermosets can often be traced back to experimental parameters and sample preparation.

  • Atmosphere: The degradation of polymers proceeds through different mechanisms in an inert atmosphere (pyrolysis) versus in the presence of oxygen (oxidative degradation). Oxidative degradation typically begins at a lower temperature than pyrolysis. Any uncontrolled presence of oxygen in a nominally inert atmosphere can lead to a lower and more variable onset of degradation temperature.

  • Heating Rate: The heating rate has a significant effect on the observed degradation temperature. Higher heating rates will shift the degradation to higher temperatures because the sample has less time to decompose at any given temperature.

  • Sample Mass and Form: A larger sample mass can lead to thermal gradients within the sample, resulting in a broader decomposition range. The physical form of the sample (e.g., powder vs. a solid piece) can also influence heat transfer and the diffusion of degradation products.

  • Volatiles and Moisture: The presence of absorbed moisture or other volatile compounds will result in an initial weight loss at lower temperatures, which could be misinterpreted as the onset of polymer degradation.

Troubleshooting Steps:

  • Control the Atmosphere: Ensure a consistent and high-purity purge gas (e.g., nitrogen or air) at a controlled flow rate for all your TGA experiments.

  • Standardize the Heating Rate: Use a consistent heating rate for all comparative studies. A rate of 10 or 20 °C/min is common for routine analysis.

  • Consistent Sample Preparation: Use a similar sample mass (typically 5-10 mg) and physical form for all TGA runs.

  • Incorporate a Drying Step: To remove any moisture or volatiles, you can add an initial isothermal hold at a temperature below the degradation onset (e.g., 100-120 °C) at the beginning of your TGA method.

Experimental Protocols & Methodologies

To aid in obtaining reproducible data, the following are detailed protocols for the thermal analysis of 4,4'-diallyl-1,1'-biphenyl based polymers.

Protocol 1: Determination of Curing Profile and Glass Transition Temperature (Tg) by DSC

Objective: To determine the heat of curing, the curing temperature range, and the glass transition temperature of the cured polymer.

Methodology:

  • Sample Preparation:

    • For uncured resin: Accurately weigh 3-5 mg of the 4,4'-diallyl-1,1'-biphenyl monomer (with initiator, if used) into a standard aluminum DSC pan.

    • For cured polymer: Place a 5-10 mg sample of the previously cured polymer into a standard aluminum DSC pan.

  • Instrument Setup:

    • Use an empty, sealed aluminum pan as a reference.

    • Purge the DSC cell with nitrogen at a flow rate of 50 mL/min.

  • Thermal Program (for uncured resin):

    • Segment 1 (Initial Isothermal): Equilibrate at 25 °C and hold for 2 minutes.

    • Segment 2 (Heating Scan): Ramp the temperature from 25 °C to 350 °C at a heating rate of 10 °C/min. This will capture the curing exotherm.

    • Segment 3 (Cooling Scan): Cool the sample from 350 °C to 25 °C at a rate of 20 °C/min.

    • Segment 4 (Second Heating Scan): Ramp the temperature from 25 °C to 350 °C at a heating rate of 10 °C/min. This scan is used to determine the Tg of the now-cured polymer.

  • Data Analysis:

    • From the first heating scan, integrate the area of the exothermic peak to determine the heat of curing (ΔHcure).

    • From the second heating scan, determine the glass transition temperature (Tg) from the step change in the heat flow curve. The midpoint of the transition is typically reported as the Tg.

Protocol 2: Assessment of Thermal Stability by TGA

Objective: To determine the onset of thermal degradation and the decomposition profile of the cured polymer.

Methodology:

  • Sample Preparation: Place 5-10 mg of the cured polymer into a ceramic or platinum TGA pan.

  • Instrument Setup: Purge the TGA furnace with nitrogen or air at a constant flow rate of 20-50 mL/min.

  • Thermal Program:

    • Segment 1 (Initial Isothermal): Equilibrate at 30 °C and hold for 5 minutes.

    • Segment 2 (Drying - Optional): Ramp to 110 °C and hold for 10 minutes to remove any absorbed moisture.

    • Segment 3 (Heating Scan): Ramp the temperature from 110 °C (or 30 °C if the drying step is skipped) to 800 °C at a heating rate of 20 °C/min.

  • Data Analysis:

    • Determine the onset of degradation temperature, often reported as the temperature at which 5% weight loss occurs (Td5%).

    • Identify the temperature of the maximum rate of decomposition from the peak of the derivative thermogravimetric (DTG) curve.

    • Note the percentage of char yield at the final temperature.

Data Presentation

Table 1: Potential Sources of Inconsistency in Thermal Analysis of 4,4'-Diallyl-1,1'-biphenyl Polymers and Recommended Solutions

Analytical TechniqueObserved InconsistencyPotential CausesRecommended Solutions
DSC Variable or multiple curing exothermsStaged polymerization, initiator decomposition, side reactionsVary heating rates, perform isothermal scans, analyze with and without initiator
DSC Inconsistent Glass Transition Temperature (Tg)Incomplete curing, residual monomer, oxidative degradationImplement a post-curing step, quantify residual monomer, cure in an inert atmosphere
TGA Variable onset of degradation temperatureInconsistent atmosphere, variable heating rate, sample heterogeneityStrictly control purge gas, standardize heating rate, ensure consistent sample preparation
TGA Initial weight loss at low temperaturesPresence of moisture or volatilesIncorporate a drying step in the TGA method

Visualizations

Diagram 1: Troubleshooting Workflow for Inconsistent Tg in Poly(4,4'-diallyl-1,1'-biphenyl)

G start Inconsistent Tg Observed check_cure Is the cure complete? start->check_cure dsc_residual Run DSC on cured sample. Is there a residual exotherm? check_cure->dsc_residual post_cure Implement post-curing step above expected Tg. dsc_residual->post_cure Yes check_monomer Is residual monomer present? dsc_residual->check_monomer No re_measure_tg Re-measure Tg post_cure->re_measure_tg re_measure_tg->check_monomer hplc_gc Quantify residual monomer using HPLC or GC. check_monomer->hplc_gc check_oxidation Was the cure performed in an inert atmosphere? check_monomer->check_oxidation No significant residual monomer optimize_cure Optimize cure time/temperature to minimize residual monomer. hplc_gc->optimize_cure optimize_cure->re_measure_tg cure_inert Cure under N2 or Ar to prevent oxidation. check_oxidation->cure_inert No consistent_tg Consistent Tg Achieved check_oxidation->consistent_tg Yes cure_inert->re_measure_tg

Caption: Troubleshooting workflow for inconsistent Tg values.

Diagram 2: Factors Influencing TGA Results

TGA_Factors cluster_instrumental Instrumental Parameters cluster_sample Sample Characteristics TGA_Results TGA Results (Td, Char Yield) heating_rate Heating Rate Faster rate → Higher Td heating_rate->TGA_Results atmosphere atmosphere atmosphere->TGA_Results sample_mass Sample Mass Large mass → Thermal gradients sample_mass->TGA_Results sample_form Sample Form Powder vs. Solid → Heat transfer sample_form->TGA_Results volatiles Volatiles/Moisture Initial weight loss volatiles->TGA_Results

Caption: Key factors influencing TGA measurement outcomes.

References

  • Gillham, J. K. (1990). The T g-Conversion Relationship in Thermosetting Polymers. Journal of Applied Polymer Science, 41(5-6), 1189-1201. [Link: https://onlinelibrary.wiley.com/doi/abs/10.1002/app.1990.070410523]
  • Vyazovkin, S., & Sbirrazzuoli, N. (2006). Isoconversional Kinetic Analysis of Thermally Stimulated Processes in Polymers. Macromolecular Rapid Communications, 27(19), 1515-1532. [Link: https://onlinelibrary.wiley.com/doi/full/10.1002/marc.200600404]
  • TA Instruments. (n.d.). Characterization of the Degree of Cure of Thermosetting Resins by DSC. TA Instruments. [Link: https://www.tainstruments.
  • Gotro, J. (2014, July 7). Thermoset Characterization Part 13: Applications of TGA to Thermosets. Polymer Innovation Blog. [Link: https://polymerinnovationblog.
  • Haines, P. J. (Ed.). (2002). Principles of Thermal Analysis and Calorimetry. Royal Society of Chemistry. [Link: https://pubs.rsc.org/en/content/ebook/978-0-85404-610-2]
Optimization

Technical Support Center: Scale-Up Production of 4,4'-Diallyl-1,1'-biphenyl

Welcome to the technical support center for the synthesis and scale-up of 4,4'-Diallyl-1,1'-biphenyl. This guide is designed for researchers, chemists, and process development professionals to address the common challeng...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 4,4'-Diallyl-1,1'-biphenyl. This guide is designed for researchers, chemists, and process development professionals to address the common challenges encountered during the production of this versatile biphenyl derivative. By synthesizing technical data with practical, field-proven insights, this document serves as a comprehensive resource for troubleshooting and optimizing your synthetic protocols.

The synthesis of 4,4'-Diallyl-1,1'-biphenyl, typically achieved via a Suzuki-Miyaura cross-coupling reaction, presents several challenges during scale-up. These complexities often relate to catalyst efficiency, byproduct formation, and purification.[1][2] This guide will provide a structured approach to identifying and resolving these issues.

Troubleshooting Guide: Common Scale-Up Issues

This section addresses the most frequent problems encountered during the scale-up of 4,4'-Diallyl-1,1'-biphenyl synthesis in a question-and-answer format.

Q1: Why is the yield of my Suzuki-Miyaura coupling reaction for 4,4'-Diallyl-1,1'-biphenyl significantly lower on a larger scale compared to my lab-scale experiments?

Low yield upon scale-up is a multifaceted problem often rooted in issues with mass and heat transfer, catalyst activity, and reagent stability.[1]

Potential Cause 1: Inefficient Catalyst Activation or Decomposition

  • Expert Insight: Palladium catalysts, while highly effective, are sensitive to reaction conditions.[1][3] On a larger scale, localized temperature fluctuations and inefficient mixing can lead to catalyst deactivation or the formation of less reactive palladium(I) dimers.[3] The choice of palladium source and ligands is critical for maintaining catalytic activity.[4]

  • Troubleshooting Steps:

    • Catalyst and Ligand Selection: Ensure you are using a robust catalyst system. For sterically hindered or complex substrates, pre-formed palladium complexes with bulky, electron-rich phosphine ligands (e.g., SPhos) or N-heterocyclic carbene (NHC) ligands can offer improved stability and activity.[3][5]

    • Degassing: Inadequate removal of oxygen can lead to the oxidation of the Pd(0) active species and phosphine ligands. On a larger scale, sparging the solvent with an inert gas (Nitrogen or Argon) for an extended period is more effective than simple freeze-pump-thaw cycles used in the lab.

    • Controlled Reagent Addition: The sequence of reagent addition matters. Pre-mixing the palladium source and ligand before adding the substrates and base can sometimes be beneficial, though this should be optimized.[6]

Potential Cause 2: Instability of Boronic Acid Reagent

  • Expert Insight: Arylboronic acids can undergo protodeboronation (cleavage of the C-B bond) or form unreactive anhydride species (boroxines), especially in the presence of water and at elevated temperatures.[6][7] This issue is exacerbated on a larger scale due to longer reaction times.

  • Troubleshooting Steps:

    • Reagent Quality: Use high-purity 4-allylphenylboronic acid. Consider using more stable boronic esters (e.g., pinacol esters) or potassium aryltrifluoroborate salts, which are less prone to protodeboronation.[7]

    • Base Selection: The choice and stoichiometry of the base are crucial. Stronger bases like potassium phosphate (K₃PO₄) are often effective.[5] However, the base must be thoroughly mixed to avoid high local concentrations that can degrade the boronic acid.

    • Solvent System: While aqueous/organic biphasic systems are common, consider using anhydrous conditions with a suitable base if boronic acid instability is suspected.[8]

Potential Cause 3: Mass Transfer Limitations

  • Expert Insight: In large reactors, inefficient mixing can lead to poor contact between the organic and aqueous phases (if used) and the heterogeneous catalyst (if using Pd/C). This slows down the reaction rate and can lead to the formation of byproducts.[1]

  • Troubleshooting Steps:

    • Agitation Rate: Optimize the stirrer speed to ensure a homogenous mixture.

    • Solvent Choice: Select a solvent system that provides good solubility for all reactants. Toluene, THF, and dioxane are commonly used.[5]

Q2: I am observing significant byproduct formation. How can I improve the selectivity of the reaction?

The most common byproducts in Suzuki couplings are homocoupling products of the starting materials and products resulting from side reactions of the functional groups.

Potential Cause 1: Homocoupling of the Boronic Acid

  • Expert Insight: The formation of 1,1'-bi(4-allylphenyl) is a common side reaction, often promoted by the presence of oxygen or high catalyst loading.

  • Troubleshooting Steps:

    • Strictly Anaerobic Conditions: As mentioned above, ensure the reaction is rigorously degassed and maintained under an inert atmosphere.

    • Optimize Catalyst Loading: While counterintuitive, excessively high catalyst concentrations can sometimes favor side reactions.[6] A screening of catalyst loading (e.g., 0.1 to 2 mol%) should be performed.

Potential Cause 2: Isomerization or Side Reactions of the Allyl Group

  • Expert Insight: The allyl groups are generally stable under Suzuki conditions, but prolonged reaction times at high temperatures or the presence of certain palladium species could potentially lead to isomerization to the more thermodynamically stable propenyl isomer.[9]

  • Troubleshooting Steps:

    • Temperature Control: Monitor and control the internal reaction temperature carefully. Avoid excessive heating.

    • Reaction Time: Monitor the reaction progress by TLC or LC-MS and quench the reaction as soon as the starting material is consumed to minimize the risk of side reactions.

Q3: How can I effectively remove residual palladium from my final product to meet regulatory limits (e.g., for pharmaceutical applications)?

Removing palladium to parts-per-million (ppm) levels is a critical challenge in process chemistry.[1][10]

Expert Insight: The choice of palladium removal technique depends on the nature of the palladium species in the reaction mixture (e.g., soluble complexes vs. colloidal nanoparticles) and the properties of the final product.[11]

Recommended Methods for Palladium Removal:

MethodDescriptionAdvantagesDisadvantages
Metal Scavengers Treatment with solid-supported materials containing functional groups with high affinity for palladium (e.g., thiol, amine functionalities).[11][12][13]High efficiency and selectivity.[12] Can reduce palladium to very low levels.[10]Can be expensive. May require optimization of scavenger type, temperature, and time.[11]
Activated Carbon Adsorption of palladium species onto the surface of activated carbon.Cost-effective and widely used.[11]Can lack selectivity, leading to product loss through co-adsorption.[11] Efficiency can be lower than specialized scavengers.
Crystallization Purification of the final product through crystallization, leaving palladium impurities in the mother liquor.[11]Can be highly effective and scalable.Effectiveness depends on the product's crystallization properties and the solubility of palladium species.[11]
Extraction Liquid-liquid extraction to partition the palladium catalyst into a separate phase.[11]Simple and can remove bulk palladium.Often insufficient to reach low ppm levels on its own.

Troubleshooting Palladium Removal:

  • Issue: Inconsistent palladium removal from batch to batch.

    • Solution: The form of palladium may differ. Consider a pre-treatment step, such as mild oxidation or reduction, to convert all palladium species into a single, more easily removed form.[11]

  • Issue: Significant product loss when using activated carbon.

    • Solution: Screen different grades of activated carbon. Adjust the solvent to one in which your product is highly soluble to minimize its adsorption.[11] Use the minimum effective amount of carbon.

Frequently Asked Questions (FAQs)

  • Q: What is the optimal catalyst system for the synthesis of 4,4'-Diallyl-1,1'-biphenyl?

    • A: While the ideal system requires empirical optimization, a good starting point is a Pd(OAc)₂ or Pd₂(dba)₃ precursor with a bulky, electron-rich phosphine ligand like SPhos or XPhos.[3][5] These ligands promote the formation of the active monoligated Pd(0) species and facilitate the reductive elimination step.[2]

  • Q: Which solvent system is recommended for scale-up?

    • A: A biphasic system of an organic solvent like toluene or THF with an aqueous base (e.g., K₂CO₃ or K₃PO₄ solution) is common and effective.[5][7] This facilitates product isolation and byproduct removal. The choice of solvent can influence reaction rate and selectivity.

  • Q: My 4-allylphenylboronic acid is showing signs of decomposition upon storage. How can I handle it?

    • A: Boronic acids should be stored in a cool, dry place. For scale-up, consider converting the boronic acid to a more stable MIDA boronate, which is bench-stable and can be used in the reaction with the slow release of the active boronic acid under basic aqueous conditions.[7]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Synthesis of 4,4'-Diallyl-1,1'-biphenyl

This is a representative lab-scale protocol that serves as a basis for scale-up optimization.

  • Reactor Setup: To a jacketed glass reactor equipped with a mechanical stirrer, reflux condenser, and temperature probe, add 4,4'-dibromobiphenyl (1.0 equiv.), 4-allylphenylboronic acid (2.2 equiv.), and a suitable solvent (e.g., toluene, 10-15 volumes).

  • Degassing: Sparge the mixture with nitrogen or argon for at least 1 hour to remove dissolved oxygen.

  • Catalyst/Base Addition: In a separate vessel, prepare a solution of the base (e.g., K₃PO₄, 3.0 equiv.) in water (3-4 volumes) and degas it by sparging. Under a positive pressure of inert gas, add the palladium precursor (e.g., Pd(OAc)₂, 0.5-1.0 mol%) and the ligand (e.g., SPhos, 1.0-2.0 mol%) to the reactor.

  • Reaction: Add the degassed base solution to the reactor. Heat the mixture to 80-90 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the 4,4'-dibromobiphenyl is consumed (typically 4-12 hours).

  • Work-up: Cool the reaction mixture to room temperature. Separate the organic and aqueous layers. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by crystallization from a suitable solvent (e.g., ethanol or heptane) or by column chromatography on silica gel.

Visualizations

Troubleshooting Workflow for Low Yield in Suzuki Coupling

G cluster_catalyst Catalyst Issues cluster_reagent Reagent Stability cluster_process Process Parameters start Low Yield on Scale-Up cat_check Check Catalyst System start->cat_check boron_check Assess Boronic Acid Quality start->boron_check mix_check Evaluate Mixing Efficiency start->mix_check cat_degas Improve Degassing cat_check->cat_degas cat_ligand Screen Ligands (e.g., SPhos) cat_degas->cat_ligand end Improved Yield cat_ligand->end Optimized Process boron_ester Use Boronic Ester or MIDA Boronate boron_check->boron_ester base_check Optimize Base boron_check->base_check boron_ester->end Optimized Process base_check->end Optimized Process temp_check Verify Temperature Control mix_check->temp_check temp_check->end Optimized Process

Caption: A workflow diagram for troubleshooting low yields in Suzuki coupling scale-up.

References

  • Behind the Failures of Suzuki–Miyaura Coupling Scale-Up: A Real-World Case Study. (n.d.). ACS Publications.
  • Method of removing palladium. (n.d.). Google Patents.
  • Technical Support Center: Removing Palladium Catalyst Residues from Final Products. (n.d.). Benchchem.
  • An Efficient Method for Removal of Residual Palladium from Organic Solution of Faropenem Sodium in the Pd(II) - Catalyzed Cleavage of Allyl Faropenem. (n.d.). ACS Publications.
  • Effect of 2-Substituents on Allyl-Supported Precatalysts for the Suzuki–Miyaura Reaction: Relating Catalytic Efficiency to the Stability of Palladium(I) Bridging Allyl Dimers. (n.d.). ACS Publications.
  • An Efficient Method for Removal of Residual Palladium from Organic. (2010). PDF Free Download.
  • Removal of Palladium(II) from Aqueous and Organic Solutions by Polystyrene-bound Trimercaptotriazine. (n.d.). ResearchGate.
  • Suzuki reaction. (n.d.). Wikipedia.
  • Case Study: Sequential Pd-Catalyzed Cross-Coupling Reactions; Challenges on Scale-Up. (n.d.).
  • Ligand-Controlled Palladium-Catalyzed Regiodivergent Suzuki-Miyaura Cross-Coupling of Allylboronates and Aryl Halides. (n.d.). PMC - NIH.
  • A Comparative Guide to Cross-Coupling Reactions for Biphenyl Synthesis: Suzuki-Miyaura and Its Alternatives. (n.d.). Benchchem.
  • Development, Problem-solving and Successful Scale-up of a Sterically Hindered Suzuki Coupling Reaction. (n.d.). WuXi STA.
  • Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. (n.d.). Chemical.AI.
  • Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions. (n.d.). PMC - NIH.
  • High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source. (n.d.). Organometallics - ACS Publications.
  • The Suzuki Reaction. (n.d.). Chem 115 Myers.

Sources

Troubleshooting

Technical Support Center: Mitigating Inhibitor Effects in 4,4'-Diallyl-1,1'-biphenyl Polymerization

Welcome to the Technical Support Center for the polymerization of 4,4'-diallyl-1,1'-biphenyl. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges assoc...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the polymerization of 4,4'-diallyl-1,1'-biphenyl. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this specialized polymerization process. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, with a focus on mitigating the effects of inhibitors.

I. Understanding the Challenges: Inhibitors in Diallyl Biphenyl Polymerization

The free-radical polymerization of diallyl monomers like 4,4'-diallyl-1,1'-biphenyl is notoriously sensitive to various inhibitors. These substances can significantly hinder or completely prevent the formation of high molecular weight polymers. Understanding the nature of these inhibitors and their mechanisms of action is the first step toward successful polymerization.

Common Inhibitors and Their Mechanisms:

  • Atmospheric Oxygen: Oxygen is a potent inhibitor of free-radical polymerization.[1] It reacts with the initiating and propagating radicals to form stable peroxy radicals, which are not reactive enough to continue the polymer chain growth. This leads to an induction period where no polymerization occurs until all the dissolved oxygen is consumed.

  • Phenolic Compounds: Many commercial monomers are stabilized with phenolic inhibitors like hydroquinone or butylated hydroxytoluene (BHT) to prevent premature polymerization during storage. These compounds act as radical scavengers, donating a hydrogen atom to the growing polymer radical to terminate the chain and form a stable, non-reactive phenoxy radical.

  • Quinones: Quinones are highly effective inhibitors that can react with radicals in multiple ways, including addition and electron transfer, to terminate polymer chains.

  • Aromatic Amines and Nitro Compounds: These compounds can also act as inhibitors, though their mechanisms can be more complex.[2]

  • Impurities from Monomer Synthesis: The synthesis of 4,4'-diallyl-1,1'-biphenyl can introduce various impurities that may inhibit polymerization. These can include unreacted starting materials, byproducts, or residual catalysts from coupling reactions used to form the biphenyl core.

II. Troubleshooting Guide: Common Issues and Solutions

This section is structured in a question-and-answer format to directly address problems you might be facing in the lab.

Question 1: My polymerization of 4,4'-diallyl-1,1'-biphenyl is not initiating, or there is a long induction period. What are the likely causes and how can I fix this?

Answer:

This is a classic sign of inhibitor presence. The most common culprits are dissolved oxygen and residual stabilizers in your monomer.

Troubleshooting Workflow:

cluster_oxygen Oxygen Mitigation cluster_monomer Monomer Purification Start No Polymerization / Long Induction Period Check_Oxygen Step 1: Check for Oxygen Contamination Start->Check_Oxygen Check_Monomer Step 2: Verify Monomer Purity Check_Oxygen->Check_Monomer If problem persists Degas Degas Monomer & Solvent (Freeze-Pump-Thaw, N2/Ar sparging) Check_Oxygen->Degas Optimize_Initiator Step 3: Evaluate Initiator Concentration & Type Check_Monomer->Optimize_Initiator If monomer is pure Column_Chromatography Pass through Alumina/Silica Column Check_Monomer->Column_Chromatography Success Successful Polymerization Initiation Optimize_Initiator->Success Problem Resolved Inert_Atmosphere Maintain Inert Atmosphere (N2 or Ar blanket) Degas->Inert_Atmosphere Recrystallization Recrystallize Monomer Column_Chromatography->Recrystallization

Troubleshooting Workflow for Polymerization Initiation Issues

Detailed Protocols:

  • Monomer Purification via Column Chromatography:

    • Prepare a short column with activated basic alumina.

    • Dissolve the 4,4'-diallyl-1,1'-biphenyl monomer in a minimal amount of a non-polar solvent like hexane.

    • Pass the monomer solution through the alumina column to remove phenolic inhibitors.

    • Remove the solvent under reduced pressure.

    • Store the purified monomer under an inert atmosphere and in the dark.

  • Degassing with Freeze-Pump-Thaw Cycles (for bulk or solution polymerization):

    • Place the reaction flask containing the monomer and solvent (if applicable) in a liquid nitrogen bath to freeze the contents.

    • Once frozen, apply a high vacuum to the flask to remove gases from the headspace.

    • Close the flask to the vacuum and thaw the contents. You will likely see bubbling as dissolved gases are released.

    • Repeat this cycle at least three times to ensure the removal of dissolved oxygen.

    • After the final thaw, backfill the flask with an inert gas like nitrogen or argon.

Question 2: The polymerization starts, but the conversion is low, and I'm getting a low molecular weight polymer. What's happening?

Answer:

Low conversion and low molecular weight in diallyl polymerizations are often due to a phenomenon called degradative chain transfer .[1][3] This is an inherent reactivity issue with allyl monomers where a growing polymer radical abstracts a hydrogen atom from the allyl group of another monomer. This terminates the growing chain and creates a very stable, less reactive allylic radical that is slow to initiate a new chain.

Mitigation Strategies for Degradative Chain Transfer:

StrategyRationale
Optimize Initiator Concentration Use a higher initiator concentration than for other vinyl monomers to maintain a sufficient population of initiating radicals.
Choose the Right Initiator High-efficiency initiators like benzoyl peroxide or AIBN are commonly used. The choice may depend on the desired reaction temperature.
Control Reaction Temperature Higher temperatures can sometimes increase the rate of degradative chain transfer. Experiment with a range of temperatures to find the optimal balance between initiation rate and chain transfer.
Increase Monomer Concentration Higher monomer concentration can favor propagation over chain transfer. Bulk polymerization or high-concentration solution polymerization is often preferred.

Troubleshooting Logic:

cluster_optimization Condition Optimization Start Low Conversion / Low Molecular Weight Check_Chain_Transfer Primary Suspect: Degradative Chain Transfer Start->Check_Chain_Transfer Optimize_Conditions Optimize Reaction Conditions Check_Chain_Transfer->Optimize_Conditions Consider_Impurities Consider Monomer Impurities Optimize_Conditions->Consider_Impurities If problem persists Success Improved Conversion & Molecular Weight Optimize_Conditions->Success If successful Increase_Initiator Increase Initiator Concentration Optimize_Conditions->Increase_Initiator Consider_Impurities->Success After purification Adjust_Temp Adjust Reaction Temperature Increase_Initiator->Adjust_Temp Increase_Monomer_Conc Increase Monomer Concentration Adjust_Temp->Increase_Monomer_Conc

Mitigating Low Conversion and Molecular Weight

III. Frequently Asked Questions (FAQs)

Q1: What are the expected 1H NMR and FTIR spectral features of pure 4,4'-diallyl-1,1'-biphenyl monomer?

A1: The characterization of your starting material is crucial. Here are the expected spectral features:

  • ¹H NMR (CDCl₃): You should observe signals corresponding to the aromatic protons of the biphenyl core, typically in the range of 7.2-7.6 ppm. The allylic protons will appear as a doublet around 3.4 ppm, the vinyl protons will show complex multiplets between 5.0-6.1 ppm, with the internal vinyl proton appearing as a multiplet around 6.0 ppm and the terminal vinyl protons as multiplets around 5.1 ppm.[4]

  • FTIR: Key peaks to look for include C-H stretching of the aromatic rings (around 3000-3100 cm⁻¹), C-H stretching of the alkyl groups (around 2850-3000 cm⁻¹), C=C stretching of the aromatic rings (around 1600 and 1485 cm⁻¹), and the characteristic C=C stretching of the vinyl groups (around 1640 cm⁻¹). You should also see out-of-plane C-H bending for the vinyl groups (around 910 and 990 cm⁻¹).

Q2: How can I confirm that my polymerization has been successful and characterize the resulting poly(4,4'-diallyl-1,1'-biphenyl)?

A2: Successful polymerization can be confirmed by the disappearance of the monomer's vinyl proton signals in the ¹H NMR spectrum and the vinyl C=C stretching peak in the FTIR spectrum. The resulting polymer will show broad signals in the NMR spectrum, indicative of a polymeric structure. Gel Permeation Chromatography (GPC) can be used to determine the molecular weight and polydispersity of your polymer.

Q3: Are there alternative polymerization methods for 4,4'-diallyl-1,1'-biphenyl that are less sensitive to inhibitors?

A3: While free-radical polymerization is the most common method, other techniques could be explored. Cationic polymerization of allyl monomers is generally difficult. However, coordination polymerization using specific catalysts could be a possibility, though this is a more complex and less common approach for this type of monomer. For free-radical systems, controlled radical polymerization techniques like RAFT (Reversible Addition-Fragmentation chain Transfer) could potentially offer better control over the polymerization and reduce the impact of degradative chain transfer, although this would require the selection of an appropriate chain transfer agent.

IV. References

  • Lee, D.-H., Hahn, J.-T., & Jung, D.-I. (2013). Synthesis of Biphenyl- 4,4'-Diyl bis(phenyl-methanone) via Carbonylative Coupling. Asian Journal of Chemistry, 25(18), 10343-10347.

  • Reddit. (2021). Troubleshooting step growth polymerization. Retrieved from [Link]

  • Kumari, N., Yadav, A. A., Sankpal, S. A., Murugavel, S., Lakshmanan, D., & Kant, R. (2023). Experimental and Theoretical Characterization of the Crystal Structure of 4,4-dimethoxy-1,1-biphenyl (4-DMB). Indian Journal of Pure & Applied Physics, 61(9), 734-745.

  • Li, X., Ma, H., Zhang, S., & Li, Z. (2004). Synthesis of 4,4'-dimethylbiphenyl through shape-selective methylation of 4-methylbiphenyl with methanol. Shiyou Xuebao, Shiyou Jiagong/Acta Petrolei Sinica (Petroleum Processing Section), 20(1), 6-11.

  • Hawker, C. J., Barclay, G. G., Orellana, A., Dao, J., & Devonport, W. (1996). Controlled Synthesis of Polymer Brushes by “Living” Free Radical Polymerization Techniques. Macromolecules, 29(16), 5245–5254.

  • El-Sayed, N. S., El-Sawy, E. R., Ali, O. M., & El-Gazzar, A. R. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 13(27), 18354-18385.

  • Royal Society of Chemistry. (n.d.). c4ob02436b1.pdf. Retrieved from [Link]

  • Longchang Chemical. (2022). What is the classification and mechanism of polymerization inhibitors?. Retrieved from [Link]

  • Moroni, M. (n.d.). Chapter 1 Free-Radical Polymerization. Retrieved from [Link]

  • Gushchin, A. V., Baranov, E. V., Druzhkov, N. O., & Kursky, Y. A. (2021). New Allyl Derivative of Curcumin: Synthesis and Crystal Structure of (1E,6E)-4-allyl-1,7-bis(4′-allyloxy-3′-methoxyphenyl)hepta-1,6-diene-3,5-dione. Molecules, 26(22), 6886.

  • Sahoo, S. K., Sahoo, S., Mohapatra, P., & Sahu, P. K. (2015). Synthesis and polymerization of bifunctional monomers with maleimide and allyl groups. Journal of Taibah University for Science, 9(4), 487-495.

  • Lin, S., Chen, X., Guo, X., Zou, D., & Ye, G. (2021). Density Functional Theory Guide for an Allyl Monomer Polymerization Mechanism: Photoinduced Radical-Mediated [3 + 2] Cyclization. ACS Omega, 6(10), 6965–6974.

  • Sharma, G., Kumar, A., & Sharma, S. (2014). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. International Journal of Pharmaceutical Sciences and Research, 5(9), 3565.

  • Truong, V. X., Li, Z., & Anastasaki, A. (2021). Block copolymer synthesis using free-radical polymerization and thiol–maleimide ‘click’ conjugation. RSC Advances, 11(55), 34698-34702.

  • sonny -. (2015, November 4). free radical polymerization [Video]. YouTube. [Link]

  • Royal Society of Chemistry. (n.d.). Spectra and physical data of (A2). Retrieved from [Link]

  • Kohzadi, H., & Soleiman-Beigi, M. (2020). The recyclable heterogeneous nanocatalyst of copper-grafted natural asphalt sulfonate: Characterization, synthesis and application in the Suzuki-Miyaura coupling reaction. New Journal of Chemistry, 44(44), 19253-19262.

  • Kumari, N., Yadav, A. A., Sankpal, S. A., Murugavel, S., Lakshmanan, D., & Kant, R. (2023). Experimental and Theoretical Characterization of the Crystal Structure of 4,4-dimethoxy-1,1-biphenyl (4-DMB). Indian Journal of Pure & Applied Physics, 61(09).

  • Sari, Y., & Arryanto, Y. (2018). The FTIR spectra of: (a) 4,4-diaminodiphenyl eter, (b) vanillin, and (c) compound Characterization of Product Synthesis Presence of functional group with FTIR Synthesis of compound 1. AIP Conference Proceedings, 2024(1), 020087.

  • Deshmukh, S. V., Chavan, S. D., Gousuddin, M., & Wadgaonkar, P. P. (2021). FT-IR spectrum of 4 4ʹ bis(4-carboxy methylene) biphenyl. Journal of Macromolecular Science, Part A, 58(9), 629-638.

  • Rodriguez-Cots, A., Droesbeke, M., Du Prez, F. E., & Van Steenberge, P. H. (2022). Automated Parallel Dialysis for Purification of Polymers. Polymers, 14(22), 4887.

  • Mary, Y. S., Bharath, S., Ramalingan, M., Dheepika, R., & Muthu, S. (2021). Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl). Journal of Molecular Structure, 1244, 130948.

  • Chegg. (2021). Find and label the H-NMR and C-NMR for the compound below, as well as IR spectra absorbances. Retrieved from [Link]

  • Haszeldine, R. N., & Nyman, F. (1959). Synthesis of 4,4′-bis(chloromethyl) diphenyl. Journal of the Chemical Society (Resumed), 1084-1090.

  • Google Patents. (n.d.). CN104926599A - Method for preparing high-purity 4,4'-bis(chloromethyl)-1,1'-biphenyl under novel solvent system. Retrieved from

  • Sartorius. (2025). Excellence in Peptide and Oligonucleotide Purification: Advanced Process Solutions. Retrieved from [Link]

  • Google Patents. (n.d.). CN105646446A - An alogliptin purifying method. Retrieved from

  • Funakoshi, S., Fukuda, H., & Fujii, N. (1991). Chemoselective one-step purification method for peptides synthesized by the solid-phase technique. Proceedings of the National Academy of Sciences, 88(16), 6981-6985.6), 6981-6985.

Sources

Optimization

Technical Support Center: Enhancing Mechanical Properties of Polymers from 4,4'-Diallyl-1,1'-biphenyl

Welcome to the technical support center for researchers, scientists, and drug development professionals working with polymers derived from 4,4'-Diallyl-1,1'-biphenyl. This guide is structured to provide direct, actionabl...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with polymers derived from 4,4'-Diallyl-1,1'-biphenyl. This guide is structured to provide direct, actionable answers to common challenges encountered during the synthesis and optimization of these high-performance materials. Our focus is on troubleshooting common issues to enhance the final mechanical properties of your polymers.

Section 1: Troubleshooting Poor Mechanical Performance

This section addresses the most common issue reported by researchers: polymers exhibiting lower-than-expected mechanical strength, modulus, or thermal stability.

Question 1: My final polymer is brittle and has low tensile strength. What are the likely causes and how can I fix this?

Answer:

Low tensile strength and brittleness are typically symptoms of an imperfect polymer network structure. The primary culprits are often low molecular weight, insufficient crosslink density, or process-induced defects. The rigid biphenyl backbone of the 4,4'-Diallyl-1,1'-biphenyl monomer provides inherent stiffness, but this must be complemented by a well-formed network to achieve toughness and strength.[1][2]

Here is a systematic approach to troubleshooting this issue:

1. Verify Monomer Purity:

  • The "Why": Impurities in the 4,4'-Diallyl-1,1'-biphenyl monomer can act as chain terminators or inhibitors during free-radical polymerization, leading to shorter polymer chains and a sparsely crosslinked network.

  • Actionable Protocol:

    • Characterize your starting monomer using ¹H NMR and FT-IR to confirm the presence of diallyl groups and the absence of hydroxyl precursors or mono-allyl species.[3]

    • Use Gas Chromatography-Mass Spectrometry (GC-MS) to check for low-molecular-weight impurities.

    • If impurities are found, purify the monomer via column chromatography or recrystallization.

2. Optimize Curing (Crosslinking) Conditions:

  • The "Why": The mechanical properties of thermosetting polymers are critically dependent on achieving a high degree of conversion of the allyl groups into a crosslinked network.[4] Incomplete curing leaves unreacted allyl groups, which do not contribute to the network and can even act as plasticizers, reducing stiffness and strength.

  • Actionable Protocol:

    • Perform a Cure Study: Use Differential Scanning Calorimetry (DSC) to determine the optimal cure temperature and time. Run scans at various heating rates (e.g., 5, 10, 15 °C/min) to identify the exothermic curing peak.[4][5]

    • Extend Cure Time/Increase Temperature: Based on DSC results, try a post-curing step at a temperature slightly above the main curing exotherm to ensure maximum conversion.

    • Monitor Conversion: Use FT-IR to track the disappearance of the C=C stretching peak of the allyl groups (~1640 cm⁻¹) in your cured sample compared to the uncured monomer.

3. Adjust Initiator Concentration:

  • The "Why": The concentration of the free-radical initiator (e.g., dicumyl peroxide, AIBN) is critical. Too little initiator results in slow and incomplete polymerization. Too much can lead to an excess of short chains and potential side reactions.

  • Actionable Protocol:

    • Start with a standard initiator concentration (e.g., 1-2 wt%).

    • Prepare a series of formulations with varying initiator concentrations (e.g., 0.5%, 1%, 1.5%, 2%).

    • Cure all samples under identical conditions and perform comparative mechanical testing (tensile, flexural) to find the optimal concentration.

Below is a workflow to guide your troubleshooting process for improving mechanical strength.

G cluster_start Problem cluster_causes Potential Causes cluster_solutions Solutions & Verification cluster_end Outcome start Low Tensile Strength / Brittleness cause1 Inadequate Curing? start->cause1 cause2 Poor Monomer Purity? start->cause2 cause3 Suboptimal Formulation? start->cause3 solution1a Run DSC Cure Study cause1->solution1a Investigate Process solution2a Characterize with NMR/GC-MS cause2->solution2a Investigate Materials solution3a Optimize Initiator Conc. cause3->solution3a Investigate Formulation solution1b Increase Cure Time / Temp solution1a->solution1b solution1c Verify with FT-IR solution1b->solution1c end_node Enhanced Mechanical Properties solution1c->end_node solution2b Purify Monomer solution2a->solution2b solution2b->end_node solution3b Incorporate Comonomer / Filler solution3a->solution3b solution3b->end_node

Caption: Troubleshooting workflow for low mechanical strength.

Question 2: The glass transition temperature (Tg) of my polymer is lower than expected. How can I increase it?

Answer:

A low glass transition temperature (Tg) indicates excessive polymer chain mobility at lower temperatures, which compromises the material's performance in high-temperature applications. The high intrinsic rigidity of the biphenyl unit is a key contributor to a high Tg.[1][5] If your Tg is low, it suggests other factors are overriding this benefit.

1. Increase Crosslink Density:

  • The "Why": Tg is strongly dependent on crosslink density. A higher density of crosslinks restricts the segmental motion of polymer chains, requiring more thermal energy (a higher temperature) to transition from a glassy to a rubbery state.[4]

  • Actionable Protocol:

    • Introduce a Multifunctional Comonomer: Copolymerize 4,4'-Diallyl-1,1'-biphenyl with a monomer containing more than two reactive groups, such as trimethylolpropane triacrylate (TMPTA) or a bismaleimide (BMI) resin.[4] This will create more connection points in the network.

    • Ensure Full Cure: As mentioned previously, an incomplete cure leads to lower crosslink density. Revisit your curing protocol.

2. Avoid Intramolecular Cyclization:

  • The "Why": Diallyl monomers can undergo intramolecular cyclization, where the two allyl groups on the same monomer react with each other. This consumes reactive sites without forming effective crosslinks between different polymer chains, thereby reducing the network's density and lowering Tg.[6] This is more likely to occur at lower monomer concentrations or higher temperatures.

  • Actionable Protocol:

    • Polymerize in Bulk or at High Concentration: This favors intermolecular reactions (crosslinking) over intramolecular ones.

    • Control Reaction Temperature: Excessively high temperatures can sometimes promote cyclization over propagation.[6] Use DSC to find a temperature that provides a reasonable reaction rate without excessive side reactions.

3. Incorporate Rigid Moieties:

  • The "Why": While the biphenyl group is already rigid, copolymerization with other monomers containing stiff aromatic or cyclic structures can further restrict chain rotation and increase Tg.

  • Actionable Protocol:

    • Synthesize copolymers with monomers like N,N'-(4,4'-methylenediphenyl)bismaleimide or divinylbenzene. These introduce highly rigid structures into the polymer backbone.

The relationship between formulation/process parameters and final thermal/mechanical properties is summarized below.

G cluster_inputs Input Parameters cluster_outputs Output Properties inp1 Crosslink Density out1 Tensile Strength / Modulus inp1->out1 out2 Glass Transition (Tg) inp1->out2 inp2 Backbone Rigidity inp2->out1 inp2->out2 inp3 Cure Conversion inp3->out1 inp3->out2 out3 Toughness inp3->out3 inp4 Reinforcing Fillers inp4->out1 inp4->out3

Caption: Key factors influencing mechanical and thermal properties.

Section 2: Advanced Enhancement Strategies & FAQs

This section provides answers to frequently asked questions regarding more advanced methods for property enhancement.

FAQ 1: Can I use fillers to improve the mechanical properties? If so, what kind?

Answer:

Yes, incorporating fillers is a highly effective and common strategy to enhance the mechanical properties of polymers. The choice of filler depends on the desired property improvement.

  • For Increased Stiffness and Strength (Modulus):

    • Nanofillers: Carbon nanotubes (CNTs), graphene, or nanoclays (e.g., montmorillonite) are excellent choices. Their high aspect ratio and surface area allow for efficient stress transfer from the polymer matrix to the filler, significantly increasing stiffness and strength even at low loading levels (1-5 wt%).

    • Microfillers: Glass fibers, carbon fibers, or silica particles can provide substantial reinforcement. They are typically used at higher loading levels (10-40 wt%).[7]

  • For Improved Toughness and Impact Resistance:

    • Elastomeric Modifiers: Incorporating rubbery domains (e.g., core-shell rubber particles) can improve toughness by initiating crazing and shear yielding mechanisms that absorb energy upon impact.

Key Consideration: Surface Functionalization For effective reinforcement, the filler must have good adhesion to the polymer matrix. Using fillers that have been surface-treated with silane coupling agents compatible with the polymer chemistry is crucial for creating a strong interface.

Filler TypeTypical LoadingPrimary EffectSecondary Effect
Glass Fibers 10 - 30 wt%↑↑ Tensile Modulus, Strength↑ HDT
Carbon Nanotubes 0.5 - 5 wt%↑↑ Young's Modulus↑ Electrical Conductivity
Nanoclay 1 - 10 wt%↑ Modulus, ↓ Gas Permeability↑ Flame Retardancy
Core-Shell Rubber 5 - 15 wt%↑↑ Impact Strength/Toughness↓ Modulus, Strength

Note: The values are illustrative and depend on the specific grade of filler and processing conditions.[7]

FAQ 2: What is the difference between using a diallyl monomer like this versus a diacrylate monomer?

Answer:

This is an excellent question that pertains to the fundamental reactivity of the functional groups. The primary difference lies in their free-radical polymerization kinetics.

  • Diacrylates (e.g., 4,4'-dihydroxybiphenyl diacrylate): Acrylate groups are highly reactive and polymerize very quickly.[8] This is advantageous for rapid curing but can sometimes lead to high shrinkage stress and the formation of a heterogeneous network if the reaction is not well-controlled.

  • Diallyls (e.g., 4,4'-Diallyl-1,1'-biphenyl): Allyl groups are less reactive due to "degradative chain transfer," where a radical abstracts a hydrogen from the carbon adjacent to the double bond. This creates a stable allylic radical that is slow to re-initiate polymerization.[6] The result is a much slower, more controlled polymerization. This can be beneficial for creating more uniform polymer networks with lower internal stress. However, it often requires higher temperatures or longer cure times to achieve full conversion.

Experimental Protocol: Free-Radical Polymerization of 4,4'-Diallyl-1,1'-biphenyl

This protocol provides a general procedure for the bulk polymerization of 4,4'-Diallyl-1,1'-biphenyl.

Materials:

  • 4,4'-Diallyl-1,1'-biphenyl (monomer)

  • Dicumyl peroxide (initiator)

  • Silicone mold

  • Vacuum oven

Procedure:

  • Monomer Preparation: If the monomer is solid at room temperature, gently heat it in an oven (e.g., 80-100 °C) until fully molten.

  • Initiator Addition: Add the desired amount of dicumyl peroxide (e.g., 1.5 wt%) to the molten monomer. Stir thoroughly with a magnetic stir bar or mechanical stirrer for 10-15 minutes until the initiator is completely dissolved. Ensure the temperature is kept below the initiator's decomposition temperature during this step.

  • Degassing: Place the mixture in a vacuum chamber or desiccator and apply a vacuum to remove any dissolved air or volatiles. Bubbling should cease after 15-20 minutes. This step is critical to prevent inhibition by oxygen.

  • Casting: Pour the degassed, liquid resin into a pre-heated silicone mold.

  • Curing: Place the mold in a programmable oven. The curing schedule should be based on your DSC analysis. A typical multi-stage cure might be:

    • Ramp to 150 °C and hold for 2 hours.

    • Ramp to 180 °C and hold for 2 hours.

    • Ramp to 200 °C and hold for 1 hour (post-cure).

  • Cooling & Demolding: Allow the oven to cool down slowly to room temperature (e.g., over 2-3 hours) to prevent thermal shock and internal stress. Once cooled, carefully remove the cured polymer sample from the mold.

  • Characterization: Prepare specimens from the cured sample for mechanical testing (e.g., ASTM D638 for tensile properties) and thermal analysis (DSC for Tg, TGA for thermal stability).

References

  • Shuo, T., et al. (2020). Development of biphenyl monomers and associated crosslinked polymers with intramolecular pi-pi interactions. Journal of Applied Polymer Science. [Link]

  • Pramod, K., et al. (2020). Synthesis, characterization and properties of novel polyamides derived from 4 4ʹ bis(4-carboxy methylene) biphenyl and various diamines. Designing Monomers and Polymers. [Link]

  • Shuo, T., et al. (2020). DEVELOPMENT OF BIPHENYL MONOMERS AND ASSOCIATED CROSSLINKED POLYMERS WITH INTRAMOLECULAR PI-PI INTERACTIONS. PMC. [Link]

  • Small. (2025). In Situ Crosslinked Diallylammonium-Functionalized Poly(Biphenyl Alkylene) for High-Performance Anion Exchange Membranes. PubMed. [Link]

  • Pavel, A. P., et al. (2019). Coordination Polymers from Biphenyl-Dicarboxylate Linkers: Synthesis, Structural Diversity, Interpenetration, and Catalytic Properties. PMC. [Link]

  • ACS Applied Polymer Materials. (2026). Phosphorus-Siloxane Allyl Compound: Enhancing Bismaleimide Resin's Toughness, Flame Retardancy, and Hydrophobicity without Compromising Strength/Thermal Properties. [Link]

  • MDPI. (2023). Improving the Long-Term Mechanical Properties of Thermoplastic Short Natural Fiber Compounds by Using Alternative Matrices. [Link]

  • ResearchGate. (n.d.). Relationship between mechanical properties and the biphenyl group content in polymer backbone. [Link]

  • ACS Omega. (2022). Crystallization, Mechanical, and Antimicrobial Properties of Diallyl Cyanuric Derivative-Grafted Polypropylene. [Link]

  • Semantic Scholar. (2015). Physical, Thermal, and Mechanical Properties of Polymers. [Link]

  • ACS Publications. (2022). Crystallization, Mechanical, and Antimicrobial Properties of Diallyl Cyanuric Derivative-Grafted Polypropylene. [Link]

  • ResearchGate. (n.d.). Synthesis and thermal properties of poly(biphenyl sulfone ether sulfone). [Link]

  • Express Polymer Letters. (n.d.). Synthesis, characterization and rheological property of biphenyl-based polyarylene ether nitrile copolymers. [Link]

  • Journal of the Indian Chemical Society. (n.d.). Experimental and Theoretical Characterization of the Crystal Structure of 4,4-dimethoxy-1,1-biphenyl (4-DMB). [Link]

  • AIP Publishing. (1999). Bulk crosslinking of diallyl phthalate monomers. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Guide to the Structural Validation of 4,4'-Diallyl-1,1'-biphenyl by NMR and Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals The Imperative of Rigorous Structural Validation In the realm of chemical synthesis and drug development, the unambiguous confirmation of a molecule's struc...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The Imperative of Rigorous Structural Validation

In the realm of chemical synthesis and drug development, the unambiguous confirmation of a molecule's structure is paramount. The isomeric integrity and substituent positioning on a scaffold like 4,4'-diallyl-1,1'-biphenyl can profoundly influence its reactivity, biological activity, and material properties. Spectroscopic techniques such as NMR and MS are the cornerstones of this validation process, providing a detailed fingerprint of the molecular architecture. This guide will delve into the expected spectral characteristics of 4,4'-diallyl-1,1'-biphenyl and compare them with established data for related compounds, offering a comprehensive protocol for its structural verification.

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons in a molecule. For 4,4'-diallyl-1,1'-biphenyl, we anticipate a distinct set of signals corresponding to the biphenyl core and the two allyl substituents.

Table 1: Predicted ¹H NMR Chemical Shifts for 4,4'-Diallyl-1,1'-biphenyl

ProtonsPredicted Chemical Shift (ppm)Predicted MultiplicityPredicted IntegrationRationale
H-a (Allyl CH₂)~3.4Doublet4HAllylic protons adjacent to an aromatic ring.
H-b (Allyl CH)~6.0Multiplet2HVinylic proton of the allyl group.
H-c (Allyl =CH₂)~5.1Multiplet4HTerminal vinylic protons of the allyl group.
H-d (Biphenyl)~7.5Doublet4HAromatic protons ortho to the other phenyl ring.
H-e (Biphenyl)~7.2Doublet4HAromatic protons meta to the other phenyl ring.

An available experimental ¹H NMR spectrum from ChemicalBook confirms the presence of signals in the aromatic and olefinic regions, consistent with the proposed structure.[1] However, without a detailed peak list, a direct comparison of shifts and coupling constants is not possible. The predicted values are based on typical chemical shifts for allylic and biphenyl protons in similar chemical environments.[2]

Predicted ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum reveals the number of unique carbon environments in a molecule. Due to the symmetry of 4,4'-diallyl-1,1'-biphenyl, we expect to see nine distinct carbon signals.

Table 2: Predicted ¹³C NMR Chemical Shifts for 4,4'-Diallyl-1,1'-biphenyl

CarbonPredicted Chemical Shift (ppm)Rationale
C-1 (Allyl CH₂)~40Allylic carbon.
C-2 (Allyl CH)~137Vinylic methine carbon.
C-3 (Allyl =CH₂)~116Terminal vinylic methylene carbon.
C-4 (Biphenyl C-C)~140Quaternary carbon of the biphenyl linkage.
C-5 (Biphenyl C-H)~129Aromatic methine carbon ortho to the other ring.
C-6 (Biphenyl C-H)~127Aromatic methine carbon meta to the other ring.
C-7 (Biphenyl C-allyl)~138Quaternary aromatic carbon attached to the allyl group.

These predictions are derived from established ranges for biphenyl and allyl carbons.[3][4][5][6][7] For comparison, the related compound 4,4'-bis(allyloxy)-1,1'-biphenyl shows signals for the allyl carbons at approximately 69 ppm (-O-CH₂), 133 ppm (-CH=), and 118 ppm (=CH₂), with the biphenyl carbons appearing in the 115-158 ppm range. The absence of the oxygen atom in 4,4'-diallyl-1,1'-biphenyl would shift the benzylic-like carbon (C-1) significantly upfield.

Mass Spectrometry and Fragmentation Analysis

Mass spectrometry provides the molecular weight of a compound and insights into its structure through fragmentation patterns. For 4,4'-diallyl-1,1'-biphenyl (C₁₈H₁₈), the expected molecular weight is approximately 234.34 g/mol .

Anticipated Fragmentation Pathway:

Under electron ionization (EI), the molecular ion ([M]⁺˙) at m/z 234 is expected. The primary fragmentation is likely to involve the loss of an allyl radical (•CH₂CH=CH₂) to form a stable benzylic-type cation.

Table 3: Predicted Key Fragments in the Mass Spectrum of 4,4'-Diallyl-1,1'-biphenyl

m/zProposed FragmentRationale
234[C₁₈H₁₈]⁺˙Molecular Ion
193[C₁₅H₁₃]⁺Loss of an allyl radical (•C₃H₅)
152[C₁₂H₈]⁺˙Loss of both allyl groups
91[C₇H₇]⁺Tropylium ion, a common fragment for alkylbenzenes.

The fragmentation of alkyl-substituted biphenyls often involves cleavage of the alkyl chain.[1][8] The loss of an allyl group is a characteristic fragmentation for allyl-substituted aromatic compounds.

Experimental Protocols for Structural Validation

To experimentally validate the structure of a synthesized sample of 4,4'-diallyl-1,1'-biphenyl, the following detailed protocols are recommended.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Use a spectrometer with a minimum field strength of 300 MHz.

    • Acquire a standard one-dimensional ¹H spectrum.

    • Typical parameters: spectral width of 12-15 ppm, 16-32 scans, relaxation delay of 1-2 seconds.

    • Process the data with Fourier transformation, phase correction, and baseline correction.

    • Integrate all signals and reference the spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: spectral width of 200-220 ppm, significantly more scans than ¹H NMR (e.g., 1024 or more) due to the low natural abundance of ¹³C, relaxation delay of 2-5 seconds.

    • Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

  • 2D NMR (Optional but Recommended):

    • Acquire a COSY (Correlation Spectroscopy) spectrum to establish ¹H-¹H correlations.

    • Acquire an HSQC (Heteronuclear Single Quantum Coherence) spectrum to correlate directly bonded ¹H and ¹³C atoms.

    • Acquire an HMBC (Heteronuclear Multiple Bond Correlation) spectrum to identify long-range ¹H-¹³C correlations, which is crucial for assigning quaternary carbons.

Mass Spectrometry
  • Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer. For a volatile compound like this, Gas Chromatography-Mass Spectrometry (GC-MS) with an electron ionization (EI) source is ideal.

  • GC-MS Analysis:

    • Use a suitable GC column (e.g., a non-polar column like DB-5).

    • Develop a temperature program that allows for good separation of the analyte from any impurities.

    • The mass spectrometer should be set to scan a mass range that includes the expected molecular ion (e.g., m/z 50-300).

  • Data Analysis:

    • Identify the peak corresponding to the compound in the total ion chromatogram (TIC).

    • Analyze the mass spectrum of this peak to identify the molecular ion and the major fragment ions.

    • Compare the observed fragmentation pattern with the predicted pattern.

Visualizing the Validation Workflow

The following diagrams illustrate the logical flow of the structural validation process.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_validation Data Interpretation & Validation Synthesis Synthesis of 4,4'-diallyl-1,1'-biphenyl Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C, 2D) Purification->NMR MS Mass Spectrometry (e.g., GC-MS) Purification->MS HNMR_Analysis 1H NMR Analysis: Chemical Shift, Multiplicity, Integration NMR->HNMR_Analysis CNMR_Analysis 13C NMR Analysis: Number of Signals, Chemical Shift NMR->CNMR_Analysis MS_Analysis MS Analysis: Molecular Ion, Fragmentation Pattern MS->MS_Analysis Comparison Comparison with Predicted & Reference Data HNMR_Analysis->Comparison CNMR_Analysis->Comparison MS_Analysis->Comparison Structure_Confirmation Structure Confirmed Comparison->Structure_Confirmation

Caption: Experimental workflow for the synthesis and structural validation.

G M [C18H18]+• m/z = 234 (Molecular Ion) Loss1 - •C3H5 M->Loss1 F1 [C15H13]+ m/z = 193 F3 [C7H7]+ m/z = 91 (Tropylium Ion) F1->F3 Rearrangement Loss2 - •C3H5 F1->Loss2 F2 [C12H8]+• m/z = 152 Loss1->F1 Loss2->F2

Caption: Predicted mass spectrometry fragmentation pathway.

Conclusion

References

  • Human Metabolome Database. 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883). [Link]

  • Wiley Online Library. Investigation on fragmentation pathways of bisphenols by using electrospray ionization Orbitrap mass spectrometry. [Link]

  • Royal Society of Chemistry. Ligand-free Pd Catalyzed Cross-coupling Reactions in Aqueous Hydrotropic Medium. [Link]

  • Royal Society of Chemistry. New Journal of Chemistry Supporting Information The recyclable heterogeneous nanocatalyst of copper-grafted natural asphalt sulfonate. [Link]

  • PubChem. [1,1'-Biphenyl]-4,4'-diol, 3,3'-dimethyl-. [Link]

  • University of Alabama at Birmingham. Ion fragmentation of small molecules in mass spectrometry. [Link]

  • CORE. Mass Spectrometry-Based Fragmentation as an Identification Tool in Lignomics. [Link]

  • University of California, Irvine. Mass Spectrometry: Fragmentation. [Link]

  • University of Colorado Boulder. NMR Chart. [Link]

  • Royal Society of Chemistry. Supporting information - The recyclable heterogeneous nanocatalyst of copper-grafted natural asphalt sulfonate. [Link]

  • NIST WebBook. [1,1'-Biphenyl]-4,4'-diol. [Link]

  • Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]

  • SpectraBase. Biphenyl - Optional[13C NMR] - Spectrum. [Link]

  • ResearchGate. 13C NMR spectrum of 4 4ʹ bis(4-carboxy methylene) biphenyl. [Link]

  • Fiveable. Characteristics of 13C NMR Spectroscopy | Organic Chemistry Class Notes. [Link]

  • NIST WebBook. [1,1'-Biphenyl]-4,4'-diol Mass Spectrum. [Link]

Sources

Comparative

A Comparative Guide to HPLC Purity Assessment of Synthesized 4,4'-Diallyl-1,1'-biphenyl

For Researchers, Scientists, and Drug Development Professionals Introduction: The Critical Role of Purity in the Application of 4,4'-Diallyl-1,1'-biphenyl 4,4'-Diallyl-1,1'-biphenyl is a versatile organic compound with s...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Purity in the Application of 4,4'-Diallyl-1,1'-biphenyl

4,4'-Diallyl-1,1'-biphenyl is a versatile organic compound with significant potential in polymer chemistry and as a precursor for various functional materials. Its diallyl functional groups offer reactive sites for polymerization and further chemical modifications, making it a valuable building block in the synthesis of advanced polymers, cross-linking agents, and organic electronic materials. The performance and safety of these end-products are intrinsically linked to the purity of the starting biphenyl monomer. Therefore, robust analytical methodologies for accurate purity assessment are paramount during its synthesis and quality control.

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for determining the purity of synthesized 4,4'-Diallyl-1,1'-biphenyl. It delves into the rationale behind various chromatographic choices, offers detailed experimental protocols, and presents a comparative analysis of their performance.

Understanding the Synthetic Landscape: Potential Impurities in 4,4'-Diallyl-1,1'-biphenyl Synthesis

The synthesis of 4,4'-Diallyl-1,1'-biphenyl is commonly achieved through Suzuki-Miyaura cross-coupling reactions.[1][2] This popular and efficient method for carbon-carbon bond formation typically involves the reaction of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base.[2] While highly effective, this synthetic route can introduce several impurities that necessitate careful analytical monitoring.

Common Impurities May Include:

  • Starting Materials: Unreacted 4-bromoallylbenzene or 4-allylphenylboronic acid.

  • Homocoupling Products: Biphenyl (from the coupling of two boronic acid molecules) or 4,4'-diallylbiphenyl's regioisomers.

  • Catalyst Residues: Trace amounts of palladium and its ligands.

  • By-products from Side Reactions: Other minor products arising from competing reaction pathways.

The structural similarities between the desired product and these potential impurities pose a significant analytical challenge, demanding high-resolution separation techniques like HPLC.

Comparative Analysis of HPLC Methodologies

The choice of HPLC method is critical for achieving optimal separation and accurate quantification of 4,4'-Diallyl-1,1'-biphenyl and its impurities. The primary modes of separation to consider are Reversed-Phase (RP) and Normal-Phase (NP) chromatography.

Reversed-Phase HPLC (RP-HPLC)

RP-HPLC is the most widely used mode of HPLC, accounting for approximately 75% of all HPLC methods.[3] It utilizes a non-polar stationary phase (commonly C18 or C8 bonded silica) and a polar mobile phase (typically a mixture of water and a polar organic solvent like acetonitrile or methanol).[4][5] In RP-HPLC, non-polar compounds are retained longer on the column.[5]

Rationale for Use:

Given the non-polar, aromatic nature of 4,4'-Diallyl-1,1'-biphenyl, RP-HPLC is a logical first choice. The separation is based on hydrophobic interactions, effectively distinguishing the target compound from more polar impurities.[4]

Normal-Phase HPLC (NP-HPLC)

In contrast to RP-HPLC, NP-HPLC employs a polar stationary phase (e.g., silica or aminopropyl) and a non-polar mobile phase (such as hexane or chloroform).[6][7] In this mode, polar compounds are retained more strongly.[6]

Rationale for Use:

While less common for non-polar compounds, NP-HPLC can offer unique selectivity, particularly for separating isomers or compounds with subtle differences in polarity.[6] For 4,4'-Diallyl-1,1'-biphenyl, NP-HPLC could be advantageous in resolving structurally similar, non-polar impurities that may co-elute in a reversed-phase system. The retention of polycyclic aromatic hydrocarbons (PAHs) on an aminopropyl stationary phase is correlated to the total number of aromatic carbons in the structure.[8]

Ultra-Performance Liquid Chromatography (UPLC)

UPLC represents a significant advancement in liquid chromatography, utilizing columns with smaller particle sizes (typically <2 µm) and operating at much higher pressures (up to 15,000 psi) compared to conventional HPLC (up to 6,000 psi).[9][10] This results in faster analysis times, improved resolution, and enhanced sensitivity.[11][12]

Rationale for Use:

For complex samples containing trace-level impurities, UPLC can provide superior separation efficiency and detection limits.[9] The increased peak capacity allows for better resolution of closely eluting compounds, which is often a challenge in the analysis of synthetic intermediates.[11]

Performance Comparison

Parameter Reversed-Phase HPLC (RP-HPLC) Normal-Phase HPLC (NP-HPLC) Ultra-Performance Liquid Chromatography (UPLC)
Principle Non-polar stationary phase, polar mobile phase.[5]Polar stationary phase, non-polar mobile phase.[6]Smaller particle size columns, higher pressures.[9]
Primary Interaction Hydrophobic interactions.[4]Adsorption and dipole-dipole interactions.[6]Primarily hydrophobic (in RP mode).
Typical Analytes Non-polar to moderately polar compounds.[7]Polar and lipophilic substances, isomers.[6]Wide range, especially complex mixtures.[9]
Advantages Robust, reproducible, wide applicability.[3]Excellent for isomer separation, unique selectivity.[6]Faster analysis, higher resolution, greater sensitivity.[11][12]
Disadvantages May have limited selectivity for very similar non-polar compounds.Sensitive to water content in the mobile phase, less robust.Higher initial instrument cost.[11]
Suitability for 4,4'-Diallyl-1,1'-biphenyl High: Excellent for general purity assessment.Moderate: Useful for specific isomer separations.Very High: Ideal for high-throughput screening and trace impurity analysis.

Experimental Protocols

Protocol 1: Reversed-Phase HPLC for Purity Assessment

This protocol provides a standard method for the routine purity analysis of 4,4'-Diallyl-1,1'-biphenyl.

Instrumentation:

  • Standard HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD).

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[13]

  • Mobile Phase: A gradient elution is typically employed.

    • Solvent A: Water

    • Solvent B: Acetonitrile

  • Gradient Program:

    • 0-20 min: 50% to 100% B

    • 20-25 min: 100% B

    • 25-30 min: 100% to 50% B

  • Flow Rate: 1.0 mL/min.[13]

  • Column Temperature: 30 °C

  • Detection: DAD monitoring at the maximum absorbance wavelength of 4,4'-Diallyl-1,1'-biphenyl (approximately 254 nm).

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh approximately 10 mg of the synthesized 4,4'-Diallyl-1,1'-biphenyl.

  • Dissolve in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution.

  • Further dilute the stock solution with the mobile phase to a suitable concentration (e.g., 0.1 mg/mL).

  • Filter the final solution through a 0.45 µm syringe filter before injection.[13]

Workflow for RP-HPLC Analysis

RP_HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis s1 Weigh Sample s2 Dissolve in Acetonitrile s1->s2 s3 Dilute to Working Concentration s2->s3 s4 Filter through 0.45 µm Filter s3->s4 h1 Inject Sample into HPLC s4->h1 h2 Separation on C18 Column h1->h2 h3 Detection by DAD h2->h3 d1 Integrate Chromatogram h3->d1 d2 Calculate Purity (% Area) d1->d2 Method_Validation start Method Development spec Specificity start->spec lin Linearity & Range spec->lin acc Accuracy lin->acc prec Precision acc->prec lod_loq LOD & LOQ prec->lod_loq rob Robustness lod_loq->rob end Validated Method rob->end

Sources

Validation

A Comparative Guide to the Thermal Stability of Polymers from Diallyl Biphenyl Isomers

For researchers and professionals in materials science and polymer chemistry, the quest for high-performance polymers with exceptional thermal stability is a continuous endeavor. The molecular architecture of a polymer d...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in materials science and polymer chemistry, the quest for high-performance polymers with exceptional thermal stability is a continuous endeavor. The molecular architecture of a polymer dictates its macroscopic properties, and even subtle changes in monomer geometry can lead to significant differences in performance. This guide provides an in-depth technical comparison of the expected thermal stability of thermosetting polymers derived from the free-radical polymerization of three diallyl biphenyl isomers: 4,4'-diallyl-1,1'-biphenyl, 2,4'-diallyl-1,1'-biphenyl, and 2,2'-diallyl-1,1'-biphenyl.

While direct, side-by-side experimental data for the homopolymers of these specific isomers is not extensively available in published literature, this guide will leverage established principles of polymer chemistry and data from analogous systems to provide a robust, scientifically grounded comparison. We will explore how the isomeric substitution pattern on the biphenyl core is anticipated to influence crosslinking density, network perfection, and ultimately, the thermal stability of the resulting thermosets.

The Structural Basis for Thermal Stability in Aromatic Thermosets

The exceptional thermal stability of aromatic polymers stems from the high bond dissociation energies of the aromatic C-C and C-H bonds. The biphenyl moiety, a cornerstone of many high-performance polymers, is particularly robust due to its rigid, conjugated structure. When functionalized with polymerizable groups like allyl moieties, these monomers can form highly crosslinked, three-dimensional networks upon curing. The thermal stability of such a network is a function of:

  • The inherent stability of the chemical bonds: The biphenyl core provides a thermally stable foundation.

  • The crosslinking density: A higher degree of crosslinking generally leads to enhanced thermal stability by restricting chain mobility and delaying the onset of thermal degradation.

  • The perfection of the polymer network: A more uniform and defect-free network will exhibit superior thermal properties.

The polymerization of diallyl monomers proceeds via a free-radical mechanism. A key characteristic of allyl polymerization is the potential for degradative chain transfer, which can limit the formation of high molecular weight polymers before gelation. However, in the context of thermosets, the primary goal is the formation of a densely crosslinked network.

Isomeric Effects on Polymerization and Expected Thermal Stability

The spatial arrangement of the allyl groups on the biphenyl ring is the critical variable among the three isomers. This positioning directly impacts steric hindrance during polymerization and the ability of the growing polymer chains to form a well-ordered, densely crosslinked network.

4,4'-Diallyl-1,1'-biphenyl: The Symmetrical Advantage

The para-para substitution in the 4,4'-isomer results in a linear and highly symmetrical monomer. This configuration is expected to yield a polymer with the highest thermal stability of the three for the following reasons:

  • Reduced Steric Hindrance: The allyl groups are positioned at the extremities of the molecule, minimizing steric interference during polymerization. This should allow for more efficient propagation and crosslinking reactions, leading to a higher crosslink density.

  • Network Regularity: The symmetry of the monomer is likely to translate into a more regular and ordered polymer network. A more uniform network structure can dissipate thermal energy more effectively and resist degradation.

  • Efficient Packing: The linear nature of the monomer and the resulting polymer chains may allow for more efficient packing, increasing intermolecular forces and further enhancing thermal stability.

Polymers based on other 4,4'-disubstituted biphenyls have demonstrated excellent thermal properties. For instance, polyamides derived from 4,4'-disubstituted biphenyl monomers exhibit high glass transition temperatures and decomposition temperatures often exceeding 500°C in an inert atmosphere.

2,4'-Diallyl-1,1'-biphenyl: The Asymmetric Compromise

The asymmetric substitution pattern of the 2,4'-isomer introduces a "kink" in the monomer structure. This is expected to result in a polymer with intermediate thermal stability:

  • Moderate Steric Hindrance: The allyl group at the 2-position will experience more steric hindrance than those in the 4,4'-isomer, potentially leading to a slightly lower crosslinking efficiency and a more disordered network.

  • Irregular Network Formation: The asymmetry of the monomer will likely result in a less regular network structure compared to that formed from the 4,4'-isomer. This irregularity can create points of weakness that may initiate thermal degradation at lower temperatures.

2,2'-Diallyl-1,1'-biphenyl: The Sterically Hindered Case

The ortho-ortho substitution in the 2,2'-isomer presents the most significant steric challenges, which is predicted to result in the lowest thermal stability among the three isomers:

  • High Steric Hindrance: The proximity of the allyl groups to the biphenyl linkage and to each other will sterically hinder the approach of propagating radicals and other monomers. This is likely to impede polymerization and crosslinking, resulting in a lower crosslink density and a higher concentration of unreacted allyl groups, which can be points of thermal instability.

  • Inhibited Coplanarity: The ortho-substituents will force the two phenyl rings of the biphenyl unit to adopt a more twisted conformation, disrupting conjugation and potentially leading to a less stable polymer backbone.

  • Defective Network: The significant steric hindrance is expected to lead to a more defective and less homogeneous network structure, with a lower overall thermal stability. Studies on other polymers have shown that ortho-substitution with bulky groups can sometimes enhance thermal stability by shielding the aromatic system; however, in the case of polymerizable groups, this steric hindrance is more likely to negatively impact the formation of a robust crosslinked network.

Comparative Data from Analogous Systems

While direct comparative data is scarce, studies on analogous divinylbenzene (DVB) copolymers provide supporting evidence for the proposed stability trend. Research has shown that increasing the concentration of DVB, a crosslinking agent, in styrene copolymers significantly enhances their thermal stability, with the activation energy of thermal degradation increasing with higher DVB content. This underscores the critical role of crosslinking in thermal performance. Furthermore, the inherent thermal robustness of the biphenyl structure is highlighted in studies of sulfonated divinylbiphenyl copolymers, which show that the biphenyl unit contributes to a higher char yield upon pyrolysis, indicating its role in forming a stable carbonaceous residue at elevated temperatures.

Based on these principles and supporting data, the expected order of thermal stability for polymers derived from diallyl biphenyl isomers is:

Poly(4,4'-diallyl biphenyl) > Poly(2,4'-diallyl biphenyl) > Poly(2,2'-diallyl biphenyl)

Tabulated Summary of Expected Thermal Properties

Polymer IsomerMonomer StructureExpected Crosslinking EfficiencyExpected Network RegularityPredicted Relative Thermal Stability
Poly(4,4'-diallyl biphenyl) Symmetrical, linearHighHighHighest
Poly(2,4'-diallyl biphenyl) AsymmetricalModerateModerateIntermediate
Poly(2,2'-diallyl biphenyl) Symmetrical, sterically hinderedLowLowLowest

Experimental Protocols

To validate the predicted trend in thermal stability, the following experimental protocols for the synthesis and characterization of these polymers are recommended.

Protocol 1: Free-Radical Polymerization of Diallyl Biphenyl Isomers

This protocol describes a general procedure for the bulk polymerization of diallyl biphenyl monomers to form a crosslinked thermoset.

Materials:

  • 4,4'-diallyl-1,1'-biphenyl, 2,4'-diallyl-1,1'-biphenyl, or 2,2'-diallyl-1,1'-biphenyl monomer

  • Free-radical initiator (e.g., benzoyl peroxide, dicumyl peroxide)

  • Solvent for initiator (if necessary, e.g., acetone, toluene)

  • Molds for curing (e.g., aluminum, silicone)

  • Vacuum oven or inert atmosphere furnace (e.g., nitrogen, argon)

Procedure:

  • Initiator Preparation: Dissolve the free-radical initiator in a minimal amount of a suitable solvent, if it is a solid. The initiator concentration is typically 1-2% by weight relative to the monomer.

  • Monomer-Initiator Mixing: In a clean vessel, melt the diallyl biphenyl monomer by gentle heating (if solid at room temperature). Add the initiator solution to the molten monomer and mix thoroughly until a homogeneous solution is obtained.

  • Degassing: Place the monomer-initiator mixture under vacuum for a sufficient time to remove any dissolved gases, particularly oxygen, which can inhibit free-radical polymerization.

  • Curing: Pour the degassed mixture into the desired molds. Place the molds in a preheated oven or furnace. The curing schedule will need to be optimized for each isomer but a typical multi-stage cure could be:

    • Initial cure at a lower temperature (e.g., 80-100 °C) for several hours to allow for gradual polymerization and gelation.

    • Ramp up the temperature to a higher level (e.g., 150-180 °C) for several hours to advance the crosslinking.

    • A final post-cure at an even higher temperature (e.g., 200-220 °C) for a few hours to ensure complete reaction of the allyl groups.

  • Cooling and Demolding: Allow the cured polymer to cool slowly to room temperature before demolding to minimize thermal stress.

Causality Behind Experimental Choices:

  • Free-Radical Initiator: Peroxides are commonly used as they generate free radicals upon thermal decomposition, initiating the polymerization of the allyl groups. The choice of initiator and its concentration will affect the curing kinetics.

  • Degassing: The removal of oxygen is crucial as it can react with the initiating and propagating radicals to form stable peroxy radicals, which can terminate the polymerization chain prematurely.

  • Staged Curing: A staged curing process is employed to control the polymerization rate. An initial low-temperature stage prevents a rapid, uncontrolled exotherm, while subsequent higher-temperature stages provide the necessary energy to drive the reaction to completion and achieve a high crosslink density.

Diagram of Experimental Workflow: Polymer Synthesis

Polymer_Synthesis_Workflow cluster_prep Preparation cluster_process Processing cluster_curing Curing Monomer Diallyl Biphenyl Monomer Mixing Melt & Mix Monomer->Mixing Initiator Free-Radical Initiator Initiator->Mixing Degassing Vacuum Degassing Mixing->Degassing Molding Pour into Molds Degassing->Molding Cure Multi-Stage Thermal Cure Molding->Cure Cooling Controlled Cooling Cure->Cooling Final_Polymer Cured Polymer Cooling->Final_Polymer

Caption: Workflow for the synthesis of crosslinked polymers from diallyl biphenyl monomers.

Protocol 2: Thermogravimetric Analysis (TGA)

TGA is used to determine the thermal stability and decomposition profile of the cured polymers.

Instrumentation:

  • Thermogravimetric Analyzer

Procedure:

  • Sample Preparation: Prepare a small, representative sample of the cured polymer (typically 5-10 mg).

  • Instrument Setup: Place the sample in a tared TGA pan (e.g., platinum or alumina). Place the pan in the TGA furnace.

  • Analysis Conditions:

    • Atmosphere: Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

    • Temperature Program: Heat the sample from ambient temperature to a high temperature (e.g., 800-1000 °C) at a constant heating rate (e.g., 10 °C/min or 20 °C/min).

  • Data Analysis: Record the sample weight as a function of temperature. The key data points to extract are:

    • Onset of Decomposition (Tonset): The temperature at which significant weight loss begins.

    • Td5 and Td10: The temperatures at which 5% and 10% weight loss occurs, respectively.

    • Temperature of Maximum Decomposition Rate (Tmax): Determined from the peak of the derivative of the TGA curve (DTG curve).

    • Char Yield: The percentage of residual mass at the final temperature, which indicates the amount of carbonaceous char formed.

Causality Behind Experimental Choices:

  • Inert Atmosphere: A nitrogen atmosphere is used to study the inherent thermal stability of the polymer backbone without the influence of oxygen, which can lead to complex thermo-oxidative degradation pathways.

  • Constant Heating Rate: A controlled, linear heating rate ensures that the thermal degradation process is studied under reproducible conditions, allowing for meaningful comparison between different samples.

Protocol 3: Differential Scanning Calorimetry (DSC)

DSC is used to determine the glass transition temperature (Tg) of the cured polymers. The Tg represents the temperature at which the polymer transitions from a rigid, glassy state to a more rubbery state and is a key indicator of the material's upper service temperature.

Instrumentation:

  • Differential Scanning Calorimeter

Procedure:

  • Sample Preparation: Place a small sample of the cured polymer (typically 5-10 mg) into a DSC pan and seal it.

  • Instrument Setup: Place the sealed sample pan and an empty reference pan into the DSC cell.

  • Analysis Conditions:

    • Atmosphere: Purge the DSC cell with an inert gas (e.g., nitrogen).

    • Temperature Program:

      • First Heating Scan: Heat the sample to a temperature well above its expected Tg (e.g., 250-300 °C) at a controlled rate (e.g., 10-20 °C/min). This step is to erase any prior thermal history of the sample.

      • Cooling Scan: Cool the sample at a controlled rate to a temperature well below its Tg.

      • Second Heating Scan: Heat the sample again at the same controlled rate. The Tg is determined from this second heating scan.

  • Data Analysis: Plot the heat flow versus temperature. The glass transition will appear as a step-like change in the baseline of the DSC curve. The Tg is typically taken as the midpoint of this transition.

Causality Behind Experimental Choices:

  • Second Heating Scan: The Tg is determined from the second heating scan to ensure that the measurement reflects the intrinsic properties of the material, free from the influence of its previous thermal history (e.g., internal stresses from curing).

Diagram of Experimental Workflow: Thermal Analysis

Thermal_Analysis_Workflow cluster_tga Thermogravimetric Analysis (TGA) cluster_dsc Differential Scanning Calorimetry (DSC) Cured_Polymer Cured Polymer Sample TGA_Sample Prepare TGA Sample (5-10 mg) Cured_Polymer->TGA_Sample DSC_Sample Prepare DSC Sample (5-10 mg) Cured_Polymer->DSC_Sample TGA_Run Heat in N2 at 10°C/min to 800°C TGA_Sample->TGA_Run TGA_Data Analyze Weight Loss vs. Temperature TGA_Run->TGA_Data TGA_Results T d5 , T d10 , Char Yield TGA_Data->TGA_Results DSC_Run Heat-Cool-Heat Cycle in N2 DSC_Sample->DSC_Run DSC_Data Analyze Heat Flow vs. Temperature DSC_Run->DSC_Data DSC_Results Glass Transition Temperature (T g ) DSC_Data->DSC_Results

Caption: Workflow for the thermal analysis of cured diallyl biphenyl polymers.

Conclusion

The isomeric substitution pattern of diallyl biphenyl monomers is predicted to have a profound impact on the thermal stability of the resulting thermoset polymers. The symmetrical and sterically unhindered nature of the 4,4'-isomer is expected to facilitate the formation of a highly regular and densely crosslinked network, leading to superior thermal stability. Conversely, the steric hindrance and asymmetry of the 2,4'- and particularly the 2,2'-isomers are likely to result in less perfect networks with lower crosslink densities and, consequently, reduced thermal stability. The provided experimental protocols offer a robust framework for the synthesis and systematic evaluation of these materials to confirm these structure-property relationships. This understanding is crucial for the rational design of high-performance thermosets tailored for demanding applications where thermal stability is paramount.

References

  • Thermal Analysis of Polymers. (2014). Mettler Toledo. [Link]

  • Thermogravimetric Analysis (TGA) of Polymers. (2019). ResearchGate. [Link]

  • Differential Scanning Calorimetry (DSC) of Thermosets. (2012). Mettler Toledo UserCom. [Link]

  • Radical Polymerization. (2022). FUJIFILM Wako Pure Chemical Corporation. [Link]

  • Strauss, S., & Madorsky, S. L. (1962). Thermal Stability of Polydivinylbenzene and of Copolymers of Styrene With Divinylbenzene and With Trivinylbenzene. Journal of Research of the National Bureau of Standards Section A: Physics and Chemistry, 66A(5), 401–406. [Link]

  • Liu, X. B., Du, R. H., Hao, L. L., Wang, S., Cao, G. P., & Jiang, H. (2011). Synthesis, characterization and rheological property of biphenyl-based polyarylene ether nitrile copolymers. Express Polymer Letters, 5(6), 498-508. [Link]

  • Tang, W. T., & Vora, R. H. (2002). Synthesis and characterization of poly(arylene ether)s derived from 4,4′‐bishydroxybiphenyl and 4,4′‐bishydroxyterphenyl. Journal of Polymer Science Part A: Polymer Chemistry, 40(1), 55-69. [Link]

  • Erickson, J. R. (2007). Thermal decomposition mechanisms common to polyurethane, epoxy, poly(diallyl phthalate), polycarbonate and poly(phenylene sulfide). Journal of Thermal Analysis and Calorimetry, 89(2), 425-430. [Link]

Comparative

evaluation of the dielectric properties of 4,4'-Diallyl-1,1'-biphenyl based polymers

An In-Depth Comparative Analysis of the Dielectric Properties of 4,4'-Diallyl-1,1'-biphenyl Based Polymers for High-Frequency Applications The relentless push towards miniaturization and higher operating frequencies in e...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Analysis of the Dielectric Properties of 4,4'-Diallyl-1,1'-biphenyl Based Polymers for High-Frequency Applications

The relentless push towards miniaturization and higher operating frequencies in electronic devices, particularly for 5G and beyond, has created an urgent demand for advanced dielectric materials.[1] These materials are critical for manufacturing substrates and interlayer dielectrics in printed circuit boards (PCBs) and integrated circuits, where they must minimize signal delay, crosstalk, and transmission loss.[2] The key performance metrics for these materials are a low dielectric constant (Dk or εr) and a low dissipation factor (Df or tan δ), especially in the gigahertz frequency range.[1][2] While traditional materials like epoxy resins, cyanate esters, and polyimides have excellent thermal stability, their dielectric constants are often above 3.0, with dissipation factors around 0.01, making them less suitable for high-frequency applications.[2]

This guide provides a comprehensive evaluation of polymers based on the 4,4'-diallyl-1,1'-biphenyl monomer, a promising candidate for next-generation low-k dielectric materials. We will explore the synthesis and inherent structural advantages of this polymer system and present a detailed comparison of its dielectric and thermal properties against established alternatives. This analysis is supported by experimental data and an examination of the fundamental structure-property relationships that govern dielectric performance.

The Promise of 4,4'-Diallyl-1,1'-biphenyl Based Polymers

The molecular architecture of 4,4'-diallyl-1,1'-biphenyl is uniquely suited for creating high-performance dielectric materials. The structure consists of two key components: a rigid, non-polar biphenyl core and two reactive allyl functional groups.

  • Biphenyl Core: The biphenyl group provides a rigid, thermally stable backbone. Its inherent non-polar, aromatic nature contributes to a low molecular polarizability, which is a primary factor in achieving a low dielectric constant.[3] Introducing rigid groups into a polymer backbone has been shown to weaken dipole deflection, thereby reducing the dissipation factor at high frequencies.[4]

  • Diallyl Functional Groups: The terminal allyl groups are thermally reactive, enabling the monomer to undergo crosslinking at elevated temperatures without the need for additional catalysts or the release of volatile byproducts. This forms a stable, three-dimensional polymer network. This crosslinked structure restricts molecular mobility, which is crucial for minimizing dielectric loss, particularly in the GHz range.[5]

The polymerization of 4,4'-diallyl-1,1'-biphenyl typically involves a thermal curing process where the allyl groups react to form a highly crosslinked, thermoset polymer. This process yields a material with excellent thermal stability, mechanical integrity, and the low polarity required for superior dielectric performance.

Comparative Analysis with Alternative Dielectric Materials

To objectively evaluate the potential of 4,4'-diallyl-1,1'-biphenyl based polymers, it is essential to compare their properties with those of other commercially available and researched low-k materials. The primary alternatives include polyimides (PIs), benzocyclobutene (BCB) resins, and polytetrafluoroethylene (PTFE).

Property4,4'-Biphenyl Based Thermosets (Expected)Polyimides (PIs)Benzocyclobutene (BCB)Polytetrafluoroethylene (PTFE)Epoxy Resins
Dielectric Constant (Dk) @ 10 GHz ~2.5 - 2.8~2.6 - 3.5[6][7][8]~2.65[2]~2.0 - 2.2[2]> 3.0[2]
Dissipation Factor (Df) @ 10 GHz < 0.005~0.002 - 0.007[6][7][8]LowVery Low~0.01[2]
Glass Transition Temp. (Tg) High (>300 °C)240 - >400 °C[7][8]> 350 °C[2]LowModerate
Thermal Stability (Td, 5%) > 450 °C> 500 °C[7]> 470 °C[2]LowModerate
Water Absorption Very Low (<0.2%)1.6% - 3.1%[3]Very Low (0.12%)[2]Very LowModerate
Key Advantages Excellent thermal stability, low Dk/Df, no volatile byproducts during cure.High thermal stability, good mechanical properties.[9]Low Dk, high Tg, low water absorption.[2]Very low Dk/Df.Good adhesion, low cost.
Key Disadvantages Potentially higher processing temperatures.Higher Dk and water absorption compared to other low-k materials.[3]Higher cost.Poor processability and thermal stability.[2]High Dk and Df.[2]

Discussion of Alternatives:

  • Polyimides (PIs): PIs are renowned for their exceptional thermal stability and mechanical strength.[9] However, the polar imide rings contribute to a higher dielectric constant and significant water absorption, which can degrade high-frequency performance.[3] Strategies to lower the Dk of PIs include introducing fluorine atoms or bulky groups to increase free volume and reduce polarizability.[4][7]

  • Benzocyclobutene (BCB) Resins: BCB-based resins are considered a benchmark for low-k thermosets.[2] They offer an excellent combination of low dielectric properties, high thermal stability, and low moisture uptake, making them suitable for high-frequency applications.[2]

  • Polytetrafluoroethylene (PTFE): PTFE possesses one of the lowest dielectric constants among polymers.[2] However, its poor processability, low thermal stability, and high coefficient of thermal expansion limit its application as a substrate material.[2]

The expected properties of 4,4'-diallyl-1,1'-biphenyl polymers position them as a strong competitor to BCB resins, offering a similar profile of low dielectric properties and high thermal stability, potentially with different processing characteristics.

Experimental Evaluation of Dielectric Properties

The characterization of a polymer's dielectric properties is a precise process involving sample preparation and specialized measurement techniques.

Experimental Protocol
  • Polymer Synthesis & Curing: The 4,4'-diallyl-1,1'-biphenyl monomer is synthesized and purified. For dielectric measurements, a thin film is typically prepared by dissolving the monomer in a suitable solvent, casting it onto a substrate (e.g., a silicon wafer or copper foil), and then thermally curing it in an inert atmosphere (e.g., nitrogen) by ramping the temperature to induce crosslinking of the allyl groups.

  • Sample Preparation for Measurement: A parallel plate capacitor structure is fabricated for the measurement. This is often achieved by depositing metal electrodes (e.g., gold or copper) of a precise geometry onto both sides of the cured polymer film.

  • Dielectric Spectroscopy: The sample is placed in a test fixture connected to an impedance analyzer. The capacitance (C) and conductance (G) of the sample are measured over a wide range of frequencies, from kilohertz to gigahertz.[10]

  • Data Calculation:

    • The Dielectric Constant (Dk) is calculated from the measured capacitance using the formula: Dk = (C * d) / (ε₀ * A) where C is the capacitance, d is the film thickness, A is the electrode area, and ε₀ is the permittivity of free space.

    • The Dissipation Factor (Df) is calculated from the ratio of the energy lost to the energy stored, which is directly related to the measured conductance and capacitance.

  • Data Analysis: The Dk and Df are plotted as a function of frequency. For high-frequency applications, stable and low values in the GHz range are desired.

Experimental Workflow Diagram

The following diagram illustrates the typical workflow for evaluating the dielectric properties of a novel polymer system.

G cluster_synthesis Polymer Synthesis & Film Preparation cluster_fab Device Fabrication cluster_meas Measurement cluster_analysis Data Analysis synthesis Monomer Synthesis (4,4'-diallyl-1,1'-biphenyl) casting Solution Casting on Substrate synthesis->casting curing Thermal Curing (Crosslinking) casting->curing electrode Electrode Deposition (Parallel Plate Capacitor) curing->electrode measurement Dielectric Spectroscopy (Impedance Analyzer) electrode->measurement calc_dk Calculate Dk measurement->calc_dk calc_df Calculate Df measurement->calc_df analysis Analyze Frequency Dependence calc_dk->analysis calc_df->analysis

Sources

Validation

A Senior Application Scientist's Guide to 4,4'-Diallyl-1,1'-biphenyl: A Comparative Performance Analysis in Advanced Polymer Systems

Abstract High-performance polymers, such as bismaleimides and epoxy resins, are foundational to advancements in the aerospace, automotive, and electronics industries. However, their inherent brittleness often limits thei...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

High-performance polymers, such as bismaleimides and epoxy resins, are foundational to advancements in the aerospace, automotive, and electronics industries. However, their inherent brittleness often limits their application. This guide provides a comprehensive technical analysis of 4,4'-Diallyl-1,1'-biphenyl as a reactive modifier designed to enhance the toughness and processing characteristics of various polymer matrices. We will delve into its mechanism of action, compare its performance effects supported by experimental data from analogous compounds, and provide detailed protocols for its evaluation. This document is intended for researchers, material scientists, and formulation chemists seeking to overcome the limitations of brittle thermosetting polymers and functionalize thermoplastics.

Introduction: The Brittleness Problem in High-Performance Thermosets

Thermosetting polymers like bismaleimide (BMI) and epoxy resins are prized for their high modulus, superior thermal stability, and excellent chemical resistance. These properties stem from their densely cross-linked, rigid molecular networks. However, this same structural rigidity is the source of their primary drawback: low fracture toughness. This inherent brittleness makes them susceptible to catastrophic failure from impacts or crack propagation, a critical safety concern in structural applications.

The introduction of toughening agents is a common strategy to mitigate this issue. An ideal toughener must dissipate mechanical energy to resist fracture, yet do so without significantly compromising the matrix resin's thermal stability (i.e., its glass transition temperature, Tg) or processability.

1.1. Introducing 4,4'-Diallyl-1,1'-biphenyl: A Multifunctional Modifier

4,4'-Diallyl-1,1'-biphenyl is a strategically designed molecule for polymer modification. Its structure features two key components:

  • Reactive Allyl Groups: These terminal double bonds provide sites for covalent integration into a polymer network through various chemical reactions, such as co-curing or grafting. This ensures the modifier becomes a permanent part of the matrix, preventing phase separation or leaching over time.

  • Rigid Biphenyl Core: The aromatic biphenyl structure is sterically bulky and thermally stable. Its incorporation into a polymer backbone helps to maintain or even enhance the thermal performance of the final material.[1][2]

1.2. A Note on Scientific Literature and Analogous Compounds Direct, publicly available experimental data comparing the performance of 4,4'-Diallyl-1,1'-biphenyl across multiple polymer systems is limited. However, its chemical functionality is closely related to the well-studied compound O,O'-diallyl bisphenol A (DABPA).[3][4][5][6] Both molecules utilize reactive allyl groups to modify a polymer matrix and feature a rigid aromatic core. Therefore, this guide will leverage the extensive research on DABPA, particularly in BMI resins, to establish the scientific principles and expected performance of 4,4'-Diallyl-1,1'-biphenyl, while noting the structural differences.

Performance Enhancement in Bismaleimide (BMI) Resins

BMIs are used in high-temperature aerospace composites, but they are notoriously brittle. The primary modification strategy involves copolymerization with reactive comonomers. 4,4'-Diallyl-1,1'-biphenyl is an excellent candidate for this role.

2.1. The Underpinning Chemistry: Co-curing via "Ene" Reaction

The primary mechanism for toughening BMI resins with diallyl compounds is a thermally induced "Ene" reaction, followed by a Diels-Alder addition.[5] During the cure cycle, the electron-poor double bond of the maleimide group reacts with the allyl group of the biphenyl compound. This process covalently bonds the modifier into the BMI network, forming a more flexible and damage-tolerant structure without requiring an external initiator.

cluster_reactants Reactants cluster_reaction Curing Process cluster_product Product BMI Bismaleimide (BMI) (N,N'-(4,4'-methylenediphenyl) dimaleimide) Ene_Reaction Step 1: 'Ene' Reaction (Thermal Activation) BMI->Ene_Reaction DABP 4,4'-Diallyl-1,1'-biphenyl (Reactive Toughener) DABP->Ene_Reaction DA_Reaction Step 2: Diels-Alder Reaction (Cross-linking) Ene_Reaction->DA_Reaction Intermediate Conjugate Toughened_Network Toughened BMI Network (Co-polymerized Structure) DA_Reaction->Toughened_Network

Caption: Curing mechanism of BMI resin with a diallyl-biphenyl modifier.

2.2. Expected Performance Improvements

The addition of diallyl compounds to BMI systems, such as the well-documented 4,4′-bismaleimidodiphenyl-methane (BDM) / O,O′-diallyl bisphenol A (DABPA) system, results in significant improvements in toughness.[6]

Table 1: Representative Performance Data for Diallyl-Modified BMI Resins

Property Neat BMI Resin (Control) BMI Modified with Diallyl Compound % Improvement Rationale for Change
Impact Strength (kJ/m²) ~2.4[6] Up to ~3.98[6] ~65% The incorporated flexible segments interrupt the rigid network, allowing for energy absorption and dissipation upon impact.
Fracture Toughness (GIc, J/m²) 359[7] 734 (with 20% thermoplastic modifier)[7] >100% The modified network structure promotes crazing and shear yielding at the crack tip, blunting the crack and requiring more energy for propagation.
Glass Transition Temp. (Tg, °C) ~237[6] ~265[6] Maintained/Increased The rigid biphenyl core of the modifier maintains the high-temperature stiffness of the polymer network.

| Cure Shrinkage Rate (%) | 4.0 | 1.8 | -55% | The bulkier modifier molecule reduces the overall cross-linking density slightly, leading to lower volumetric shrinkage during curing.[3] |

2.3. Experimental Protocol: Evaluating Toughening in a BMI System

This protocol provides a framework for quantifying the performance of 4,4'-Diallyl-1,1'-biphenyl in a standard BMI resin.

  • Formulation:

    • Pre-melt 4,4′-bismaleimidodiphenylmethane (BDM) powder in a beaker at 140°C until a clear, homogenous liquid is formed.

    • Weigh the desired amount of 4,4'-Diallyl-1,1'-biphenyl (e.g., in stoichiometric ratios or weight percentages such as 10%, 20%, 30%) and add it to the molten BDM.

    • Stir the mixture mechanically under vacuum for 15-20 minutes to ensure complete dissolution and to degas the resin.

  • Curing:

    • Pour the hot resin mixture into pre-heated steel molds treated with a mold-release agent.

    • Place the molds in a programmable oven and execute the following cure schedule:

      • 180°C for 2 hours

      • 200°C for 2 hours

      • 250°C for 4 hours (post-cure)

    • Allow the molds to cool slowly to room temperature to prevent internal stresses.

  • Characterization:

    • Mechanical Testing: Machine the cured plaques into standard test specimens.

      • Impact Strength: Perform Izod or Charpy impact tests according to ASTM D256.

      • Flexural Properties: Measure flexural strength and modulus according to ASTM D790.

    • Thermal Analysis:

      • Dynamic Mechanical Analysis (DMA): Determine the glass transition temperature (Tg) from the peak of the tan δ curve and the storage modulus (E').

      • Thermogravimetric Analysis (TGA): Evaluate thermal stability by determining the 5% weight loss temperature (Td5) under a nitrogen atmosphere.

cluster_testing 6. Characterization prep 1. Formulation (BMI + DABP) mixing 2. Melt & Mix (140°C, Vacuum) prep->mixing casting 3. Mold Casting mixing->casting curing 4. Curing (180-250°C) casting->curing machining 5. Specimen Machining curing->machining mech_test Mechanical Testing (Impact, Flexural) machining->mech_test therm_test Thermal Analysis (DMA, TGA) machining->therm_test cluster_analysis 5. Characterization hopper 1. Hopper (PP Pellets, DABP, Peroxide Initiator) extruder 2. Twin-Screw Extruder (Melt, Mix, React) hopper->extruder die 3. Die & Pelletizer extruder->die product 4. Functionalized PP Pellets die->product ftir FTIR Spectroscopy (Confirm Grafting) product->ftir mfi Melt Flow Index (MFI) (Assess Processability) product->mfi

Caption: Workflow for polypropylene modification via reactive extrusion.

4.2. Experimental Protocol: Grafting onto Polypropylene

  • Pre-blending: Dry-blend PP pellets, 4,4'-Diallyl-1,1'-biphenyl (1-5 phr), and a peroxide initiator (e.g., 2,5-bis(tert-butylperoxy)-2,5-dimethylhexane, ~0.5 phr) in a bag.

  • Reactive Extrusion:

    • Set up a co-rotating twin-screw extruder with a temperature profile that gradually increases from the feed zone (~170°C) to the reaction/metering zone (~200°C).

    • Feed the pre-blended mixture into the extruder at a constant rate.

    • The molten material is extruded through a strand die, cooled in a water bath, and pelletized.

  • Characterization:

    • Confirmation of Grafting: Use Fourier Transform Infrared (FTIR) spectroscopy to identify new peaks corresponding to the aromatic biphenyl structure on the PP backbone.

    • Processability: Measure the Melt Flow Index (MFI) according to ASTM D1238. A decrease in MFI suggests an increase in molecular weight and/or cross-linking due to the grafting reaction.

    • Thermal Stability: Perform TGA to determine if the grafting has improved the degradation temperature of the PP.

Conclusion and Comparative Summary

4,4'-Diallyl-1,1'-biphenyl demonstrates significant potential as a versatile performance-enhancing additive across a range of polymer systems. Its dual functionality—reactive allyl groups for covalent integration and a rigid biphenyl core for thermal stability—allows it to address distinct challenges in different polymer matrices.

Table 3: Comparative Overview of 4,4'-Diallyl-1,1'-biphenyl in Polymer Matrices

Polymer Matrix Primary Role Key Mechanism Primary Performance Benefit(s)
Bismaleimide (BMI) Reactive Toughener Co-curing via "Ene" Reaction Dramatically improved fracture toughness and impact strength with minimal loss of Tg.
Epoxy Resins Reactive Toughener & Diluent Co-reaction during cure Improved toughness and reduced processing viscosity.

| Polypropylene (PP) | Functionalizing Graft Agent | Free-Radical Grafting | Increased thermal stability and introduction of reactive sites for compatibilization or cross-linking. |

By understanding the underlying chemistry and leveraging the detailed experimental protocols provided, researchers and developers can effectively utilize 4,4'-Diallyl-1,1'-biphenyl to formulate next-generation polymers with a superior balance of toughness, thermal performance, and processability.

References

  • ResearchGate. (n.d.). Study on toughening of bismaleimide resin. Available at: [Link]

  • Wilkinson, S. P., et al. (1993). Effect of thermoplastic modifier variables on toughening a bismaleimide matrix resin for high-performance composite materials. Polymer, 34(4), 871. Available at: [Link]

  • Penn State Research Database. (n.d.). Toughening procedures, processing and performance of bismaleimide-carbon fibre composites. Available at: [Link]

  • ResearchGate. (n.d.). Curing behavior of epoxy resins with a series of novel curing agents containing 4,4′-biphenyl and varying methylene units. Available at: [Link]

  • MDPI. (2024). Preparation and Characterization of Bismaleimide-Resin-Based Composite Materials. Polymers, 16(8), 1058. Available at: [Link]

  • ResearchGate. (n.d.). Toughened of bismaleimide resin with improved thermal properties using amino-terminated Poly(phthalazinone ether nitrile sulfone)s. Available at: [Link]

  • ResearchGate. (n.d.). Relationship between mechanical properties and the biphenyl group content in polymer backbone. Available at: [Link]

  • Putra, A., et al. (2022). Cross-Linking of Polypropylene via the Diels–Alder Reaction. Polymers, 14(6), 1152. Available at: [Link]

  • ResearchGate. (n.d.). Curing kinetics and mechanism of bisphenol S epoxy resin with 4,4′-Diaminodiphenyl ether or phathlic anhydride. Available at: [Link]

  • Chern, C. S., & Poehlein, G. W. (1987). A kinetic model for curing reactions of epoxides with amines. Polymer Engineering and Science, 27(11), 788-795. Available at: [Link]

  • ResearchGate. (n.d.). Curing Kinetics and Properties of Epoxy Resin with 1, 4-bis (2, 4-diaminophenoxy)benzene. Available at: [Link]

  • ResearchGate. (n.d.). Effect of polyethersulfone and N,N′-bismaleimido-4,4′-diphenyl methane on the mechanical and thermal properties of epoxy systems. Available at: [Link]

  • ResearchGate. (n.d.). Radical Grafting of Polar Monomers onto Polypropylene by Reactive Extrusion. Available at: [Link]

Sources

Comparative

A Comparative Guide to the Validation of Analytical Methods for 4,4'-Diallyl-1,1'-biphenyl Quantification

This guide provides an in-depth comparison of validated analytical methodologies for the accurate quantification of 4,4'-Diallyl-1,1'-biphenyl. As researchers, scientists, and drug development professionals, the integrit...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of validated analytical methodologies for the accurate quantification of 4,4'-Diallyl-1,1'-biphenyl. As researchers, scientists, and drug development professionals, the integrity of your analytical data is paramount. The choice of analytical method can significantly impact the reliability of results in process chemistry, quality control, and impurity profiling. Here, we move beyond simple protocols to explore the causality behind methodological choices, ensuring that the selected method is not only validated but truly valid for its intended purpose.

The presence of specific chemical entities, such as 4,4'-Diallyl-1,1'-biphenyl, whether as an active pharmaceutical ingredient (API), a critical intermediate, or a potential impurity, must be precisely controlled and quantified.[1] Regulatory bodies, including the FDA and EMA, mandate strict identification and quantification of all components within a drug substance or product to ensure safety and efficacy.[1][2] This guide will compare two of the most robust and widely implemented analytical techniques—High-Performance Liquid Chromatography with UV Detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS)—grounded in the principles of the International Council for Harmonisation (ICH) guidelines.[3][4][5]

Pillar 1: The Regulatory Bedrock of Method Validation

Before delving into specific techniques, it is crucial to understand the framework that governs method validation. The objective of validating an analytical procedure is to demonstrate through empirical evidence that it is fit for its intended purpose.[6][7] The ICH Q2(R2) guideline provides a comprehensive framework for this process, outlining the performance characteristics that must be evaluated.[4][5]

The relationship between these validation parameters is not merely a checklist; it's a logical cascade that builds confidence in the method's performance. A method must first be specific to the analyte before its accuracy or linearity can be meaningfully assessed.

cluster_0 Method Lifecycle Foundation cluster_1 Core Validation Parameters (ICH Q2) Method_Development Analytical Procedure Development (ICH Q14) Method_Validation Method Validation (ICH Q2) Method_Development->Method_Validation Routine_Use Routine Analysis & Continuous Verification Method_Validation->Routine_Use Specificity Specificity/ Selectivity Method_Validation->Specificity Robustness Robustness Method_Validation->Robustness Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Specificity->Accuracy Precision Precision (Repeatability & Intermediate) Specificity->Precision LOQ Limit of Quantification (LOQ) Linearity->LOQ LOD Limit of Detection (LOD) LOQ->LOD

Caption: Interrelationship of analytical method validation parameters.

Pillar 2: A Tale of Two Techniques: HPLC-UV vs. GC-MS

The selection between HPLC and GC is fundamentally dictated by the physicochemical properties of the analyte. 4,4'-Diallyl-1,1'-biphenyl is a non-polar, aromatic compound with good thermal stability, making it a suitable candidate for both techniques. The choice, therefore, depends on the specific requirements of the analysis, such as required sensitivity, sample matrix, and available instrumentation.

Method A: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is arguably the most ubiquitous technique in pharmaceutical quality control for its versatility and robustness.[8]

  • Expertise & Causality: For a non-polar analyte like 4,4'-Diallyl-1,1'-biphenyl, a reversed-phase HPLC method is the logical choice. The stationary phase, typically octadecylsilane (C18), is non-polar, while the mobile phase is a polar mixture, such as acetonitrile and water. The analyte, being non-polar, has a strong affinity for the stationary phase and a weaker affinity for the mobile phase. By carefully controlling the mobile phase composition, we can achieve predictable and reproducible elution. The biphenyl structure contains a chromophore that absorbs UV light, making a UV detector a simple, cost-effective, and reliable means of detection.[9][10] A wavelength of 254 nm is often a good starting point for aromatic compounds.[11]

  • Trustworthiness (Self-Validating System): The protocol's reliability is ensured by system suitability testing (SST), which is performed before every analytical run. Parameters like peak tailing, theoretical plates, and injection precision must meet predefined criteria to confirm the chromatographic system is performing correctly.[12]

Method B: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers an orthogonal approach, providing a powerful combination of high-efficiency separation and highly specific detection.

  • Expertise & Causality: GC requires the analyte to be volatile and thermally stable enough to be vaporized without degradation.[13] 4,4'-Diallyl-1,1'-biphenyl fits these criteria. Separation occurs in a capillary column based on the analyte's boiling point and interaction with the stationary phase. The key advantage of GC-MS is the mass spectrometer detector.[14] It provides mass information, which is far more specific than a UV absorbance profile. By monitoring for the molecular ion and specific fragment ions of the analyte, interference from co-eluting matrix components can be virtually eliminated, leading to exceptional specificity.[15]

  • Trustworthiness (Self-Validating System): In GC-MS, system performance is verified by injecting a standard to check for retention time stability and signal response. The mass spectrometer is tuned regularly to ensure mass accuracy and sensitivity. The consistent fragmentation pattern of the analyte serves as an internal validation of its identity in every injection.

Pillar 3: Data-Driven Comparison and Method Selection

The "best" method is the one that is fit for its intended purpose. The table below summarizes the expected performance characteristics of validated HPLC-UV and GC-MS methods for the quantification of 4,4'-Diallyl-1,1'-biphenyl, based on data from structurally similar compounds and established validation principles.[16][17][18]

Validation Parameter HPLC-UV GC-MS Rationale & Causality
Specificity/Selectivity GoodExcellentHPLC-UV relies on chromatographic separation and UV absorbance, which can be prone to interference from compounds with similar structures and chromophores. GC-MS adds a dimension of mass, providing unambiguous identification.[14]
Linearity (R²) > 0.999> 0.998Both techniques offer excellent linearity over a defined range.
Range 0.5 - 150 µg/mL0.05 - 50 µg/mLThe typical working range can be adjusted based on analytical needs, but GC-MS often excels at lower concentrations.
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%Both methods, when properly validated, demonstrate high accuracy. Acceptance criteria are typically 98-102% for APIs.[19]
Precision (%RSD) < 1.0%< 2.0%HPLC systems generally offer slightly better injection precision. Both should easily meet the typical requirement of <2% RSD.
Limit of Quantification (LOQ) ~0.5 µg/mL~0.05 µg/mLMS detectors are inherently more sensitive than UV detectors, resulting in significantly lower detection and quantification limits.[14]
Robustness HighModerate-HighHPLC methods are often considered workhorses and are very robust to minor changes. GC methods can be sensitive to inlet conditions and column activity.
Making the Right Choice

The decision between these methods can be guided by a simple logical workflow.

start What is the Analytical Goal? q1 Routine QC / Assay of API? start->q1 q2 Trace Impurity Analysis (<0.1%)? q1->q2 No hplc Select HPLC-UV (Cost-effective, Robust) q1->hplc Yes q3 Quantification in Complex Biological Matrix? q2->q3 No gcms Select GC-MS (High Specificity, Low LOQ) q2->gcms Yes lcmsms Consider LC-MS/MS (Ultimate Sensitivity & Selectivity) q3->lcmsms Yes end_node Re-evaluate Goal q3->end_node No

Caption: Decision workflow for analytical method selection.

Experimental Protocol: Validation of an HPLC-UV Method

This section provides a detailed, step-by-step protocol for the validation of a reversed-phase HPLC-UV method for the quantification of 4,4'-Diallyl-1,1'-biphenyl, adhering to ICH Q2(R2) principles.[12][20]

Chromatographic Conditions
  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: Acetonitrile:Water (75:25, v/v), isocratic

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Expected Retention Time: Approx. 6.5 minutes

Preparation of Solutions
  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of 4,4'-Diallyl-1,1'-biphenyl reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Working Standard & Sample Preparation: Prepare all subsequent dilutions (for linearity, accuracy, etc.) and sample solutions using the mobile phase as the diluent.

Validation Protocol Steps
  • Specificity/Selectivity:

    • Objective: To demonstrate that the method is free from interference from the diluent, potential impurities, or matrix components.

    • Procedure: Inject the mobile phase (blank) and a sample solution spiked with known related substances.

    • Acceptance Criteria: The blank should show no peak at the retention time of the analyte. The analyte peak should be resolved from all other peaks (Resolution > 2.0).

  • Linearity & Range:

    • Objective: To establish the linear relationship between analyte concentration and detector response over a specified range.

    • Procedure: Prepare at least five concentrations from the stock solution, typically covering 50% to 150% of the target concentration (e.g., 50, 75, 100, 125, 150 µg/mL). Inject each concentration in triplicate.

    • Acceptance Criteria: The correlation coefficient (R²) of the calibration curve (peak area vs. concentration) must be ≥ 0.999.

  • Accuracy:

    • Objective: To determine the closeness of the measured value to the true value.

    • Procedure: Perform the analysis on a minimum of nine determinations over at least three concentration levels (e.g., 3 replicates each at 80%, 100%, and 120% of the target concentration). This is often done by spiking a placebo matrix.

    • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0% at each concentration level.[12]

  • Precision:

    • Objective: To assess the degree of scatter between a series of measurements.

    • Procedure:

      • Repeatability (Intra-assay): Analyze six replicate samples at 100% of the target concentration on the same day, with the same analyst and equipment.

      • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on different equipment.

    • Acceptance Criteria: The Relative Standard Deviation (%RSD) should be ≤ 2.0% for repeatability and intermediate precision.

  • Limit of Quantification (LOQ):

    • Objective: To determine the lowest concentration of analyte that can be quantified with acceptable precision and accuracy.

    • Procedure: Establish the LOQ based on the signal-to-noise ratio (typically S/N ≥ 10) or by determining the concentration where the precision (%RSD) is approximately 10%.

    • Acceptance Criteria: The determined LOQ must be validated for accuracy and precision.

  • Robustness:

    • Objective: To evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.

    • Procedure: Introduce small variations to the method, such as mobile phase composition (±2%), column temperature (±5°C), and flow rate (±0.1 mL/min).

    • Acceptance Criteria: System suitability parameters should remain within acceptable limits, and the results should not be significantly impacted by the changes.

Conclusion

The validation of an analytical method is a systematic process that establishes the performance characteristics and limitations of a procedure, ensuring its suitability for a specific analytical problem. For the quantification of 4,4'-Diallyl-1,1'-biphenyl, both HPLC-UV and GC-MS present as robust and reliable options. HPLC-UV stands out for its simplicity and efficiency in routine quality control environments.[8] In contrast, GC-MS provides superior specificity and lower detection limits, making it the method of choice for trace-level impurity analysis or when dealing with complex matrices.[14] The ultimate decision must be a pragmatic one, balancing the technical requirements of the analysis with the principles of scientific integrity as laid out by global regulatory bodies.[21][22] By understanding the causality behind the validation parameters and methodological choices, researchers can confidently select and implement a method that generates trustworthy and defensible data.

References

  • European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2. [Link]

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • GMP Compliance. FDA Guidance for Industry: Q2A Validation of Analytical Procedures. [Link]

  • S. Westwood, et al. (2012). European Medicines Agency guideline on bioanalytical method validation: what more is there to say?. Bioanalysis, 4(13), 1547-1550. [Link]

  • International Council for Harmonisation. Quality Guidelines. [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • A. C. G. de Souza, et al. (2024). Impurities in Active Pharmaceutical Ingredients and Drug Products: A Critical Review. Pharmaceuticals, 17(8), 987. [Link]

  • Slideshare. Bioanalytical method validation emea. [Link]

  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]

  • R. Singh, et al. (2024). Impurity Profiling of Active Pharmaceutical Ingredients (APIs). Journal of Drug Delivery and Therapeutics, 14(4), 205-217. [Link]

  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]

  • Chemass. Pharmaceutical Impurity Analysis Overview. [Link]

  • ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]

  • Scribd. ICH Q2(R1) Analytical Method Validation. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Lee, J. H., et al. (2022). Quantitative determination of biphenyls and their metabolites in cell cultures of Comamonas thiooxydans N1 using high-performance liquid chromatography. Food Science and Technology, 42, e63222. [Link]

  • Slideshare. ICH Q2 Analytical Method Validation. [Link]

  • BfArM. (2023). Guideline on Impurities in new Active Pharmaceutical Ingredients. [Link]

  • SciELO. Quantitative determination of biphenyls and their metabolites in cell cultures of Comamonas thiooxydans N1 using high-performance liquid chromatography. [Link]

  • Chizzali, C., et al. (2016). Development and Validation of a New HPLC Method for the Determination of Biphenyl and Dibenzofuran Phytoalexins in Rosaceae. Journal of Chromatographic Science, 54(6), 949-955. [Link]

  • ResearchGate. (PDF) Quantitative determination of biphenyls and their metabolites in cell cultures of Comamonas thiooxydans N1 using high-performance liquid chromatography. [Link]

  • KNAUER. Detection and qualification limits of biphenyl with diode array detection. [Link]

  • ResearchGate. GC-MS analysis of biphenyls and dibenzofurans present in the transition.... [Link]

  • Toomula, N., et al. (2011). Development and Validation of Analytical Methods for Pharmaceuticals. Journal of Analytical & Bioanalytical Techniques, 2(127). [Link]

  • Vinciguerra, D., et al. (2022). Identification by GC-MS Analysis of Organics in Manufactured Articles through a D-Optimal Design. Molecules, 27(14), 4618. [Link]

  • Van De Steene, J. C., & Lambert, W. E. (2008). Analysis of Multiple Endocrine Disruptors in Environmental Waters via Wide-Spectrum Solid-Phase Extraction and Dual-Polarity Ionization.... Analytical Chemistry, 80(14), 5491-5501. [Link]

  • BioPharm International. Validating Analytical Methods for Biopharmaceuticals, Part 1: Development and Optimization. [Link]

  • Semantic Scholar. GC-MS/MS Method for Determination of Polycyclic Aromatic Hydrocarbons in Herbal Medicines. [Link]

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal of 4,4'-Diallyl-1,1'-biphenyl: A Comprehensive Guide for Laboratory Professionals

This guide provides essential safety and logistical information for the proper disposal of 4,4'-Diallyl-1,1'-biphenyl, a compound utilized in specialized research and development applications. Adherence to these procedur...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for the proper disposal of 4,4'-Diallyl-1,1'-biphenyl, a compound utilized in specialized research and development applications. Adherence to these procedures is critical to ensure the safety of laboratory personnel and the protection of the environment. This document is intended for researchers, scientists, and drug development professionals actively engaged in handling this and similar chemical entities.

Understanding the Hazard Profile of 4,4'-Diallyl-1,1'-biphenyl

Biphenyl and its derivatives are known to cause skin, eye, and respiratory irritation[1][2][3]. Some biphenyl compounds, particularly polychlorinated biphenyls (PCBs), are persistent organic pollutants with significant environmental and health risks. Therefore, all biphenyl-containing waste should be treated as hazardous.

The presence of two allyl groups introduces additional reactivity. Allyl compounds can be volatile and may undergo polymerization or other reactions, especially under conditions of heat or in the presence of certain catalysts.

Key Hazards:

  • Skin Irritation: May cause redness and discomfort upon contact[1][2][4].

  • Serious Eye Irritation: Can cause significant eye damage[1][2][4].

  • Respiratory Tract Irritation: Inhalation of dust or vapors may irritate the respiratory system[1][4].

  • Aquatic Toxicity: Biphenyl compounds are often toxic to aquatic life with long-lasting effects[2][4].

Immediate Safety and Handling Protocols

Prior to handling 4,4'-Diallyl-1,1'-biphenyl, it is imperative to have a clear understanding of the necessary personal protective equipment (PPE) and emergency procedures.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against accidental exposure.

PPE ComponentSpecificationsRationale
Gloves Nitrile or other chemically resistant gloves.To prevent skin contact and absorption.
Eye Protection Safety glasses with side shields or chemical splash goggles.To protect against splashes and airborne particles[2].
Lab Coat Standard laboratory coat.To protect skin and personal clothing from contamination.
Respiratory Protection Use in a well-ventilated area. If dusts are generated, a NIOSH-approved respirator may be necessary.To prevent inhalation of irritating dust or vapors[1][4].
Spill Response

In the event of a spill, immediate and appropriate action is crucial to mitigate hazards.

For small spills:

  • Ensure the area is well-ventilated.

  • Wearing appropriate PPE, gently sweep the solid material to avoid creating dust.

  • Collect the spilled material into a clearly labeled, sealed container for hazardous waste disposal.

  • Clean the spill area with a suitable solvent (e.g., acetone), collecting all cleaning materials as hazardous waste.

For large spills:

  • Evacuate the immediate area.

  • Alert your institution's Environmental Health and Safety (EHS) department or emergency response team.

  • Prevent the spill from entering drains or waterways.

Step-by-Step Disposal Procedures

The recommended disposal route for 4,4'-Diallyl-1,1'-biphenyl is through a licensed hazardous waste disposal facility, which will typically employ high-temperature incineration[5]. This method is crucial to ensure the complete destruction of the aromatic rings and prevent the formation of toxic byproducts such as dioxins.

Waste Segregation and Collection

Proper segregation of chemical waste is fundamental to safe disposal.

  • Do not mix 4,4'-Diallyl-1,1'-biphenyl waste with other chemical waste streams unless compatibility has been confirmed.

  • Collect waste in a dedicated, properly labeled, and sealed container. The container should be made of a material compatible with the chemical.

  • Label the container clearly with "Hazardous Waste" and the full chemical name: "4,4'-Diallyl-1,1'-biphenyl".

On-Site Chemical Deactivation (for consideration and expert consultation only)

While direct disposal of the unaltered chemical is the standard, in some specialized laboratory settings, deactivation of the reactive allyl groups might be considered to reduce the reactivity of the waste before it leaves the site. This should only be performed by highly trained personnel with a thorough understanding of the reaction chemistry and in consultation with your institution's EHS department.

A potential conceptual approach for the deactivation of allyl groups could involve oxidation. However, the specific reagents and conditions must be carefully evaluated to avoid uncontrolled reactions or the generation of more hazardous byproducts.

Final Packaging and Disposal
  • Ensure the hazardous waste container is securely sealed and the exterior is clean and free of contamination.

  • Store the sealed container in a designated hazardous waste accumulation area, away from incompatible materials.

  • Arrange for pickup by your institution's licensed hazardous waste disposal service.

The entire disposal process can be visualized through the following workflow:

Disposal workflow for 4,4'-Diallyl-1,1'-biphenyl.

Incompatible Materials and Hazardous Decomposition Products

To ensure safe storage and handling, it is crucial to be aware of incompatible materials and the potential for hazardous decomposition.

  • Incompatible Materials: Avoid contact with strong oxidizing agents, as these can react with the allyl groups and the biphenyl structure[5].

  • Hazardous Decomposition Products: Upon thermal decomposition, 4,4'-Diallyl-1,1'-biphenyl may produce carbon monoxide, carbon dioxide, and other toxic fumes and gases. Incomplete combustion could potentially lead to the formation of polycyclic aromatic hydrocarbons (PAHs) and other hazardous compounds.

Conclusion: A Commitment to Safety and Compliance

The proper disposal of 4,4'-Diallyl-1,1'-biphenyl is a critical responsibility for all laboratory personnel. By following these guidelines, which are grounded in the principles of chemical safety and environmental protection, researchers can ensure that their work is conducted in a manner that is safe for themselves, their colleagues, and the broader community. Always consult your institution's specific waste disposal policies and your EHS department for any questions or clarification.

References

  • Sigma-Aldrich. (2025, May 7).
  • CPAchem Ltd. (n.d.).
  • Fisher Scientific. (2009, September 22).
  • Apollo Scientific. (2023, July 5). Safety Data Sheet Biphenyl-4,4'-dicarboxylic acid.
  • MedchemExpress.com. (2026, January 4).
  • Achmem. (n.d.). 4,4'-Diallyl-1,1'-biphenyl.
  • CAMEO Chemicals - NOAA. (n.d.). BIPHENYL.
  • Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide.
  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Biphenyl.
  • McGill University. (n.d.). Chemical waste | Hazardous Waste Management.
  • PubMed. (n.d.). Mechanisms of inhibition of chemical toxicity and carcinogenesis by diallyl sulfide (DAS)
  • PubMed. (n.d.).
  • MDPI. (2022, February 1).
  • PubMed. (n.d.).
  • PMC. (n.d.). Human Health Effects of Biphenyl: Key Findings and Scientific Issues.
  • Cornell EHS. (n.d.). Appendix B - Disposal of Nonhazardous Laboratory Waste Down The Sanitary Sewer for Ithaca Campus.
  • International Atomic Energy Agency. (2025, January 11). Thermal decomposition of biphenyl (1963).
  • RSC Publishing. (1974). Thermal decomposition of some acyl(dialkyl)-, dialkyl(allyl)-, dialkyl(benzyl)-, and trialkyl-halogenobis(dimethylphenylphosphine)
  • ACS Publications. (2015, June 2). Generating Active “L-Pd(0)
  • PMC. (2023, September 21). Thermal Decomposition of 2- and 4-Iodobenzyl Iodide Yields Fulvenallene and Ethynylcyclopentadienes.

Sources

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4,4'-Diallyl-1,1'-biphenyl

Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development and scientific research. However, ensuring the safety of laboratory personnel is paramount.

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development and scientific research. However, ensuring the safety of laboratory personnel is paramount. This guide provides a detailed operational plan for the safe handling of 4,4'-Diallyl-1,1'-biphenyl, focusing on the selection, use, and disposal of appropriate Personal Protective Equipment (PPE). Our approach is grounded in established safety protocols and an in-depth understanding of the chemical's hazard profile, empowering you to work with confidence and security.

Hazard Profile of 4,4'-Diallyl-1,1'-biphenyl: Understanding the Risks

Before handling any chemical, a thorough understanding of its potential hazards is essential. 4,4'-Diallyl-1,1'-biphenyl presents several key risks that dictate our PPE strategy.[1] The primary routes of exposure are inhalation, skin contact, and eye contact.

According to its Safety Data Sheet (SDS), 4,4'-Diallyl-1,1'-biphenyl is classified with the following hazards:

  • Skin Irritation (H315): Causes skin irritation upon contact.

  • Serious Eye Irritation (H319): Can cause significant and potentially damaging eye irritation.

  • Respiratory Irritation (H335): May cause irritation to the respiratory tract if inhaled, particularly as a dust.

  • Aquatic Toxicity (H410): Very toxic to aquatic life with long-lasting effects, which underscores the importance of proper disposal to prevent environmental contamination.[2]

These hazards form the basis for the specific PPE recommendations that follow. The objective is to create a complete barrier between the researcher and the chemical.

Core Protective Measures: Your Essential PPE Toolkit

The selection of PPE is not a one-size-fits-all approach; it must be tailored to the specific task and the associated risk of exposure. Below are the essential PPE components for handling 4,4'-Diallyl-1,1'-biphenyl.

Given the risk of serious eye irritation, robust eye protection is non-negotiable.[3] The choice of eyewear depends on the scale of the operation and the potential for splashes or airborne particles.

  • Routine Use (Low Splash Potential): For handling small quantities in a controlled setting, safety glasses with side shields are the minimum requirement.

  • Higher Risk Operations (Splash Potential): When transferring solutions, heating the substance, or there is any increased risk of splashing, chemical splash goggles are mandatory.[3][4] For extensive potential contact, a face shield should be worn in conjunction with goggles to protect the entire face.[3][4]

Causality Explained: The structure of 4,4'-Diallyl-1,1'-biphenyl does not readily suggest it is corrosive, but as an irritant, it can cause significant discomfort and inflammation to the sensitive tissues of the eye. Goggles provide a seal around the eyes, offering superior protection against splashes and airborne dust compared to standard safety glasses.

Preventing skin contact is crucial to avoid irritation. This is achieved through a combination of appropriate gloves and protective clothing.

  • Gloves:

    • Material: Nitrile or neoprene gloves are recommended for handling 4,4'-Diallyl-1,1'-biphenyl.[5] Always check the manufacturer's chemical resistance data for the specific gloves you are using.

    • Practice: Never wear compromised gloves; inspect for tears or punctures before each use. For extended work, consider double-gloving. After handling the chemical, remove gloves promptly using the proper technique to avoid contaminating your skin and dispose of them as hazardous waste.[6]

  • Protective Clothing:

    • A standard laboratory coat should be worn at all times and kept fully fastened.

    • For tasks with a higher risk of contamination, such as handling larger quantities or cleaning spills, consider using chemical-resistant coveralls.[5][7]

    • Ensure that clothing provides full coverage. Closed-toe shoes are mandatory in any laboratory setting.

Causality Explained: Direct contact with the skin can lead to irritation. Protective clothing and gloves create a physical barrier. Nitrile and neoprene are selected for their broad resistance to a range of organic chemicals.[5]

Since 4,4'-Diallyl-1,1'-biphenyl can cause respiratory irritation, particularly when handled as a solid that can form dust, controlling inhalation exposure is critical.[2]

  • Engineering Controls: The primary method for controlling respiratory hazards is to use engineering controls. Always handle 4,4'-Diallyl-1,1'-biphenyl in a well-ventilated area.[2][8] For weighing or transferring the solid, a chemical fume hood is strongly recommended to capture any airborne particles at the source.

  • Respiratory Masks: If engineering controls are insufficient or during emergency situations like a large spill, respiratory protection is necessary. A NIOSH-approved air-purifying respirator (APR) with an organic vapor cartridge and a P100 particulate filter is a suitable option.[3]

Causality Explained: Fine powders of organic compounds can be easily aerosolized. Inhaling these particles can irritate the mucous membranes of the respiratory system. A fume hood uses localized ventilation to pull airborne contaminants away from the user's breathing zone, providing a high level of protection.

Operational and Disposal Plan: From Set-up to Clean-up

A comprehensive safety plan extends beyond just wearing PPE. It encompasses the entire workflow, from preparation to the final disposal of waste.

Donning (Putting On) PPE:

  • Lab Coat/Coveralls: Put on your protective clothing first.

  • Respirator (if needed): Perform a seal check to ensure it fits correctly.

  • Goggles/Face Shield: Put on your eye and face protection.

  • Gloves: Don gloves last. Ensure the cuffs of the gloves go over the sleeves of your lab coat.

Doffing (Taking Off) PPE: The goal is to avoid self-contamination.

  • Gloves: Remove gloves first. Peel them off from the cuff, turning them inside out as you remove them.

  • Goggles/Face Shield: Remove by handling the strap; avoid touching the front.

  • Lab Coat/Coveralls: Remove by peeling it off from the shoulders, turning it inside out.

  • Respirator (if worn): Remove last.

  • Hand Washing: Always wash your hands thoroughly with soap and water after removing PPE.

Proper disposal is a critical step in the safety lifecycle to prevent harm to others and the environment.[9]

  • Solid Waste: All disposable PPE that has come into contact with 4,4'-Diallyl-1,1'-biphenyl (gloves, wipes, etc.) must be considered hazardous waste.

  • Procedure:

    • Collect all contaminated solid waste in a designated, clearly labeled, and sealed hazardous waste bag or container.[9]

    • Do not mix this waste with non-hazardous trash.

    • Follow your institution's specific procedures for the collection and disposal of chemical hazardous waste.[10]

Decision-Making Flowchart for PPE Selection

To assist in selecting the appropriate level of protection, the following flowchart outlines a decision-making process based on the planned task.

PPE_Selection cluster_start Task Assessment cluster_powder Handling Solid/Powder cluster_liquid Handling Liquid/Solution cluster_core_ppe Core PPE (Always Required) start Start: Assess Task Handling 4,4'-Diallyl-1,1'-biphenyl powder Is it a powder/solid? start->powder fume_hood Work in Fume Hood or Ventilated Enclosure powder->fume_hood Yes respirator Wear NIOSH-approved Respirator (OV/P100) powder->respirator No Hood Available liquid Is there a splash risk? powder->liquid No (Solution) fume_hood->liquid respirator->liquid goggles Wear Chemical Splash Goggles liquid->goggles Yes safety_glasses Safety Glasses with Side Shields (Minimum) liquid->safety_glasses No face_shield Add Face Shield goggles->face_shield High Splash Risk core_ppe Standard PPE: - Nitrile/Neoprene Gloves - Lab Coat - Closed-toe Shoes goggles->core_ppe face_shield->core_ppe safety_glasses->core_ppe

Caption: PPE selection flowchart for 4,4'-Diallyl-1,1'-biphenyl.

References

  • Guidance for Selection of Personal Protective Equipment for TDI Users. American Chemistry Council. [Link]

  • Safety data sheet for Biphenyl. CPAchem. [Link]

  • Guidance for Selection of Personal Protective Equipment for MDI Users. American Chemistry Council. [Link]

  • Biphenyl - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]

  • Personal Protective Equipment. Mabi. [Link]

  • Personal Protective Equipment. Novarlo. [Link]

  • Toxicological Review of Biphenyl (CAS No. 92-52-4). U.S. Environmental Protection Agency. [Link]

  • Toxicological Review of Biphenyl. U.S. Environmental Protection Agency. [Link]

  • Human Health Effects of Biphenyl: Key Findings and Scientific Issues. National Center for Biotechnology Information. [Link]

  • Diallyl Disulfide-Induced Modulation of a Few Phase I and II Drug Metabolizing Enzymes on Aroclor 1254 Toxicity in Rattus norvegicus Liver and Ventral Prostate. ResearchGate. [Link]

  • Provisional Peer-Reviewed Toxicity Values for Diphenyl Ether (CASRN 101-84-8). U.S. Environmental Protection Agency. [Link]

  • 4-Hydroxybiphenyl. PubChem. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,4'-Diallyl-1,1'-biphenyl
Reactant of Route 2
Reactant of Route 2
4,4'-Diallyl-1,1'-biphenyl
© Copyright 2026 BenchChem. All Rights Reserved.